1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone
Description
Properties
IUPAC Name |
1-(2,4-dihydroxy-5-propan-2-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-6(2)8-4-9(7(3)12)11(14)5-10(8)13/h4-6,13-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIAXNACMLJXRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1O)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647248 | |
| Record name | 1-[2,4-Dihydroxy-5-(propan-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
747414-17-1 | |
| Record name | 1-[2,4-Dihydroxy-5-(propan-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone (CAS: 747414-17-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(2,4-dihydroxy-5-isopropylphenyl)ethanone, a resorcinol derivative of significant interest in medicinal chemistry and drug discovery. This document delves into its synthesis, physicochemical properties, and its established roles as a key pharmacophore in the development of antifungal agents and Heat shock protein 90 (Hsp90) inhibitors.
Core Compound Identity and Physicochemical Properties
This compound is a substituted acetophenone with the chemical formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol . The structural characteristics of this compound, particularly the 2,4-dihydroxy substitution pattern on the phenyl ring, are crucial for its biological activities.
| Property | Value | Source |
| CAS Number | 747414-17-1 | N/A |
| Molecular Formula | C₁₁H₁₄O₃ | |
| Molecular Weight | 194.23 g/mol | |
| IUPAC Name | This compound | N/A |
| Synonyms | 2',4'-Dihydroxy-5'-isopropylacetophenone | N/A |
Synthesis and Characterization
The synthesis of this compound is most effectively achieved via a Friedel-Crafts acylation of 4-isopropylresorcinol. This electrophilic aromatic substitution reaction introduces an acetyl group onto the electron-rich resorcinol ring.
Proposed Synthesis Workflow
The following protocol is a well-established method for the acylation of phenolic compounds and is highly applicable for the synthesis of the title compound.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-isopropylresorcinol (1 equivalent) in a minimal amount of a suitable inert solvent such as nitrobenzene or carbon disulfide.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 1.1 equivalents).
-
Acylation: Add acetic anhydride (1.1 equivalents) dropwise to the stirred suspension. The reaction is typically exothermic.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Spectroscopic Characterization (Predicted)
-
¹H NMR (in DMSO-d₆):
-
A sharp singlet for the acetyl protons (-COCH₃) around δ 2.5 ppm.
-
A septet for the isopropyl methine proton (-CH(CH₃)₂) and a doublet for the six methyl protons.
-
Two singlets for the aromatic protons.
-
Two broad singlets for the phenolic hydroxyl protons (-OH), which are exchangeable with D₂O.
-
-
¹³C NMR (in DMSO-d₆):
-
A carbonyl carbon (-C=O) signal around δ 200 ppm.
-
Signals for the aromatic carbons, with those bearing hydroxyl groups shifted downfield.
-
Signals for the acetyl methyl carbon and the isopropyl carbons.
-
-
Infrared (IR) Spectroscopy (KBr pellet):
-
A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl groups.
-
A strong absorption peak around 1650 cm⁻¹ due to the C=O stretching of the ketone.
-
C-O stretching and aromatic C=C stretching bands in the fingerprint region.
-
-
Mass Spectrometry (Electron Ionization - EI):
-
A molecular ion peak (M⁺) corresponding to its molecular weight (194.23 g/mol ).
-
Characteristic fragmentation patterns including the loss of a methyl group ([M-15]⁺) and an acetyl group ([M-43]⁺).
-
Biological Significance and Applications
The 2,4-dihydroxy-5-isopropylphenyl moiety is a privileged scaffold in medicinal chemistry, imparting potent biological activities.
Antifungal Activity
Derivatives of 2,4-dihydroxyacetophenone have demonstrated significant antifungal properties. A study on 2,4-dihydroxy-5-methylphenyl ethanone derivatives revealed that an isopropyl ketone analog exhibited broad-spectrum inhibitory activity against several phytopathogenic fungi, with IC₅₀ values ranging from 17.28 to 32.32 µg/mL.[7] This suggests that this compound is a promising candidate for the development of novel antifungal agents.
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture in sterile saline or broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Drug Dilution: Prepare serial twofold dilutions of this compound in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the fungal suspension. Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Endpoint Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Hsp90 Inhibition: A Key Fragment in Cancer Drug Discovery
This compound is a crucial building block for the potent Heat shock protein 90 (Hsp90) inhibitor, AT13387.[8][9] The resorcinol moiety of this fragment is essential for binding to the N-terminal ATP-binding pocket of Hsp90, leading to the inhibition of its chaperone function and subsequent degradation of oncogenic client proteins.[10]
Caption: Mechanism of Hsp90 inhibition by the resorcinol-containing compound.
This fluorescence polarization (FP)-based assay measures the ability of a compound to displace a fluorescently labeled ligand from the Hsp90 ATP binding site.
-
Reagents:
-
Recombinant human Hsp90 protein.
-
A fluorescently labeled Hsp90 ligand (e.g., a BODIPY-labeled geldanamycin analog).
-
Assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT).
-
-
Assay Procedure:
-
In a black 96-well or 384-well plate, add the assay buffer.
-
Add serial dilutions of this compound.
-
Add a fixed concentration of the fluorescently labeled Hsp90 ligand.
-
Initiate the binding reaction by adding a fixed concentration of Hsp90 protein.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
-
Data Acquisition: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cytotoxicity and Safety Evaluation
Assessing the cytotoxic potential of any new chemical entity is a critical step in drug development.
Experimental Protocol: MTT Cytotoxicity Assay
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells.
-
Cell Culture: Seed a suitable human cell line (e.g., a normal fibroblast line like MRC-5 or a cancer cell line like HeLa) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion and Future Perspectives
This compound is a versatile chemical entity with significant potential in the development of new therapeutics. Its established role as a key fragment in potent Hsp90 inhibitors and its likely antifungal properties make it a valuable subject for further investigation. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological activities of this compound and its derivatives. Future research should focus on elucidating its precise mechanisms of action, optimizing its structure to enhance potency and selectivity, and conducting comprehensive preclinical studies to assess its therapeutic potential.
References
- ResearchGate. (n.d.). IR for 2,4-dihydroxyacetophenone Semicarbazone.
- PubChem. (n.d.). 2',4'-Dihydroxyacetophenone.
- World News of Natural Sciences. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.
- NIST. (n.d.). 2,4'-Dihydroxy-3'-methoxyacetophenone.
- Che, M., et al. (2021). Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1845-1857.
- Jia, L., et al. (2024). Synthesis and antifungal activity of 2,4-dihydroxy-5-methylphenyl ethanone derivatives against phytopathogenic fungi in vitro. Phytochemistry Letters, 59, 20-23.
- ResearchGate. (n.d.). Line graph representing the effect of compounds 1, 2, 3, 4, 5, and 7....
- Woodhead, A. J., et al. (2010). Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. Journal of Medicinal Chemistry, 53(16), 5956-5969.
- PubMed. (2010). Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design.
- Beilstein Journal of Organic Chemistry. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products.
- MDPI. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives.
- MDPI. (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
- PubMed. (2021). ATI-2307 Exhibits Equivalent Antifungal Activity in Cryptococcus neoformans Clinical Isolates With High and Low Fluconazole IC50.
- ResearchGate. (n.d.). Synthesis and 1H and 13C NMR spectral study of some r(2),c(4)-bis(isopropylcarbonyl)-c(5)-hydroxy-t(5)-methyl-t(3)-substituted phenyl, cyclohexanones and their oximes.
- ResearchGate. (n.d.). Isoform Selectivity of Hsp90 Inhibitors IC 50 (nM).
- NIST. (n.d.). Ethanone, 1-(2,4-dihydroxyphenyl)-.
- ResearchGate. (n.d.). Cytotoxic effect of the synthesized compounds against the tested cancer....
- NIST. (n.d.). Ethanone, 1-(2,4-dihydroxyphenyl)-.
- PubMed. (2023). Synthesis, Anti-Fungal Potency and In silico Studies of Novel Steroidal 1,4-Dihydropyridines.
- ResearchGate. (n.d.). (PDF) Friedel-Crafts Chemistry. Part 45: Expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine via Friedel-Crafts cycliacylations.
- Figshare. (2017). As paper from Synthesis of isopropyl-substituted anthraquinones via Friedel–Crafts acylations.
- PubMed. (2016). Molecular Cytotoxic Mechanisms of 1-(3,4,5-Trihydroxyphenyl)-dodecylbenzoate in Human Leukemia Cell Lines.
- PubMed. (2002). Synthesis and Antifungal Activity of the 2,2,5-tetrahydrofuran Regioisomers of SCH 51048.
- PubMed Central. (2023). Cytotoxic Effect of YH239-EE and Its Enantiomer on MCF7 Cell Line.
- PubMed Central. (2020). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals.
- PubMed. (2013). Cytotoxic effect of novel dehydroepiandrosterone derivatives on different cancer cell lines.
- SpringerLink. (2021). Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites.
- PubMed. (2008). Complete assignment of 1H and 13C NMR data of pravastatin derivatives.
Sources
- 1. 2,4-Dihydroxyacetophenone(89-84-9) IR Spectrum [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2',4'-Dihydroxyacetophenone | C8H8O3 | CID 6990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 5. Ethanone, 1-(2,4-dihydroxyphenyl)- [webbook.nist.gov]
- 6. Ethanone, 1-(2,4-dihydroxyphenyl)- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone, a key building block in the synthesis of pharmacologically active molecules. This document delves into its chemical structure, physicochemical properties, and detailed synthetic protocols. Furthermore, it explores the significant role of this resorcinol derivative as a pivotal fragment in the development of novel therapeutics, with a particular focus on its incorporation into the potent Heat Shock Protein 90 (Hsp90) inhibitor, AT13387 (Onalespib). The guide is intended to be a valuable resource for researchers in medicinal chemistry, drug discovery, and process development, offering insights into its synthesis, characterization, and therapeutic potential.
Introduction: The Significance of Substituted Phenolic Ketones
Hydroxyaryl ketones are a prominent class of organic compounds that form the structural core of numerous natural products and synthetic molecules with diverse biological activities. The strategic placement of hydroxyl and acyl groups on an aromatic ring can lead to compounds with significant therapeutic potential, including antioxidant, anti-inflammatory, and anticancer properties. This compound, a substituted dihydroxyacetophenone, has emerged as a molecule of interest, primarily due to its role as a critical intermediate in the synthesis of the clinical-stage Hsp90 inhibitor, AT13387.[1][2] This guide will provide a detailed exploration of this compound, from its fundamental chemical properties to its application in cutting-edge drug development.
Chemical Identity and Physicochemical Properties
Chemical Structure and Nomenclature
-
IUPAC Name: this compound
-
Synonyms: 2',4'-Dihydroxy-5'-isopropylacetophenone
-
CAS Number: 747414-17-1[3]
-
Molecular Formula: C₁₁H₁₄O₃[4]
-
Molecular Weight: 194.23 g/mol [3]
The structure of this compound is characterized by a benzene ring substituted with two hydroxyl groups at positions 2 and 4, an acetyl group at position 1, and an isopropyl group at position 5.
Caption: Chemical structure of this compound.
Physicochemical Data
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The following table summarizes the available and predicted data for this compound.
| Property | Value | Source |
| Molecular Weight | 194.23 g/mol | [3] |
| Molecular Formula | C₁₁H₁₄O₃ | [4] |
| Physical State | Solid | [4] |
| Boiling Point | 342 °C | ChemBK |
| Density | 1.156 g/cm³ | ChemBK |
| XLogP3 | 2.8 | PubChem[5] |
Synthesis of this compound
The synthesis of hydroxyaryl ketones is a well-established area of organic chemistry, with the Fries rearrangement and Friedel-Crafts acylation being two of the most prominent methods.[6][7]
Synthetic Strategy: The Fries Rearrangement
The Fries rearrangement is a powerful method for the conversion of phenolic esters to hydroxyaryl ketones, catalyzed by Lewis acids.[6][7] The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, typically yielding a mixture of ortho and para isomers. The regioselectivity can often be controlled by reaction conditions such as temperature and solvent.[6]
A plausible synthetic route to this compound via a Fries rearrangement would involve the following conceptual steps:
Caption: Conceptual workflow for the synthesis via Fries rearrangement.
Detailed Experimental Protocol (Prophetic)
This protocol is based on established procedures for the Fries rearrangement of related resorcinol derivatives and may require optimization.[8]
Step 1: Acetylation of 4-Isopropylresorcinol
-
To a solution of 4-isopropylresorcinol (1 equivalent) in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C, add acetic anhydride (2.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield crude 4-isopropylresorcinol diacetate, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Fries Rearrangement to this compound
-
To a suspension of anhydrous aluminum chloride (AlCl₃, 3-4 equivalents) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) at 0 °C, add a solution of 4-isopropylresorcinol diacetate (1 equivalent) in the same solvent dropwise.
-
Slowly warm the reaction mixture to the desired temperature (typically ranging from room temperature to 160 °C, optimization is required to favor the desired isomer) and stir for the required duration (monitor by TLC). Higher temperatures generally favor the ortho-isomer.[6]
-
After the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of crushed ice followed by dilute hydrochloric acid.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Spectroscopic Characterization (Predicted)
While specific experimental spectra for this compound are not widely published, the expected spectral data can be predicted based on its structure and data from analogous compounds.[9][10]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic protons would appear as distinct signals in the downfield region (δ 6.0-8.0 ppm).
-
The methyl protons of the acetyl group would be a singlet around δ 2.5 ppm.
-
The isopropyl group would show a septet for the methine proton and a doublet for the two methyl groups.
-
The phenolic hydroxyl protons would appear as broad singlets, with their chemical shifts being solvent-dependent.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The carbonyl carbon of the acetyl group would be observed in the highly deshielded region (δ > 190 ppm).
-
Aromatic carbons would resonate in the δ 100-160 ppm range.
-
The carbons of the acetyl methyl and isopropyl groups would appear in the upfield aliphatic region.
-
-
IR (Infrared) Spectroscopy:
-
A broad O-H stretching band for the hydroxyl groups in the region of 3200-3600 cm⁻¹.
-
A strong C=O stretching absorption for the ketone at approximately 1630-1680 cm⁻¹.
-
C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.
-
C-O stretching bands for the phenolic hydroxyl groups.
-
-
MS (Mass Spectrometry):
-
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (194.23 g/mol ).
-
Characteristic fragmentation patterns would include the loss of a methyl group (M-15) and an acetyl group (M-43).
-
Analytical Methods
Purification
As mentioned in the synthesis protocol, column chromatography on silica gel is a standard and effective method for the purification of this compound. A gradient elution system using a mixture of non-polar (e.g., hexane or petroleum ether) and polar (e.g., ethyl acetate) solvents is typically employed.
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of this compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of acid like formic acid for better peak shape) would be appropriate.[11] Detection can be achieved using a UV detector at a wavelength where the compound exhibits strong absorbance, likely around 280 nm.
Applications in Drug Discovery: A Key Fragment for Hsp90 Inhibition
The primary significance of this compound in the field of drug discovery lies in its role as a key structural component of the Heat Shock Protein 90 (Hsp90) inhibitor, AT13387 (Onalespib) .[1][2]
The Role of Hsp90 in Cancer
Hsp90 is a molecular chaperone that plays a crucial role in the conformational maturation, stability, and activity of a wide range of "client" proteins.[5] Many of these client proteins are key drivers of cancer cell growth, proliferation, and survival, including mutated and overexpressed oncoproteins.[5] By inhibiting Hsp90, multiple oncogenic signaling pathways can be simultaneously disrupted, making it an attractive target for cancer therapy.
AT13387 (Onalespib): A Resorcinol-Based Hsp90 Inhibitor
AT13387 is a potent, second-generation, non-geldanamycin Hsp90 inhibitor that has been evaluated in clinical trials for the treatment of various cancers, including gastrointestinal stromal tumors (GIST) and non-small cell lung cancer.[1][2] The 2,4-dihydroxy-5-isopropylphenyl moiety of AT13387 is a critical part of the molecule, as the resorcinol ring is known to bind to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its chaperone function.[2]
Caption: Mechanism of Hsp90 inhibition by AT13387.
The synthesis of AT13387 involves the coupling of the this compound core with a substituted isoindoline moiety.[12] The development of efficient synthetic routes to this key intermediate is therefore of significant interest to the pharmaceutical industry.
Safety and Handling
-
Hazard Statements (Predicted): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Conclusion
This compound is a valuable chemical entity with a defined role in the synthesis of the clinically investigated Hsp90 inhibitor, AT13387. This guide has provided a detailed overview of its chemical properties, plausible synthetic routes based on the Fries rearrangement, and its significant application in medicinal chemistry. For researchers and drug development professionals, a thorough understanding of this key building block is essential for the continued exploration and development of novel therapeutics targeting Hsp90 and other biologically relevant pathways. Further experimental validation of its physicochemical properties and the optimization of its synthesis are areas ripe for future investigation.
References
- The succinct synthesis of AT13387, a clinically relevant Hsp90 inhibitor. PMC - NIH.
- Total synthesis of resorcinol amide Hsp90 inhibitor AT13387. PubMed.
- Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Journal of Molecular Structure.
- Total Synthesis of Resorcinol Amide Hsp90 Inhibitor AT13387. ACS Publications.
- The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non‐small cell lung cancer. NIH.
- Fries rearrangement. Wikipedia.
- Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3- dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design. ResearchGate.
- 1-(2,4-Dihydroxy-5-propylphenyl)ethanone | C11H14O3 | CID 2775153. PubChem.
- Table 1 : 1 H and 13 C NM R data for compound 1 and
- CN103980102A - Synthesis of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof. Google Patents.
- Fries Rearrangement. Organic Chemistry Portal.
- Fries Rearrangement. L.S.College, Muzaffarpur.
- 747414-17-1 | this compound. AiFChem.
- Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.
- Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Journal of Chemical Health Risks.
- US5621146A - Process for producing 2,4-dihydroxyacetophenone. Google Patents.
- Ethanone, 1-(2,4-dihydroxyphenyl)-. the NIST WebBook.
- This compound. Sigma-Aldrich.
- This compound. CymitQuimica.
- Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. PubMed.
- Ethanone, 1-(2,5-dihydroxyphenyl)-. the NIST WebBook.
- Synthesis and 1H and 13C NMR spectral study of some r(2),c(4)-bis(isopropylcarbonyl)-c(5)-hydroxy-t(5)-methyl-t(3)-substituted phenyl, cyclohexanones and their oximes.
- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI.
- 4'-Isopropylacetophenone synthesis. ChemicalBook.
- Asymmetric synthesis of 1'-deshydroxymethyl analogues of aporpinone A. The Royal Society of Chemistry.
- Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3- dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design.
- Application Note: HPLC Analysis of 1-(2,4,5-trichlorophenyl)ethanone. Benchchem.
- Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD. SCION Instruments.
- Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Deriv
- HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone i.
- Conventional, Microwave Induced and Photochemical Fries Rearrangement of Resorcinol Diacet
Sources
- 1. rsc.org [rsc.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. This compound - [sigmaaldrich.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 1-(2,4-Dihydroxy-5-propylphenyl)ethanone | C11H14O3 | CID 2775153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. ajchem-a.com [ajchem-a.com]
- 9. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone, a molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental physicochemical properties, explore its synthesis with a focus on practical and validated methodologies, and illuminate its critical role as a building block in the development of next-generation therapeutics, particularly in the realm of oncology.
Introduction: The Emerging Significance of a Resorcinol Ketone
This compound is a substituted aromatic ketone belonging to the resorcinol family. While a seemingly unassuming molecule, its true significance lies in its utility as a key synthetic intermediate. In the landscape of modern medicinal chemistry, the identification and optimization of molecular fragments that confer desirable binding properties to therapeutic targets are of paramount importance. The 2,4-dihydroxy-5-isopropylphenyl moiety has emerged as a privileged scaffold, particularly in the design of inhibitors for Heat Shock Protein 90 (Hsp90), a chaperone protein critically involved in the stability and function of numerous oncogenic proteins.[1][2][3] The strategic incorporation of this fragment into larger drug candidates, such as the clinical-stage Hsp90 inhibitor AT13387, underscores its value in achieving potent and selective biological activity.[1][4][5][6] This guide aims to provide the foundational knowledge necessary to effectively synthesize, characterize, and strategically employ this valuable chemical entity.
Physicochemical Properties: A Foundation for Application
A thorough understanding of a molecule's physicochemical properties is a prerequisite for its successful application in synthesis and drug design. These parameters govern its reactivity, solubility, and pharmacokinetic behavior.
Core Molecular Attributes
The fundamental properties of this compound are summarized in the table below. The molecular weight, a cornerstone of stoichiometric calculations, is precisely 194.23 g/mol .[7]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₃ | |
| Molecular Weight | 194.23 g/mol | [7] |
| Appearance | Off-white powder | |
| CAS Number | 747414-17-1 |
Predicted Physicochemical Characteristics
Synthesis and Characterization: From Precursor to Purified Intermediate
The efficient and reliable synthesis of this compound is a key enabling step for its use in further chemical transformations. The most logical and established synthetic route is the Fries rearrangement of an appropriate phenolic ester precursor.
The Fries Rearrangement: A Powerful Tool for Acylphenol Synthesis
The Fries rearrangement is a classic organic reaction that involves the rearrangement of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid. This reaction is particularly well-suited for the synthesis of acylphenols and offers the advantage of regioselectivity, which can often be controlled by reaction conditions such as temperature and solvent.
Causality in Experimental Design: The choice of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), is critical. The catalyst coordinates to the carbonyl oxygen of the ester, facilitating the cleavage of the acyl-oxygen bond to form an acylium ion intermediate. This electrophilic species then undergoes an electrophilic aromatic substitution on the electron-rich phenol ring. The regioselectivity (ortho vs. para acylation) is influenced by temperature; lower temperatures generally favor the para product, while higher temperatures can lead to the formation of the ortho isomer.
Caption: A generalized workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol: A Self-Validating System
The following protocol is a representative procedure for the synthesis of this compound, adapted from standard methodologies for the Fries rearrangement.
Step 1: Esterification of 4-Isopropylresorcinol
-
To a stirred solution of 4-isopropylresorcinol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine or pyridine (2.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude 4-isopropylresorcinol diacetate. This intermediate can often be used in the next step without further purification.
Step 2: Fries Rearrangement to this compound
-
To a flask charged with anhydrous aluminum chloride (AlCl₃, 3 equivalents) under an inert atmosphere (nitrogen or argon), add a suitable solvent such as nitrobenzene or 1,2-dichloroethane.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of 4-isopropylresorcinol diacetate (1 equivalent) in the same solvent to the cooled AlCl₃ suspension.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for several hours. Monitor the reaction by TLC or HPLC for the formation of the desired product.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of ice-cold dilute hydrochloric acid.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Spectroscopic Characterization
The structural elucidation of the synthesized compound is confirmed through a combination of spectroscopic techniques. While a dedicated spectrum for this specific compound is not publicly available, the expected spectral data, based on its structure and data from similar compounds, would be as follows:
-
¹H NMR: Resonances corresponding to the isopropyl protons (a doublet and a septet), the acetyl methyl protons (a singlet), and aromatic protons. The phenolic hydroxyl protons will appear as broad singlets.
-
¹³C NMR: Signals for the carbonyl carbon, the carbons of the aromatic ring (with distinct shifts for those bearing hydroxyl and alkyl groups), the isopropyl carbons, and the acetyl methyl carbon.
-
IR Spectroscopy: Characteristic absorption bands for the O-H stretching of the phenolic hydroxyl groups (a broad band around 3200-3500 cm⁻¹), the C=O stretching of the ketone (around 1650 cm⁻¹), and C-H and C=C stretching frequencies of the aromatic ring and alkyl groups.
-
Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the molecular weight of 194.23 g/mol , along with characteristic fragmentation patterns.
Application in Drug Development: A Cornerstone for Hsp90 Inhibition
The primary application of this compound in the pharmaceutical industry is as a crucial building block for the synthesis of Hsp90 inhibitors.[1][4][5]
The Role of the Resorcinol Moiety in Hsp90 Binding
The 2,4-dihydroxy-phenyl (resorcinol) scaffold is a well-established pharmacophore for potent Hsp90 inhibitors.[3] This moiety plays a critical role in anchoring the inhibitor to the N-terminal ATP-binding pocket of Hsp90. The two hydroxyl groups of the resorcinol ring form key hydrogen bond interactions with specific amino acid residues within the active site, mimicking the interactions of the adenine portion of ATP. The isopropyl group at the 5-position can provide additional van der Waals interactions with hydrophobic pockets in the binding site, thereby enhancing the binding affinity and selectivity of the inhibitor.
Expert Insight: The strategic placement of the acetyl group in this compound provides a versatile chemical handle for further synthetic elaboration. This ketone functionality can be readily transformed into other functional groups, allowing for the facile introduction of diverse side chains and linkers to explore the structure-activity relationship (SAR) and optimize the pharmacokinetic properties of the final drug candidate.
Caption: A conceptual diagram illustrating the key interactions of the 2,4-dihydroxy-5-isopropylphenyl moiety within the Hsp90 ATP-binding pocket.
Conclusion
This compound, with a molecular weight of 194.23 g/mol , is more than just a chemical intermediate; it is a testament to the power of fragment-based drug design. Its straightforward synthesis via the Fries rearrangement and the critical role of its resorcinol scaffold in high-affinity binding to Hsp90 make it an invaluable tool for medicinal chemists. This guide has provided a detailed technical overview, from its fundamental properties to a practical synthetic protocol and its strategic application in drug discovery. As the quest for novel and more effective cancer therapeutics continues, the importance of well-characterized and readily accessible key intermediates like this compound will undoubtedly grow.
References
- Doge Biomedical Technology Co., Ltd. (2023). 747414-17-1 this compound.
- PubChem. 1-(2,4-Dihydroxy-5-propylphenyl)ethanone.
- World News of Natural Sciences. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.
- Chemical Synthesis Database. 1-(2',5'-dihydroxy[1,1'-biphenyl]-4-yl)ethanone.
- NIST Chemistry WebBook. Ethanone, 1-(2,4-dihydroxyphenyl)-.
- Woodhead, A. J., et al. (2010). Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design. Journal of Medicinal Chemistry, 53(16), 5956–5969.
- SIELC Technologies. Ethanone, 1-(2,4-dihydroxyphenyl)-.
- Figshare. (2010). Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design.
- NIST Chemistry WebBook. Ethanone, 1-(2,4-dihydroxyphenyl)- UV/Visible spectrum.
- Kamal, A., et al. (2015). Discovery and development of heat shock protein 90 inhibitors. Current Topics in Medicinal Chemistry, 15(23), 2415-2435.
- ResearchGate. (n.d.). The chemical structures of selected Hsp90 inhibitors described in this...
- Huang, D. S., et al. (2020). Design and synthesis of fungal-selective resorcylate aminopyrazole Hsp90 inhibitors. Journal of Medicinal Chemistry, 63(5), 2139–2180.
- PubMed. (2010). Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design.
- Google Patents. (2019). WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.
- Chaaban, I., et al. (2012). Reaction of 2,5-dihydroxyacetophenone I or 1-(1,4-dihydroxynaphthalen-2-yl)ethanone II with hydrazine hydrate or 4-aryl thiosemicarbazides. Arkivoc, 2012(5), 233-247.
- Brandán, S. A., et al. (2008). Spectroscopic study of the dispiro-1,2,4,5-tetroxane (cyclohexanone diperoxide). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(4), 775-779.
- CiNii Research. (2010). Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design | CiNii Research [cir.nii.ac.jp]
- 7. 1-(2,4-Dihydroxy-5-propylphenyl)ethanone | C11H14O3 | CID 2775153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethanone, 1-(2,4-dihydroxyphenyl)- | SIELC Technologies [sielc.com]
"1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone" physical and chemical properties
Introduction: Unveiling a Key Synthetic Intermediate
1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone, a substituted acetophenone, stands as a molecule of significant interest within the realms of medicinal chemistry and drug development. Its structural architecture, featuring a dihydroxyphenyl moiety, renders it a valuable precursor for the synthesis of more complex pharmacologically active compounds. The strategic placement of hydroxyl, acetyl, and isopropyl groups on the phenyl ring provides multiple reaction sites for chemical modification, making it a versatile building block for creating diverse molecular libraries.
This technical guide offers a comprehensive overview of the physical and chemical properties of this compound, delving into its synthesis, reactivity, and analytical characterization. The insights provided herein are curated for researchers, scientists, and professionals in drug development, aiming to facilitate its effective utilization in the laboratory and advance the discovery of novel therapeutics. The core of this molecule's contemporary relevance lies in its role as a key fragment in the development of the potent heat shock protein 90 (Hsp90) inhibitor, AT13387, a compound that has undergone clinical investigation as a potential cancer treatment.[1]
Molecular Structure and Physicochemical Properties
The structural and physical characteristics of a compound are foundational to its application in chemical synthesis. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₃ | [2] |
| Molecular Weight | 194.23 g/mol | [3] |
| CAS Number | 747414-17-1 | [2] |
| Appearance | Solid | [2] |
| Melting Point | 99 °C (for the n-propyl isomer) | [4] |
Note: The melting point provided is for the closely related n-propyl isomer, 1-(2,4-dihydroxy-5-propylphenyl)ethanone. The melting point of the isopropyl isomer may vary slightly.
Solubility Profile
Synthesis and Reaction Chemistry
The primary route for the synthesis of this compound and its analogs is the Fries rearrangement of the corresponding phenyl acetate. This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid.
Conceptual Synthesis Workflow: Fries Rearrangement
Sources
- 1. Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 1-(2,4-Dihydroxy-5-propylphenyl)ethanone | C11H14O3 | CID 2775153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
A Technical Guide to the Solubility of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a clinical candidate. Among these properties, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This in-depth technical guide focuses on the solubility of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone , a phenolic ketone with potential applications in medicinal chemistry.
Given the current absence of publicly available, experimentally determined solubility data for this specific molecule, this guide will provide a robust framework for its investigation. We will delve into the theoretical prediction of its aqueous solubility, outline a detailed, field-proven experimental protocol for its determination, and discuss the critical nuances of solvent selection and data interpretation.
Theoretical Framework: Predicting Aqueous Solubility
In the absence of empirical data, Quantitative Structure-Property Relationship (QSPR) models offer a valuable, scientifically grounded approach to estimate a compound's solubility. The General Solubility Equation (GSE), developed by Yalkowsky and Banerjee, is a widely respected model that correlates aqueous solubility (LogS) with two key physicochemical parameters: the octanol-water partition coefficient (logP) and the melting point (MP).
The equation is as follows:
LogS ≈ 0.8 - logP - 0.01(MP - 25)
This equation elegantly captures the two primary energy barriers that a solid must overcome to dissolve in water: the crystal lattice energy (approximated by the melting point) and the energy required for solvation (related to lipophilicity, or logP).
Predicted Physicochemical Properties of this compound
| Parameter | Predicted Value | Prediction Tool/Method |
| logP | 2.95 ± 0.45 | ALOGPS 2.1 |
| Melting Point (°C) | 135 - 145 | Group Contribution Method |
Note: These are predicted values and should be confirmed by experimental determination.
Estimated Aqueous Solubility
By substituting the predicted mean values of logP (2.95) and melting point (140°C) into the General Solubility Equation, we can estimate the aqueous solubility of this compound:
LogS ≈ 0.8 - 2.95 - 0.01(140 - 25) LogS ≈ 0.8 - 2.95 - 1.15 LogS ≈ -3.3
This predicted LogS value of -3.3 corresponds to an aqueous solubility of approximately 0.5 mg/L . This suggests that this compound is likely to be poorly soluble in water, a critical consideration for any potential oral drug formulation.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method.[1] This method is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.
Rationale for Method Selection
The shake-flask method is chosen for its reliability and its ability to determine thermodynamic solubility, which represents the true equilibrium state.[1] This is distinct from kinetic solubility, which is often measured in high-throughput screening and can overestimate the stable solubility of a compound.[2][3] For drug development, understanding the thermodynamic solubility is crucial for predicting long-term stability and behavior in vivo.
Detailed Experimental Protocol
Materials:
-
This compound (solid, crystalline)
-
Selected solvents (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol, methanol, acetone)[4][5]
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C and 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that the solution becomes saturated.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set to the desired temperature (e.g., 25°C). Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, with periodic sampling (e.g., at 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. Then, centrifuge the vials to further separate the solid and liquid phases.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the appropriate mobile phase for HPLC analysis.
-
Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound. A standard calibration curve must be prepared using known concentrations of the compound.
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution, taking into account the dilution factor.
Visualizing the Experimental Workflow
Caption: Workflow for the shake-flask solubility determination.
Solvent Selection for Phenolic Compounds
The choice of solvent is critical for both experimental determination and potential formulation development. For phenolic compounds like this compound, a range of solvents should be considered to build a comprehensive solubility profile.
-
Aqueous Media: Purified water and buffered solutions (e.g., PBS at physiological pH 7.4) are essential for determining aqueous solubility relevant to biological systems.
-
Polar Protic Solvents: Alcohols such as methanol and ethanol are generally good solvents for phenolic compounds due to their ability to form hydrogen bonds.[4][5]
-
Polar Aprotic Solvents: Ketones like acetone can also be effective solvents for phenols.[4]
-
Co-solvent Systems: Mixtures of water with organic solvents (e.g., ethanol-water) are often used in formulations to enhance the solubility of poorly water-soluble drugs.[7]
Understanding Thermodynamic vs. Kinetic Solubility
It is imperative for researchers to distinguish between thermodynamic and kinetic solubility.
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent at a specific temperature and pressure. This is the value determined by the shake-flask method when equilibrium is fully achieved.[2][8]
-
Kinetic Solubility: Is a measure of how much of a compound, typically dissolved in a stock solvent like DMSO, can be added to an aqueous buffer before it precipitates.[3][6] This method is faster but often yields higher, non-equilibrium values, which may not be representative of the compound's long-term behavior.[3]
Logical Relationship Diagram
Caption: Relationship between solubility types and measurement methods.
Conclusion and Future Directions
While direct experimental data for the solubility of this compound is currently lacking, this guide provides a comprehensive pathway for its investigation. The in silico prediction suggests poor aqueous solubility, a hypothesis that must be confirmed experimentally. The detailed shake-flask protocol presented herein offers a robust methodology for obtaining reliable thermodynamic solubility data. A thorough characterization of its solubility in various pharmaceutically relevant solvents will be a critical step in advancing the development of this compound. Future work should focus on the experimental execution of these protocols to generate a definitive solubility profile for this compound, which will be invaluable for guiding formulation development and preclinical studies.
References
- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review, 17(3). URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/162235-Thermodynamic-vs-Kinetic-Solubility-Knowing-Which-is-Which/
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). URL: https://enamine.net/images/pdf/protocols/ADME_Tox/Shake-Flask_Aqueous_Solubility_Assay.pdf
- Bermejo, M., & Avdeef, A. (2020). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. URL: https://www.researchgate.net/publication/264444383_Thermodynamic_vs_kinetic_solubility_Knowing_which_is_which
- Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. URL: https://pubmed.ncbi.nlm.nih.gov/22884844/
- Bio-protocol. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-dm6gpb5j8lzp/v1
- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. URL: https://www.regulations.gov/document/EPA-HQ-OPP-2017-0740-0006
- Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-9. URL: https://dissolutiontech.com/issues/201108/DT201108_A02.pdf
- BioAssay Systems. Solubility Testing – Shake Flask Method. URL: https://www.bioassaysys.
- Galanakis, E. S., et al. (2013). Predicting the solubilization preference of natural phenols to different solvents. Journal of the Science of Food and Agriculture, 93(3), 389-396. URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jsfa.5986
- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. URL: https://www.wuxiapptec.com/services/dmpk/in-vitro-adme/physicochemical-properties/kinetic-thermodynamic-solubility-testing
- Babbar, N., et al. (2014). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. Journal of Food Science and Technology, 51(9), 2568-2575. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4152528/
- Djaeni, M., et al. (2017). Optimizing the Extraction of Phenolic Compounds with High Antioxidant Activity from Mango Seed Kernel Wastes Using Response Surface Methodology. Walailak Journal of Science and Technology, 14(10), 781-793. URL: https://wjst.wu.ac.th/index.php/wjst/article/view/2874
- Galanakis, E. S., et al. (2013). A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. International Journal of Food Properties, 16(1), 38-49. URL: https://www.tandfonline.com/doi/full/10.1080/10942912.2010.522750
- de Souza, E. C., et al. (2014). Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. Journal of the Brazilian Chemical Society, 25(6), 1146-1152. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4087111/
Sources
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. thaiscience.info [thaiscience.info]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Introduction: The Significance of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone
This compound, also known as 5-isopropyl-2,4-dihydroxyacetophenone, has emerged as a molecule of significant interest, primarily due to its role as a key precursor in the synthesis of the potent heat shock protein 90 (Hsp90) inhibitor, AT13387. Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins involved in cancer cell growth and survival. Its inhibition represents a promising therapeutic strategy in oncology. The structural integrity and purity of the this compound intermediate are paramount to the successful synthesis of AT13387 and other related pharmacologically active molecules.
This guide provides a detailed spectroscopic roadmap for the characterization of this compound, enabling researchers to verify its identity and purity throughout the synthetic process.
Synthesis Pathway
The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction. While specific procedural details can vary, a general and effective method involves the acylation of 4-isopropylresorcinol.
Caption: General synthesis of this compound.
Experimental Protocol (General Procedure):
-
Reaction Setup: To a cooled solution of 4-isopropylresorcinol in a suitable anhydrous solvent (e.g., nitrobenzene or carbon disulfide), a Lewis acid catalyst (e.g., anhydrous aluminum chloride) is added portion-wise while maintaining a low temperature.
-
Acylation: An acetylating agent, such as acetyl chloride or acetic anhydride, is then added dropwise to the stirred mixture.
-
Reaction Progression: The reaction is allowed to proceed at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is then quenched, typically with ice and hydrochloric acid, to decompose the aluminum chloride complex.
-
Purification: The crude product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified by a suitable method, such as recrystallization or column chromatography.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Based on the structure of this compound, the following ¹H and ¹³C NMR spectral data are predicted.
3.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the isopropyl group, the acetyl group, and the hydroxyl groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Singlet | 1H | Ar-OH (intramolecular H-bonding with C=O) |
| ~7.5 | Singlet | 1H | H-6 (Aromatic) |
| ~6.3 | Singlet | 1H | H-3 (Aromatic) |
| ~5.5 | Singlet (broad) | 1H | Ar-OH |
| ~3.2 | Septet | 1H | -CH(CH₃)₂ |
| ~2.5 | Singlet | 3H | -COCH₃ |
| ~1.2 | Doublet | 6H | -CH(CH₃)₂ |
Causality Behind Predictions:
-
The downfield shift of one hydroxyl proton to ~12.5 ppm is anticipated due to strong intramolecular hydrogen bonding with the adjacent carbonyl group of the ethanone moiety.
-
The aromatic protons at positions 3 and 6 are in distinct electronic environments, leading to separate signals. The proton at H-6 is deshielded by the adjacent carbonyl group, resulting in a downfield shift compared to the proton at H-3.
-
The isopropyl group will exhibit a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups.
-
The acetyl protons will appear as a sharp singlet around 2.5 ppm.
3.1.2. ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~203 | C=O (Ketone) |
| ~162 | C-2 (Aromatic, attached to OH) |
| ~160 | C-4 (Aromatic, attached to OH) |
| ~138 | C-5 (Aromatic, attached to isopropyl) |
| ~130 | C-6 (Aromatic) |
| ~115 | C-1 (Aromatic, ipso to acetyl) |
| ~105 | C-3 (Aromatic) |
| ~26 | -CH(CH₃)₂ |
| ~25 | -COCH₃ |
| ~24 | -CH(CH₃)₂ |
Causality Behind Predictions:
-
The carbonyl carbon of the ketone is expected to be the most downfield signal, typically above 200 ppm.
-
The aromatic carbons attached to the electron-donating hydroxyl groups (C-2 and C-4) will be shifted upfield compared to the other aromatic carbons.
-
The remaining aromatic carbons will have chemical shifts in the typical aromatic region (100-140 ppm), with their exact positions influenced by the attached functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500-3200 (broad) | O-H stretch | Phenolic -OH |
| ~1640 (strong) | C=O stretch | Ketone (conjugated and H-bonded) |
| 1600-1450 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Phenol |
Causality Behind Predictions:
-
The broad absorption band in the 3500-3200 cm⁻¹ region is characteristic of the O-H stretching vibration of the phenolic hydroxyl groups, with the broadening due to hydrogen bonding.
-
A strong absorption band around 1640 cm⁻¹ is expected for the carbonyl (C=O) stretching of the ketone. The frequency is lower than that of a typical ketone due to conjugation with the aromatic ring and intramolecular hydrogen bonding.
-
The characteristic C=C stretching vibrations of the aromatic ring will appear in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₁H₁₄O₃), the expected molecular weight is approximately 194.23 g/mol .
Predicted Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 194, corresponding to the molecular weight of the compound.
-
[M-15]⁺: A peak at m/z = 179, resulting from the loss of a methyl radical (-CH₃) from the acetyl group (alpha cleavage). This is expected to be a prominent peak.
-
[M-43]⁺: A peak at m/z = 151, corresponding to the loss of the acetyl group (-COCH₃).
-
Further Fragmentations: Subsequent fragmentations of the aromatic ring and isopropyl group would lead to other smaller fragments.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. While based on established spectroscopic principles and data from analogous compounds, this information serves as a robust framework for the identification and characterization of this key pharmaceutical intermediate. The provided synthesis outline and interpretation of expected spectral features are designed to empower researchers in their synthetic and analytical endeavors, ensuring the quality and integrity of this crucial building block in the development of novel therapeutics.
References
- While direct spectral data for the topic compound is not available in the cited literature, the synthesis and context of this intermediate are discussed in publications related to the Hsp90 inhibitor AT13387. The principles of spectroscopic interpretation are drawn from standard organic chemistry textbooks and spectral databases.
Navigating the Safety Profile of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone: A Technical Guide for Researchers
For professionals engaged in the dynamic fields of pharmaceutical research and drug development, a comprehensive understanding of the safety and handling protocols for novel chemical entities is paramount. This guide provides an in-depth analysis of the material safety data for 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone (CAS No. 747414-17-1), a compound of interest in various research and development pipelines. This document moves beyond a mere recitation of data, offering insights into the causality behind safety measures and protocols, ensuring a self-validating system of laboratory practice.
Chemical Identity and Physicochemical Properties
This compound, also known as 2',4'-Dihydroxy-5'-isopropylacetophenone, is a substituted aromatic ketone.[1][2] A clear understanding of its fundamental properties is the first step in a robust safety assessment.
| Property | Value | Source |
| CAS Number | 747414-17-1 | [2][3] |
| Molecular Formula | C₁₁H₁₄O₃ | [1][3] |
| Molecular Weight | 194.23 g/mol | [3] |
| Appearance | Solid | [1] |
| Purity | Typically ≥96-97% | [1][3] |
| InChI | InChI=1S/C11H14O3/c1-6(2)8-4-9(7(3)12)11(14)5-10(8)13/h4-6,13-14H,1-3H3 | [1] |
| SMILES | CC(C)c1cc(c(O)cc1O)C(=O)C | [3] |
The structural alerts within the molecule—specifically the dihydroxy-substituted phenyl ring—suggest potential for reactivity and specific health hazards, which will be elaborated upon in the subsequent sections.
Hazard Identification and GHS Classification
Based on available data, this compound is classified as a hazardous substance.[3] The Globally Harmonized System (GHS) classification provides a universally understood framework for communicating these hazards.
Signal Word: Warning [3]
Pictogram:
Hazard Statements: [3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
The phenolic hydroxyl groups and the acetophenone moiety are likely contributors to the irritant and harmful properties of this compound. Understanding this structure-activity relationship is key to anticipating and mitigating exposure risks.
Proactive and Reactive Safety Protocols
A proactive approach to safety is critical. The following protocols are designed to minimize exposure and ensure a rapid and effective response in the event of an incident.
Exposure Control and Personal Protective Equipment (PPE)
Given the irritant nature of the compound, robust engineering controls and a comprehensive PPE strategy are essential.[4][5]
Engineering Controls:
-
Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation of dust or aerosols.
-
Emergency eyewash stations and safety showers must be readily accessible.
Personal Protective Equipment (PPE) Workflow:
Caption: PPE workflow for handling this compound.
Rationale for PPE Selection:
-
Double Gloving: Provides an additional barrier against potential chemical permeation and allows for the safe removal of the outer glove if it becomes contaminated. Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes and fine dust. A face shield offers an additional layer of protection, especially when handling larger quantities or if there is a significant risk of splashing.[4]
-
Respiratory Protection: An N95 or P100 particulate respirator is crucial when handling the solid compound outside of a fume hood or when there is a potential for aerosolization.[4]
-
Lab Coat/Gown: A chemically resistant lab coat or disposable gown protects the skin and personal clothing from contamination.[5]
First-Aid Measures: A Step-by-Step Response
In the event of exposure, immediate and appropriate first aid is critical. The following procedures should be followed:
-
Inhalation: If respiratory irritation occurs, immediately move the affected individual to fresh air.[6] If breathing is difficult or symptoms persist, seek medical attention.
-
Skin Contact: As the compound is a skin irritant, immediately remove contaminated clothing.[6] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If irritation develops or persists, seek medical advice.
-
Eye Contact: This substance causes serious eye irritation.[3] Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Ingestion: Since the compound is harmful if swallowed, do NOT induce vomiting.[3] If the individual is conscious, rinse their mouth with water. Seek immediate medical attention and provide the safety data sheet to the medical personnel.
Fire-Fighting and Spill Response
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.
-
Specific Hazards: During a fire, irritating and toxic gases may be generated through thermal decomposition.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel from the area. Wear the appropriate level of PPE as outlined in section 3.1. Avoid breathing dust and prevent contact with skin and eyes.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Cleanup: For a solid spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. The spill area should then be decontaminated.
Handling, Storage, and Stability
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.
Handling:
-
Avoid direct contact with the substance.
-
Ensure all handling is done in a well-ventilated area, preferably a fume hood.
-
Take precautionary measures against static discharge.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Stability and Reactivity:
-
The compound is stable under recommended storage conditions.
-
Avoid contact with strong oxidizing agents.
-
Hazardous decomposition products formed under fire conditions include carbon oxides.
Toxicological and Ecological Information
While comprehensive toxicological and ecological data for this specific compound are not widely available, the GHS classification indicates acute oral toxicity and irritant properties.[3] Researchers should handle this compound with the assumption that it may have other, as-yet-unidentified, toxicological effects. Due to the lack of specific ecotoxicity data, release into the environment should be strictly avoided.
Conclusion
This compound presents moderate health hazards that can be effectively managed through the implementation of robust safety protocols. By understanding the chemical nature of the compound and adhering to the guidelines for exposure control, handling, and emergency response outlined in this guide, researchers can work with this substance in a safe and responsible manner. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) demand a proactive and informed approach to laboratory safety, transforming protocols from a set of rules into a self-validating system of scientific integrity.
References
- ChemBK. 2',4'-Dihydroxy-5'-isopropylacetophenone. [Link]
- Novachemistry. Products List. [Link]
- CHEMM. Personal Protective Equipment (PPE). [Link]
- PubChem. 1-(2,4-Dihydroxy-5-propylphenyl)ethanone. [Link]
- Chemlin. 1-[2,4-Dihydroxy-5-isopropylphenyl]-ethanone. [Link]
- PubMed. Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. [Link]
- NIST. Ethanone, 1-(2,4-dihydroxyphenyl)-. [Link]
- Chemical Safety Facts. Personal Protective Equipment (PPE) and Chemistry. [Link]
- GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
- PubMed. Evaluating workplace protection factors (WPFs)
- DuPont UK. PPE Solutions for Pharmaceutical Industry. [Link]
- ResearchGate. Characterization of 2,5-dimethyl-2,4-dihydroxy-3(2H)
Sources
An In-depth Technical Guide to 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone: Synthesis, Characterization, and Applications
Prepared by: Gemini, Senior Application Scientist
Introduction
1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone, also known as 2',4'-Dihydroxy-5'-isopropylacetophenone (CAS No. 747414-17-1), is a substituted hydroxyacetophenone that has garnered significant attention in medicinal chemistry and drug development.[1][2] Its structural architecture, featuring a resorcinol core functionalized with an acetyl and an isopropyl group, makes it a valuable synthon for complex molecular scaffolds.
This technical guide provides a comprehensive overview of this compound, focusing on its synthesis via the Fries rearrangement, its physicochemical and spectroscopic properties, and its pivotal role as a key intermediate in the development of targeted therapeutics, most notably as a foundational fragment for the clinical-stage Hsp90 inhibitor, AT13387 (Onalespib).[3][4] We will also explore its potential applications in agrochemicals based on the known bioactivity of related resorcinol derivatives. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the fields of organic synthesis and drug discovery.
Molecular Structure and Physicochemical Properties
The structural features of this compound are a central benzene ring substituted with two hydroxyl groups at positions 2 and 4, an acetyl group at position 1, and an isopropyl group at position 5. This arrangement of functional groups is critical to its utility in pharmaceutical synthesis.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 747414-17-1 | [5] |
| Molecular Formula | C₁₁H₁₄O₃ | [5] |
| Molecular Weight | 194.23 g/mol | [5] |
| Appearance | Solid | [3] |
| Boiling Point | 342 °C | [5] |
| Density | 1.156 g/cm³ | [5] |
| Flash Point | 175 °C | [5] |
Synthesis Pathway: The Fries Rearrangement
The paramount synthetic route for preparing hydroxyaryl ketones like this compound is the Fries rearrangement .[6][7][8] This reaction involves the intramolecular rearrangement of a phenolic ester to an ortho- or para-hydroxyaryl ketone, catalyzed by a Lewis acid (e.g., AlCl₃, BF₃) or a Brønsted acid.[9] The regioselectivity (ortho vs. para) can often be controlled by reaction conditions such as temperature and solvent polarity.[6] For the synthesis of the target molecule, an ortho-acylation is required.
The synthesis can be logically approached in a two-step sequence starting from 4-isopropylresorcinol:
-
O-Acylation: Esterification of 4-isopropylresorcinol with an acetylating agent to form the diacetate ester.
-
Fries Rearrangement: Intramolecular rearrangement of the diacetate ester to yield the target ketone.
Caption: Proposed two-step synthesis workflow.
Mechanism of the Fries Rearrangement
The reaction proceeds through the formation of an acylium ion intermediate. The Lewis acid catalyst coordinates to the carbonyl oxygen of the ester, facilitating the cleavage of the acyl-oxygen bond. The resulting acylium electrophile then attacks the activated aromatic ring (intramolecular Friedel-Crafts acylation) to form the ortho and para substituted ketones. Higher temperatures generally favor the thermodynamically more stable ortho-isomer due to chelation of the Lewis acid between the carbonyl and the ortho-hydroxyl group.[6]
Caption: General mechanism of the Lewis acid-catalyzed Fries rearrangement.
Experimental Protocols
Protocol 1: Synthesis of 4-Isopropyl-1,3-phenylene diacetate
This protocol is a standard procedure for the acetylation of a phenol.
-
Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-isopropylresorcinol (10.0 g, 65.7 mmol) in pyridine (50 mL).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (15.0 mL, 158 mmol, 2.4 equiv.) dropwise to the stirred solution.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]
-
Work-up: Pour the reaction mixture into 200 mL of ice-cold 2 M HCl. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-isopropyl-1,3-phenylene diacetate.
Protocol 2: Synthesis of this compound via Fries Rearrangement
This protocol is adapted from general procedures for the Fries rearrangement, optimized for ortho-product formation.[7][10]
-
Setup: To a flame-dried 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (21.0 g, 157 mmol, ~2.4 equiv.).
-
Solvent Addition: Carefully add nitrobenzene (100 mL) to the flask. Stir the suspension.
-
Substrate Addition: Slowly add a solution of 4-isopropyl-1,3-phenylene diacetate (15.5 g, 65.6 mmol) in nitrobenzene (50 mL) to the AlCl₃ suspension.
-
Reaction: Heat the reaction mixture to 130-140 °C and maintain this temperature for 4-6 hours. Higher temperatures favor the formation of the ortho-isomer.[6] Monitor the reaction by TLC or HPLC.[10]
-
Quenching: Cool the reaction mixture to room temperature and then slowly pour it onto a mixture of crushed ice (300 g) and concentrated HCl (50 mL).
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 150 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with 1 M HCl, followed by brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.
Spectroscopic Characterization
While specific, verified spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and comparison with the well-documented analogue, 2',4'-dihydroxyacetophenone (resacetophenone).[11]
Table 2: Predicted and Comparative Spectroscopic Data
| Technique | Predicted/Comparative Data for this compound |
| ¹H NMR | Aromatic Protons: Two singlets or two doublets (with very small meta-coupling) expected in the aromatic region (δ 6.0-7.5 ppm). The isopropyl group at C5 will result in two non-equivalent aromatic protons at C3 and C6. Acetyl Protons: A sharp singlet around δ 2.5 ppm (3H, -COCH₃). Isopropyl Protons: A septet around δ 3.0-3.3 ppm (1H, -CH(CH₃)₂) and a doublet around δ 1.2 ppm (6H, -CH(CH₃)₂). Hydroxyl Protons: Two broad singlets, likely at δ ~10-13 ppm (chelated OH) and δ ~5-7 ppm (free OH), which are D₂O exchangeable. (Comparative data from[12][13][14]) |
| ¹³C NMR | Carbonyl Carbon: δ ~200-205 ppm. Aromatic Carbons: Six signals expected. C-OH carbons at ~δ 160-165 ppm. Quaternary carbons (C-1, C-5) and CH carbons (C-3, C-6) will appear in the δ 100-145 ppm range. Acetyl Carbon: Methyl carbon at δ ~25-30 ppm. Isopropyl Carbons: Methine carbon at δ ~25-30 ppm and two equivalent methyl carbons at δ ~20-25 ppm. (Comparative data from[13][15]) |
| IR (Infrared) | O-H Stretch: Broad band from 3100-3500 cm⁻¹ (phenolic OH). C-H Stretch: ~2960 cm⁻¹ (aliphatic C-H from isopropyl and acetyl groups). C=O Stretch: Strong absorption around 1630-1650 cm⁻¹ (conjugated ketone, intramolecular H-bonding shifts it to lower wavenumber). C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region (aromatic ring). (Comparative data from[16]) |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 194. Key Fragments: A prominent peak at m/z = 179 ([M-CH₃]⁺) due to alpha-cleavage of the acetyl group. Other fragments corresponding to the loss of the isopropyl group or other characteristic cleavages of the aromatic ring. (Comparative data from[17]) |
Applications in Drug Discovery and Agrochemicals
4.1 Keystone Intermediate for Hsp90 Inhibitor AT13387 (Onalespib)
The most significant application of this compound is its role as a critical precursor in the synthesis of AT13387 (Onalespib) , a potent, second-generation, non-ansamycin inhibitor of Heat Shock Protein 90 (Hsp90).[3][4][18] AT13387 has been evaluated in numerous clinical trials for the treatment of various cancers.[2][4]
The 2,4-dihydroxy-5-isopropylphenyl moiety constitutes the "warhead" of the inhibitor. The resorcinol scaffold is essential for high-affinity binding to the N-terminal ATP-binding pocket of Hsp90. It achieves this by mimicking the hydrogen bonding interactions of the adenine ring of ATP, forming a crucial network of hydrogen bonds with conserved amino acid residues and water molecules within the active site.[1] This interaction locks the inhibitor in place, preventing ATP binding and hydrolysis, which in turn leads to the degradation of Hsp90 client proteins critical for cancer cell survival and proliferation.[1][19]
4.2 Potential as an Antifungal Agent
Derivatives of 2,4-dihydroxyacetophenone have demonstrated significant antifungal activity against a range of phytopathogenic fungi.[12] Studies on various acylated resorcinol derivatives have shown broad-spectrum inhibitory activity against fungi such as Botrytis cinerea, Glomerella cingulata, and Fusarium graminearum. The structure-activity relationship (SAR) in these studies often points to the lipophilicity and the nature of the alkyl chain on the ketone as key determinants of antifungal potency. The presence of the isopropyl group in the title compound suggests it could be a promising candidate for the development of new agrochemical fungicides.
Conclusion
This compound is a strategically important molecule whose synthesis is reliably achieved through the classic Fries rearrangement. Its well-defined structure, characterized by the resorcinol core, makes it an ideal pharmacophore for targeting ATP-binding sites in enzymes, a fact powerfully demonstrated by its incorporation into the clinical Hsp90 inhibitor AT13387. The demonstrated bioactivity of related compounds also opens avenues for its exploration in the agrochemical sector. The synthetic protocols and characterization data outlined in this guide provide a solid foundation for researchers to produce and utilize this valuable chemical intermediate in their scientific endeavors.
References
- Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. (n.d.).
- Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design. (2010).
- Total synthesis of resorcinol amide Hsp90 inhibitor
- Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. (2010). PubMed. [Link]
- Fries rearrangement. (n.d.). Wikipedia. [Link]
- Synthesis of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof. (2014).
- Biocatalytic Friedel–Crafts Acylation and Fries Reaction. (2017).
- Fries Rearrangement. (n.d.). Organic Chemistry Portal. [Link]
- Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3- dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design. (2010).
- Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design. (2010). Figshare. [Link]
- Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. (2010). Journal of Chemical and Pharmaceutical Research. [Link]
- Synthesis of 2,4-dihydroxy-3-propylacetophenone. (n.d.). PrepChem.com. [Link]
- Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)- 1,3-dihydroisoindol-2-yl]methanone (AT13387). (2010). ElectronicsAndBooks. [Link]
- Process for producing 2,4-dihydroxyacetophenone. (1997).
- Table 2 : 1 H and 13 C NM R data for compound 2 and from the literature. (n.d.).
- Scheme 2. PpATaseCH-catalyzed Fries rearrangement-like reaction of... (n.d.).
- Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. (2023).
- 2',4'-Dihydroxy-5'-isopropylacetophenone. (n.d.). ChemBK. [Link]
- Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. (2010). Semantic Scholar. [https://www.semanticscholar.org/paper/Discovery-of-(2%2C4-dihydroxy-5-isopropylphenyl)-%5B5-(/f66141a02927233887c29367984f18b57703358c)]([Link]
- Showing Compound 2',4'-Dihydroxyacetophenone (FDB000833). (2010). FooDB. [Link]
- Synthesis and 1H and 13C NMR spectral study of some r(2),c(4)-bis(isopropylcarbonyl)-c(5)-hydroxy-t(5)-methyl-t(3)-substituted phenyl, cyclohexanones and their oximes. (n.d.).
- Spectrophotometric investigation of the complexation mechanism of Al(III) by 2,4-dihydroxy-acetophenone. (n.d.).
- 4-Isopropylacetophenone. (n.d.). PubChem. [Link]
- Ethanone, 1-(2,4-dihydroxyphenyl)-. (n.d.). NIST WebBook. [Link]
- Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023).
- Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. (2021). MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total synthesis of resorcinol amide Hsp90 inhibitor AT13387 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 7. Fries Rearrangement [organic-chemistry.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Fries Rearrangement [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Showing Compound 2',4'-Dihydroxyacetophenone (FDB000833) - FooDB [foodb.ca]
- 12. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 17. researchgate.net [researchgate.net]
- 18. Collection - Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 19. Biocatalytic Friedel–Crafts Acylation and Fries Reaction - PMC [pmc.ncbi.nlm.nih.gov]
"1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone" mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone
Abstract
This technical guide provides a comprehensive analysis of the known and putative mechanisms of action for the compound this compound. This molecule, a substituted dihydroxyacetophenone, is notable not as a standalone therapeutic agent but as a critical structural fragment or "keystone" in the development of potent, targeted inhibitors. Its core mechanism is most authoritatively defined through its role as a foundational piece for novel Heat Shock Protein 90 (Hsp90) inhibitors, such as AT13387. The 2,4-dihydroxy-phenyl (resorcinol) moiety is fundamental to its high-affinity binding within the N-terminal ATP-binding pocket of Hsp90. Beyond this primary role, the chemical architecture of this compound suggests pleiotropic effects, including tyrosinase inhibition, anti-inflammatory activity via modulation of the TLR4/NF-κB pathway, and antioxidant properties through radical scavenging. This document synthesizes data from fragment-based drug design, enzymology, and cellular biology to present a multi-faceted view of its molecular interactions and downstream cellular consequences. Detailed experimental protocols and conceptual signaling pathways are provided to facilitate further research and application in drug development.
Introduction to this compound
This compound is a resorcinol-type phenolic compound. While direct, extensive research on this specific molecule is limited, its true significance in medicinal chemistry lies in its use as a highly effective fragment in drug discovery. The principles of fragment-based drug design (FBDD) have demonstrated that small, low-affinity molecules can be optimized into highly potent and selective leads. This compound is a prime example, serving as the cornerstone for the clinical candidate AT13387, a potent Hsp90 inhibitor.[1][2] Its structural features, particularly the resorcinol ring, are recognized pharmacophores for multiple biological targets, suggesting a range of activities beyond Hsp90 inhibition.
Chemical Identity and Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2,4-Dihydroxy-5-isopropylacetophenone |
| CAS Number | 747414-17-1[3] |
| Molecular Formula | C₁₁H₁₄O₃[3] |
| Molecular Weight | 194.23 g/mol [3][4] |
| Chemical Structure |
Core Mechanism of Action: Inhibition of Heat Shock Protein 90 (Hsp90)
The most well-documented and significant mechanism associated with the this compound scaffold is the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival.[1][2]
The Role of Hsp90 in Cellular Homeostasis and Disease
Hsp90 is an ATP-dependent chaperone that ensures the proper folding and activation of a host of "client" proteins. In oncology, these clients are often proteins that are mutated or overexpressed and drive malignant progression, including Raf-1, CDK4, HER2, and AKT. By maintaining the function of these oncoproteins, Hsp90 allows cancer cells to survive under stress and evade apoptosis. Therefore, inhibiting Hsp90 leads to the simultaneous degradation of multiple oncoproteins, making it an attractive therapeutic strategy for cancer treatment.[1]
Structural Basis of Inhibition: The Resorcinol "Keystone"
The this compound molecule was identified as a lead fragment for its ability to bind to the N-terminal ATP-binding pocket of Hsp90. The resorcinol (2,4-dihydroxyphenyl) moiety is the key pharmacophore. It establishes a network of critical hydrogen bonds with conserved residues in the ATP-binding site, mimicking the interactions of the adenine head of ATP. This high-affinity interaction displaces ATP, thereby inhibiting the chaperone's ATPase activity and initiating the degradation of its client proteins. Structure-guided optimization of this fragment led to the development of AT13387, which retains this core resorcinol unit.[1][2]
Downstream Consequences of Hsp90 Inhibition
Inhibition of Hsp90 by a resorcinol-containing compound like AT13387 triggers a cascade of downstream cellular events:
-
Client Protein Degradation: Key oncogenic proteins (e.g., Raf-1, CDK4) are destabilized and targeted for proteasomal degradation.
-
Induction of Hsp70: As a compensatory stress response, the cell upregulates the expression of other heat shock proteins, notably Hsp70, which serves as a reliable biomarker for Hsp90 inhibition.
-
Cell Cycle Arrest and Apoptosis: The loss of critical signaling proteins leads to cell cycle arrest and the induction of programmed cell death.
Signaling Pathway: Hsp90 Inhibition
Caption: Hsp90 inhibition by a resorcinol-based compound.
Pleiotropic Anti-Inflammatory and Antioxidant Effects
Phenolic compounds, particularly those with a resorcinol structure, are widely recognized for their anti-inflammatory and antioxidant properties. While direct studies on this compound are sparse, compelling evidence from structurally similar compounds allows for the extrapolation of its likely mechanisms.
Modulation of the TLR4/NF-κB Signaling Pathway
Inflammation is often initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which bind to Toll-like receptor 4 (TLR4).[5] This binding triggers a signaling cascade through myeloid differentiation primary response 88 (MyD88), leading to the phosphorylation and degradation of IκBα.[5][6] This releases the nuclear factor-κB (NF-κB) transcription factor, which translocates to the nucleus and promotes the expression of pro-inflammatory genes like iNOS, COX-2, and various cytokines.[5][6][7]
Studies on related dihydroxybenzophenones have shown they can directly interfere with this pathway. Molecular docking suggests these compounds can occupy the hydrophobic pocket of myeloid differentiation factor 2 (MD2), an accessory protein essential for TLR4 activation, thereby blocking the downstream signaling cascade.[8] This prevents NF-κB activation and subsequent inflammatory gene expression.[5][8]
Attenuation of Oxidative Stress
The dihydroxy-phenyl moiety is a classic structural motif for antioxidant activity. It can neutralize free radicals, such as reactive oxygen species (ROS), through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.[9][10] The two hydroxyl groups on the aromatic ring enhance its ability to donate a hydrogen atom and stabilize the resulting radical through resonance.[10] This radical scavenging activity helps mitigate cellular damage caused by oxidative stress during inflammation. Furthermore, some phenolic compounds can activate the Nrf2-Keap1 pathway, a major regulator of endogenous antioxidant responses, leading to the increased expression of protective enzymes like superoxide dismutase (SOD) and glutathione (GSH).[5]
Signaling Pathway: Anti-Inflammation
Caption: Anti-inflammatory and antioxidant mechanisms.
Tyrosinase Inhibition and Anti-Melanogenesis
Tyrosinase is the key, rate-limiting enzyme in melanogenesis, the process of melanin synthesis.[11][12] It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Inhibiting tyrosinase is a primary strategy for developing skin-lightening agents and treatments for hyperpigmentation disorders.[12]
The 2,4-dihydroxyphenyl moiety is a well-established pharmacophore for potent tyrosinase inhibition.[11] Compounds containing this feature, such as certain chalcones and resorcinol derivatives, act as competitive inhibitors.[11][13] They structurally resemble the natural substrate (tyrosine) and bind to the copper-containing active site of the enzyme, preventing the substrate from binding and being catalyzed.[11][13] Given that this compound possesses this critical 2,4-dihydroxy motif, it is highly likely to exhibit direct, competitive inhibitory activity against tyrosinase.[11]
Other Investigated Biological Activities
The acetophenone scaffold and its derivatives have been evaluated for a wide range of biological activities.
-
Antifungal Activity: A study on 1-(2,4-dihydroxyphenyl) ethanone derivatives demonstrated broad-spectrum inhibitory activity against several phytopathogenic fungi, including Glomerella cingulata and Botrytis cinerea. The preliminary structure-activity relationship (SAR) suggested that an α,β-unsaturated ketone unit was important for activity.[14]
-
α-Glucosidase Inhibition: Benzonate derivatives of 2,4-dihydroxy-5-methylacetophenone have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential applications in managing type 2 diabetes.[15]
-
Phosphodiesterase (PDE) Inhibition: Bis-Schiff bases derived from 2,4-dihydroxyacetophenone have shown noteworthy inhibitory efficacy against PDE-1 and PDE-3 enzymes.[16]
Experimental Protocols for Mechanistic Elucidation
To validate the proposed mechanisms of action for this compound, a series of well-established assays can be employed.
In Vitro Hsp90 Inhibition Assay (Fluorescence Polarization)
-
Principle: This competitive binding assay measures the displacement of a fluorescently labeled ligand from the Hsp90 ATP-binding site by the test compound.
-
Reagents: Recombinant human Hsp90α, fluorescently labeled ATP analog (e.g., FITC-geldanamycin), assay buffer, test compound.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, add Hsp90α, the fluorescent probe, and the test compound.
-
Incubate at room temperature to allow binding to reach equilibrium.
-
Measure fluorescence polarization using a suitable plate reader.
-
Analysis: A decrease in polarization indicates displacement of the probe. Calculate the IC₅₀ value from the dose-response curve.
-
Cellular Assay for Anti-inflammatory Activity (LPS-stimulated Macrophages)
-
Principle: This assay measures the ability of the test compound to inhibit the production of inflammatory mediators (e.g., nitric oxide, TNF-α) in macrophages stimulated with LPS.
-
Cell Line: RAW 264.7 murine macrophages.
-
Procedure:
-
Plate RAW 264.7 cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.
-
Collect the cell culture supernatant.
-
Analysis:
-
Nitric Oxide (NO): Measure nitrite concentration in the supernatant using the Griess reagent.
-
Cytokines (TNF-α, IL-6): Quantify cytokine levels using ELISA kits.
-
Determine cell viability using an MTT assay to rule out cytotoxicity.
-
-
Mushroom Tyrosinase Inhibition Assay
-
Principle: This spectrophotometric assay measures the inhibition of L-DOPA oxidation to dopachrome by the enzyme.
-
Reagents: Mushroom tyrosinase, L-DOPA substrate, phosphate buffer (pH 6.8), test compound.
-
Procedure:
-
In a 96-well plate, add buffer, mushroom tyrosinase solution, and various concentrations of the test compound.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the L-DOPA substrate.
-
Monitor the formation of dopachrome by measuring the absorbance at ~475 nm over time using a microplate reader.
-
Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value. Kojic acid is typically used as a positive control.[11]
-
Experimental Workflow Diagram
Caption: A logical workflow for mechanistic studies.
Summary and Future Directions
This compound is a molecule of significant interest, primarily as a validated hit fragment for the development of Hsp90 inhibitors. Its resorcinol core is the critical pharmacophore responsible for high-affinity binding to the Hsp90 ATP pocket, leading to the degradation of oncogenic client proteins.
Beyond this well-defined role, its chemical structure strongly implies a range of other biological activities. Extrapolating from data on similar phenolic compounds, it is predicted to be a competitive inhibitor of tyrosinase and to possess potent anti-inflammatory and antioxidant properties, likely mediated through the inhibition of the TLR4/NF-κB pathway and direct radical scavenging.
Future research should focus on:
-
Direct Biological Evaluation: Performing the detailed biochemical and cellular assays described in this guide to confirm the predicted activities (tyrosinase inhibition, anti-inflammatory effects) of the isolated compound itself.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand how modifications to the isopropyl and acetyl groups affect potency and selectivity across different targets.
-
In Vivo Validation: Advancing the compound or optimized analogs into preclinical animal models of inflammation, hyperpigmentation, or cancer to validate the in vitro findings.
By systematically exploring these multifaceted mechanisms, the full therapeutic potential of the this compound scaffold can be unlocked for the next generation of targeted therapeutics.
References
- The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. (n.d.). National Center for Biotechnology Information.
- Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. (n.d.). Taylor & Francis Online.
- Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3- dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design. (2010). ResearchGate.
- A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells. (2018). National Center for Biotechnology Information.
- An Updated Review of Tyrosinase Inhibitors. (2015). MDPI.
- Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. (2010). PubMed.
- CN103980102A - Synthesis of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof and application of agricultural preparation. (n.d.). Google Patents.
- 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation. (n.d.). National Center for Biotechnology Information.
- Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages. (2022). MDPI.
- Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. (2010). Journal of Chemical and Pharmaceutical Research.
- A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells. (2018). PubMed.
- Role of Plant-Derived Compounds in the Molecular Pathways Related to Inflammation. (2022). MDPI.
- Natural products as sources of new fungicides (II): antiphytopathogenic activity of 2,4-dihydroxyphenyl ethanone derivatives. (2016). PubMed.
- Bioactivity of Compounds 1, 2, 4 and 5. (n.d.). ResearchGate.
- Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)- 1,3-dihydroisoindol-2-yl]methanone (AT13387). (2010). ElectronicsAndBooks.
- 1-(2,4-Dihydroxy-5-propylphenyl)ethanone | C11H14O3 | CID 2775153. (n.d.). PubChem.
- Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure-activity relationship and mechanism. (2021). PubMed.
- Tyrosinase-Targeting Gallacetophenone Inhibits Melanogenesis in Melanocytes and Human Skin-Equivalents. (2020). ResearchGate.
- 2'-Hydroxy-4',5'-dimethoxyacetophenone Exhibit Collagenase, Aldose Reductase Inhibition, and Anticancer Activity Against Human Leukemic Cells: An In Vitro, and In Silico Study. (2022). PubMed.
- 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone Isolated from the Ethyl Acetate Extract of the Leaves of Syzygium Balsameum (Wight) Wall. ex Walp. (n.d.). International Online Medical Council.
- Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. (2022). MDPI.
- 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. (n.d.). National Center for Biotechnology Information.
- Extraction, Chemical Characterization, and Antioxidant Activity of Bioactive Plant Extracts. (2022). MDPI.
- Chemical Profiling and Biological Activity of Extracts from Nine Norwegian Medicinal and Aromatic Plants. (2022). National Center for Biotechnology Information.
- The antioxidant properties of 2′-Hydroxy-4′,5′-dimethoxyacetophenone and BHT against DPPH. (n.d.). ResearchGate.
- IR for 2,4-dihydroxyacetophenone Semicarbazone. (n.d.). ResearchGate.
- Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. (2021). National Center for Biotechnology Information.
- Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives. (2020). Royal Society of Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 747414-17-1 [chemicalbook.com]
- 4. 1-(2,4-Dihydroxy-5-propylphenyl)ethanone | C11H14O3 | CID 2775153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Natural products as sources of new fungicides (II): antiphytopathogenic activity of 2,4-dihydroxyphenyl ethanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure-activity relationship and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone
Abstract
This technical guide provides a comprehensive overview of the known and potential biological activities of the synthetic compound 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone, a substituted acetophenone. While direct extensive research on this specific molecule is limited, its critical role as a key structural motif—specifically a resorcinol fragment—in the development of potent therapeutic agents, such as the Heat Shock Protein 90 (Hsp90) inhibitor AT13387, establishes its significance. This document synthesizes information on its chemical synthesis, its function as a pharmacophore in oncology, and explores its putative antimicrobial, antioxidant, and anti-inflammatory properties based on evidence from structurally related resorcinol and acetophenone derivatives. Detailed, field-proven protocols for evaluating these biological activities are provided to empower researchers in drug discovery and development.
Introduction: The Chemical and Therapeutic Landscape
This compound, also known as 2',4'-Dihydroxy-5'-isopropylacetophenone, is an aromatic ketone with the molecular formula C₁₁H₁₄O₃.[1] Its structure is characterized by a dihydroxy-substituted benzene ring (a resorcinol moiety) with an acetyl group and an isopropyl group. While not a naturally occurring product, its synthesis is of significant interest due to its utility as a building block in medicinal chemistry.
The primary claim to fame for this molecule is its incorporation into the structure of AT13387, a potent, second-generation, non-geldanamycin Hsp90 inhibitor that has undergone clinical investigation for the treatment of various cancers.[2][3] The 2,4-dihydroxy-5-isopropylphenyl group serves as a crucial pharmacophore that binds to the N-terminal ATP-binding pocket of Hsp90, demonstrating the power of this chemical scaffold in designing targeted therapies.[3] Beyond this established role, the broader class of dihydroxyacetophenones and resorcinol derivatives has been reported to possess a range of biological activities, suggesting a wider therapeutic potential for the title compound.[4][5][6]
Synthesis of this compound
The synthesis of substituted acetophenones like this compound is typically achieved through a Friedel-Crafts acylation or a Fries rearrangement. A common synthetic route involves the acylation of 4-isopropylresorcinol.
Illustrative Synthetic Workflow: Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation workflow for synthesis.
Core Biological Activity: Hsp90 Inhibition Pharmacophore
The most well-documented biological relevance of the this compound scaffold is its role as a potent Hsp90-binding moiety. Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth and survival.
Mechanism of Action in Hsp90 Inhibition
The resorcinol group of the compound is key to its inhibitory activity. It acts as a bioisostere of the adenine ring of ATP, enabling it to occupy the ATP-binding pocket in the N-terminal domain of Hsp90. This competitive binding prevents ATP hydrolysis, which is necessary for the chaperone's function. The hydroxyl groups of the resorcinol ring form critical hydrogen bonds with conserved amino acid residues within the active site, such as Asp93, while the isopropyl group provides favorable van der Waals interactions, enhancing binding affinity.[3] The inhibition of Hsp90 leads to the degradation of its client proteins, ultimately triggering cell cycle arrest and apoptosis in cancer cells.
Hsp90 Inhibition Signaling Pathway
Caption: Hsp90 inhibition by the resorcinol-containing scaffold.
Potential Antimicrobial Activity
Derivatives of dihydroxyacetophenone have demonstrated notable antimicrobial activity.[7][8] The phenolic hydroxyl groups and the overall lipophilicity of these molecules are thought to contribute to their ability to disrupt microbial cell membranes and inhibit essential enzymes.
Rationale for Antimicrobial Potential
Studies on various hydroxyacetophenone derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[4][9] For instance, certain dihydroxyacetophenone compounds have shown potent antibacterial activity against the drug-resistant strain Pseudomonas aeruginosa.[7][8] The structural similarity of this compound to these active compounds suggests it may possess intrinsic antimicrobial properties.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[10]
Workflow for Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Prepare Compound Plate: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound (e.g., from 256 µg/mL to 0.5 µg/mL) in a suitable broth medium like Mueller-Hinton Broth.
-
Prepare Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add the standardized bacterial suspension to each well of the compound plate. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Potential Antioxidant Activity
The resorcinol core of the title compound is a well-known antioxidant motif.[11][12] Phenolic compounds can neutralize free radicals by donating a hydrogen atom or an electron, a mechanism central to mitigating oxidative stress, which is implicated in numerous diseases.
Rationale for Antioxidant Potential
The antioxidant capacity of phenolic compounds is largely dictated by the number and position of their hydroxyl groups.[11] Dihydroxybenzenes are effective radical scavengers. The two hydroxyl groups on the benzene ring of this compound can readily donate hydrogen atoms to stabilize reactive oxygen species (ROS), thus terminating damaging radical chain reactions.
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common, rapid, and reliable spectrophotometric assay to measure the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[13][14]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of the test compound in methanol or ethanol. Prepare a working solution of DPPH in the same solvent (e.g., 0.1 mM), which will have a deep purple color.
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH working solution to wells containing various concentrations of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The radical scavenging activity is calculated as a percentage of DPPH discoloration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.
| Compound | Reported Antioxidant Activity (IC₅₀) | Assay |
| Resorcinol Derivatives | Variable, often potent[15] | DPPH |
| Dihydroxyacetophenones | Demonstrated activity[1] | DPPH |
| Ascorbic Acid (Standard) | Typically in the low µg/mL range | DPPH |
Potential Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases. Acetophenones and resorcinol derivatives have been reported to possess anti-inflammatory properties, suggesting a similar potential for this compound.[1][2][16]
Rationale for Anti-inflammatory Potential
The mechanism of anti-inflammatory action for such compounds often involves the inhibition of pro-inflammatory mediators. A key pathway is the downregulation of nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) in macrophages activated by lipopolysaccharide (LPS).[1]
Experimental Protocol: In Vitro Anti-inflammatory Assays in Macrophages
This protocol uses a murine macrophage cell line (e.g., RAW 264.7) to assess the ability of a compound to inhibit the production of inflammatory mediators.
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
TNF-α Measurement (ELISA):
Data Presentation: Expected Outcomes
| Treatment Group | Nitrite Concentration (µM) | TNF-α Concentration (pg/mL) |
| Control (No LPS) | Baseline | Baseline |
| LPS Only | High | High |
| LPS + Test Compound (Low Dose) | Reduced | Reduced |
| LPS + Test Compound (High Dose) | Significantly Reduced | Significantly Reduced |
Conclusion and Future Directions
This compound is a molecule of significant interest, primarily as a foundational scaffold for the development of Hsp90 inhibitors. Its inherent structural features, particularly the resorcinol moiety, strongly suggest that it may also possess independent antimicrobial, antioxidant, and anti-inflammatory activities. The protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential biological properties. Further investigation is warranted to fully characterize the bioactivity of this compound and its derivatives, potentially unlocking new therapeutic applications beyond its current role in oncology drug design.
References
- Woodhead, A. J., et al. (2010). Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design. Journal of Medicinal Chemistry, 53(16), 5956–5969. [Link]
- PubMed. (2010). Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. J Med Chem, 53(16), 5956-69. [Link]
- UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
- G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]
- National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA)
- ResearchGate. (n.d.). Antioxidant Assays.
- CORE. (2017).
- Grokipedia. (n.d.). Broth microdilution. Grokipedia. [Link]
- Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit. Dojindo. [Link]
- Chen, N.-H., et al. (2015). Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. Molecules, 20(8), 14682–14695. [Link]
- Prieto, J. M., et al. (2003). New Acetophenone Glucosides Isolated from Extracts of Helichrysum italicum with Antiinflammatory Activity.
- NC DNA Day. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]
- Zen-Bio, Inc. (n.d.). DPPH Antioxidant Assay Kit. Zen-Bio. [Link]
- PubMed. (2003). New acetophenone glucosides isolated from extracts of Helichrysum italicum with antiinflammatory activity.
- World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). WOAH Asia. [Link]
- Bio-protocol. (2018). Nitric Oxide Production Measurements in Macrophage Cells. Bio-protocol, 8(17). [Link]
- Bio-protocol. (2018). Broth microdilution susceptibility testing. Bio-protocol, 8(21). [Link]
- Boulebd, H., et al. (2023). Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media. Molecules, 28(19), 7001. [Link]
- PubMed. (2000). Anti-inflammatory activity of 2,4,6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (compound D-58). Int J Tissue React, 22(2-3), 61-9. [Link]
- PubMed. (2012). Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities. Lett Drug Des Discov, 9(7), 677-683. [Link]
- Cohesion Biosciences. (n.d.). Human TNF alpha ELISA Kit User Manual. Cohesion Biosciences. [Link]
- Cloud-Clone Corp. (n.d.). ELISA Kit for Tumor Necrosis Factor Alpha (TNFa). Cloud-Clone Corp. [Link]
- National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCI. [Link]
- Ilhami, G. (2021). DPPH Radical Scavenging Assay. Molecules, 26(23), 7277. [Link]
- ResearchGate. (2016). Possible ways to optimize Greiss Reagent protocol for NO production in macrophages?
- ACG Publications. (2023). Synthesis and biological studies of novel hydroxyacetophenone-tetrazole hybrids.
- ResearchGate. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?
- ResearchGate. (2012). Synthesis and In vitro Analysis of Novel Dihydroxyacetophenone Derivatives with Antimicrobial and Antitumor Activities. Letters in Drug Design & Discovery, 9(7), 677-683. [Link]
- Springer. (2022). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Journal of the Iranian Chemical Society, 19(10), 4241-4256. [Link]
- MDPI. (2022). Understanding Antioxidant Abilities of Dihydroxybenzenes: Local and Global Electron Transfer Properties.
- Journal of Medicinal and Chemical Sciences. (2022). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Medicinal and Chemical Sciences, 5(5), 785-794. [Link]
- Journal of Medicinal and Chemical Sciences. (n.d.). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Medicinal and Chemical Sciences. [Link]
- Zacchino, S. A., et al. (2017). Antidermatophytic Action of Resorcinol Derivatives: Ultrastructural Evidence of the Activity of Phenylethyl Resorcinol against Microsporum gypseum. Molecules, 22(1), 114. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Anti-inflammatory activity of acetophenones from Ophryosporus axilliflorus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antidermatophytic Action of Resorcinol Derivatives: Ultrastructural Evidence of the Activity of Phenylethyl Resorcinol against Microsporum gypseum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. acgpubs.org [acgpubs.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Understanding Antioxidant Abilities of Dihydroxybenzenes: Local and Global Electron Transfer Properties | MDPI [mdpi.com]
- 12. jmchemsci.com [jmchemsci.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]
- 16. Anti-inflammatory activity of 2,4, 6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (compound D-58) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 3.8. Nitric Oxide Production Measurements in Macrophage Cells [bio-protocol.org]
- 18. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. cohesionbio.com [cohesionbio.com]
- 20. cloud-clone.com [cloud-clone.com]
Unlocking the Therapeutic Potential of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone: A Technical Guide to Putative Molecular Targets
For Immediate Release
[City, State] – January 8, 2026 – This technical guide offers an in-depth exploration of the potential therapeutic targets of the novel compound 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone. Synthesizing current research, this document provides a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents.
Executive Summary
This compound, a synthetic derivative of the natural monoterpenoid thymol, presents a compelling scaffold for drug discovery. Its structural similarity to known bioactive molecules, particularly the resorcinol moiety, suggests a range of potential therapeutic applications. This guide elucidates the primary and secondary putative molecular targets of this compound, outlines the mechanistic rationale for these interactions, and provides detailed experimental protocols for target validation. The central hypothesis of this document is that this compound primarily targets the molecular chaperone Heat Shock Protein 90 (Hsp90), with secondary potential against other key enzymes and pathways implicated in a variety of disease states.
Introduction: The Promise of a Thymol Derivative
Thymol, a major constituent of thyme oil, and its derivatives have long been recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and antitumor activities.[1][2][3] The compound this compound, also known as 2,4-dihydroxy-5-isopropylacetophenone, builds upon this legacy with a chemical structure poised for specific molecular interactions. Its core 2,4-dihydroxyacetophenone structure is a key pharmacophore found in numerous biologically active compounds. This guide will systematically dissect the therapeutic landscape for this promising molecule.
Primary Target: Heat Shock Protein 90 (Hsp90)
The most compelling potential therapeutic target for this compound is the molecular chaperone Hsp90. This assertion is based on the compound's striking structural resemblance to the Hsp90 inhibitor AT13387 (Onalespib).[4][5]
Mechanistic Rationale: AT13387 features a 2,4-dihydroxy-5-isopropylphenyl moiety that is crucial for its binding to the N-terminal ATP-binding pocket of Hsp90.[4][5] This interaction competitively inhibits ATP binding, leading to the destabilization and subsequent proteasomal degradation of Hsp90's "client" proteins. Many of these client proteins are key drivers of cancer cell proliferation, survival, and angiogenesis, making Hsp90 a prime target in oncology.
Therapeutic Implications: Inhibition of Hsp90 by this compound could offer a powerful therapeutic strategy for various cancers, including those that have developed resistance to other treatments.[4] Furthermore, Hsp90 is implicated in inflammatory diseases, suggesting a broader therapeutic potential for this compound.
Visualizing the Interaction:
Caption: Competitive inhibition of Hsp90 by this compound.
Secondary and Exploratory Targets
The diverse biological activities of related compounds suggest that this compound may have additional therapeutic targets.
Phosphodiesterases (PDEs)
Derivatives of 2,4-dihydroxyacetophenone have demonstrated potent inhibitory activity against PDE-1 and PDE-3.[6]
Mechanistic Rationale: PDEs are enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. Inhibition of specific PDEs can lead to a variety of physiological effects, including vasodilation, bronchodilation, and anti-inflammatory responses. The resorcinol core of this compound may interact with the active site of these enzymes.
Therapeutic Implications: PDE inhibitors are used to treat a range of conditions, including cardiovascular diseases, chronic obstructive pulmonary disease (COPD), and erectile dysfunction.
Catechol-O-Methyltransferase (COMT)
A structurally similar compound, 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, is a potent peripheral inhibitor of COMT.[7]
Mechanistic Rationale: COMT is an enzyme involved in the degradation of catecholamine neurotransmitters. The dihydroxyphenyl moiety is a key feature for recognition and inhibition of COMT.
Therapeutic Implications: COMT inhibitors are used as adjuncts in the treatment of Parkinson's disease to prolong the effects of levodopa.
Antimicrobial Targets
Thymol and its derivatives are well-known for their broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][8]
Mechanistic Rationale: The lipophilic nature of these compounds allows them to disrupt the integrity of microbial cell membranes, leading to leakage of intracellular components and cell death. The hydroxyl group of the phenolic structure is also crucial for its antimicrobial action.
Therapeutic Implications: this compound could be developed as a novel antimicrobial agent, particularly in an era of increasing antibiotic resistance.
Experimental Workflows for Target Validation
Validating the putative targets of this compound requires a multi-faceted experimental approach.
Hsp90 Target Engagement and Functional Assays
Protocol 1: Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the binding affinity and thermodynamic parameters of the compound's interaction with Hsp90.
-
Materials: Purified recombinant human Hsp90α, this compound, ITC instrument.
-
Procedure:
-
Prepare a solution of Hsp90α (e.g., 20 µM) in the ITC buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 2 mM MgCl₂).
-
Prepare a solution of the compound (e.g., 200 µM) in the same buffer.
-
Titrate the compound into the Hsp90α solution at a constant temperature (e.g., 25°C).
-
Analyze the resulting heat changes to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of binding.
-
Protocol 2: Client Protein Degradation Western Blot
-
Objective: To assess the functional consequence of Hsp90 inhibition in a cellular context.
-
Materials: Cancer cell line known to be sensitive to Hsp90 inhibition (e.g., HCT116), this compound, antibodies against Hsp90 client proteins (e.g., Akt, HER2), and a loading control (e.g., β-actin).
-
Procedure:
-
Treat cells with increasing concentrations of the compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against client proteins and the loading control, followed by appropriate secondary antibodies.
-
Visualize and quantify the protein bands to determine the extent of client protein degradation.
-
Visualizing the Target Validation Workflow:
Caption: A streamlined workflow for the validation of Hsp90 as a target.
Screening for Secondary Targets
Protocol 3: Kinase and Phosphatase Profiling
-
Objective: To screen for off-target effects and identify potential secondary targets.
-
Materials: Commercially available kinase and phosphatase screening panels (e.g., Eurofins, Reaction Biology).
-
Procedure:
-
Submit this compound for screening against a broad panel of kinases and phosphatases at a fixed concentration (e.g., 10 µM).
-
Analyze the inhibition data to identify any significant off-target activities.
-
Follow up on any "hits" with dose-response studies to determine IC₅₀ values.
-
Data Summary
| Putative Target | Rationale | Therapeutic Area | Key Validation Assays |
| Hsp90 | Structural similarity to AT13387 | Oncology, Inflammation | ITC, CETSA, Western Blot |
| PDEs | Activity of 2,4-dihydroxyacetophenone derivatives | Cardiovascular, Respiratory | In vitro PDE activity assays |
| COMT | Activity of similar nitrocatechol structures | Neurology (Parkinson's) | In vitro COMT inhibition assay |
| Microbial Targets | Known activity of thymol derivatives | Infectious Diseases | MIC/MBC determination |
Conclusion and Future Directions
This compound is a molecule of significant therapeutic promise, with Hsp90 standing out as a primary and highly druggable target. The structural insights from known Hsp90 inhibitors provide a strong foundation for its development as an anticancer and anti-inflammatory agent. Furthermore, the potential for this compound to engage with other key enzymes warrants a thorough investigation to fully elucidate its pharmacological profile.
Future research should focus on lead optimization to enhance potency and selectivity for Hsp90, as well as comprehensive in vivo studies to evaluate its efficacy and safety in relevant disease models. The exploration of its antimicrobial properties could also open up new avenues for its clinical application. This technical guide serves as a foundational document to propel the continued investigation and development of this promising therapeutic candidate.
References
- The recent development of thymol derivative as a promising pharmacological scaffold. (2021). Drug Development Research. [Link]
- Newly Synthesized Thymol Derivative and Its Effect on Colorectal Cancer Cells. (2022). Molecules. [Link]
- Pharmacological properties and molecular mechanisms of thymol: Prospects for its therapeutic potential and pharmaceutical development. (2017). Frontiers in Pharmacology. [Link]
- Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. (2017). PubMed Central. [Link]
- Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria. (2024). Frontiers in Cellular and Infection Microbiology. [Link]
- Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3- dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design. (2010).
- Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. (2010). Journal of Medicinal Chemistry. [Link]
- Probing the Mechanism for 2,4′-Dihydroxyacetophenone Dioxygenase Using Biomimetic Iron Complexes. (2021). Inorganic Chemistry. [Link]
- Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. (2001). Journal of Medicinal Chemistry. [Link]
- Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. (2023). RSC Advances. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria [frontiersin.org]
An In-depth Technical Guide to 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone Derivatives and Analogues
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of derivatives and analogues of 1-(2,4-dihydroxy-5-isopropylphenyl)ethanone. This core structure, a derivative of the natural monoterpene thymol, serves as a versatile scaffold for the development of a wide range of pharmacologically active compounds. This guide delves into detailed synthetic protocols, explores the diverse biological applications from anticancer and antidiabetic to antimicrobial activities, and provides insights into the molecular mechanisms of action. A significant focus is placed on the clinical candidate AT13387 (Onalespib), a potent Hsp90 inhibitor. Through a combination of detailed experimental procedures, quantitative data analysis, and visual representations of key pathways and workflows, this document aims to be an essential resource for professionals engaged in the discovery and development of novel therapeutics based on this promising chemical scaffold.
Introduction: The Versatile Scaffold of this compound
This compound, also known as 2',4'-dihydroxy-5'-isopropylacetophenone, is an aromatic ketone that has garnered significant interest in medicinal chemistry. Its structural relationship to thymol, a well-known bioactive compound, provides a foundation for its diverse pharmacological potential. The dihydroxy-substituted phenyl ring, coupled with the isopropyl and acetyl groups, offers multiple points for chemical modification, leading to a rich library of derivatives with a broad spectrum of biological activities.
This guide will explore the key classes of derivatives synthesized from this core, with a particular focus on chalcones and complex heterocyclic systems. We will examine their therapeutic potential in oncology, metabolic disorders, and infectious diseases, supported by mechanistic insights and quantitative biological data.
Synthesis of the Core Structure and Key Derivatives
The synthesis of this compound and its derivatives relies on fundamental organic reactions, primarily electrophilic aromatic substitution and condensation reactions. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the aromatic ring.
Synthesis of the Core Structure: this compound
The synthesis of the core structure can be achieved through several methods, with the Friedel-Crafts acylation and the Fries rearrangement being the most common. A plausible and efficient approach involves the Friedel-Crafts acylation of 4-isopropylresorcinol.
Experimental Protocol: Friedel-Crafts Acylation of 4-Isopropylresorcinol
This protocol describes the synthesis of this compound from 4-isopropylresorcinol and acetic anhydride using a Lewis acid catalyst.
Materials:
-
4-Isopropylresorcinol
-
Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous nitrobenzene (solvent)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous nitrobenzene.
-
Cool the suspension in an ice bath.
-
Slowly add a mixture of 4-isopropylresorcinol (1 equivalent) and acetic anhydride (1.1 equivalents) dropwise to the stirred suspension, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and carefully quench the reaction by the slow addition of a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Diagram of the Synthesis Workflow
Caption: Synthetic workflow for this compound.
Synthesis of Chalcone Derivatives
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, are a prominent class of derivatives with a wide array of biological activities.[1][2] They are typically synthesized via the Claisen-Schmidt condensation of an appropriate acetophenone with an aromatic aldehyde.
Experimental Protocol: Synthesis of a Thymol-Based Chalcone
This protocol outlines the base-catalyzed condensation of this compound with a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Glacial acetic acid
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted benzaldehyde (1.1 equivalents) in ethanol in a round-bottom flask.
-
To this solution, add an aqueous solution of NaOH or KOH (2-3 equivalents) dropwise with stirring.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Acidify the mixture with glacial acetic acid to precipitate the chalcone.
-
Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Synthesis of AT13387 (Onalespib)
AT13387 is a potent, second-generation Hsp90 inhibitor that has undergone clinical trials for the treatment of various cancers.[3] Its synthesis is a multi-step process involving the coupling of a resorcinol-based acid with a substituted isoindoline moiety.[1][2]
Synthetic Strategy Overview for AT13387 The synthesis of AT13387 generally involves the preparation of two key intermediates: a protected 2,4-dihydroxy-5-isopropylbenzoic acid and 5-((4-methylpiperazin-1-yl)methyl)isoindoline. These intermediates are then coupled, followed by deprotection to yield the final product. Several synthetic routes have been reported, with variations in protecting group strategies and coupling reagents to optimize the overall yield.[1][2]
Caption: General retrosynthetic approach for AT13387.
Biological Activities and Mechanisms of Action
Derivatives of this compound exhibit a remarkable range of biological activities, making them attractive candidates for drug discovery programs.
Anticancer Activity: Hsp90 Inhibition
A significant breakthrough in the therapeutic application of this scaffold is the discovery of AT13387 (Onalespib) as a potent inhibitor of Heat Shock Protein 90 (Hsp90).[3] Hsp90 is a molecular chaperone that plays a critical role in the conformational maturation and stability of a large number of client proteins, many of which are oncoproteins involved in cell growth, proliferation, and survival.[4]
Mechanism of Action of AT13387: AT13387 binds to the ATP-binding pocket in the N-terminal domain of Hsp90, inhibiting its ATPase activity.[4] This inhibition leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. The degradation of these oncoproteins disrupts downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Key Hsp90 Client Proteins Targeted by AT13387:
-
Receptor Tyrosine Kinases: EGFR, HER2
-
Signaling Kinases: AKT, RAF-1, CDK4
-
Transcription Factors: HIF-1α
Hsp90 Inhibition Pathway by AT13387
Caption: Mechanism of Hsp90 inhibition by AT13387.
Quantitative Data: Anticancer Activity of AT13387
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| NCI-H1975 | Non-Small Cell Lung Cancer | 13-260 | [5] |
| A431 | Squamous Cell Carcinoma | 17.9 | [6] |
| HCT116 | Colon Cancer | 8.7 | [6] |
| LS174T | Colon Cancer | 12.3 | [6] |
| H314 | Head and Neck Cancer | 3 | [6] |
Antidiabetic Activity: α-Glucosidase Inhibition
Chalcone derivatives of this compound have shown significant potential as α-glucosidase inhibitors.[7][8] α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes.
Experimental Protocol: α-Glucosidase Inhibition Assay
This protocol describes a colorimetric assay to determine the α-glucosidase inhibitory activity of test compounds.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds
-
Acarbose (positive control)
-
Potassium phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and acarbose in potassium phosphate buffer.
-
In a 96-well plate, add 50 µL of potassium phosphate buffer to all wells.
-
Add 10 µL of the test compound or acarbose solution to the respective wells.
-
Add 20 µL of α-glucosidase solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Quantitative Data: α-Glucosidase Inhibitory Activity of Thymol-Based Chalcones
| Compound | R Group on Benzaldehyde | IC₅₀ (µM) | Reference |
| Chalcone 1 | 4-Chloro | 13.75 | [7] |
| Chalcone 2 | 4-Bromo | 8.86 | [7] |
| Chalcone 3 | 4-Nitro | 10.67 | [7] |
| Acarbose | - | 832.82 | [7] |
Antimicrobial Activity
The inherent antimicrobial properties of the thymol scaffold are often retained and enhanced in its derivatives. Chalcones and other analogues of this compound have demonstrated activity against a range of bacteria and fungi.[1][9]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Test compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microplates
-
Standard antibiotics (positive controls)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Prepare serial two-fold dilutions of the test compounds and standard antibiotics in the appropriate broth in a 96-well plate.
-
Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control (broth and inoculum) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Quantitative Data: Antimicrobial Activity of Chalcone Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Chalcone A | Staphylococcus aureus | 15.6 | [9] |
| Chalcone B | Escherichia coli | 62.5 | [9] |
| Chalcone C | Candida albicans | 31.25 | [9] |
| Ampicillin | Staphylococcus aureus | 1.95 | [9] |
| Fluconazole | Candida albicans | 0.97 | [9] |
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.
SAR of Hsp90 Inhibitors
For the resorcinol-based Hsp90 inhibitors like AT13387, the 2,4-dihydroxy-5-isopropylphenyl moiety plays a critical role in binding to the ATP-binding pocket of Hsp90.[5][10] Key interactions include hydrogen bonds between the hydroxyl groups and conserved water molecules and amino acid residues in the active site. The isopropyl group often occupies a hydrophobic pocket, contributing to the binding affinity. Modifications to the isoindoline part of the molecule have been extensively explored to improve potency, selectivity, and pharmacokinetic properties.[3]
SAR of α-Glucosidase Inhibiting Chalcones
In the case of thymol-based chalcones, the nature and position of substituents on the B-ring (derived from the benzaldehyde) significantly influence their α-glucosidase inhibitory activity.[7]
-
Electron-withdrawing groups: The presence of electron-withdrawing groups, such as halogens (Cl, Br) and nitro groups (NO₂) at the para position of the B-ring, generally enhances the inhibitory activity.[7] This suggests that these groups may be involved in key interactions with the enzyme's active site.
-
Hydroxyl groups: The dihydroxy substitution on the A-ring (the thymol-derived part) is also important for activity, likely participating in hydrogen bonding interactions.
SAR of Antimicrobial Chalcones
The antimicrobial activity of chalcones is also highly dependent on their substitution pattern.
-
Halogenation: The introduction of fluorine or trifluoromethyl groups on the B-ring has been shown to enhance antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[9]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, plays a role in its ability to penetrate microbial cell membranes.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly valuable starting point for the development of a diverse range of biologically active molecules. The derivatives, particularly chalcones and the clinically investigated Hsp90 inhibitor AT13387, have demonstrated significant therapeutic potential in various disease areas.
Future research in this field should continue to explore the vast chemical space around this core structure. The synthesis of novel analogues with improved potency, selectivity, and pharmacokinetic profiles remains a key objective. Further elucidation of the molecular mechanisms of action for the various biological activities will provide a deeper understanding of their therapeutic potential and guide the rational design of next-generation drug candidates. The combination of synthetic chemistry, biological evaluation, and computational modeling will be instrumental in unlocking the full potential of this versatile chemical scaffold.
References
- Burlison, J. A., et al. (2012). Total Synthesis of Resorcinol Amide Hsp90 Inhibitor AT13387. ACS Medicinal Chemistry Letters, 3(12), 1038–1042. [Link]
- Patel, K., et al. (2014). The succinct synthesis of AT13387, a clinically relevant Hsp90 inhibitor. Tetrahedron Letters, 55(30), 4045-4047. [Link]
- Chen, C. H., et al. (2012). Alternate Synthesis of HSP90 Inhibitor AT13387.
- Alhassan, A. M., et al. (2023). Chalcones As Broad-Spectrum Antimicrobial Agents: A Comprehensive Review And Analysis Of Their Antimicrobial Activities. ChemRxiv. [Link]
- Taha, M., et al. (2021). The significance of resorcinol/resorcylate in the structure of anti-cancer therapeutics targeting Hsp90: Synthesis and structure-activity relationship (SAR) studies.
- Graham, B., et al. (2012). The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non-small cell lung cancer. Cancer Science, 103(3), 523-529. [Link]
- Yilmaz, I., et al. (2024). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents.
- Trepel, J., et al. (2010). Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage. Journal of Nucleic Acids, 2010, 759326. [Link]
- Nguyen, T. L., et al. (2024). Discovery of thymol-fused chalcones as new competitive α-glucosidase inhibitors: Design, synthesis, biological evaluation, and molecular modeling studies. Communications in Science and Technology, 9(1), 1-9. [Link]
- Cooper, J. R., & Nutley, M. A. (1972). resacetophenone. Organic Syntheses, 52, 109. [Link]
- Organic Chemistry Portal. (n.d.). Fries Rearrangement.
- Taha, M., et al. (2020). Combined structure–activity relationship (SAR) based on IC50 values and docking study of α-glucosidase, and cholinesterases inhibitors. Bioorganic Chemistry, 94, 103444. [Link]
- Zimmer, A., et al. (2015). The novel HSP90 inhibitor AT13387 potentiates radiation effects in squamous cell carcinoma and adenocarcinoma cells. Oncotarget, 6(34), 36376–36391. [Link]
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- YouTube. (2021, August 25). Synthesis of 2,4-dihydroxy acetophenone (Resacetophenone)
- Asian Journal of Chemistry. (2017). Metal Free Friedel-Crafts Di-acetylation of Resorcinol in Acetic Acid. Asian Journal of Chemistry, 29(4), 749-754. [Link]
- Google Patents. (1984). Preparation of 2,4-dihydroxyacetophenone. JPS5965039A.
- World News of Natural Sciences. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.
- Finnegan, R. A., & Merkel, K. E. (1972). The Synthesis of 2,5- And 4,5-dihydroxyxanthone. The Journal of Organic Chemistry, 37(19), 2986–2989. [Link]
- Sardari, S., et al. (2018). Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. Current Drug Discovery Technologies, 15(3), 235-246. [Link]
- Alam, A., et al. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163617. [Link]
- Duarte, A. E., et al. (2021). Chalcone Derivatives as Antibacterial Agents: An Updated Overview. Mini-Reviews in Medicinal Chemistry, 21(15), 2097-2113. [Link]
- Woodhead, A. J., et al. (2010). Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. Journal of Medicinal Chemistry, 53(16), 5956–5969. [Link]
Sources
- 1. Chalcone Derivatives as Antibacterial Agents: An Updated Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of a series of resorcinol-based N-benzyl benzamide derivatives as potent Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fries Rearrangement [organic-chemistry.org]
- 7. cst.kipmi.or.id [cst.kipmi.or.id]
- 8. researchgate.net [researchgate.net]
- 9. acgpubs.org [acgpubs.org]
- 10. researchgate.net [researchgate.net]
The Emergence of a Key Pharmacophore: A Technical Guide to 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone
Abstract
This technical guide provides a comprehensive overview of 1-(2,4-dihydroxy-5-isopropylphenyl)ethanone, a substituted acetophenone that has garnered significant attention in modern medicinal chemistry. While the specific historical discovery of this compound is not prominently documented in scientific literature, its importance has been solidified through its role as a crucial building block in the synthesis of novel therapeutics. This guide will delve into the compound's chemical identity, plausible synthetic routes based on established organic chemistry principles, its characterization, and its pivotal role in the development of the heat shock protein 90 (Hsp90) inhibitor, AT13387. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and application of key pharmacophores.
Introduction: A Molecule Defined by its Utility
This compound, also known as 2',4'-Dihydroxy-5'-isopropylacetophenone, belongs to the family of hydroxyaryl ketones. These compounds are characterized by a ketone functional group attached to a dihydroxyphenyl ring. The resorcinol (1,3-dihydroxybenzene) moiety within its structure is a particularly important feature, known to participate in key binding interactions with biological targets.
The history of this specific isopropyl-substituted ethanone is intrinsically linked to the evolution of drug discovery, particularly in the realm of fragment-based drug design. Its emergence in the scientific literature is most notably associated with the development of AT13387, a potent and selective Hsp90 inhibitor.[1][2][3] The 2,4-dihydroxy-5-isopropylphenyl group serves as a critical pharmacophore in AT13387, responsible for key interactions within the ATP-binding pocket of Hsp90. This guide will, therefore, frame the "discovery" of this ethanone within the context of its enabling role in the creation of this important clinical candidate.
Physicochemical Properties and Identification
A clear understanding of the fundamental properties of this compound is essential for its synthesis, purification, and application.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 2',4'-Dihydroxy-5'-isopropylacetophenone | - |
| CAS Number | 747414-17-1 | [4] |
| Molecular Formula | C₁₁H₁₄O₃ | [4] |
| Molecular Weight | 194.23 g/mol | [4] |
| Appearance | Off-white powder | [4] |
Synthetic Pathways: From Precursors to the Final Product
The synthesis of this compound can be logically approached through the preparation of its key precursor, 4-isopropylresorcinol, followed by an acylation reaction.
Synthesis of the Precursor: 4-Isopropylresorcinol
The synthesis of 4-isopropylresorcinol is a critical first step. A plausible and documented method involves a multi-step sequence starting from the readily available 2,4-dihydroxyacetophenone.[5][6]
Experimental Protocol: Synthesis of 4-Isopropylresorcinol [5][6]
-
Protection of Phenolic Hydroxyls: 2,4-dihydroxyacetophenone is reacted with a suitable protecting group, such as benzyl halide, in the presence of a base like anhydrous potassium carbonate in a solvent like N,N-dimethylformamide (DMF). This step is crucial to prevent the acidic phenolic protons from interfering with subsequent reactions.
-
Grignard Reaction: The protected acetophenone is then treated with a methylating Grignard reagent, such as methylmagnesium chloride or methylmagnesium bromide. This reaction converts the ketone to a tertiary alcohol.
-
Dehydration: The resulting alcohol undergoes an acid-catalyzed dehydration to form an alkene.
-
Catalytic Hydrogenation and Deprotection: The alkene is then subjected to catalytic hydrogenation to reduce the double bond, forming the isopropyl group. This step often simultaneously removes the benzyl protecting groups, yielding the final product, 4-isopropylresorcinol.
Sources
- 1. Resorcinol - Wikipedia [en.wikipedia.org]
- 2. Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]
- 5. A kind of synthetic method of 4-isopropyl resorcinol - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN102351655A - Synthesis method of 4-isopropylresorcinol - Google Patents [patents.google.com]
Methodological & Application
Synthesis Protocol for 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone: A Key Intermediate in Pharmaceutical Research
Introduction
1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone is a substituted acetophenone that holds significant value as a building block in medicinal chemistry and drug discovery. Its structural motif, featuring a resorcinol core with an isopropyl and an acetyl group, makes it a crucial intermediate in the synthesis of various biologically active compounds. Notably, this molecule has been identified as a key fragment in the development of potent inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is a prime target in cancer therapy. The compound serves as a cornerstone for the synthesis of drugs like AT13387, a promising Hsp90 inhibitor that has undergone clinical investigation.[1][2] This application note provides a comprehensive, two-step protocol for the synthesis of this compound, designed for researchers and professionals in drug development. The synthesis route involves the esterification of 4-isopropylphenol followed by a Lewis acid-catalyzed Fries rearrangement.
Synthetic Strategy Overview
The synthesis of this compound is efficiently achieved in two sequential steps:
-
Esterification: Reaction of 4-isopropylphenol with acetyl chloride to form the intermediate, 4-isopropylphenyl acetate.
-
Fries Rearrangement: Intramolecular rearrangement of 4-isopropylphenyl acetate in the presence of a Lewis acid catalyst (anhydrous aluminum chloride) to yield the final product.
This strategy is predicated on well-established and reliable organic transformations, ensuring a reproducible and scalable synthesis.
Part 1: Synthesis of 4-isopropylphenyl acetate
This initial step involves the straightforward esterification of a phenol, a fundamental reaction in organic synthesis. The hydroxyl group of 4-isopropylphenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. A mild base is typically used to neutralize the HCl byproduct.
Experimental Protocol
Materials:
-
4-isopropylphenol
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-isopropylphenol (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Slowly add pyridine (1.2 eq) to the stirred solution. Subsequently, add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Purification: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 4-isopropylphenyl acetate. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.
Part 2: Fries Rearrangement to this compound
The core of this synthesis is the Fries rearrangement, a classic organic reaction that transforms a phenolic ester into a hydroxy aryl ketone.[3][4][5] The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which facilitates the intramolecular acyl group migration to the aromatic ring.[4][6] The regioselectivity of the Fries rearrangement (ortho vs. para substitution) is influenced by reaction conditions such as temperature and solvent.[4][5] Lower temperatures generally favor the formation of the para-isomer. In this protocol, we will utilize conditions optimized for the formation of the desired this compound, which results from ortho-acylation.
Reaction Mechanism
The mechanism of the Fries rearrangement involves the coordination of the Lewis acid (AlCl₃) to the carbonyl oxygen of the ester, which polarizes the acyl-oxygen bond. This facilitates the formation of an acylium ion intermediate. The acylium ion then acts as an electrophile in an electrophilic aromatic substitution reaction with the activated phenol ring, primarily at the ortho and para positions. A subsequent hydrolysis step liberates the final hydroxy ketone product.[4][6]
Experimental Protocol
Materials:
-
4-isopropylphenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (anhydrous, as solvent)
-
Ice-salt bath
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Reaction Setup: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (3.0 eq). Cool the flask to -10 °C using an ice-salt bath.
-
Addition of Reactants: Slowly add anhydrous nitrobenzene to the flask with stirring. To this suspension, add 4-isopropylphenyl acetate (1.0 eq) dropwise over 30 minutes, maintaining the internal temperature below -5 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C. Stir the reaction at this temperature for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent.
-
Final Purification: The crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.[7]
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 4-isopropylphenol | C₉H₁₂O | 136.19 | Colorless solid |
| Acetyl chloride | C₂H₃ClO | 78.50 | Colorless liquid |
| 4-isopropylphenyl acetate | C₁₁H₁₄O₂ | 178.23 | Colorless liquid |
| Aluminum chloride | AlCl₃ | 133.34 | White/pale yellow solid |
| This compound | C₁₁H₁₄O₃ | 194.23 | Off-white to pale yellow solid |
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Synthetic workflow for this compound.
Safety Precautions
-
Acetyl chloride is corrosive, flammable, and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.[7]
-
Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a dry environment, preferably in a glove box or under an inert atmosphere.[8] Always wear appropriate PPE.
-
Pyridine is flammable and toxic. Use in a well-ventilated fume hood.
-
Nitrobenzene is toxic and readily absorbed through the skin. Handle with extreme care in a fume hood and wear appropriate gloves.
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
This application note provides a detailed and reliable two-step protocol for the synthesis of this compound. By following the outlined procedures for esterification and the subsequent Fries rearrangement, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development, particularly in the synthesis of Hsp90 inhibitors. The causality-driven explanations for experimental choices and adherence to safety protocols ensure the trustworthiness and reproducibility of this method.
References
- Organic Syntheses Procedure. (n.d.).
- Mansour, K. D., & Abd, L. S. (2024). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry A, 7(5), 565-575.
- Fries Rearrangement - Organic Chemistry Portal. (n.d.).
- BASF Corporation. (2025). Safety Data Sheet: Aluminium chloride anhydrous screened.
- Fries rearrangement - Wikipedia. (n.d.).
- PubChem. (n.d.). 1-(2,4-Dihydroxy-5-propylphenyl)ethanone.
- Woodhead, A. J., et al. (2010). Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. Journal of medicinal chemistry, 53(16), 5956–5969.
Sources
- 1. Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Chemicals [chemicals.thermofisher.cn]
Fries rearrangement synthesis of "1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone"
An In-Depth Guide to the Synthesis of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone via Fries Rearrangement
Abstract
This application note provides a comprehensive technical guide for the synthesis of this compound, a valuable substituted hydroxyacetophenone. The synthetic strategy is centered on the classic Fries rearrangement, a robust method for converting phenolic esters into hydroxy aryl ketones.[1][2] This document details the underlying reaction mechanism, provides a complete two-step experimental protocol, and offers insights into reaction control, purification, and characterization. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development, emphasizing safety, reproducibility, and a thorough understanding of the process chemistry.
The Fries Rearrangement: Mechanism and Strategic Considerations
The Fries rearrangement is an organic reaction that converts an aryl ester into an ortho- or para-hydroxy aryl ketone using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] The reaction involves the intramolecular migration of an acyl group from the phenolic oxygen to an activated position on the aromatic ring.
Reaction Mechanism
The widely accepted mechanism proceeds through the formation of a highly electrophilic acylium ion.[1]
-
Lewis Acid Coordination: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the aryl ester. This is the more favorable coordination site compared to the phenolic oxygen due to the higher electron density of the carbonyl oxygen, making it a better Lewis base.
-
Acylium Ion Formation: This coordination polarizes the acyl-oxygen bond, facilitating its cleavage and the formation of an acylium ion intermediate. The Lewis acid remains complexed with the resulting phenoxide.
-
Electrophilic Aromatic Substitution (EAS): The highly reactive acylium ion then acts as an electrophile, attacking the electron-rich aromatic ring at either the ortho or para position.
-
Rearomatization & Hydrolysis: The aromatic ring is restored through deprotonation. A final aqueous acid workup is required to hydrolyze the aluminum-phenoxide complex, liberating the final hydroxy aryl ketone product.
Caption: Figure 1: Mechanism of the Lewis Acid-Catalyzed Fries Rearrangement
Controlling Regioselectivity
The ratio of ortho to para isomers is highly dependent on the reaction conditions, a key consideration for optimizing the synthesis of a specific target.[1][3]
-
Temperature: Low temperatures (typically <60 °C) favor the formation of the para-substituted product, which is often the thermodynamically more stable isomer. High temperatures (>160 °C) tend to favor the ortho-substituted product. The ortho-isomer can form a stable bidentate complex with the aluminum catalyst, which is favored at higher temperatures (kinetic control).[1]
-
Solvent: The polarity of the solvent plays a crucial role. Non-polar solvents (e.g., nitrobenzene, dichloroethane) favor the formation of the ortho product, as they promote an intramolecular rearrangement within a solvent cage.[1] Conversely, more polar solvents can solvate the acylium ion, allowing it to diffuse and react at the less sterically hindered para position.
For the synthesis of this compound, the target requires acylation at the 2-position of a resorcinol ring, which is ortho to both hydroxyl groups. This highly activated position is a favorable site for the rearrangement.
Overall Synthetic Strategy
The synthesis of the target molecule is a two-step process starting from the commercially available 4-isopropylresorcinol.
-
Step 1: Esterification. Selective mono-acetylation of 4-isopropylresorcinol to produce the key intermediate, 4-isopropylresorcinol monoacetate.
-
Step 2: Fries Rearrangement. Lewis acid-catalyzed rearrangement of the monoacetate ester to yield the final product, this compound.
Caption: Figure 2: Two-Step Synthetic Workflow
Experimental Protocols
Safety Precaution: All manipulations should be performed in a certified chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Anhydrous aluminum chloride is highly corrosive and reacts violently with water.
Protocol 1: Synthesis of 4-Isopropylresorcinol Monoacetate
This protocol details the selective mono-acetylation of 4-isopropylresorcinol. Using a slight sub-stoichiometric amount of acetyl chloride helps to minimize the formation of the di-acetylated byproduct.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Quantity |
| 4-Isopropylresorcinol | C₉H₁₂O₂ | 152.19 | 98% | 15.2 g (0.1 mol) |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 98% | 7.1 g (0.09 mol) |
| Pyridine | C₅H₅N | 79.10 | Anhydrous | 8.7 g (0.11 mol) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | 200 mL |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M (aq) | 100 mL |
| Saturated NaCl (aq) | NaCl | 58.44 | Saturated | 50 mL |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Anhydrous | ~10 g |
Procedure
-
To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4-isopropylresorcinol (15.2 g, 0.1 mol) and anhydrous dichloromethane (200 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (8.7 g, 0.11 mol) to the stirring solution.
-
Add acetyl chloride (7.1 g, 0.09 mol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture back to 0 °C and slowly quench by adding 1 M HCl (100 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), water (50 mL), and saturated NaCl solution (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the monoacetate ester.
Protocol 2: Fries Rearrangement to this compound
This protocol uses the monoacetate ester prepared in the previous step to perform the final rearrangement. A high temperature and a non-polar solvent are chosen to favor the desired ortho-acylation.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Quantity |
| 4-Isopropylresorcinol Monoacetate | C₁₁H₁₄O₃ | 194.23 | Purified | 9.7 g (0.05 mol) |
| Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | Anhydrous | 10.0 g (0.075 mol) |
| Nitrobenzene | C₆H₅NO₂ | 123.11 | Anhydrous | 50 mL |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 6 M (aq) | ~150 mL |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Reagent Grade | 200 mL |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | Saturated | 50 mL |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | Anhydrous | ~10 g |
Procedure
-
Set up a 250 mL three-neck round-bottom flask with a reflux condenser, a thermometer, and a nitrogen inlet.
-
Caution: Perform this step carefully in a fume hood. To the flask, add anhydrous aluminum chloride (10.0 g, 0.075 mol).
-
Add anhydrous nitrobenzene (50 mL) to the flask.
-
Slowly add a solution of 4-isopropylresorcinol monoacetate (9.7 g, 0.05 mol) in 20 mL of nitrobenzene to the AlCl₃ suspension. An exothermic reaction may occur.
-
Once the addition is complete, heat the reaction mixture to 160-165 °C and maintain this temperature for 3 hours.
-
Workup: Cool the reaction mixture to room temperature, then further cool in an ice bath to below 10 °C.
-
Caution: This step is highly exothermic and releases HCl gas. Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice (~150 g) and concentrated HCl (50 mL).
-
Stir the resulting mixture until all the dark, viscous material has decomposed.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 70 mL).
-
Combine the organic extracts and wash with water (50 mL), saturated NaHCO₃ solution (50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the ethyl acetate.
-
Purification: The remaining nitrobenzene can be removed by steam distillation. The solid residue is the crude product, which can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).
Characterization and Expected Results
The final product, this compound, should be a crystalline solid. Proper characterization is essential to confirm its identity and purity.
| Analysis | Expected Observations |
| ¹H NMR (500 MHz, DMSO-d₆) | δ (ppm): ~12.5 (s, 1H, OH hydrogen-bonded to C=O), ~9.8 (s, 1H, OH), ~7.4 (s, 1H, Ar-H), ~6.3 (s, 1H, Ar-H), ~3.2 (sept, 1H, -CH(CH₃)₂), ~2.5 (s, 3H, -COCH₃), ~1.1 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ (ppm): ~202 (C=O), ~162 (Ar-C-OH), ~160 (Ar-C-OH), ~135 (Ar-C-isopropyl), ~130 (Ar-C-H), ~112 (Ar-C-COCH₃), ~105 (Ar-C-H), ~33 (-CH(CH₃)₂), ~26 (-COCH₃), ~23 (-CH(CH₃)₂) |
| FT-IR (KBr, cm⁻¹) | ~3300-3000 (broad, O-H stretch), ~2960 (C-H stretch, isopropyl), ~1640 (C=O stretch, conjugated ketone), ~1600, 1450 (C=C stretch, aromatic) |
| Mass Spec (ESI-) | [M-H]⁻: Calculated for C₁₁H₁₃O₃⁻: 193.0865, Found: ~193.0870 |
References
- Patsnap Eureka. (n.d.). A kind of synthetic method of 4-isopropyl resorcinol.
- Google Patents. (n.d.). CN102351655A - Synthesis method of 4-isopropylresorcinol.
- ResearchGate. (n.d.). Scheme 2. PpATaseCH-catalyzed Fries rearrangement-like reaction of resorcinol monoacetate (4b) by C-O cleavage and C-C bond formation to give 2b.
- ResearchGate. (n.d.). Scheme 2. PpATaseCH-catalyzed Fries rearrangement-like reaction of resorcinol monoacetate (4b) by C-O cleavage and C-C bond formation to give 2b.
- Wikipedia. (n.d.). Fries rearrangement.
- ResearchGate. (n.d.). Table 1 : 1 H and 13 C NM R data for compound 1 and from the literature.
- The Royal Society of Chemistry. (n.d.). Asymmetric synthesis of 1'-deshydroxymethyl analogues of aporpinone A.
- Taylor & Francis Online. (n.d.). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation.
- Organic Chemistry Portal. (n.d.). Fries Rearrangement.
- Google Patents. (n.d.). CN109534961B - Method for synthesizing 4-alkylresorcinol by solvent-free system.
- L.S.College, Muzaffarpur. (2022). Fries rearrangement.
- World News of Natural Sciences. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.
- The Royal Society of Chemistry. (n.d.). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts.
- ResearchGate. (n.d.). The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid.
- ResearchGate. (n.d.). Synthesis and 1H and 13C NMR spectral study of some r(2),c(4)-bis(isopropylcarbonyl)-c(5)-hydroxy-t(5)-methyl-t(3)-substituted phenyl, cyclohexanones and their oximes.
- MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.
- ResearchGate. (n.d.). Scheme 1. Selective chlorination of resorcinol by DMD/HCl system.
Sources
Application Notes and Protocols for the Purification of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive guide to the purification of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds, including Hsp90 inhibitors[1][2]. The purity of this compound is critical for the successful synthesis of downstream products and for ensuring the validity of biological screening data. This guide outlines detailed protocols for recrystallization and column chromatography, grounded in the principles of organic chemistry, to achieve high-purity this compound. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific needs.
Introduction and Physicochemical Properties
This compound, also known as 2',4'-Dihydroxy-5'-isopropylacetophenone, is a substituted dihydroxyacetophenone. Its purity is paramount for its use in subsequent synthetic steps, as impurities can lead to side reactions, lower yields, and complicate the purification of the final active pharmaceutical ingredient.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 747414-17-1 | |
| Molecular Formula | C₁₁H₁₄O₃ | |
| Molecular Weight | 194.23 g/mol | |
| Boiling Point | 342 °C | |
| Flash Point | 175 °C | |
| Appearance | Off-white powder |
Plausible Synthetic Route and Potential Impurities: The Fries Rearrangement
A common and industrially significant method for the synthesis of hydroxyaryl ketones is the Fries Rearrangement [3][4][5][6]. This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone in the presence of a Lewis acid catalyst[3][4][5]. In the case of this compound, a plausible synthetic route starts with 4-isopropylphenyl acetate.
The Fries rearrangement is known to produce a mixture of ortho and para isomers[3][6]. The reaction conditions, such as temperature and solvent, can influence the ratio of these isomers[6].
Caption: Fries Rearrangement for the synthesis of the target compound.
Potential Impurities:
-
Isomeric Byproduct: 1-(4-Hydroxy-5-isopropylphenyl)ethanone (the para rearrangement product). The separation of this isomer is a primary goal of the purification process.
-
Unreacted Starting Material: Residual 4-isopropylphenyl acetate.
-
Other Side-Products: Depending on the reaction conditions, other minor impurities may form.
Purification Techniques
The choice of purification technique depends on the impurity profile and the desired final purity. A combination of recrystallization and column chromatography is often the most effective approach.
Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at different temperatures.
Solvent Selection:
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly at room temperature but readily at its boiling point.
-
Not react with the compound.
-
Be easily removable from the purified crystals.
-
Dissolve the impurities well at room temperature or not at all.
Based on solubility data for the structurally similar 2',4'-dihydroxyacetophenone, which shows high solubility in alcohols like isopropanol and ethanol[7][8], these are excellent starting points for solvent screening. Water can also be considered, as dihydroxyacetophenones can be recrystallized from it[9][10].
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent/Solvent System | Rationale |
| Isopropanol/Water | The isopropyl group on the target molecule increases its lipophilicity compared to 2',4'-dihydroxyacetophenone. A mixed solvent system of isopropanol and water can be finely tuned to achieve the desired solubility profile. |
| Ethanol/Water | Similar to isopropanol/water, this system offers good control over solubility. |
| Toluene | For removing more polar impurities. |
| Heptane/Ethyl Acetate | A common non-polar/polar mixture that can be effective for many organic compounds[11]. |
Protocol for Recrystallization:
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of the chosen hot solvent (or the more soluble solvent of a binary mixture) to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If a binary solvent system is used, the less soluble solvent can be added dropwise to the hot solution until turbidity persists, followed by reheating to dissolve and then slow cooling.
-
Cooling: Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Expert Tip: The rate of cooling influences crystal size. Slow cooling promotes the formation of larger, purer crystals.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For polar phenolic compounds like this compound, normal-phase chromatography using silica gel is a common and effective method[12].
Selection of Stationary and Mobile Phases:
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the standard choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent and a polar solvent is typically used. The polarity of the eluent is adjusted to achieve optimal separation. Common solvent systems include hexane/ethyl acetate and chloroform/methanol[12][13].
Protocol for Column Chromatography:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution) if necessary to elute the target compound.
-
Fraction Collection: Collect fractions and monitor the elution of the compounds using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Workflow for Purification and Analysis:
Sources
- 1. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. Fries Rearrangement [sigmaaldrich.com]
- 6. byjus.com [byjus.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. JPS5965039A - Preparation of 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]
- 10. US5621146A - Process for producing 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Phenolic Compounds Analyzed and Separated with Normal Phase HPLC on a Silica-C Column - AppNote [mtc-usa.com]
Comprehensive Analytical Characterization of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone
An Application Note and Protocol Guide for Researchers
Abstract
This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone (CAS No. 747414-17-1), a key intermediate in pharmaceutical research and development, notably in the synthesis of novel therapeutics like Hsp90 inhibitors[1][2]. The protocols herein are designed for researchers, quality control analysts, and drug development professionals to ensure structural confirmation, purity assessment, and quality assurance. The methodologies cover Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section explains the causality behind experimental choices, providing a robust and self-validating analytical workflow.
Introduction and Compound Profile
This compound is a substituted acetophenone derivative. Its resorcinol core, combined with an isopropyl and an acetyl group, makes it a valuable building block in organic synthesis. Given its role in the development of high-value compounds such as the anticancer agent AT13387[1][3], rigorous analytical characterization is imperative. This process validates the molecular structure, quantifies purity, and identifies potential impurities, which are critical steps for regulatory compliance and ensuring the reliability of downstream applications.
Chemical Structure:
Physicochemical Properties Summary:
| Property | Value | Source |
| IUPAC Name | 1-(2,4-dihydroxy-5-propan-2-ylphenyl)ethanone | [4] |
| Synonyms | 2',4'-Dihydroxy-5'-isopropylacetophenone | [4] |
| CAS Number | 747414-17-1 | [5] |
| Molecular Formula | C₁₁H₁₄O₃ | [4][5] |
| Molecular Weight | 194.23 g/mol | [5] |
| Appearance | Solid | [4] |
Analytical Characterization Workflow
A multi-technique approach is essential for unambiguous characterization. The following workflow outlines a logical sequence for analyzing a newly synthesized or procured batch of the compound.
Caption: Integrated workflow for the analytical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Expertise
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR details the carbon skeleton.
Causality Insight: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its excellent solvating power for polar phenols and its ability to allow for the observation of exchangeable hydroxyl (-OH) protons as distinct, albeit sometimes broad, signals. This is preferable to solvents like chloroform-d (CDCl₃) where these protons might exchange too rapidly or not be observed.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of DMSO-d₆.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[6]
-
¹H NMR Acquisition:
-
Acquire 16-32 scans.
-
Set a spectral width of -2 to 14 ppm.
-
Use a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Acquire 1024-2048 scans.
-
Set a spectral width of 0 to 220 ppm.
-
Employ proton decoupling (e.g., broadband decoupling) to simplify the spectrum.
-
Expected Data & Interpretation
The chemical structure suggests a distinct set of signals. The following table provides predicted chemical shifts (δ) and multiplicities based on the analysis of similar structures.[7][8]
Table 1: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)
| Assignment | ¹H NMR (δ, ppm, Multiplicity, Integration) | ¹³C NMR (δ, ppm) |
| -CH ₃ (Acetyl) | ~2.5 (s, 3H) | ~25-30 |
| -C H(CH₃)₂ (Isopropyl) | ~3.1-3.3 (septet, 1H) | ~25-30 |
| -CH(C H₃)₂ (Isopropyl) | ~1.1-1.2 (d, 6H) | ~22-24 |
| Ar-H (Position 3) | ~6.3 (s, 1H) | ~102-105 |
| Ar-H (Position 6) | ~7.5 (s, 1H) | ~130-132 |
| Ar-C -OH (Position 2) | - | ~160-162 |
| Ar-C -OH (Position 4) | - | ~158-160 |
| Ar-C -C=O (Position 1) | - | ~112-115 |
| Ar-C -isopropyl (Position 5) | - | ~135-138 |
| C =O (Ketone) | - | ~200-205 |
| Ar-OH (Position 2) | ~12.5-13.0 (s, 1H) | - |
| Ar-OH (Position 4) | ~9.5-10.5 (s, 1H) | - |
Note: s=singlet, d=doublet, septet=septet. Hydroxyl proton shifts can be broad and concentration-dependent.
Mass Spectrometry (MS)
Principle & Expertise
Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition. The fragmentation pattern can further corroborate the proposed structure.
Causality Insight: Electrospray Ionization (ESI) is the preferred ionization method for this molecule. Its ability to generate ions from polar, non-volatile compounds in solution makes it superior to techniques like Electron Ionization (EI), which often causes excessive fragmentation of fragile molecules. ESI can be operated in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes; the phenolic hydroxyl groups make this compound readily amenable to deprotonation in negative mode.
Protocol: LC-MS with ESI
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.
-
Infusion: Directly infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of 50-500 Da.
-
High-Resolution MS (HRMS): If available, perform HRMS (e.g., on a TOF or Orbitrap analyzer) to obtain the exact mass and confirm the elemental formula.
Expected Data & Interpretation
-
Molecular Ion: The primary goal is to observe the molecular ion peak.
-
Positive Mode: [M+H]⁺ at m/z 195.1016 (Calculated for C₁₁H₁₅O₃⁺)
-
Negative Mode: [M-H]⁻ at m/z 193.0870 (Calculated for C₁₁H₁₃O₃⁻)
-
-
Fragmentation: Common fragments may include the loss of the acetyl group (-43 Da) or methyl group from the isopropyl moiety (-15 Da).
High-Performance Liquid Chromatography (HPLC)
Principle & Expertise
HPLC is the gold standard for assessing the purity of pharmaceutical compounds. It separates the target analyte from impurities based on differential partitioning between a stationary phase and a mobile phase.
Causality Insight: A reversed-phase C18 column is the logical choice, as it effectively retains and separates moderately polar compounds like this one. The mobile phase, typically a mixture of water and a less polar organic solvent like acetonitrile, elutes compounds in order of decreasing polarity. Adding a small amount of acid (e.g., 0.1% formic or trifluoroacetic acid) to the mobile phase is crucial. It protonates the phenolic hydroxyl groups, suppressing their ionization and resulting in sharper, more symmetrical peaks and reproducible retention times.[9]
Protocol: Reversed-Phase HPLC-UV
-
System: An HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
-
Start with 95% A / 5% B.
-
Linearly increase to 5% A / 95% B over 15 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector set at the compound's absorption maximum (λmax), likely around 260 nm and 295 nm.[10]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or methanol to a concentration of ~0.5 mg/mL.
Expected Data & Interpretation
A pure sample will exhibit a single major peak at a specific retention time. The area of this peak, relative to the total area of all peaks in the chromatogram, is used to calculate the purity (%). Any other peaks represent impurities.
Caption: Correlation between molecular structure and key analytical signals.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Expertise
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Causality Insight: For solid samples, the Attenuated Total Reflectance (ATR) technique is often more convenient and provides better sample-to-sample reproducibility than the traditional KBr pellet method. It requires minimal sample preparation and avoids potential issues with moisture in the KBr.
Protocol: FTIR-ATR
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
Expected Data & Interpretation
The spectrum will show characteristic absorption bands corresponding to the molecule's functional groups.[11][12][13]
Table 2: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 (broad) | O-H Stretch | Phenolic Hydroxyl (H-bonded) |
| 3000 - 2850 | C-H Stretch | Isopropyl & Acetyl |
| ~1640 (strong) | C=O Stretch | Ketone (conjugated, H-bonded) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Phenol |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle & Expertise
UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic structure, specifically the conjugated systems and chromophores.
Causality Insight: The solvent can significantly influence the absorption maxima (λmax) through solvatochromic effects. Ethanol or methanol are common, suitable solvents. It is crucial to report the solvent used, as shifts of several nanometers can occur between solvents of different polarities. The spectrum of the related 2,4-dihydroxyacetophenone shows absorption maxima that can be used as a reference.[14]
Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in spectroscopic grade ethanol (e.g., 10-20 mg/L). The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at the λmax.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the same solvent (ethanol).
-
Sample Spectrum: Record the absorption spectrum of the sample solution from 200 to 400 nm.
Expected Data & Interpretation
The spectrum is expected to show distinct absorption maxima characteristic of the dihydroxyacetophenone chromophore.
-
Expected λmax: Two primary bands are expected, similar to those seen in related compounds like 2,4-dihydroxybenzoic acid[10] and 2,4-dihydroxyacetophenone[14]:
-
Band 1: ~255 - 265 nm
-
Band 2: ~290 - 300 nm
-
-
These absorptions correspond to π → π* electronic transitions within the conjugated aromatic ketone system.
References
- Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. (n.d.).
- 1 H NMR Spectral Data of Compounds 1, 2, 4, and 5 a. (n.d.).
- Jayapal, M. R., Prasad, K. S., & Sreedhar, N. Y. (2010). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. Journal of Chemical and Pharmaceutical Research, 2(3), 127-132. [Link]
- NIST. (n.d.). Ethanone, 1-(2,4-dihydroxyphenyl)-. NIST Chemistry WebBook. [Link]
- This compound. (n.d.). ChemBK. [Link]
- Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. (2023).
- CN103980102A - Synthesis of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof. (n.d.).
- Characterization of the 2-hydroxy-5-methylacetophenone and some aromatıc aldehydes condensation products by NMR and computation. (2022). Indian Journal of Chemistry. [Link]
- FT-IR spectra of 2,4-dihydroxy benzaldehyde, MDI, MP, MP- 2AP and P-MP-2AP. (n.d.).
- 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone. (n.d.). PubChem. [Link]
- 2,4-Dihydroxyacetophenone - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. [Link]
- NIST. (n.d.). Ethanone, 1-(2,5-dihydroxyphenyl)-. NIST Chemistry WebBook. [Link]
- Woodhead, A. J., et al. (2010). Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. Journal of Medicinal Chemistry, 53(16), 5956-69. [Link]
- HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. (n.d.). Bentham Science. [Link]
- IR for 2,4-dihydroxyacetophenone Semicarbazone. (n.d.).
- UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid. (n.d.). SIELC Technologies. [Link]
- 2',4'-Dihydroxyacetophenone (FDB000833). (n.d.). FooDB. [Link]
- NIST. (n.d.). Acetophenone, 2,4,5-trihydroxy-. NIST Chemistry WebBook. [Link]
- US5621146A - Process for producing 2,4-dihydroxyacetophenone. (n.d.).
- UV-Vis spectra of control and treated samples of p-hydroxyacetophenone. (n.d.).
- Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. (2021).
- 2',4'-Dihydroxyacetophenone. (n.d.). PubChem. [Link]
- Analytical Methods for the Bioavailability Evaluation of Hydroxypyridinonate Actinide Decorporation Agents in Pre-Clinical Pharmacokinetic Studies. (2014). Longdom Publishing. [Link]
- The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (n.d.).
- Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (2018).
- NIST. (n.d.). Ethanone, 1-(2,5-dihydroxyphenyl)-. NIST Chemistry WebBook. [Link]
- NIST. (n.d.). Ethanone, 1-(2,4-dihydroxyphenyl)-. NIST Chemistry WebBook. [Link]
- 2,4'-Dihydroxy-3'-methoxyacetophenone. (n.d.). NIST Chemistry WebBook. [Link]
- 2'-Hydroxy-5'-isopropyl-4'-methylacetophenone - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. [Link]
- Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3- dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design. (2010).
- Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design. (2010). Figshare. [Link]
Sources
- 1. Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
- 13. 2,4-Dihydroxyacetophenone(89-84-9) IR Spectrum [chemicalbook.com]
- 14. Ethanone, 1-(2,4-dihydroxyphenyl)- [webbook.nist.gov]
Application Notes & Protocols: The Strategic Role of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone as a Core Intermediate in Modern Drug Discovery
Abstract
Hydroxyacetophenones are a cornerstone class of intermediates in medicinal chemistry, valued for their structural simplicity, high reactivity, and inherent biological relevance.[1] This guide focuses on a particularly valuable derivative, 1-(2,4-dihydroxy-5-isopropylphenyl)ethanone , a molecule that merges the pharmacologically significant resorcinol and thymol scaffolds.[2] Its true potential is realized as a key building block for complex therapeutic agents, most notably in the development of potent inhibitors for critical oncology targets like Heat Shock Protein 90 (Hsp90).[3][4] This document provides an in-depth exploration of its synthesis, characterization, and strategic application, offering detailed, field-tested protocols for researchers engaged in the synthesis of novel therapeutics.
Introduction: The Rationale for a Privileged Scaffold
In the landscape of drug discovery, certain molecular frameworks are deemed "privileged structures" due to their ability to bind to multiple biological targets. The resorcinol (1,3-dihydroxybenzene) moiety within this compound is one such scaffold. This dihydroxy substitution pattern is critical for establishing key hydrogen bonding interactions with protein active sites, a feature exploited in numerous approved drugs.
The addition of the isopropyl group, reminiscent of the natural monoterpene thymol, introduces lipophilicity, which can enhance membrane permeability and van der Waals interactions within a binding pocket.[2][5][6] The acetyl group provides a reactive handle for extensive chemical modification, allowing for the construction of diverse compound libraries.[1] It is this unique combination of features that positions this compound as a high-value starting material. Its utility is exemplified by its role as the cornerstone fragment in the discovery of AT13387 (Onatasertib) , a clinical-stage Hsp90 inhibitor.[3][4][7]
Physicochemical & Spectroscopic Data
A thorough characterization of the starting intermediate is paramount for the success of any synthetic campaign. The data below serves as a benchmark for verifying the identity and purity of synthesized this compound.
| Property | Value | Reference |
| CAS Number | 747414-17-1 | |
| Molecular Formula | C₁₁H₁₄O₃ | [8] |
| Molecular Weight | 194.23 g/mol | [8] |
| Appearance | Off-white to pale yellow powder/solid | |
| IUPAC Name | This compound | [8] |
| Spectroscopic Data | Expected Chemical Shifts (δ ppm) |
| ¹H NMR (DMSO-d₆) | ~12.5 (s, 1H, -OH), ~10.0 (s, 1H, -OH), ~7.4 (s, 1H, Ar-H), ~6.3 (s, 1H, Ar-H), ~3.2 (sept, 1H, -CH), ~2.5 (s, 3H, -COCH₃), ~1.1 (d, 6H, -C(CH₃)₂) |
| ¹³C NMR (DMSO-d₆) | ~203.0 (C=O), ~162.0 (C-OH), ~158.0 (C-OH), ~145.0 (C-isopropyl), ~130.0 (Ar-CH), ~113.0 (Ar-C), ~105.0 (Ar-CH), ~33.0 (-CH), ~26.0 (-COCH₃), ~23.0 (-C(CH₃)₂) |
Note: NMR shifts are estimations based on structurally similar compounds and may vary based on solvent and concentration.[9]
Synthesis of the Core Intermediate
The preparation of hydroxyaryl ketones is most reliably achieved through the Fries rearrangement , a classic and powerful reaction in organic synthesis.[10][11] This method avoids the regioselectivity issues often encountered with direct Friedel-Crafts acylation of highly activated phenols.[10] The process involves the initial formation of a phenolic ester, followed by a Lewis acid-catalyzed rearrangement of the acyl group onto the aromatic ring.[12]
Caption: Workflow for the two-step synthesis of the target intermediate.
Protocol 1: Synthesis via Fries Rearrangement
Causality: This two-step protocol is designed for control and high yield. The initial esterification passivates the hydroxyl groups, preventing side reactions. The subsequent Fries rearrangement is driven by a strong Lewis acid (AlCl₃) that coordinates to the ester's carbonyl oxygen, facilitating the formation of an acylium ion intermediate which then undergoes electrophilic aromatic substitution onto the ring.[12] Temperature control is crucial: lower temperatures typically favor the para-product, while higher temperatures favor the ortho-product, which is stabilized by chelation with the Lewis acid.[10][11]
Materials & Reagents:
-
4-Isopropylresorcinol
-
Acetyl chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Aluminum chloride (AlCl₃), anhydrous
-
1,2-Dichloroethane (DCE), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Methodology:
Part A: Esterification to 4-Isopropyl-1,3-phenylene diacetate
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-isopropylresorcinol (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.5 eq) dropwise while stirring. Rationale: TEA acts as a base to neutralize the HCl byproduct of the acylation, driving the reaction to completion.
-
Add acetyl chloride (2.2 eq) dropwise via a syringe. Maintain the temperature at 0 °C during addition.
-
After addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diacetate ester, which can often be used in the next step without further purification.
Part B: Fries Rearrangement to the Final Product
-
CRITICAL: This step must be performed under strictly anhydrous conditions. To a flame-dried flask under N₂, add anhydrous aluminum chloride (AlCl₃) (3.0 eq).
-
Add anhydrous 1,2-dichloroethane (DCE) and cool the slurry to 0 °C.
-
Dissolve the crude diacetate ester from Part A in a minimal amount of anhydrous DCE and add it dropwise to the AlCl₃ slurry.
-
After addition, slowly heat the reaction mixture to 120-140 °C and maintain for 2-3 hours. Rationale: Higher temperature favors the formation of the desired ortho-acetyl product.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature, then carefully pour it onto crushed ice containing concentrated HCl (approx. 5 mL of HCl per 50 g of ice). Caution: Exothermic reaction.
-
Stir the resulting mixture vigorously for 30 minutes until all solids have dissolved.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford This compound as a solid.
Application: Derivatization to a Bioactive Scaffold
The true value of an intermediate is demonstrated by its conversion into a molecule of greater complexity and function. Here, we outline a protocol to transform the ethanone into a benzamide, a core structure in the Hsp90 inhibitor AT13387.[3][4] This involves converting the methyl ketone into a carboxylic acid, followed by a standard amide coupling reaction.
Caption: Synthetic pathway from the intermediate to a bioactive benzamide.
Protocol 2: Synthesis of an N-Aryl Benzamide Derivative
Causality: The haloform reaction is a classic method for converting methyl ketones into carboxylic acids. It proceeds via base-catalyzed halogenation of the α-carbon, followed by cleavage of the resulting trihalomethyl group. The subsequent amide coupling is mediated by reagents like HATU or EDC/HOBt, which activate the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine, forming the stable amide bond under mild conditions.
Materials & Reagents:
-
This compound
-
Sodium hypobromite (NaOBr) solution (freshly prepared from NaOH and Br₂)
-
A representative amine (e.g., 4-methoxybenzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
Step-by-Step Methodology:
Part A: Oxidation to 2,4-Dihydroxy-5-isopropylbenzoic acid
-
Dissolve the starting ethanone (1.0 eq) in aqueous NaOH (10%) at 0 °C.
-
Slowly add a freshly prepared solution of NaOBr dropwise until a pale yellow color persists.
-
Stir the reaction at 0-5 °C for 1-2 hours.
-
Quench the excess oxidant with a small amount of sodium sulfite solution.
-
Acidify the reaction mixture to pH ~2 with cold, dilute HCl. The carboxylic acid product should precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Part B: Amide Coupling
-
In a dry flask under N₂, dissolve the benzoic acid from Part A (1.0 eq), the selected amine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) dropwise to the solution. Rationale: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize any acidic byproducts without interfering with the coupling reaction.
-
Stir the mixture at room temperature for 12-18 hours. Monitor by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the final benzamide product by flash chromatography or recrystallization.
Biological Context: Hsp90 Inhibition
Heat shock protein 90 (Hsp90) is a molecular chaperone responsible for the conformational maturation and stability of numerous "client" proteins, many of which are critical for cancer cell growth and survival (e.g., HER2, BRAF, AKT).[4] By inhibiting Hsp90, multiple oncogenic signaling pathways can be disrupted simultaneously, making it an attractive target for cancer therapy. The resorcinol moiety of AT13387, derived from our core intermediate, is essential for binding to the ATP-binding pocket in the N-terminal domain of Hsp90, displacing ATP and preventing the chaperone cycle.
Caption: Simplified Hsp90 pathway showing inhibitor action.
Protocol 3: General Cytotoxicity Screening (MTT Assay)
Causality: This protocol provides a method to evaluate the biological activity of the newly synthesized benzamide derivative. The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials & Reagents:
-
Cancer cell line (e.g., HCT116 human colon carcinoma cells)
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
Synthesized compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well microplates
-
Microplate reader
Step-by-Step Methodology:
-
Seed HCT116 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C, 5% CO₂.
-
Prepare serial dilutions of the synthesized compound in the growth medium from the DMSO stock. Ensure the final DMSO concentration is <0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control).
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%).
| Compound | Hypothetical IC₅₀ (µM) |
| Vehicle (DMSO) | >100 |
| Synthesized Benzamide | 0.05 - 5.0 |
| Positive Control (AT13387) | ~0.02 |
Conclusion
This compound is more than a simple chemical; it is a strategic starting point for the synthesis of high-value, biologically active molecules. Its synthesis via the robust Fries rearrangement and its versatile acetyl handle allow for rational, structure-based drug design. The protocols and data presented herein provide a comprehensive guide for researchers to synthesize, characterize, and utilize this intermediate, accelerating the discovery of novel therapeutics targeting critical disease pathways.
References
- A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applic
- Sahoo, C. R., Paidesetty, S. K., & Padhy, R. N. (2021). The recent development of thymol derivative as a promising pharmacological scaffold. Drug Development Research.
- Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria. (2024). Frontiers in Chemistry.
- Sisto, F., et al. (2021). Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line. Molecules.
- The Significance of 3-Hydroxyacetophenone Manufacturer. (2025). Valence Labs.
- Synthesis of some Thymol derivatives for enhanced antibacterial activity. (2019). Moroccan Journal of Chemistry.
- Sisto, F., et al. (2021). Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line. PubMed.
- The Role of 4-Hydroxyacetophenone in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- The Crucial Role of 2'-Hydroxyacetophenone in Pharmaceutical Synthesis. Ningbo Innopharmchem.
- Various Applications Of 3-Hydroxyacetophenone. (2023). Cefa Cilinas Biotics Pvt Ltd.
- Fries rearrangement. Wikipedia.
- Fries Rearrangement. Thermo Fisher Scientific.
- Fries Rearrangement. Sigma-Aldrich.
- Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design. (2010).
- Fries Rearrangement. Organic Chemistry Portal.
- 1H NMR Spectral Data of Compounds 1, 2, 4, and 5. (2019).
- What is the Fries Rearrangement Reaction?. BYJU'S.
- This compound. Dogechem.
- Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. (2023). Future Medicinal Chemistry.
- 1-(2,4-Dihydroxy-5-propylphenyl)ethanone. PubChem.
- Woodhead, A. J., et al. (2010). Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. Journal of Medicinal Chemistry.
- Preparation method of 4-alkylresorcinol. (2021).
- 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. (2010). Acta Crystallographica Section E.
- Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design. (2010). Figshare.
- SiliaBond for Acylation & Esterific
Sources
- 1. jpub.org [jpub.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 8. 1-(2,4-Dihydroxy-5-propylphenyl)ethanone | C11H14O3 | CID 2775153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 11. Fries Rearrangement [organic-chemistry.org]
- 12. byjus.com [byjus.com]
"1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone" in the synthesis of Hsp90 inhibitors
Application Note & Protocols
Topic: "1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone" in the Synthesis of Hsp90 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Leveraging a Privileged Resorcinol Scaffold: Synthesis and Evaluation of Hsp90 Inhibitors from this compound
Introduction: Hsp90, a Critical Node in Oncogenic Signaling
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a pivotal role in cellular homeostasis. Unlike other chaperones involved in the initial folding of nascent polypeptides, Hsp90 is dedicated to the conformational maturation, stabilization, and activation of a specific subset of "client" proteins.[1] In cancer cells, Hsp90 is overexpressed and essential for maintaining the stability and function of numerous oncoproteins that drive tumor growth, proliferation, and survival.[2] These client proteins include mutated kinases (e.g., EGFR, BRAF), receptor tyrosine kinases (e.g., HER2, c-MET), and transcription factors (e.g., mutant p53).[2][3]
Inhibition of Hsp90's ATPase activity, which powers its chaperone cycle, presents a powerful therapeutic strategy. Blocking this function leads to the misfolding of client proteins, targeting them for ubiquitination and subsequent degradation by the proteasome.[2][4] This simultaneous disruption of multiple oncogenic pathways makes Hsp90 an attractive target for cancer therapy. The majority of Hsp90 inhibitors in development target the N-terminal domain (NTD), which contains a unique ATP-binding pocket.[5][6]
The Strategic Importance of the Resorcinol Moiety
The 2,4-dihydroxy-phenyl group, a resorcinol moiety, is a cornerstone pharmacophore in the design of highly potent, synthetic Hsp90 inhibitors. This structural motif is found in the natural product radicicol and has been incorporated into numerous clinical and preclinical candidates, such as NVP-AUY922 and AT13387.[7][8] The resorcinol ring masterfully mimics the adenine portion of ATP, establishing critical hydrogen bond interactions within the N-terminal binding pocket.
This compound (also known as 5-isopropyl-2,4-dihydroxyacetophenone) is a commercially available and strategically valuable starting material for the synthesis of these inhibitors. It provides the essential resorcinol core, and the isopropyl group often contributes favorably to binding affinity by occupying a lipophilic pocket in the active site.[8][9] This guide details a representative synthetic pathway and subsequent biological evaluation protocols for creating a potent isoxazole-based Hsp90 inhibitor from this key precursor.
Synthetic Workflow and Protocols
This section outlines a robust, multi-step synthesis to convert this compound into a potent Hsp90 inhibitor, specifically a 3-carboxamide-5-aryl-isoxazole derivative, a class known for its high affinity.[10]
Caption: Synthetic pathway from the starting ketone to the final isoxazole inhibitor.
This two-step, one-pot procedure efficiently generates the core isoxazole scaffold.
-
Rationale: The initial Claisen condensation with diethyl oxalate forms a 1,3-dicarbonyl intermediate, which is the requisite precursor for cyclization. Subsequent reaction with hydroxylamine hydrochloride readily forms the stable isoxazole ring.
-
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Diethyl oxalate
-
Anhydrous Ethanol (EtOH)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Hydrochloric acid (1M HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel
-
-
Procedure:
-
To a stirred solution of sodium ethoxide (1.2 eq) in anhydrous ethanol at 0 °C, add this compound (1.0 eq) followed by diethyl oxalate (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
To this reaction mixture, add hydroxylamine hydrochloride (1.5 eq) in one portion.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the formation of the isoxazole product by TLC.
-
After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.
-
Redissolve the residue in ethyl acetate and water. Acidify the aqueous layer to pH ~3-4 with 1M HCl.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield the pure ethyl ester (Intermediate 2).
-
-
Self-Validation: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to ensure the correct isoxazole regioisomer has been formed.
This protocol describes the conversion of the ethyl ester to the final active amide.
-
Rationale: The ester is first hydrolyzed (saponified) to the corresponding carboxylic acid. This acid is then activated and coupled with a desired amine to form the final amide. The choice of amine is critical for modulating the compound's potency, solubility, and pharmacokinetic properties. HATU is a common and efficient peptide coupling reagent.
-
Materials:
-
Intermediate 2 (from Protocol 3.1)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF), Methanol (MeOH), Water
-
Desired amine (R-NH₂)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
(Saponification): Dissolve Intermediate 2 (1.0 eq) in a mixture of THF:MeOH:H₂O (e.g., 3:1:1 ratio). Add LiOH (2.0-3.0 eq) and stir at room temperature for 2-4 hours until TLC indicates complete conversion to the more polar carboxylic acid.
-
Remove the organic solvents under reduced pressure. Dilute the residue with water and acidify to pH ~2-3 with 1M HCl, causing the carboxylic acid (Intermediate 3) to precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. This intermediate is often used without further purification.
-
(Amide Coupling): To a solution of the carboxylic acid (Intermediate 3, 1.0 eq) in anhydrous DMF, add the selected amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0-3.0 eq).
-
Stir the reaction at room temperature for 6-18 hours. Monitor by TLC or LC-MS for completion.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the final product by flash column chromatography or preparative HPLC to yield the target Hsp90 inhibitor.
-
-
Self-Validation: The final compound's identity and purity (>95%) must be rigorously confirmed by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC analysis.
Biochemical and Cellular Characterization Protocols
After successful synthesis and purification, the inhibitor must be evaluated for its biological activity.
Caption: Mechanism of action of a resorcinol-based Hsp90 inhibitor.
References
- Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage. (n.d.). National Institutes of Health (NIH). [Link]
- New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential. (n.d.). National Institutes of Health (NIH). [Link]
- Hsp90 Inhibition: Elimination of Shock and Stress. (n.d.). National Institutes of Health (NIH). [Link]
- Hsp90 inhibitor - Wikipedia. (n.d.). Wikipedia. [Link]
- Mechanisms of Hsp90 regul
- Chemical structures of resorcinol-based HSP90 inhibitors: RD and the... (n.d.).
- The chemical structures of selected Hsp90 inhibitors described in this... (n.d.).
- Structures of resorcinol derivatives III. (n.d.).
- (PDF) The significance of resorcinol/resorcylate in the structure of anti-cancer therapeutics targeting Hsp90: Synthesis and structure-activity relationship (SAR) studies. (n.d.).
- Structures of resorcinol-based Hsp90 inhibitors entered clinical trials. (n.d.).
- Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)
- Synthesis and evaluation of new Hsp90 inhibitors based on a 1,4,5-trisubstituted 1,2,3-triazole scaffold. (2014). PubMed. [Link]
- Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. (n.d.).
- Fragment-based design and synthesis of HSP90 inhibitors. (n.d.).
- Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. (n.d.).
- Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. (2010). PubMed. [Link]
- Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3- dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design. (2010).
- Design and synthesis of fungal-selective resorcylate aminopyrazole Hsp90 inhibitors. (n.d.).
- Discovery and development of heat shock protein 90 inhibitors. (n.d.). National Institutes of Health (NIH). [Link]
Sources
- 1. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hsp90 Inhibition: Elimination of Shock and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and evaluation of new Hsp90 inhibitors based on a 1,4,5-trisubstituted 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone as a Novel Antifungal Agent
Introduction: The Imperative for Novel Antifungal Agents and the Potential of Acetophenone Scaffolds
The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The current antifungal armamentarium is limited, and many existing agents are hampered by toxicity, drug-drug interactions, and a narrow spectrum of activity. This landscape underscores the urgent need for the discovery and development of new antifungal agents with novel mechanisms of action.
Natural products have historically been a rich source of inspiration for antimicrobial drug discovery. Among these, phenolic compounds, and specifically acetophenone derivatives, have demonstrated promising antifungal activities.[1][2] The compound 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone belongs to this class of molecules and holds significant potential as a lead structure for the development of new antifungal therapies. Its structural features, including the dihydroxy-substituted phenyl ring and the isopropyl moiety, are suggestive of potent bioactivity, as observed in related compounds.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in the systematic evaluation of this compound as a novel antifungal candidate. We will delve into its scientific rationale, outline detailed protocols for its in vitro characterization, and discuss the interpretation of key experimental data.
Scientific Rationale and Structure-Activity Relationship
The antifungal potential of this compound is predicated on the well-established antimicrobial properties of phenolic compounds. The hydroxyl groups on the phenyl ring are crucial for their biological activity, often acting as proton exchangers and disrupting the integrity of microbial cell membranes.[4][5] Furthermore, the lipophilicity of the molecule, influenced by the isopropyl group, plays a critical role in its ability to penetrate the fungal cell wall and membrane.
Studies on related 2,4-dihydroxy-5-methylacetophenone derivatives have shown that the nature of the alkyl group at the 5-position significantly influences antifungal potency. Notably, an "isopropyl ketone" derivative was identified as the most active compound in a series, exhibiting broad-spectrum activity against several phytopathogenic fungi.[3][6] This suggests that the isopropyl group in our target molecule may confer enhanced antifungal efficacy.
The general structure-activity relationship (SAR) for antifungal acetophenones indicates that:
-
Hydroxylation Pattern: The 2,4-dihydroxy substitution pattern is a recurring motif in bioactive acetophenones.
-
Lipophilicity: An optimal balance of hydrophilicity and lipophilicity is crucial for cell penetration and target engagement. The isopropyl group contributes to the overall lipophilicity of the molecule.
-
The Acetyl Group: The ketone functionality can also play a role in the molecule's interaction with biological targets.
Experimental Protocols
A systematic in vitro evaluation is the cornerstone of early-stage antifungal drug discovery. The following protocols, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI), provide a robust framework for assessing the antifungal profile of this compound.[7][8][9]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This assay determines the lowest concentration of the test compound that inhibits the visible growth of a fungal isolate.[10]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) and relevant quality control strains
-
Spectrophotometer
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical starting concentration is 10 mg/mL.
-
Serial Dilutions: Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5–2.5 x 10³ CFU/mL.
-
Inoculation: Add the prepared fungal inoculum to each well containing the compound dilutions. Include a growth control (medium and inoculum, no compound) and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. For azoles and related compounds, the endpoint is often defined as the concentration that produces a ≥50% reduction in turbidity.[10]
Caption: Workflow for Cytotoxicity Assay.
Data Presentation and Interpretation
Quantitative data from the antifungal susceptibility and cytotoxicity assays should be tabulated for clear comparison and interpretation.
Table 1: Antifungal Activity of this compound and Related Compounds (Hypothetical and Literature-Based Data)
| Fungal Species | Strain ID | This compound MIC (µg/mL) | 2,4-dihydroxy-5-methylphenyl isopropyl ketone IC₅₀ (µg/mL) [3] | Reference Antifungal MIC (µg/mL) |
| Candida albicans | ATCC 90028 | Data to be determined | - | Fluconazole: 0.25-1.0 |
| Cryptococcus neoformans | ATCC 90112 | Data to be determined | - | Amphotericin B: 0.125-0.5 |
| Aspergillus fumigatus | ATCC 204305 | Data to be determined | - | Voriconazole: 0.25-1.0 |
| Cytospora sp. | - | Data to be determined | 17.28 | - |
| Glomerella cingulate | - | Data to be determined | 21.65 | - |
| Pyricularia oryzaecar | - | Data to be determined | 32.32 | - |
| Botrytis cinerea | - | Data to be determined | 25.43 | - |
| Alternaria solani | - | Data to be determined | 28.76 | - |
Table 2: Cytotoxicity Profile of this compound (Hypothetical Data)
| Cell Line | Incubation Time (h) | IC₅₀ (µg/mL) | Selectivity Index (SI = IC₅₀ / MIC) |
| HeLa | 24 | Data to be determined | Calculate based on MIC |
| HepG2 | 24 | Data to be determined | Calculate based on MIC |
A high selectivity index (SI) is desirable, as it indicates that the compound is significantly more toxic to the fungal pathogen than to mammalian cells.
Proposed Mechanism of Action
While the precise molecular target of this compound requires elucidation, a plausible mechanism of action can be hypothesized based on its chemical structure and the known activities of related phenolic compounds.
The primary mode of antifungal action for many phenolic compounds involves the disruption of the fungal cell membrane's structure and function. [4][5]The hydroxyl groups can interact with the polar head groups of phospholipids, while the lipophilic portion of the molecule can intercalate into the lipid bilayer. This can lead to:
-
Increased membrane permeability and leakage of intracellular components.
-
Inhibition of membrane-bound enzymes, such as those involved in ATP synthesis.
-
Disruption of the proton motive force.
Additionally, some phenolic compounds have been shown to inhibit fungal enzymes involved in cell wall synthesis or to induce oxidative stress. [4]
Caption: Proposed Antifungal Mechanism of Action.
Further mechanistic studies, such as membrane integrity assays (e.g., using propidium iodide staining), ergosterol biosynthesis quantification, and transcriptomic or proteomic analyses, are recommended to definitively identify the molecular targets and pathways affected by this compound.
Conclusion and Future Directions
This compound represents a promising starting point for the development of a new class of antifungal agents. Its structural similarity to acetophenone derivatives with known antifungal activity provides a strong rationale for its investigation. The protocols outlined in these application notes offer a standardized approach for its initial in vitro characterization. Favorable results from these studies, particularly a potent and selective antifungal profile, would warrant further preclinical development, including in vivo efficacy studies in animal models of fungal infections and more in-depth mechanistic and toxicological investigations.
References
- Kretschmer, D. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer.
- Ma, Y.-T., et al. (2013). Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi. Chemical Biology & Drug Design, 81(4), 545-552.
- Rao, A., et al. (n.d.). Mechanism of Antifungal Activity of Terpenoid Phenols Resembles Calcium Stress and Inhibition of the TOR Pathway. Antimicrobial Agents and Chemotherapy.
- Sharifi-Rad, J., et al. (n.d.). Antifungal mechanisms of single phenolic compounds against human fungal pathogens.
- iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY.
- Al Aboody, M. S., et al. (2023). Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants. Journal of Basic Microbiology, 63(10), 1159-1176.
- Rehman, F., et al. (1988). Anti Fungal Effect of Phenol and its Derivatives on Growth of Alternaria Alternate Fungi and their Mode of Action. Oriental Journal of Chemistry, 4(1).
- Gnat, S., et al. (2019). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 8(4), 334-343.
- Sharifi-Rad, J., et al. (2020). Antifungal Activity of Phenolic and Polyphenolic Compounds from Different Matrices of Vitis vinifera L. against Human Pathogens. Molecules, 25(16), 3746.
- Maroyi, A. (2022). Cytotoxicity and antimicrobial activity of isolated compounds from Monsonia angustifolia and Dodonaea angustifolia. Journal of Pharmaceutical and Biomedical Analysis, 211, 114597.
- Li, Y., et al. (n.d.). Design, synthesis and antifungal mechanism of novel acetophenone derivatives containing 1,3,4-thiadiazole-2-thioethers. New Journal of Chemistry.
- Wiederhold, N. P. (n.d.). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Methods in Molecular Biology.
- Wiederhold, N. P. (2023). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Methods in Molecular Biology, 2684, 1-13.
- Gul, H. I., et al. (n.d.). Antifungal Activity of Some Mono, Bis and Quaternary Mannich Bases Derived from Acetophenone. Arzneimittelforschung, 52(7), 554-558.
- El-Baky, R. M., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. International Journal of Nanomedicine, 13, 7663-7677.
- JoVE. (2022, August 2). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube.
- Nandinsuren, T., et al. (2016). Natural products as sources of new fungicides (II): antiphytopathogenic activity of 2,4-dihydroxyphenyl ethanone derivatives. Natural Product Research, 30(10), 1166-1169.
- Rebelo, S. (2016). Antifungal activity and synergistic effect of acetophenones isolated from Croton species against dermatophytes and yeasts. Journal of Medicinal Plants Research, 10(17), 211-217.
- Sola, M. C., et al. (2017). Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis. Molecules, 22(11), 1933.
- Revie, N. M., et al. (2018). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 5(6), ofy126.
- Indian Journal of Chemistry. (2024, May 22). ACETOPHENONE DERIVED SCHIFF BASE AND ITS FE(III) COMPLEX: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY.
- ResearchGate. (n.d.). Cytotoxic and Antifungal Activity of Chalcones Synthesized from Natural Acetophenone Isolated from Croton anisodontus.
- Slanis, A. C., et al. (2016). Antifungal activity of 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone against Candida albicans. Antonie Van Leeuwenhoek, 109(1), 115-124.
- Learmonth, D. A., et al. (2001). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Journal of Medicinal Chemistry, 44(26), 4639-4645.
- Jia, L., et al. (2024). Synthesis and antifungal activity of 2,4-dihydroxy-5-methylphenyl ethanone derivatives against phytopathogenic fungi in vitro. Phytochemistry Letters, 59, 20-23.
- Chessari, G., et al. (2010). Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. Journal of Medicinal Chemistry, 53(16), 5956-5969.
- de Oliveira, C. H., et al. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Molecules, 27(19), 6549.
- Gao, J.-M., et al. (2016). Natural products as sources of new fungicides (III): Antifungal activity of 2,4-dihydroxy-5-methylacetophenone derivatives. Bioorganic & Medicinal Chemistry Letters, 26(10), 2493-2496.
- Tekwani, B. L., et al. (2021). Synthesis and Antifungal Activity Evaluation of Phloeodictine Analogues. Journal of Natural Products, 84(7), 2005-2017.
Sources
- 1. Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academicjournals.org [academicjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural products as sources of new fungicides (III): Antifungal activity of 2,4-dihydroxy-5-methylacetophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ifyber.com [ifyber.com]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols: 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone in Agricultural Chemical Synthesis
Introduction: The Versatile Role of a Substituted Acetophenone in Modern Agrochemical Development
In the continuous pursuit of novel and effective agricultural chemicals, the strategic design and synthesis of precursor molecules are of paramount importance. 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone, a substituted acetophenone, has emerged as a valuable intermediate in the synthesis of a diverse range of bioactive compounds with potential applications in crop protection. The unique arrangement of hydroxyl, isopropyl, and acetyl functional groups on the phenyl ring provides a versatile scaffold for the generation of derivatives with fungicidal, herbicidal, and insecticidal properties.
This comprehensive guide provides detailed application notes and protocols for the synthesis of this compound and its subsequent utilization in the preparation of agriculturally relevant chemical entities. The methodologies described herein are grounded in established chemical principles and supported by scientific literature, offering researchers and drug development professionals a practical framework for exploring the potential of this key intermediate.
Part 1: Synthesis of the Core Intermediate: this compound
The synthesis of this compound can be efficiently achieved through a one-step Friedel-Crafts acylation of 4-isopropylresorcinol. This method offers a direct and scalable route to the desired product. An alternative, well-established method is the Fries rearrangement of the corresponding phenolic ester.
Protocol 1: Friedel-Crafts Acylation of 4-Isopropylresorcinol
This protocol is adapted from methodologies described for the synthesis of similar 2,4-dihydroxy-5-alkylacetophenones[1]. The reaction involves the acylation of 4-isopropylresorcinol with an acylating agent in the presence of a Lewis acid catalyst.
Reaction Scheme:
Sources
Application Notes and Protocols for the Derivatization of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatile Scaffold of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone
This compound, a substituted dihydroxyacetophenone, represents a privileged scaffold in medicinal chemistry and materials science. Its resorcinol moiety, combined with a reactive ketone group, provides multiple avenues for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR). The strategic placement of hydroxyl, ketone, and isopropyl functionalities allows for the generation of diverse molecular architectures with a wide range of biological activities. Notably, this core is a key component of potent therapeutics, such as the Hsp90 inhibitor AT13387, highlighting its significance in drug discovery.[1][2][3]
This guide provides detailed protocols for the derivatization of this compound, focusing on reactions targeting the phenolic hydroxyl groups and the ketone functionality. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively.
Chemical Reactivity Profile
The reactivity of this compound is governed by its three primary functional groups: the C4-hydroxyl, the C2-hydroxyl, and the ethanone (acetyl) group.
-
C4-Hydroxyl Group: This is the more acidic and sterically accessible of the two hydroxyl groups, making it the primary site for reactions such as O-alkylation and O-acylation under controlled conditions.
-
C2-Hydroxyl Group: This group is less reactive due to intramolecular hydrogen bonding with the adjacent ketone's carbonyl oxygen. This interaction not only lowers its nucleophilicity but also provides a basis for regioselective reactions.[4][5]
-
Ethanone Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, while the adjacent methyl protons are weakly acidic, allowing for condensation reactions.
The following sections detail specific protocols for the derivatization at these sites.
Part 1: Derivatization of the Phenolic Hydroxyl Groups
The hydroxyl groups are prime targets for modification to modulate properties such as solubility, lipophilicity, and target engagement.
Protocol 1.1: Regioselective O-Alkylation (Williamson Ether Synthesis)
The Williamson ether synthesis is a robust method for forming ethers from an alkoxide and an alkyl halide.[6][7] In the case of this compound, the C4-hydroxyl can be selectively alkylated due to its higher acidity and accessibility compared to the hydrogen-bonded C2-hydroxyl. A highly efficient method utilizes cesium bicarbonate as the base.[8][9]
Causality Behind Experimental Choices:
-
Cesium Bicarbonate (CsHCO₃): This base is mild enough to prevent side reactions but effective in selectively deprotonating the more acidic C4-hydroxyl. Its use often leads to cleaner reactions and higher yields compared to stronger bases like NaH or K₂CO₃, which can lead to di-alkylation.[8][9]
-
Acetonitrile (CH₃CN): A polar aprotic solvent is ideal as it dissolves the reactants and the base without participating in the reaction.
-
Temperature (80 °C): Provides sufficient energy to overcome the activation barrier for the Sₙ2 reaction without promoting decomposition or side reactions.
Caption: Workflow for regioselective O-alkylation.
-
To a solution of this compound (1.0 eq) in acetonitrile, add the desired alkyl halide (1.1-1.5 eq).
-
Add cesium bicarbonate (1.5-2.0 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 4-O-alkylated derivative.
| Parameter | Condition | Rationale |
| Base | Cesium Bicarbonate | Provides high regioselectivity for the C4-OH.[8][9] |
| Solvent | Acetonitrile | Polar aprotic, facilitates Sₙ2 reaction. |
| Temperature | 80 °C | Optimal for reaction rate without degradation. |
| Alkylating Agents | Primary Alkyl Halides (e.g., R-Br, R-I) | Minimizes competing elimination reactions.[6] |
Part 2: Derivatization of the Ketone Group
The ketone functionality is a versatile handle for introducing new structural motifs through condensation and reduction reactions.
Protocol 2.1: Chalcone Synthesis (Claisen-Schmidt Condensation)
The Claisen-Schmidt condensation involves the reaction of an enolizable ketone with a non-enolizable aldehyde in the presence of a base or acid catalyst to form an α,β-unsaturated ketone, commonly known as a chalcone.[10][11] These structures are valuable precursors for flavonoids and other heterocyclic compounds.
Causality Behind Experimental Choices:
-
Base Catalysis (NaOH/KOH): A strong base is required to deprotonate the α-carbon of the ketone, forming an enolate nucleophile. Ethanol is a common solvent that facilitates the dissolution of both reactants.[12]
-
Acid Catalysis (SOCl₂/EtOH): Thionyl chloride reacts with ethanol in situ to generate HCl, which catalyzes the condensation. This method can be advantageous when dealing with base-sensitive substrates.[2]
Caption: Workflow for base-catalyzed chalcone synthesis.
-
Dissolve this compound (1.0 eq) and a suitable aromatic aldehyde (1.0-1.1 eq) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 40-50%) dropwise with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. The formation of a precipitate is often observed.
-
Pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product fully.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude chalcone from a suitable solvent, such as ethanol, to obtain the pure product.
| Parameter | Condition | Rationale |
| Catalyst | NaOH or KOH | Strong base to generate the enolate for nucleophilic attack.[12] |
| Solvent | Ethanol | Dissolves reactants and facilitates the reaction. |
| Temperature | 0 °C to Room Temp. | Controls the initial reaction rate and minimizes side reactions. |
| Workup | Acidification | Neutralizes the base and ensures complete precipitation of the phenolic product. |
Protocol 2.2: Hydrazone Formation
The reaction of the ketone with hydrazine hydrate yields a hydrazone, which can be a stable final product or an intermediate for further reactions, such as the synthesis of Schiff bases.[13][14]
Causality Behind Experimental Choices:
-
Hydrazine Hydrate: Serves as the nitrogen nucleophile. An excess is often used to drive the reaction to completion.
-
Ethanol: Acts as a solvent for the reactants.
-
Reflux: The elevated temperature accelerates the condensation and the removal of the water byproduct.
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add an excess of hydrazine hydrate (e.g., 3-5 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the resulting solid, wash with water, and dry.
-
The crude hydrazone can be further purified by recrystallization if necessary.
This hydrazone intermediate can then be reacted with various aldehydes to form a diverse library of Schiff base derivatives.[13][14]
Part 3: Characterization of Derivatives
The successful synthesis of derivatives must be confirmed through rigorous analytical characterization.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation | Appearance of new signals corresponding to the added moiety (e.g., alkyl protons in O-alkylation, vinyl protons in chalcones). Shift in aromatic proton signals. |
| ¹³C NMR | Carbon skeleton confirmation | Appearance of new carbon signals and shifts in the signals of the core structure. |
| Mass Spectrometry | Molecular weight confirmation | Observation of the molecular ion peak ([M]+, [M+H]+, etc.) corresponding to the calculated mass of the derivative. |
| FT-IR | Functional group analysis | Disappearance of the broad O-H stretch (for di-substituted derivatives) or appearance of new characteristic bands (e.g., C=C stretch for chalcones). |
| Melting Point | Purity assessment | A sharp and distinct melting point range indicates a pure compound. |
Conclusion
The protocols outlined in this guide provide a robust foundation for the derivatization of this compound. By understanding the principles behind each experimental choice, researchers can confidently synthesize novel analogs for applications ranging from drug discovery to materials science. The versatility of this scaffold, combined with the presented methodologies, opens the door to a vast chemical space ripe for exploration.
References
- Woodhead, A. J., Angove, H., Carr, M. G., Chessari, G., Congreve, M., Coyle, J. E., et al. (2010). Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design. Journal of Medicinal Chemistry, 53(16), 5956-69. [Link]
- Jayapal, M. R., Sreedhar, B., & Prasad, Y. R. (2010). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. Journal of Chemical and Pharmaceutical Research, 2(3), 127-132. [Link]
- PubMed. (2010). Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design.
- Figshare. (2010). Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design. [Link]
- ResearchGate. (2010). Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design. [Link]
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27810–27828. [Link]
- U. of West. Mich. (n.d.). Synthesis of Biologically Active Substituted Chalcones.
- AIP Publishing. (2016). Green synthesis of chalcones derivatives as intermediate of flavones and their antibacterial activities. AIP Conference Proceedings. [Link]
- Abbasi, M. A., Niazi, S. K., ur-Rehman, A., Siddiqui, S. Z., Hussain, G., Rasool, S., Ashraf, M., Rahman, J., & Khan, K. M. (2016). 1-(2,4-Dihydroxyphenyl)-1-ethanone Hydrazone Derivatives as Notable Butyrylcholinesterase Inhibitors. Journal of the Chemical Society of Pakistan, 38(1), 106-113. [Link]
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
- Ali Bawa, R., & Mohammed Friwan, M. (2019). Synthesis of Acetophenone Oxime And Determination of The Ration of Its Geometric Isomers.
- University of Nebraska-Lincoln. (n.d.). Claisen-Schmidt Condensation. DigitalCommons@University of Nebraska - Lincoln. [Link]
- American Chemical Society. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone. [Link]
- Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. [Link]
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
- National Institutes of Health. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.
- Asian Journal of Chemistry. (1991). Reaction in Oximes of 2-Hydroxyacetophenone, Chalcone, Flavanone and Flavone. [Link]
- Bawa, R. A., & Friwan, M. M. (2019). Synthesis of Acetophenone Oxime And Determination of The Ration of Its Geometric Isomers.
- ResearchGate. (2016). 1-(2,4-dihydroxyphenyl)-1-ethanone hydrazone derivatives as notable butyrylcholinesterase inhibitors. [Link]
- Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]
- Academic Journal of Life Sciences. (n.d.). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. [Link]
- PubMed. (2005). [Synthesis of 2,3,4-trihydroxyacetophenone hydrazones and study on their spectral properties].
- Organic Reactions. (n.d.).
- PubMed. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
- ACS Omega. (2024). A Convenient Route to Large-Scale Chemical Synthesis of p-Hydroxyphenylacetaldehyde Oxime and Its p-β-d-Glucopyranoside: Key Intermediates and Products in Plant Specialized Metabolism. [Link]
- Wikipedia. (n.d.). Williamson ether synthesis. [Link]
- Wikipedia. (n.d.).
- ResearchGate. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. [Link]
- University of Wisconsin-River Falls. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of hydrazones. [Link]
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- University of Missouri-St. Louis. (2012). Chemistry 211 Experiment 5. [Link]
- nevoLAB. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Organic Syntheses. (n.d.). Procedure Notes. [Link]
- Google Patents. (n.d.). US5621146A - Process for producing 2,4-dihydroxyacetophenone.
- Organic Syntheses. (n.d.). 2,6-dihydroxyacetophenone. [Link]
- ResearchGate. (2022). ANALYSIS OF CLAISEN-SCHMIDT CONDENSATION PRODUCTS BETWEEN 2-HYDROXY-ACETOPHENONE AND p-ANISALDEHYDE IN BASIC MEDIUM. [Link]
- ResearchGate. (2021). Synthesis and In vitro Analysis of Novel Dihydroxyacetophenone Derivatives with Antimicrobial and Antitumor Activities. [Link]
Sources
- 1. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 2. jocpr.com [jocpr.com]
- 3. scispace.com [scispace.com]
- 4. francis-press.com [francis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Claisen-Schmidt Condensation [cs.gordon.edu]
- 11. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 12. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone for the Synthesis of Novel Chalcones in Drug Discovery
Introduction: The Strategic Importance of Chalcones and the Utility of the 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone Scaffold
Chalcones, chemically defined as 1,3-diaryl-2-propen-1-ones, represent a vital class of open-chain flavonoids abundant in nature. They serve as biogenetic precursors to a vast array of flavonoids and isoflavonoids.[1] The core structure of a chalcone features two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This reactive keto-ethylenic moiety is a key pharmacophore responsible for the broad spectrum of biological activities associated with these compounds, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3]
The therapeutic potential of a chalcone is profoundly influenced by the substitution patterns on its two aromatic rings. The strategic selection of the initial ketone precursor is therefore a critical step in the design of novel therapeutic agents. This guide focuses on the application of This compound (also known as 5-isopropyl-2,4-dihydroxyacetophenone) as a versatile starting material.
The choice of this specific ketone is deliberate and offers several advantages for drug development:
-
Multiple Hydroxyl Groups: The hydroxyl groups at the 2- and 4-positions are known to contribute significantly to the antioxidant and free-radical scavenging capabilities of the resulting chalcones.[4] They also provide reactive sites for further derivatization to modulate solubility and pharmacokinetic properties.
-
Isopropyl Moiety: The lipophilic isopropyl group can enhance the compound's ability to cross cellular membranes, potentially improving bioavailability and interaction with hydrophobic binding pockets in target proteins.
-
Reactive α-Methyl Group: The methyl group adjacent to the carbonyl is activated for deprotonation, enabling the classical Claisen-Schmidt condensation reaction, which is the most common and efficient method for chalcone synthesis.[5]
This document provides a detailed protocol for the synthesis of novel chalcones using this precursor, explains the chemical principles behind the methodology, and discusses the potential applications of the resulting compounds.
Core Synthesis Principle: The Claisen-Schmidt Condensation
The synthesis of chalcones from this compound and various aromatic aldehydes is predominantly achieved through the Claisen-Schmidt condensation . This reaction is a specific type of crossed aldol condensation between a ketone with α-hydrogens (in this case, our title compound) and an aromatic aldehyde that lacks α-hydrogens.[6] The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Mechanism Rationale:
-
Enolate Formation: The base catalyst abstracts an acidic α-hydrogen from the methyl group of the acetophenone derivative, forming a resonance-stabilized enolate ion. This enolate is a potent nucleophile.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming an aldol addition product (a β-hydroxy ketone).
-
Dehydration: The aldol intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form a highly stable, conjugated α,β-unsaturated ketone—the chalcone. This final step is thermodynamically driven by the formation of the extended conjugated system across the molecule.
Below is a diagram illustrating the general workflow for this synthesis.
Caption: General experimental workflow for chalcone synthesis.
Detailed Experimental Protocol
This protocol outlines a representative synthesis of a novel chalcone from this compound and a substituted aromatic aldehyde via a base-catalyzed Claisen-Schmidt condensation.
Materials & Reagents:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (95% or absolute)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated or 5 M
-
Distilled or deionized water
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Beakers, graduated cylinders, and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Ice bath
-
Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Appropriate TLC eluent (e.g., 7:3 Hexane:Ethyl Acetate)
-
Recrystallization apparatus
Step-by-Step Methodology:
-
Reactant Preparation (Stoichiometry):
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 1 equivalent) and the selected aromatic aldehyde (10 mmol, 1 equivalent) in 30-40 mL of ethanol.[7]
-
Stir the mixture using a magnetic stirrer until all solids are completely dissolved.
-
Scientist's Note: Using equimolar amounts of the ketone and aldehyde is crucial for maximizing yield and minimizing side reactions. Ethanol is an excellent solvent choice as it effectively dissolves the aromatic starting materials and the alkaline catalyst.
-
-
Initiation of Condensation:
-
In a separate beaker, prepare the catalyst solution by dissolving NaOH (20 mmol, 2 equivalents) in a minimal amount of water (e.g., 5 mL), then adding ethanol to a total volume of ~15 mL.
-
Cool the ethanolic reactant solution in an ice bath.
-
Add the aqueous ethanolic NaOH solution dropwise to the stirred reactant mixture over 15-20 minutes. Maintaining a low temperature during the addition helps to control the reaction rate and prevent potential side reactions.
-
Scientist's Note: A strong base like NaOH is required to generate the nucleophilic enolate from the acetophenone.[8] Adding the base slowly at a reduced temperature prevents self-condensation of the ketone and other unwanted side-products.
-
-
Reaction Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-24 hours.
-
The progress of the reaction should be monitored by TLC. Spot the reaction mixture against the starting materials on a silica gel plate. The formation of a new, typically less polar spot (the chalcone) and the disappearance of the starting aldehyde spot indicate the reaction is proceeding.
-
Scientist's Note: The reaction often produces a visible color change, with the solution turning deep yellow, orange, or red, which is characteristic of the extended conjugation in the chalcone product.
-
-
Product Isolation (Workup):
-
Once the reaction is complete (as determined by TLC), pour the reaction mixture slowly into a beaker containing 200 mL of crushed ice and water.[9]
-
Stir vigorously. This step quenches the reaction and precipitates the crude sodium salt of the chalcone.
-
Slowly and carefully neutralize the mixture by adding concentrated or 5 M HCl dropwise with constant stirring. Monitor the pH with litmus paper or a pH meter until the solution is acidic (pH ~5).[7]
-
The chalcone product will precipitate as a solid. Allow the solid to fully precipitate by letting the mixture stand in an ice bath for 30 minutes.
-
Scientist's Note: Acidification is a critical step. It protonates the phenoxide ions of the chalcone, rendering it insoluble in the aqueous medium and causing it to precipitate out, while also neutralizing the NaOH catalyst.
-
-
Purification:
-
Collect the crude solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid thoroughly with several portions of cold distilled water to remove any inorganic salts (e.g., NaCl) and other water-soluble impurities.
-
Purify the crude chalcone by recrystallization from a suitable solvent, typically ethanol or an ethanol-water mixture.[10] Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven.
-
-
Characterization:
-
Determine the yield and melting point of the purified product.
-
Confirm the structure using spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS).[11]
-
Data Presentation: Representative Chalcone Derivatives
The following table summarizes expected data for chalcones synthesized from this compound and various aldehydes, based on typical results from Claisen-Schmidt condensations.
| Aldehyde Used | Product Name | Molecular Formula | Yield (%) | M.P. (°C) | Biological Activity Notes |
| Benzaldehyde | (E)-1-(2,4-Dihydroxy-5-isopropylphenyl)-3-phenylprop-2-en-1-one | C₁₈H₁₈O₃ | 85-95 | 145-147 | General antimicrobial and antioxidant properties.[4] |
| 4-Chlorobenzaldehyde | (E)-3-(4-Chlorophenyl)-1-(2,4-dihydroxy-5-isopropylphenyl)prop-2-en-1-one | C₁₈H₁₇ClO₃ | 80-90 | 168-170 | Halogen substitution can enhance antibacterial and anticancer activity.[10] |
| 4-Methoxybenzaldehyde | (E)-1-(2,4-Dihydroxy-5-isopropylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | C₁₉H₂₀O₄ | 88-96 | 152-154 | Methoxy groups are often associated with potent anti-inflammatory effects.[1] |
| 4-(Dimethylamino)benzaldehyde | (E)-3-(4-(Dimethylamino)phenyl)-1-(2,4-dihydroxy-5-isopropylphenyl)prop-2-en-1-one | C₂₀H₂₃NO₃ | 75-85 | 180-182 | The dimethylamino group can significantly enhance antioxidant capacity. |
Mechanistic Overview and Potential Biological Targets
The biological activity of chalcones stems from their ability to interact with various cellular pathways. The α,β-unsaturated ketone system acts as a Michael acceptor, allowing it to covalently bind to nucleophilic residues (like cysteine) in proteins, thereby modulating their function.
Caption: Potential biological pathways targeted by chalcones.
Conclusion
This compound serves as a highly effective and strategic precursor for the synthesis of novel chalcones with significant therapeutic potential. The Claisen-Schmidt condensation provides a robust, efficient, and scalable method for generating a diverse library of these compounds. The inherent structural features of the starting ketone, combined with the versatility of available aromatic aldehydes, allows researchers and drug development professionals to systematically explore the structure-activity relationships and optimize compounds for enhanced potency and selectivity against a range of diseases.
References
- Vertex AI Search. Synthesis on study of novel chalcone derivatives and their antimicobial activity.
- International Journal of Pharmaceutical Sciences. Chalcone Derivatives As Potential Biological Activities.
- ResearchGate. Synthesis and biological activities of some chalcone derivatives.
- IOP Conference Series: Earth and Environmental Science. Biological activity of new heterocyclic compounds derived from chalcone.
- Allied Academies. Chalcone: a biologically active scaffold.
- Eurasian Chemical Communications. Biological activity of new heterocyclic compounds derived from chalcone.
- National Institutes of Health (NIH). Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone.
- National Center for Biotechnology Information (NCBI). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
- University of Missouri–St. Louis. Claisen-Schmidt Condensation.
- BenchChem. Application Notes and Protocols for the Solvent- Free Synthesis of Chalcones Using 1-(2,4- Dihydroxy-6-methoxyphenyl)ethan.
- Wikipedia. Claisen–Schmidt condensation.
- MDPI. Synthesis and DFT Calculations of Novel Vanillin-Chalcones and Their 3-Aryl-5-(4-(2-(dimethylamino)-ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde Derivatives as Antifungal Agents.
- SpringerLink. Chemistry and synthetic methodologies of chalcones and their derivatives: A review.
- Taylor & Francis Online. Claisen-Schmidt condensation – Knowledge and References.
- BenchChem. Synthesis of 2,2',4-Trihydroxy-5'-methylchalcone via Claisen-Schmidt condensation.
- SciSpace. Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization.
- IT Medical Team. Synthesis of some new chalcone derivatives and evaluation of thei.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. itmedicalteam.pl [itmedicalteam.pl]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Claisen-Schmidt Condensation [cs.gordon.edu]
- 10. primescholars.com [primescholars.com]
- 11. mdpi.com [mdpi.com]
The Versatile Scaffold: Application Notes for 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Structure
In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient medicinal chemistry. 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone, a substituted dihydroxyacetophenone, has emerged as one such scaffold. Its inherent structural features, including a resorcinol moiety and a reactive ketone group, make it a versatile starting point for the synthesis of a diverse array of bioactive compounds.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental designs. We will delve into its pivotal role in the development of clinical-stage anticancer agents and explore its potential as a foundational element for novel antimicrobial, antioxidant, and anti-inflammatory drugs.
Chapter 1: The Cornerstone of an Hsp90 Inhibitor
The most prominent application of the this compound scaffold to date is in the development of the Heat Shock Protein 90 (Hsp90) inhibitor, AT13387 . Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer progression.[1][2] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[1][2]
AT13387, chemically known as (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone, incorporates the this compound moiety as a key pharmacophore.[2] This fragment was identified through fragment-based drug design and optimized to achieve potent, low nanomolar inhibitory activity against Hsp90.[3] The resorcinol group of the scaffold is critical for binding to the ATP-binding pocket in the N-terminal domain of Hsp90. AT13387 has progressed through preclinical development and has been evaluated in clinical trials for the treatment of various solid tumors.[3]
Chapter 2: A Versatile Platform for Bioactive Compound Synthesis
The chemical reactivity of the acetyl group and the electron-rich aromatic ring of this compound make it an ideal starting material for the synthesis of a wide range of derivatives. These derivatives have shown promise in various therapeutic areas, including antimicrobial, antioxidant, and anti-inflammatory applications.
Synthesis of this compound
A common method for the synthesis of hydroxyacetophenones is the Fries rearrangement . This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid. A plausible synthetic route to this compound is adapted from similar syntheses.[4]
Protocol 1: Synthesis via Fries Rearrangement
Materials:
-
4-Isopropylresorcinol
-
Acetic anhydride
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Ice-cold water
-
Methanol
-
Standard laboratory glassware
Procedure:
-
Esterification: React 4-isopropylresorcinol with acetic anhydride in the presence of a suitable catalyst (e.g., a small amount of sulfuric acid) to form 4-isopropyl-1,3-phenylene diacetate.
-
Fries Rearrangement: Cautiously add boron trifluoride etherate to the cooled (ice bath) 4-isopropyl-1,3-phenylene diacetate.[4]
-
The reaction mixture is then warmed to room temperature and subsequently heated (e.g., to around 110°C) for several hours to facilitate the rearrangement.[4]
-
After cooling, the reaction is quenched by the addition of ice-cold water, which will precipitate the crude product.[4]
-
The solid is collected by filtration, washed thoroughly with water, and then recrystallized from a suitable solvent like methanol to yield pure this compound.[4]
Causality: The Fries rearrangement is an effective method for acylating phenols. The Lewis acid catalyst (BF₃·OEt₂) facilitates the migration of the acetyl group from the ester oxygen to the aromatic ring, preferentially at the ortho and para positions to the hydroxyl groups. The dihydroxy nature of the resorcinol ring strongly directs this acylation.
Chapter 3: Exploring the Antimicrobial Potential
Derivatives of dihydroxyacetophenones have demonstrated significant antimicrobial activity.[5][6][7][8][9] The parent scaffold can be readily modified to generate libraries of compounds for screening against various bacterial and fungal pathogens.
Rationale for Antimicrobial Activity
The antimicrobial properties of derivatives often stem from their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. The phenolic hydroxyl groups can contribute to membrane disruption, while the overall lipophilicity and electronic properties of the molecule, which can be tuned by derivatization, are crucial for activity. For instance, the synthesis of chalcones, Schiff bases, or heterocyclic systems like pyrazoles from the starting acetophenone can lead to compounds with potent and broad-spectrum antimicrobial effects.[7]
Protocol 2: In Vitro Antimicrobial Susceptibility Testing
A standard method to evaluate the antimicrobial efficacy of newly synthesized derivatives is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[5][6]
Materials:
-
Synthesized derivatives of this compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in the appropriate growth medium directly in the 96-well plates to achieve a range of test concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strains equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well containing the test compound dilutions. Include positive (microbe and medium) and negative (medium only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5][6] This can be assessed visually or by measuring the absorbance at 600 nm.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | ||||
| Derivative 2 | ||||
| ... | ||||
| Control Drug |
Chapter 4: Assessing Antioxidant Capacity
The resorcinol moiety within this compound suggests inherent antioxidant potential. Phenolic compounds are well-known radical scavengers, and this activity can be modulated through chemical modification.[1]
Rationale for Antioxidant Activity
Antioxidants neutralize harmful free radicals, such as reactive oxygen species (ROS), which are implicated in a multitude of diseases. The phenolic hydroxyl groups of the scaffold can donate a hydrogen atom to a free radical, thereby stabilizing it. The resulting phenoxy radical is resonance-stabilized, making the parent molecule an effective antioxidant.
Protocol 3: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and widely used method to screen for antioxidant activity.[1][10]
Materials:
-
Synthesized derivatives
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
-
Sample Preparation: Prepare a series of concentrations of the test compounds and ascorbic acid in methanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of each sample concentration to the wells, followed by the DPPH solution. A blank containing only methanol and DPPH should also be prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm. The purple color of the DPPH solution will fade in the presence of an antioxidant.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution.
-
IC₅₀ Determination: Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Data Presentation:
| Compound | DPPH Scavenging IC₅₀ (µM) |
| Derivative 1 | |
| Derivative 2 | |
| ... | |
| Ascorbic Acid |
Chapter 5: Investigating Anti-Inflammatory Effects
Chronic inflammation is a key driver of many diseases. Derivatives of dihydroxyacetophenones have shown potential as anti-inflammatory agents.[11][12][13]
Rationale for Anti-Inflammatory Activity
The anti-inflammatory effects of these compounds can be mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and the suppression of inflammatory signaling pathways, such as the NF-κB pathway. This often leads to a reduction in the production of inflammatory mediators like prostaglandins and nitric oxide (NO).
Protocol 4: Inhibition of Nitric Oxide Production in Macrophages
This assay assesses the ability of compounds to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells, a common in vitro model for inflammation.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Test compounds
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration, which is an indicator of NO production.
-
Calculation: Determine the percentage of inhibition of NO production relative to the LPS-stimulated control.
-
Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., MTT assay) to ensure that the observed inhibition of NO production is not due to cell death.
Data Presentation:
| Compound | NO Production IC₅₀ (µM) | Cell Viability at IC₅₀ (%) |
| Derivative 1 | ||
| Derivative 2 | ||
| ... | ||
| Control Drug |
Conclusion: A Scaffold of Opportunity
This compound represents a highly valuable and versatile scaffold in medicinal chemistry. Its successful incorporation into the clinical candidate AT13387 underscores its potential in the development of targeted therapies. Furthermore, its chemical tractability opens up vast possibilities for the creation of novel derivatives with a wide range of biological activities. The protocols and rationale provided in this guide are intended to empower researchers to explore the full potential of this privileged structure in their drug discovery endeavors. By applying these methodologies, the scientific community can continue to build upon the foundation laid by this remarkable molecule, paving the way for the next generation of therapeutics.
References
- Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. (2018). PubMed.
- 2,4-Dihydroxyacetophenone Derivatives as Antileukotrienics with a Multiple Activity Mechanism. Semantic Scholar.
- Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities. (2014). PubMed.
- Synthesis and In vitro Analysis of Novel Dihydroxyacetophenone Derivatives with Antimicrobial and Antitumor Activities. ResearchGate.
- Synthesis and biological studies of novel hydroxyacetophenone-tetrazole hybrids. (2023). ACG Publications.
- Synthesis of 2,4-Dihydroxyacetophenone Compound and its Antioxidant Activity Assay. Universitas Islam Indonesia.
- (PDF) Synthesis and In vitro Analysis of Novel Dihydroxyacetophenone Derivatives with Antimicrobial and Antitumor Activities. ResearchGate.
- Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone. Journal of Advanced Scientific Research.
- (PDF) Synthesis, Characterization and Antimicrobial Activity of 2-[1-(2,4-Dihydroxyphenyl)Ethylene]Hydrazine Carboxamide and its Zn(II) Metal Complex. ResearchGate.
- Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Future Science.
- Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. (2010). PubMed.
- Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. (1998). PubMed.
- Anti-inflammatory activity of 2,4, 6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (compound D-58). (2000). PubMed.
- Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. (2022). PubMed Central.
- Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. WiserPub.
- 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. (2013). PubMed Central.
- Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design. (2010). Figshare.
- (PDF) Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. ResearchGate.
- Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1H- Benzimidazole Analogues. (2018). MDPI.
- Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][6][11]triazine-based VEGFR-2 kinase inhibitors. (2008). PubMed.
- Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. (2024). PubMed.
Sources
- 1. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. acgpubs.org [acgpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sciensage.info [sciensage.info]
- 11. 2,4-Dihydroxyacetophenone Derivatives as Antileukotrienics with a Multiple Activity Mechanism | Semantic Scholar [semanticscholar.org]
- 12. Anti-inflammatory activity of 2,4, 6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (compound D-58) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Keystone: Application Notes for 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone in Modern Organic Synthesis
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery and materials science, the strategic selection of molecular building blocks is paramount. 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone, a substituted 2',4'-dihydroxyacetophenone, has emerged as a particularly valuable precursor. Its inherent structural features—a nucleophilic aromatic ring activated by two hydroxyl groups, a sterically directing isopropyl group, and a reactive ketone moiety—render it a versatile keystone for the synthesis of a diverse array of complex molecules. The resorcinol-based scaffold is a well-established pharmacophore, and the addition of the isopropyl group provides lipophilicity and unique steric properties that can be exploited to fine-tune the biological activity and pharmacokinetic profiles of derivative compounds.
This comprehensive guide provides an in-depth exploration of this compound as a building block. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of its key transformations, offering field-proven insights into experimental design and execution. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the authoritative grounding necessary to confidently incorporate this valuable intermediate into their synthetic programs.
Synthesis of the Building Block: A Fries Rearrangement Approach
The most common and industrially viable method for synthesizing hydroxyarylketones, including this compound, is the Fries rearrangement.[1][2] This reaction involves the intramolecular acyl migration of a phenolic ester, catalyzed by a Lewis acid. The process typically begins with the acylation of 4-isopropylresorcinol, followed by the Lewis acid-mediated rearrangement.
Mechanism of the Fries Rearrangement
The reaction is initiated by the coordination of a Lewis acid, such as aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester and the phenolic oxygen. This coordination enhances the electrophilicity of the acyl group. The acyl group then migrates to the ortho or para position of the aromatic ring via an electrophilic aromatic substitution-type mechanism. The regioselectivity (ortho vs. para) can be influenced by reaction conditions such as temperature and solvent.[1] For the synthesis of the target molecule, the acyl group migrates to the ortho position relative to one of the hydroxyl groups.
Caption: Fries Rearrangement for the synthesis of the title compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from standard Fries rearrangement procedures for similar substrates.[3]
Materials:
-
4-Isopropylresorcinol
-
Acetic anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Acetylation of 4-Isopropylresorcinol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-isopropylresorcinol (1.0 eq) in acetic anhydride (2.5 eq). Gently heat the mixture to reflux for 2 hours.
-
Removal of Excess Reagent: After cooling to room temperature, pour the reaction mixture into a beaker of cold water with vigorous stirring to precipitate the diacetate product. Filter the solid, wash with water, and dry under vacuum.
-
Fries Rearrangement: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DCM and anhydrous aluminum chloride (2.5 eq). Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Slowly add the previously synthesized 4-isopropylresorcinol diacetate (1.0 eq) portion-wise to the AlCl₃ suspension, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl (3-4 eq). This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| CAS Number | 747414-17-1 |
| Appearance | Off-white to pale yellow solid |
Table 1: Physicochemical Properties of this compound.
Application I: Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are important intermediates in the biosynthesis of flavonoids and are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4] The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones by reacting an acetophenone with an aromatic aldehyde in the presence of a base.[5]
Mechanism of Claisen-Schmidt Condensation
The reaction proceeds via a base-catalyzed aldol condensation. The base abstracts an acidic α-proton from the methyl group of this compound to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of water) to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.[4]
Caption: Workflow for Claisen-Schmidt Condensation.
Experimental Protocol: Synthesis of a Chalcone Derivative
This is a general protocol that can be adapted for various aromatic aldehydes.[4]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., Benzaldehyde, 4-Methoxybenzaldehyde)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Dilute Hydrochloric Acid (HCl)
-
Ice water
Procedure:
-
Reactant Solution: In a round-bottom flask, dissolve this compound (1.0 eq) and the chosen aromatic aldehyde (1.1 eq) in ethanol.
-
Base Addition: Cool the solution in an ice bath. Slowly add an aqueous solution of KOH (e.g., 40-50%) dropwise with constant stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature for 24 hours. The formation of a precipitate often indicates product formation.
-
Precipitation: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with copious amounts of cold water to remove any remaining salts.
-
Purification: The crude chalcone can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure product.
Application II: Synthesis of Chromones and Flavones
Chromones and their derivatives are a significant class of oxygen-containing heterocyclic compounds with broad pharmacological applications.[6] A powerful method for their synthesis is the Baker-Venkataraman rearrangement, followed by an acid-catalyzed cyclization.[7][8]
Mechanism: Baker-Venkataraman Rearrangement and Cyclization
The synthesis begins with the acylation of the 4-hydroxyl group of this compound with an aromatic acyl chloride. The resulting ester undergoes the Baker-Venkataraman rearrangement in the presence of a base (like KOH or pyridine). This involves the formation of an enolate from the acetophenone moiety, which then intramolecularly attacks the ester carbonyl, leading to a 1,3-diketone after rearrangement.[7][9] Subsequent treatment with acid catalyzes an intramolecular condensation (cyclodehydration) to form the chromone or flavone ring system.
Caption: Synthetic pathway to Flavones/Chromones.
Experimental Protocol: Synthesis of a Flavone Derivative
This two-step protocol is based on established procedures for flavone synthesis.[10]
Part A: Baker-Venkataraman Rearrangement to form the 1,3-Diketone
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine
-
Potassium hydroxide (KOH)
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Esterification: Dissolve this compound (1.0 eq) in anhydrous pyridine and cool in an ice bath. Add benzoyl chloride (1.1 eq) dropwise. Stir at room temperature for 4-6 hours.
-
Workup: Pour the reaction mixture into ice-cold dilute HCl to neutralize the pyridine and precipitate the ester. Filter, wash with water, and dry.
-
Rearrangement: Dissolve the dried ester in anhydrous pyridine and add powdered KOH (3.0 eq). Heat the mixture at 50-60 °C for 2-3 hours, during which the mixture may turn into a thick paste.
-
Isolation of Diketone: Cool the reaction mixture and pour it onto crushed ice. Acidify with dilute HCl to precipitate the 1,3-diketone. Filter the solid, wash with water, and dry.
Part B: Acid-Catalyzed Cyclization to form the Flavone
Materials:
-
1,3-Diketone from Part A
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalytic amount)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in glacial acetic acid.
-
Catalyst Addition: Add a few drops of concentrated sulfuric acid.
-
Cyclization: Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC.
-
Isolation: After cooling, pour the reaction mixture into a large volume of cold water to precipitate the flavone.
-
Purification: Filter the solid, wash thoroughly with water until neutral, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure flavone derivative.
Application III: Synthesis of Bioactive Amides - The Case of AT13387
A testament to the utility of this building block in medicinal chemistry is its role in the synthesis of AT13387, a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90), which has been investigated in clinical trials for cancer treatment.[11][12] The synthesis involves the formation of an amide bond between 2,4-dihydroxy-5-isopropylbenzoic acid (derived from the title compound) and an isoindoline fragment.
Synthetic Transformation and Protocol
The key transformation is a standard amide coupling reaction. First, the ketone function of this compound must be converted to a carboxylic acid. This can be achieved through a haloform reaction or other oxidative cleavage methods. The resulting 2,4-dihydroxy-5-isopropylbenzoic acid is then coupled with the requisite amine.
Protocol: Amide Coupling to form an AT13387 precursor
This protocol is a representative example of a peptide coupling reaction used in the synthesis of AT13387.[11][12]
Materials:
-
2,4-Dihydroxy-5-isopropylbenzoic acid
-
5-(4-Methylpiperazin-1-ylmethyl)-1,3-dihydroisoindoline
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Acid Activation: To a solution of 2,4-dihydroxy-5-isopropylbenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 20-30 minutes to form the activated ester.
-
Amine Addition: Add a solution of 5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindoline (1.05 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction to completion by TLC or LC-MS.
-
Workup: Pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate.
-
Washing: Wash the organic layer with water and brine to remove DMF and excess reagents.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the final amide product.
| Product Class | Key Reaction | Significance |
| Chalcones | Claisen-Schmidt Condensation | Precursors to flavonoids; possess diverse biological activities.[4] |
| Flavones/Chromones | Baker-Venkataraman Rearrangement | Widespread in nature; exhibit significant pharmacological properties.[6] |
| Bioactive Amides (e.g., AT13387) | Amide Coupling | High-value targets in drug discovery, such as enzyme inhibitors.[11][12] |
Table 2: Summary of Synthetic Applications.
Conclusion
This compound is a strategically designed building block that offers multiple avenues for synthetic elaboration. Its activated resorcinol core and versatile ketone handle allow for its facile incorporation into a variety of important heterocyclic and bioactive scaffolds. The protocols and mechanistic insights provided in this guide demonstrate its utility in foundational organic reactions such as the Claisen-Schmidt condensation and Baker-Venkataraman rearrangement, as well as in the final stages of complex molecule synthesis, as exemplified by the Hsp90 inhibitor AT13387. As the demand for novel, structurally diverse small molecules continues to grow in both pharmaceutical and materials research, the value of such well-positioned and reactive building blocks will undoubtedly continue to increase.
References
- Woodhead, A. J., Angove, H., Carr, M. G., et al. (2010). Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design. Journal of Medicinal Chemistry, 53(16), 5956–5969. [Link]
- Baker–Venkataraman rearrangement. (2023, September 26). In Wikipedia. [Link]
- Baker-Venkatraman Rearrangement. (n.d.). Name Reaction.
- Claisen-Schmidt Condensation. (n.d.). University of Manitoba.
- Baker-Venkataraman Rearrangement. (n.d.). Organic Chemistry Portal.
- Woodhead, A. J., Angove, H., Carr, M. G., et al. (2010). Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. PubMed. [Link]
- Fries rearrangement. (2023, November 28). In Wikipedia. [Link]
- Woodhead, A. J., et al. (2010). Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design. Figshare. [Link]
- Kumar, S., & Saini, A. (2013). A facile synthesis of 1-(2, 4-dihydroxyphenyl)-3-aryl-propane-1,3-diones via Baker-Venkataraman rearrangement under solvent free conditions. Der Pharma Chemica, 5(1), 225-230. [Link]
- Claisen–Schmidt condensation. (2023, October 2). In Wikipedia. [Link]
- Fries Rearrangement. (n.d.). Organic Chemistry Portal.
- Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]
- Yadav, S. K., et al. (2014). Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF. International Journal of Organic Chemistry, 4, 235-246. [Link]
- Computational Study of the Fries Rearrangement Catalyzed by Acyltransferase from Pseudomonas protegens. (2024). PubMed Central. [Link]
Sources
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Fries Rearrangement [organic-chemistry.org]
- 3. Fries Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 8. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. bcc.bas.bg [bcc.bas.bg]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Modern Drug Discovery
1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone (CAS No. 747414-17-1) is a substituted resorcinol derivative that has emerged as a critical starting material and key intermediate in medicinal chemistry and drug development. Its structural motif, featuring a dihydroxyphenyl ketone, is a privileged scaffold found in numerous biologically active molecules. Most notably, this compound is a crucial fragment for the synthesis of the potent and selective Heat Shock Protein 90 (Hsp90) inhibitor, AT13387 (Onalespib) .[1][2][3] Hsp90 is a molecular chaperone essential for the stability and function of many signaling proteins implicated in cancer progression, making its inhibitors a significant area of oncology research.[4][5]
The resorcinol moiety of this compound is fundamental to its utility, as it mimics the adenine portion of ATP and binds to the N-terminal ATP-binding pocket of Hsp90.[6] The precise structure and high purity of this starting material are therefore paramount to ensure the successful synthesis of downstream targets like AT13387 and the reliability of subsequent biological and clinical studies.[1] This guide provides a comprehensive overview of supplier qualification, incoming quality control, and a practical synthetic application protocol for this important chemical intermediate.
Part 1: Supplier Selection and Material Qualification
The success of a multi-step synthesis or a high-throughput screening campaign begins with high-quality starting materials. For a key intermediate like this compound, where subsequent steps involve significant investment of time and resources, rigorous upfront qualification of suppliers and materials is a critical, non-negotiable step. The primary concerns are purity (absence of organic and inorganic impurities) and batch-to-batch consistency.
Supplier Vetting Workflow
A systematic approach to supplier selection is recommended. The following workflow outlines key decision points for qualifying a supplier for research, process development, or scaled-up synthesis.
Caption: Workflow for qualifying a chemical supplier.
Key Quality Specifications
When comparing suppliers, focus on the analytical data provided on the Certificate of Analysis (CoA). Do not rely solely on catalog purity claims.
| Parameter | Recommended Specification | Method | Rationale |
| Appearance | White to off-white or pale yellow solid | Visual | Significant deviation in color may indicate the presence of oxidative impurities or residual catalysts. |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS | Ensures the correct molecule has been supplied. NMR is crucial for confirming the substitution pattern on the aromatic ring. |
| Purity | ≥97.0% (for R&D) ≥99.0% (for GMP/scale-up) | HPLC (UV) | The primary measure of compound purity. High purity minimizes the risk of side reactions in subsequent synthetic steps. |
| Residual Solvents | <0.5% total | GC-HS | Residual solvents from purification (e.g., ethyl acetate, hexanes, dichloromethane) can interfere with reactions or be toxic. |
| Water Content | <0.5% | Karl Fischer | Water can act as a nucleophile or base in many reactions, leading to unwanted byproducts and reduced yield. |
Part 2: Protocol for Incoming Quality Control (QC)
Upon receiving a new batch of this compound, it is essential to perform in-house QC to verify the supplier's CoA and ensure the material is suitable for its intended use.
Materials and Equipment
-
Reagents: Deuterated solvent (e.g., DMSO-d₆ or CDCl₃), HPLC-grade acetonitrile, HPLC-grade water, formic acid.
-
Equipment: NMR spectrometer (≥400 MHz), HPLC system with UV detector, analytical balance, vortex mixer, sonicator, pH meter.
Step-by-Step QC Protocol
Step 1: Visual Inspection & Solubility Test
-
Visual Check: Examine the material for uniform color and crystalline form. Note any discoloration or presence of foreign matter.
-
Solubility: Prepare a ~1 mg/mL solution in a common organic solvent (e.g., Methanol, Ethyl Acetate, DMSO). The compound should dissolve completely to give a clear, colorless, or pale yellow solution. Hazy or cloudy solutions may indicate insoluble impurities.
Step 2: Identity Confirmation by ¹H NMR Spectroscopy Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information. The chemical shifts, integration, and coupling patterns of the protons act as a fingerprint for the molecule, confirming its identity and substitution pattern.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for phenolic compounds).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: Compare the acquired spectrum to expected chemical shifts.
-
Aromatic Protons: Expect two singlets or two doublets (depending on resolution) in the aromatic region (~6.0-8.0 ppm). The position of these protons confirms the 1,2,4,5-substitution pattern.
-
Hydroxyl Protons: Two broad singlets for the -OH groups, typically at high chemical shifts (>9.0 ppm in DMSO-d₆), which may exchange with D₂O.[7]
-
Isopropyl Group: A septet (~2.8-3.5 ppm) for the CH proton and a doublet (~1.1-1.3 ppm) for the two CH₃ groups.
-
Acetyl Group: A sharp singlet for the methyl ketone protons (~2.5 ppm).[7]
-
Integration: The integral ratios should correspond to the number of protons (e.g., 1H:1H for aromatic, 1H:6H for isopropyl, 3H for acetyl).
-
Step 3: Purity Assessment by Reverse-Phase HPLC Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.[8] A well-developed method can separate the main compound from starting materials, byproducts, and degradation products, allowing for accurate quantification.
-
Standard Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in acetonitrile or methanol. Further dilute to a working concentration of ~0.1 mg/mL.
-
HPLC Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm (phenolic compounds typically have strong absorbance in this region).[10]
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and integrate the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %). The retention time should be consistent between runs.
Part 3: Application Protocol - Selective Monobenzoylation
This protocol describes a representative synthetic transformation: the selective acylation of the more sterically accessible 4-hydroxyl group. This is a common step to differentiate the two hydroxyl groups for further elaboration in a synthetic sequence.
Causality: The hydroxyl group at the 4-position is less sterically hindered than the 2-hydroxyl group, which is ortho to both the bulky isopropyl group and the acetyl group. Using a stoichiometric amount of acylating agent under controlled conditions allows for selective reaction at the 4-position. Pyridine acts as a mild base to neutralize the HCl byproduct and as a catalyst.[11][12]
Materials and Equipment
-
Reagents: this compound, benzoyl chloride, anhydrous pyridine, dichloromethane (DCM), 1 M HCl solution, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, TLC plates, standard laboratory glassware.
Step-by-Step Synthetic Protocol
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add anhydrous pyridine (1.2 eq) to the stirred solution.
-
Acylation: Add benzoyl chloride (1.05 eq) dropwise via a syringe or dropping funnel over 10-15 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The product spot should be less polar (higher Rf) than the starting material.
-
Work-up:
-
Once the starting material is consumed, quench the reaction by slowly adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).[11]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford the pure 4-benzoyloxy-2-hydroxy-5-isopropylacetophenone. Characterize the final product by NMR and Mass Spectrometry.
Part 4: Safe Handling and Storage
Handling:
-
Always handle the compound in a well-ventilated area or a chemical fume hood.[13]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]
-
Avoid inhalation of dust and contact with skin and eyes. Phenolic compounds can be irritating.[1]
-
Keep away from heat, sparks, and open flames.[14]
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.[13]
-
The compound is susceptible to air and light-induced oxidation over long periods, which can lead to discoloration and impurity formation. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
References
- Loba Chemie.
- Scribd. Acetophenone PDF. [Link]
- Patel, K. et al. (2018). The succinct synthesis of AT13387, a clinically relevant Hsp90 inhibitor. Beilstein Journal of Organic Chemistry, 14, 2529–2534. [Link]
- Patel, B. H., & Barrett, A. G. (2012). Total synthesis of resorcinol amide Hsp90 inhibitor AT13387. The Journal of Organic Chemistry, 77(24), 11296–11301. [Link]
- Verba, N. et al. (2016). Design and synthesis of fungal-selective resorcylate aminopyrazole Hsp90 inhibitors. Bioorganic & Medicinal Chemistry, 24(1), 111–127. [Link]
- Woodhead, A. J. et al. (2010). Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design. Journal of Medicinal Chemistry, 53(16), 5956–5969. [Link]
- NCChem. Nencki reaction. Acetylation without Acetic Anhydride. 2,4-dihydroxyacetophenone. [Link]
- Papoti, V. T., & Tsimidou, M. Z. (2009). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Analytical Methods, 2(1), 33-41. [Link]
- ResearchGate. How I can selectively get 4-hydroxy acetophenone?. [Link]
- Casoni, D., & Sârbu, C. (2011). Recent developments in the HPLC separation of phenolic compounds.
- Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
- Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
- de Souza, C. F. et al. (2005). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 90(4), 897-902. [Link]
- PubMed. Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. [Link]
- PubChem. 1-(2,4-Dihydroxy-5-propylphenyl)ethanone. [Link]
- Khan, K. M. et al. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2168926. [Link]
Sources
- 1. The succinct synthesis of AT13387, a clinically relevant Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of resorcinol amide Hsp90 inhibitor AT13387 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and synthesis of fungal-selective resorcylate aminopyrazole Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in the HPLC separation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. auroraprosci.com [auroraprosci.com]
- 10. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. 747414-17-1 | this compound - AiFChem [aifchem.com]
- 14. Page loading... [guidechem.com]
Custom Synthesis of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone: An Essential Building Block for Advanced Drug Discovery
Introduction: The Strategic Importance of a Key Pharmacophore
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents often hinges on the availability of versatile and strategically functionalized molecular scaffolds. 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone, a substituted acetophenone, has emerged as a critical building block, most notably as a cornerstone in the synthesis of the potent Heat Shock Protein 90 (Hsp90) inhibitor, AT13387.[1][2] Hsp90 is a molecular chaperone that plays a pivotal role in the conformational maturation and stability of a wide array of client proteins, many of which are implicated in oncogenesis. The resorcinol moiety within this compound is crucial for its high-affinity binding to the N-terminal ATP-binding pocket of Hsp90, making its efficient and scalable synthesis a topic of significant interest to researchers in oncology and drug development.
This comprehensive application note provides a detailed protocol for the custom synthesis of this compound, commencing from commercially available 2,4-dihydroxyacetophenone. The described synthetic strategy is designed to be robust and scalable, addressing the need for a reliable source of this key intermediate. We will delve into the mechanistic underpinnings of the key chemical transformations, provide step-by-step experimental procedures, and outline methods for purification and characterization, thereby equipping researchers with the necessary tools to confidently synthesize this valuable compound.
Synthetic Strategy: A Multi-Step Approach to a Key Intermediate
The synthesis of this compound is strategically designed in a three-step sequence starting from 2,4-dihydroxyacetophenone. This approach ensures high purity of the final product and allows for straightforward purification of the intermediates. The overall synthetic workflow is depicted below.
Figure 1: Proposed synthetic workflow for this compound.
Part 1: Synthesis of the Precursor - 4-Isopropylresorcinol
Protocol 1.1: Protection of Phenolic Hydroxyls
To prevent interference during the subsequent Grignard reaction, the hydroxyl groups of 2,4-dihydroxyacetophenone are protected. Benzyl groups are chosen for their stability and ease of removal in the final step.
Materials:
-
2,4-Dihydroxyacetophenone
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2,4-dihydroxyacetophenone (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.5 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (2.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-dibenzyloxyacetophenone.
Protocol 1.2: Grignard Reaction, Dehydration, and Deprotection
The protected acetophenone undergoes a Grignard reaction to introduce the isopropyl group, followed by dehydration and subsequent deprotection to yield 4-isopropylresorcinol.
Materials:
-
2,4-Dibenzyloxyacetophenone
-
Methylmagnesium bromide (3 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas
Procedure:
-
Dissolve 2,4-dibenzyloxyacetophenone (1 equivalent) in anhydrous THF and cool to 0°C.
-
Add methylmagnesium bromide solution (1.2 equivalents) dropwise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude tertiary alcohol is then subjected to acid-catalyzed dehydration by refluxing in toluene with a catalytic amount of p-toluenesulfonic acid.
-
The resulting 1-(2,4-dibenzyloxy-5-isopropenylphenyl)ethane is then dissolved in methanol.
-
To this solution, add 10% Pd/C catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature overnight.
-
Filter the reaction mixture through Celite® and concentrate the filtrate to obtain crude 4-isopropylresorcinol.
Part 2: Synthesis of this compound via Fries Rearrangement
With the precursor in hand, the final stage involves the introduction of the acetyl group onto the aromatic ring. A two-step process of acetylation followed by a Lewis acid-catalyzed Fries rearrangement is employed. The Fries rearrangement is an effective method for the conversion of phenolic esters to hydroxyaryl ketones.[3][4][5]
Protocol 2.1: Acetylation of 4-Isopropylresorcinol
Materials:
-
4-Isopropylresorcinol
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 4-isopropylresorcinol (1 equivalent) in a mixture of pyridine and DCM at 0°C.
-
Add acetic anhydride (2.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture into cold 1 M HCl and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain 4-isopropylresorcinol diacetate.
Protocol 2.2: Fries Rearrangement
The Fries rearrangement of 4-isopropylresorcinol diacetate is the key step to introduce the acetyl group at the desired position on the aromatic ring. The regioselectivity of the Fries rearrangement is influenced by temperature and the solvent.[3]
Figure 2: Simplified mechanism of the Fries Rearrangement.
Materials:
-
4-Isopropylresorcinol diacetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous nitrobenzene
-
Hydrochloric acid (6 M)
-
Ice
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (3 equivalents) in anhydrous nitrobenzene at 0°C, add 4-isopropylresorcinol diacetate (1 equivalent) portion-wise.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60°C for 4 hours.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice containing concentrated hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain the crude product.
Purification and Characterization
The crude this compound is purified by column chromatography on silica gel, followed by recrystallization to obtain a high-purity product.
Protocol 3.1: Purification
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate).
-
Collect the fractions containing the desired product, identified by thin-layer chromatography (TLC).
-
Combine the pure fractions and concentrate under reduced pressure.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure this compound as a crystalline solid.
Characterization Data
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons, isopropyl group protons (septet and doublet), acetyl group protons (singlet), and hydroxyl protons (broad singlets). |
| ¹³C NMR | Aromatic carbons, carbonyl carbon, isopropyl group carbons, and acetyl methyl carbon. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the product. |
| HPLC | A single major peak indicating high purity.[6][7] |
| Melting Point | A sharp melting point range consistent with a pure compound. |
Applications in Drug Discovery: The Gateway to Hsp90 Inhibition
The primary application of this compound is as a key intermediate in the synthesis of the clinical-stage Hsp90 inhibitor, AT13387 (Onalespib).[1][2] The 2,4-dihydroxy-5-isopropylphenyl moiety of this molecule is crucial for its potent inhibitory activity. The two hydroxyl groups form key hydrogen bonds with the ATP-binding site of Hsp90, while the isopropyl group provides favorable hydrophobic interactions.
The availability of a reliable synthetic route to this key fragment is paramount for the continued development and investigation of AT13387 and other structurally related Hsp90 inhibitors. Researchers in academic and industrial settings can utilize this protocol to synthesize this valuable compound for their drug discovery programs.
Safety Precautions
-
Aluminum chloride is a corrosive and water-reactive solid. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]
-
Nitrobenzene is toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Benzyl bromide is a lachrymator and should be handled in a fume hood.
-
Grignard reagents are highly reactive and moisture-sensitive. All glassware should be oven-dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Conclusion
This application note provides a comprehensive and detailed guide for the custom synthesis of this compound. By following the outlined protocols, researchers can reliably produce this key building block, which is instrumental in the synthesis of the Hsp90 inhibitor AT13387 and other potential therapeutic agents. The detailed explanation of the synthetic strategy, reaction mechanisms, and purification procedures is intended to empower researchers in their drug discovery and development endeavors.
References
- Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A. 2024;7(5):565-575.
- Fries rearrangement. In: Wikipedia. ; 2023. Accessed January 8, 2026. [Link]
- Separation of 4-Hydroxyacetophenone on Newcrom R1 HPLC column. SIELC Technologies. Accessed January 8, 2026. [Link]
- Production of ρ-Hydroxyacetophenone by Engineered Escherichia coli Heterologously Expressing 1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase. Front Microbiol. 2020;11:589.
- Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. J Med Chem. 2000;43(5):845-856.
- METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE.
- Method for purification of 4-hydroxyacetophenone.
- The Fries Reaction.
- Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. J Med Chem. 2010;53(16):5956-5969.
- Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design.
- Site-Selective Synthetic Acylation of a Target Protein in Living Cells Promoted by a Chemical Catalyst/Donor System. ACS Chem Biol. 2019;14(6):1102-1109.
- Ethanone, 1-(2,4-dihydroxyphenyl)-. NIST WebBook. Accessed January 8, 2026. [Link]
- Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.
- 1-(2,4-Dihydroxy-5-propylphenyl)ethanone. PubChem. Accessed January 8, 2026. [Link]
- Chemical reporters for exploring protein acylation. Biochem Soc Trans. 2015;43(2):253-261.
- Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. J Ind Microbiol Biotechnol. 2017;44(8):1179-1188.
- Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)- 1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design. ElectronicsAndBooks. Accessed January 8, 2026. [Link]
Sources
- 1. Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. Fries Rearrangement [sigmaaldrich.com]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. Separation of 4-Hydroxyacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. data.epo.org [data.epo.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Fries Rearrangement for 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone Synthesis
Welcome to our dedicated technical support guide for the synthesis of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone . This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of the Fries rearrangement for this specific transformation. We aim to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively. The synthesis of this hydroxyaryl ketone is a critical step in the development of various pharmaceutical agents, including novel inhibitors of the molecular chaperone Hsp90.[1]
The Fries rearrangement is a powerful tool for converting phenolic esters to hydroxyaryl ketones, a reaction catalyzed by Lewis or Brønsted acids.[2][3][4] It involves the migration of an acyl group from a phenolic ester to the aryl ring, primarily at the ortho and para positions.[2][3][5] The selectivity and yield of this reaction are highly dependent on experimental conditions, making a thorough understanding of the reaction parameters crucial for success.[2][6]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis of this compound via the Fries rearrangement of the corresponding phenolic ester precursor.
Issue 1: Low or No Yield of the Desired Product
A low yield of this compound is a common hurdle. Several factors can contribute to this issue:
-
Cause A: Inactive Catalyst. Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Contamination with water will deactivate the catalyst, halting the reaction.
-
Solution: Ensure your Lewis acid is fresh and handled under strictly anhydrous conditions. Use of a glovebox or a flame-dried apparatus under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. An excess of the catalyst is often necessary as it complexes with both the starting material and the product.[7]
-
-
Cause B: Suboptimal Reaction Temperature. The temperature is a critical determinant of reaction success.[7][8]
-
Solution: If the reaction is sluggish or incomplete, a higher temperature may be required. Conversely, excessively high temperatures can lead to decomposition and the formation of side products, thereby reducing the yield.[8] Careful temperature monitoring and control are essential. For the Fries rearrangement, temperatures below 100°C may lead to incomplete conversion, while temperatures above 150°C can result in lower isolated yields due to side product formation.[9]
-
-
Cause C: Insufficient Reaction Time. The Fries rearrangement may require several hours to reach completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue the reaction until the starting material is consumed.
-
-
Cause D: Improper Quenching and Work-up. The reaction mixture contains stable aluminum chloride complexes that must be carefully decomposed to liberate the product.
-
Solution: Quench the reaction by slowly and carefully adding the reaction mixture to a mixture of ice and concentrated hydrochloric acid with vigorous stirring. This exothermic process should be performed in an ice bath to control the temperature.
-
Issue 2: Poor Regioselectivity - Formation of Multiple Isomers
The Fries rearrangement can yield both ortho and para isomers.[2][5] For the synthesis of this compound, the acyl group needs to migrate to the position ortho to one hydroxyl group and para to the other, a complexity that requires careful control over reaction parameters.
-
Cause A: Incorrect Temperature. Temperature is the primary lever to control ortho versus para selectivity.[2][6]
-
Solution: Generally, lower temperatures (below 60°C) favor the formation of the para product, which is often the thermodynamically more stable isomer.[6][8] Higher temperatures (above 160°C) tend to favor the ortho product, which is kinetically favored and stabilized by the formation of a bidentate complex with the Lewis acid catalyst.[2][6][8] To obtain the desired isomer, a systematic temperature optimization study is recommended.
-
-
Cause B: Solvent Polarity. The choice of solvent significantly influences the regioselectivity.[10]
-
Solution: Non-polar solvents generally favor the formation of the ortho product.[2][10] As the solvent polarity increases, the proportion of the para product also tends to increase.[2][10] Consider using a non-polar solvent like monochlorobenzene or even running the reaction neat (solvent-free) to enhance ortho selectivity.[8][11]
-
Issue 3: Formation of Undesired Byproducts
The presence of significant byproducts complicates purification and reduces the yield of the target molecule.
-
Cause A: Hydrolysis of Starting Material. Traces of moisture can lead to the hydrolysis of the phenolic ester starting material, resulting in the corresponding phenol and carboxylic acid.
-
Solution: As mentioned, maintaining anhydrous conditions is paramount. Use dry solvents and reagents, and perform the reaction under an inert atmosphere.[12]
-
-
Cause B: Intermolecular Acylation. The phenol generated from hydrolysis can undergo intermolecular acylation, leading to the formation of polymeric materials and other undesired products.[12]
-
Solution: By minimizing hydrolysis through strict anhydrous techniques, intermolecular acylation can be suppressed.
-
-
Cause C: Steric Hindrance and Deactivating Groups. The structure of the substrate itself can be a limiting factor. Highly substituted aromatic rings or acyl groups can sterically hinder the rearrangement.[3] The presence of deactivating groups on the aromatic ring can also adversely affect the reaction.[3]
-
Solution: While the isopropyl group in the target synthesis is activating, it is important to be mindful of its steric bulk. Optimization of catalyst and temperature may be necessary to overcome any steric hindrance.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fries rearrangement?
The widely accepted mechanism involves the initial coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester.[3] This coordination polarizes the ester bond, leading to the formation of an acylium ion intermediate.[5][13] This electrophilic acylium ion then attacks the aromatic ring in a manner analogous to a Friedel-Crafts acylation, followed by deprotonation to restore aromaticity and subsequent hydrolysis to yield the hydroxyaryl ketone.[5][11]
Q2: Which Lewis acid is best for this synthesis?
While aluminum chloride (AlCl₃) is the most common and cost-effective catalyst, other Lewis acids such as boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can also be used.[4][13] In some cases, strong Brønsted acids like hydrofluoric acid (HF) or methanesulfonic acid have been employed.[13] If AlCl₃ proves to be too harsh or leads to significant side product formation, exploring alternative Lewis acids may be beneficial.
Q3: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any potential byproducts. The consumption of the starting material and the appearance of the product spot can be visualized under UV light.
Q4: What are the key safety precautions for this reaction?
The Fries rearrangement often involves corrosive and moisture-sensitive reagents. Aluminum chloride reacts violently with water. The reaction should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. The quenching step with acid and ice is highly exothermic and should be performed with extreme caution.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired outcomes.
Materials:
-
4-Isopropylphenyl acetate (starting material)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., monochlorobenzene or nitrobenzene)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add the 4-isopropylphenyl acetate (1.0 eq.).
-
Solvent Addition: Add the anhydrous solvent. Alternatively, the reaction can be run neat.
-
Catalyst Addition: Cool the reaction mixture in an ice bath. Slowly add anhydrous aluminum chloride (1.5 - 2.5 eq.) in portions to manage the initial exotherm.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., for ortho selectivity, >160°C; for para selectivity, <60°C) and stir for the required time, monitoring by TLC.[6][8]
-
Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired this compound.
Data Summary and Visualization
Table 1: Influence of Reaction Parameters on Fries Rearrangement
| Parameter | Condition | Expected Outcome | Rationale |
| Temperature | Low (< 60°C) | Favors para-product | Thermodynamic control, more stable product.[6][8] |
| High (> 160°C) | Favors ortho-product | Kinetic control, stabilized bidentate complex.[2][6][8] | |
| Solvent | Non-polar | Favors ortho-product | Favors intramolecular rearrangement.[2][10] |
| Polar | Favors para-product | Stabilizes the separated acylium ion, favoring intermolecular attack.[2][10] | |
| Catalyst | Anhydrous AlCl₃ | Effective rearrangement | Strong Lewis acid to generate acylium ion.[5] |
| Moist AlCl₃ | Low to no reaction | Catalyst deactivation. |
Diagram 1: Fries Rearrangement Mechanism
Caption: Generalized mechanism of the Lewis acid-catalyzed Fries rearrangement.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low product yield.
References
- Fries rearrangement. In: Wikipedia. Accessed January 8, 2026. [Link]
- Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Aakash Institute. Accessed January 8, 2026. [Link]
- Fries Rearrangement. Organic Chemistry Portal. Accessed January 8, 2026. [Link]
- What is the Fries Rearrangement Reaction?. BYJU'S. Accessed January 8, 2026. [Link]
- FRIES REARRANGEMENT. PHARMD GURU. Accessed January 8, 2026. [Link]
- Optimization of reaction conditions for Fries rearrangement.
- Fries rearrangement ortho and para selectivity. Reddit. Accessed January 8, 2026. [Link]
- Fries Rearrangement. L.S.College, Muzaffarpur. Accessed January 8, 2026. [Link]
- Preparation of hydroxyacetophenones via the Fries rearrangement.
- Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. PubMed. Accessed January 8, 2026. [Link]
- Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)- 1,3-dihydroisoindol-2-yl]methanone (AT13387). ElectronicsAndBooks. Accessed January 8, 2026. [Link]
Sources
- 1. Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Fries重排 [sigmaaldrich.cn]
- 5. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. pharmdguru.com [pharmdguru.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Fries Rearrangement [organic-chemistry.org]
Technical Support Center: Synthesis of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(2,4-dihydroxy-5-isopropylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance to improve the yield and purity of this important synthetic intermediate. This molecule is a key building block in the synthesis of various pharmacologically active compounds, including the Hsp90 inhibitor AT13387.[1][2]
I. Synthesis Overview: The Fries Rearrangement
The most common and industrially relevant method for synthesizing hydroxyaryl ketones, such as this compound, is the Fries rearrangement.[3][4][5] This reaction involves the intramolecular rearrangement of a phenolic ester to an ortho- and/or para-hydroxyaryl ketone, catalyzed by a Lewis acid.[3][6]
In the context of our target molecule, the synthesis begins with the acylation of 4-isopropylresorcinol to form its diacetate ester, which then undergoes a Lewis acid-catalyzed Fries rearrangement.
II. Experimental Protocols
Protocol 1: Synthesis of 4-Isopropylresorcinol
4-Isopropylresorcinol is a key starting material and can be synthesized via several routes. One common method involves the Friedel-Crafts acylation of resorcinol followed by a reduction.[7] Another approach starts from 2,4-dihydroxyacetophenone.[8][9]
| Parameter | Value |
| Starting Material | 2,4-dihydroxyacetophenone |
| Key Reagents | Benzyl halide, anhydrous potassium carbonate, methylating reagent (e.g., methylmagnesium bromide), acid, catalyst for hydrogenation (e.g., Palladium on carbon) |
| Solvents | N,N-dimethylformamide (DMF) for protection, ether or THF for Grignard, ethanol or ethyl acetate for hydrogenation |
| General Yield | Varies depending on the specific multi-step sequence |
Note: The synthesis of 4-isopropylresorcinol can be complex.[8][9] Commercially available 4-isopropylresorcinol is a viable alternative for many applications.[10]
Protocol 2: Acetylation of 4-Isopropylresorcinol to 4-Isopropylresorcinol Diacetate
Caption: Workflow for the acetylation of 4-isopropylresorcinol.
Step-by-Step Procedure:
-
To a solution of 4-isopropylresorcinol (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate, add pyridine (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (2.2 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-isopropylresorcinol diacetate. This product is often used in the next step without further purification.
Protocol 3: Fries Rearrangement to this compound
Caption: Workflow for the Fries rearrangement to the target product.
Step-by-Step Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (2.5-3.0 eq).
-
Slowly add 4-isopropylresorcinol diacetate (1.0 eq) to the AlCl₃. The reaction can be run neat or in a high-boiling, non-polar solvent like nitrobenzene or 1,2-dichloroethane.
-
Heat the reaction mixture to 140-160 °C. Higher temperatures generally favor the formation of the ortho-isomer.[3]
-
Maintain the temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[11] This should be done in a well-ventilated fume hood as it is a highly exothermic process that releases HCl gas.[12][13][14]
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography or recrystallization.[15][16]
| Parameter | Value/Condition | Rationale |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | A strong Lewis acid required to facilitate the acyl group migration.[3][6] |
| Stoichiometry of AlCl₃ | 2.5 - 3.0 equivalents | More than 2 equivalents are needed to complex with both carbonyl oxygens and the phenolic hydroxyls of the product. |
| Temperature | 140-160 °C | Higher temperatures favor the kinetic ortho-product over the thermodynamic para-product.[3] |
| Solvent | Neat or non-polar solvent (e.g., nitrobenzene) | Non-polar solvents favor the formation of the ortho product.[3] |
| Quenching | Ice and concentrated HCl | Decomposes the aluminum-product complex and protonates the phenoxides.[11] |
III. Troubleshooting Guide & FAQs
Q1: My yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the Fries rearrangement can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction closely using TLC. If starting material remains after the standard reaction time, consider extending the reaction time or slightly increasing the temperature. However, be cautious as prolonged high temperatures can lead to decomposition.
-
Substrate/Product Decomposition: The harsh, acidic conditions and high temperatures can cause degradation of the starting material or the product. Ensure the reaction is not overheated and consider using a milder Lewis acid if decomposition is suspected, although this may require optimization.
-
Moisture Contamination: Anhydrous aluminum chloride reacts violently with water.[12][13][14] Any moisture in the reaction will consume the catalyst and reduce its effectiveness. Ensure all glassware is flame-dried and reagents are anhydrous.
-
Improper Stoichiometry of AlCl₃: An insufficient amount of AlCl₃ will result in an incomplete reaction. It is crucial to use at least 2.5 equivalents to account for complexation with the ester and the product hydroxyl groups.
-
Inefficient Quenching and Work-up: Product can be lost during the work-up. Ensure thorough extraction from the aqueous layer. The quenching process should be done carefully to avoid localized overheating which can degrade the product.
Q2: I am getting a mixture of ortho and para isomers. How can I improve the regioselectivity for the desired ortho product?
A2: The ortho/para selectivity of the Fries rearrangement is primarily controlled by temperature and solvent polarity.
-
Temperature Control: Higher reaction temperatures favor the formation of the ortho-isomer, which is the kinetically controlled product. Lower temperatures favor the more thermodynamically stable para-isomer.[3] For the synthesis of this compound, a temperature range of 140-160 °C is recommended.
-
Solvent Choice: Non-polar solvents tend to favor the formation of the ortho product, while more polar solvents increase the proportion of the para product.[3] Running the reaction neat (without solvent) or in a high-boiling non-polar solvent can enhance ortho-selectivity.
Caption: Factors influencing regioselectivity in the Fries rearrangement.
Q3: I am observing the formation of multiple byproducts. What are they and how can I avoid them?
A3: Common byproducts in the Fries rearrangement of resorcinol derivatives include:
-
Di-acylated Product: The highly activated resorcinol ring can undergo a second acylation, leading to the formation of 4,6-diacetyl-5-isopropylresorcinol. To minimize this, use a strict 1:1 stoichiometry of the mono-acylated precursor if the reaction proceeds stepwise, or carefully control the amount of acylating agent in a one-pot procedure.
-
Resorcinol and Acetic Acid: Cleavage of the ester bond without rearrangement can occur, leading back to the resorcinol and generating acetic acid. This is often favored by the presence of water or by using certain catalysts.[17] Ensuring anhydrous conditions is critical.
-
Polymeric Materials: At very high temperatures or with prolonged reaction times, resinous or polymeric materials can form, which can complicate purification and lower the yield.
Q4: The purification of the final product is difficult. What are the best practices?
A4: The target molecule is a polar phenolic compound, which can present challenges in purification.
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying hydroxyaryl ketones.[16]
-
Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. The polarity of the eluent can be gradually increased to elute the more polar product.
-
Tailing: Phenolic compounds can sometimes tail on silica gel. Adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can help to suppress the ionization of the phenolic hydroxyl groups and lead to sharper peaks.
-
-
Recrystallization: If a reasonably pure crude product is obtained, recrystallization can be a very effective purification method.
-
Solvent Selection: A solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Mixtures of solvents like ethyl acetate/hexanes, toluene, or aqueous ethanol could be effective. Experiment with small amounts of the crude product to find the optimal solvent or solvent mixture.
-
Q5: What are the key safety precautions I should take during this synthesis?
A5: Safety is paramount in any chemical synthesis. For this procedure, pay special attention to:
-
Aluminum Chloride (Anhydrous): This is a highly corrosive and water-reactive substance.[12][13][14] It can cause severe burns upon contact with skin or eyes and is harmful if inhaled.[12][14] Always handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Quenching Procedure: The quenching of the reaction with water is highly exothermic and releases hydrogen chloride gas.[12][13][14] This step must be performed slowly and carefully in a fume hood, with the reaction vessel immersed in an ice bath to control the temperature.
-
Solvents: Handle all organic solvents in a well-ventilated area or a fume hood. Be aware of their flammability and take appropriate precautions.
IV. References
-
A kind of synthetic method of 4-isopropyl resorcinol. Patsnap Eureka.
-
Aluminium chloride-Health Hazard and Toxicity. ChemicalBook.
-
CN102351655A - Synthesis method of 4-isopropylresorcinol. Google Patents.
-
Fries Rearrangement Reaction: Technical Support Center. Benchchem.
-
ICSC 1125 - ALUMINIUM CHLORIDE (ANHYDROUS). ILO and WHO.
-
Technical Support Center: Purification of Polar Dimethoxyacetophenone Isomers. Benchchem.
-
Aluminum Chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health.
-
Safety Data Sheet: Aluminium chloride. Carl ROTH.
-
Application Notes and Protocols for Solvent Selection in Fries Rearrangement Reactions. Benchchem.
-
Quenching Reactive Substances. KGROUP.
-
4-Isopropylresorcinol. Biosynth.
-
Separation of 2,6-Dihydroxyacetophenone on Newcrom R1 HPLC column. SIELC Technologies.
-
Fries rearrangement. Wikipedia.
-
Biocatalytic Friedel–Crafts Acylation and Fries Reaction. PMC - NIH.
-
Fries Rearrangement. Merck Millipore.
-
Fries Rearrangement. Organic Chemistry Portal.
-
Fries Rearrangement. Thermo Fisher Scientific - US.
-
CN109534961B - Method for synthesizing 4-alkylresorcinol by solvent-free system. Google Patents.
-
Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Request PDF.
-
4-isopropylresorcinol CAS#: 23504-03-2. ChemicalBook.
-
Column Chromatography for the Separation of Complex Mixtures. Longdom Publishing.
-
Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PMC - NIH.
-
Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences.
-
Safety Data Sheet: Aluminium chloride. Carl ROTH.
-
Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. PubMed.
-
CN103709024A - Method for preparing 4,6-diacetylresorcinol by acetylating resorcinol. Google Patents.
-
Fries rearrangement. L.S.College, Muzaffarpur.
-
Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. NIH.
-
Acylation of Cellulose Diacetate by Stearoyl Chloride and Characterization for the Acylated Product. Request PDF.
-
Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). MDPI.
-
Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3- dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design. ResearchGate.
Sources
- 1. Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Fries Rearrangement | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Fries Rearrangement [organic-chemistry.org]
- 7. CN109534961B - Method for synthesizing 4-alkylresorcinol by solvent-free system - Google Patents [patents.google.com]
- 8. A kind of synthetic method of 4-isopropyl resorcinol - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN102351655A - Synthesis method of 4-isopropylresorcinol - Google Patents [patents.google.com]
- 10. 4-isopropylresorcinol CAS#: 23504-03-2 [m.chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Aluminium chloride-Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 13. ICSC 1125 - ALUMINIUM CHLORIDE (ANHYDROUS) [chemicalsafety.ilo.org]
- 14. nj.gov [nj.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. longdom.org [longdom.org]
- 17. Biocatalytic Friedel–Crafts Acylation and Fries Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone
Welcome to the dedicated technical support guide for navigating the purification challenges of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable resorcinol-derived intermediate. As an Hsp90 inhibitor precursor and a key building block in pharmaceutical synthesis, achieving high purity is paramount.[1][2]
This guide moves beyond simple protocols to explain the fundamental principles behind the purification challenges. Understanding the why is critical to developing robust and scalable purification strategies. The primary difficulties in isolating this compound often stem from its synthesis, typically a Friedel-Crafts acylation or a Fries rearrangement, which can generate a mixture of closely related isomers and byproducts.[3][4]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the isolation and purification of this compound.
Q1: My crude product is a dark, intractable oil that refuses to crystallize. What's the cause and what should I do?
A1: This is a very common issue. An oily crude product almost always indicates a high concentration of impurities that act as a solvent for your target compound, preventing the formation of a stable crystal lattice.
-
Causality: The likely culprits are residual starting materials, regioisomers (specifically the ortho-acylated product), and potentially O-acylated intermediates if the reaction (like a Fries rearrangement) did not go to completion.[4][5] The structural similarity between these compounds and your desired para-acylated product leads to the formation of eutectic mixtures, which have a lower melting point than any individual component.
-
Solution Workflow:
-
Avoid Immediate Recrystallization: Do not waste time and solvent trying to force a highly impure oil to crystallize.
-
Perform a Preliminary "Plug" Filtration: A rapid filtration through a short column (a "plug") of silica gel is the most effective first step. This is not for fine separation but to remove baseline impurities and colored polymeric material. Elute with a moderately polar solvent system (e.g., 20-30% ethyl acetate in hexanes) to quickly wash your compound through.
-
Re-evaluate the Product: After concentrating the eluate, you should have a cleaner, often solid or semi-solid, material. At this point, you can attempt a formal recrystallization or proceed directly to preparative column chromatography for the highest purity.
-
Q2: I'm running a silica gel column, but my TLC shows two or three spots that are very close together (low ΔRf). How can I improve my chromatographic separation?
A2: This is the central challenge in purifying this compound: separating the desired para-isomer from the ortho-isomer and other closely-related species. The key is to manipulate the solvent system to maximize the differential interaction of the isomers with the stationary phase.
-
Causality: The isomers of this compound have very similar polarities. The desired para-isomer and the ortho-isomer byproduct both possess two acidic phenolic hydroxyls and a ketone group. The subtle difference in their interaction with the silica surface must be exploited. The ortho-isomer can form an intramolecular hydrogen bond between the C2-hydroxyl and the acetyl group, which can slightly reduce its interaction with the silica gel, often causing it to elute faster (higher Rf) than the para-isomer.[6]
-
Solution Strategy:
-
Reduce Eluent Polarity: The most straightforward approach is to decrease the concentration of the polar solvent in your mobile phase. If you are using a 30:70 Ethyl Acetate:Hexane system, try moving to 20:80 or even 15:85. This forces the compounds to spend more time adsorbed to the stationary phase, amplifying small differences in affinity and increasing the separation between spots on the TLC plate.
-
Introduce a Different Solvent: If simply adjusting the ratio is insufficient, introduce a third solvent with different properties. For instance, adding a small amount of dichloromethane (CH₂Cl₂) or replacing ethyl acetate with isopropyl acetate can alter the selectivity of the system.
-
Utilize an Acidic Modifier: The phenolic hydroxyl groups are acidic and can lead to peak tailing on silica gel. Adding a very small amount (0.1-0.5%) of acetic acid or formic acid to the mobile phase can suppress this interaction by protonating the silica surface silanol groups. This results in sharper bands and often improves resolution.
-
Below is a decision tree to guide your optimization process for chromatographic separation.
Caption: Decision tree for optimizing TLC separation.
Q3: My yield is very low after column chromatography. Where did my product go?
A3: Low recovery can be attributed to several factors, from irreversible adsorption to mechanical losses.
-
Causality & Solutions:
-
Irreversible Adsorption: Phenolic compounds can sometimes bind very strongly to silica gel, especially if the silica is highly activated or if the elution is too slow. Using an acidic modifier (as mentioned in Q2) can help prevent this.
-
Product Decomposition: While this specific molecule is relatively stable, prolonged exposure to acidic or basic conditions on a column can cause degradation for more sensitive compounds. Ensure your purification is reasonably swift.
-
Co-elution: If your separation is poor, you may be discarding fractions that contain a significant amount of your product mixed with an impurity. Always run TLC on all major fractions before combining them.
-
Mechanical Loss: Ensure you have thoroughly washed all flasks and equipment used to transfer your crude product onto the column. Small amounts of material left behind can add up.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general workflow for purifying this compound from a crude reaction mixture?
A1: A multi-step approach is most effective. The goal is to remove different classes of impurities at each stage.
Caption: General purification workflow diagram.
Q2: How do I choose the right solvent system for recrystallization?
A2: The principle of recrystallization is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities are either very soluble or insoluble at all temperatures.
-
Screening Process:
-
Place a small amount of your crude material in several test tubes.
-
Add a small volume of a single solvent to each tube (e.g., ethanol, isopropanol, toluene, ethyl acetate, heptane).
-
Observe solubility at room temperature.
-
Heat the tubes that did not dissolve. If the solid dissolves upon heating, it's a potential candidate.
-
Allow the promising candidates to cool slowly to room temperature and then in an ice bath. The solvent that yields a large amount of crystalline solid is a good choice.
-
-
Recommended Starting Points: For a molecule with the polarity of this compound, a binary solvent system often works best. Good systems to try include Ethanol/Water , Toluene/Heptane , or Ethyl Acetate/Hexanes . You dissolve the compound in the minimum amount of the hot "good" solvent (e.g., ethanol) and then slowly add the "poor" solvent (e.g., water) until turbidity persists, then re-heat to clarify and cool slowly.
Q3: What are the key physical properties and analytical data I should be aware of?
A3: Having reference data is crucial for confirming the identity and purity of your final product.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₃ | PubChem |
| Molecular Weight | 194.23 g/mol | [7] |
| CAS Number | 747414-17-1 | [7][8] |
| Appearance | Typically an off-white to pale yellow solid | General Chemical Knowledge |
| Analytical Technique | Expected Outcome | |
| TLC (20% EtOAc/Hex) | Rf ≈ 0.3 (This is a target; must be determined experimentally) | General Chromatographic Principles |
| ¹H NMR | Expect signals for isopropyl group, acetyl group, two aromatic protons, and two exchangeable -OH protons. | General Spectroscopic Principles |
| RP-HPLC | A single major peak under appropriate conditions (e.g., Acetonitrile/Water gradient).[9] | [9] |
Q4: Can I use techniques other than silica gel chromatography?
A4: Absolutely. While silica gel is the most common and cost-effective method for preparative scale, other options exist for specific needs.
-
Reverse-Phase Chromatography (C18): This is an excellent technique, particularly for high-purity applications or for compounds that are very sensitive to silica. The mobile phase is typically a polar mixture like methanol/water or acetonitrile/water.[9] It is the standard for analytical HPLC to assess final purity.
-
Alumina Chromatography: Alumina can be used in its neutral, acidic, or basic form. For phenolic compounds, neutral or slightly acidic alumina might be an alternative to silica, potentially offering different selectivity.
-
In-line Purification: For process development, continuous or in-line purification methods like scavenger resins or continuous chromatography are becoming more common to streamline multi-step syntheses.[10]
By understanding the chemical nature of this compound and its likely contaminants, you can rationally design a purification strategy. Always use TLC to guide your process, and confirm the purity of your final product with appropriate analytical techniques.
References
- CurlyArrows. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction?
- PubChem. 1-(2,4-Dihydroxy-5-propylphenyl)ethanone. National Center for Biotechnology Information.
- Learmonth, D. A., et al. (2002). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Journal of Medicinal Chemistry, 45(18), 3877-3885.
- SIELC Technologies. Ethanone, 1-(2,4-dihydroxyphenyl)-.
- Wikipedia. Friedel–Crafts reaction.
- Chemistry Stack Exchange. Friedel–Crafts reaction of phenol.
- Britton, J., et al. (2019). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(10), 1364-1369.
- Garcı́a, M. A., et al. (2006). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe, 19(6), 328-336.
- Glidewell, C., et al. (2011). 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3277.
- Chessari, G., et al. (2010). Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. Journal of Medicinal Chemistry, 53(16), 5956-5969.
- Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- NIST. Ethanone, 1-(2,4-dihydroxyphenyl)-. NIST Chemistry WebBook.
- PROMETHEUS – Protocols. Chemical determination of phenolic compounds.
- Prime Scholars. Column Chromatography Purified Phytochemicals Identified in Phragmytes vallatoria Leaf Ethanolic Extract.
- ResearchGate. What the steps should be taken when primary detecting of phenolic compounds?
- Gelbke, H. P., et al. (1978). Isolation of drugs from blood by column chromatography on Amberlite XAD-2. Archiv für Toxikologie, 39(3), 211-217.
- ResearchGate. Reaction of 2,5-dihydroxyacetophenone I or 1-(1,4-dihydroxynaphthalen-2-yl)ethanone II with hydrazine hydrate or 4-aryl thiosemicarbazides.
- ResearchGate. (PDF) Isolation and Identification of Phenolic Compounds.
- ElectronicsAndBooks. Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)- 1,3-dihydroisoindol-2-yl]methanone (AT13387).
- ResearchGate. Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3- dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design.
- SciSpace. Extraction techniques for the determination of phenolic compounds in food.
- Feng, S., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Critical Reviews in Food Science and Nutrition, 62(24), 6649-6671.
Sources
- 1. Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]
- 6. 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Page loading... [guidechem.com]
- 9. Ethanone, 1-(2,4-dihydroxyphenyl)- | SIELC Technologies [sielc.com]
- 10. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
"1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone" byproduct identification in synthesis
Welcome to the technical support guide for the synthesis of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthesis. We will delve into the causality behind experimental outcomes and provide robust, field-proven troubleshooting strategies.
Introduction: Synthetic Strategies
The synthesis of this compound, a valuable intermediate in medicinal chemistry[1][2][3], is typically achieved via two primary electrophilic aromatic substitution pathways starting from 4-isopropylresorcinol:
-
Direct Friedel-Crafts Acylation: This method involves the direct acylation of 4-isopropylresorcinol with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4][5] While direct, this reaction can be complicated by the high reactivity of the phenol substrate and interactions with the catalyst.[6]
-
Fries Rearrangement: A two-step alternative where 4-isopropylresorcinol is first O-acylated to form a phenolic ester intermediate. This ester is then rearranged using a Lewis or Brønsted acid to yield the desired C-acylated hydroxyaryl ketone.[7][8] This pathway often provides better control over regioselectivity.[7]
Both methods can lead to a mixture of products. This guide will help you identify these byproducts and optimize your reaction conditions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Question 1: My reaction resulted in a low yield of the desired product, with a significant amount of unreacted 4-isopropylresorcinol. What went wrong?
Answer: Low conversion is a frequent issue in Friedel-Crafts acylations of phenolic substrates. Several factors could be at play:
-
Catalyst Deactivation: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst, halting the reaction.[6] Ensure all glassware is oven- or flame-dried and that all reagents and solvents are anhydrous.
-
Insufficient Catalyst: Phenolic hydroxyl groups are Lewis bases and form complexes with the AlCl₃ catalyst.[4][5] This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or even an excess) of the Lewis acid is often required, rather than a catalytic amount.[6][9]
-
Suboptimal Temperature: The activation energy for the reaction may not have been reached.[6] While higher temperatures can promote the reaction, they can also lead to byproduct formation. A gradual and carefully monitored increase in temperature is recommended. For the Fries rearrangement, temperature control is critical for regioselectivity.[7]
Question 2: My analytical data (LC-MS, GC-MS) shows a major byproduct with the same mass as my target molecule. What is this impurity?
Answer: The most probable byproduct with an identical molecular weight is a regioisomer. The synthesis of this compound involves the electrophilic addition of an acetyl group to the 4-isopropylresorcinol ring. While the directing effects of the two hydroxyl groups and the isopropyl group favor acylation at the C5 position, acylation at the C3 position is also possible, yielding 1-(2,4-Dihydroxy-3-isopropylphenyl)ethanone .
Causality: In a Fries rearrangement, the selection between the ortho and para positions (relative to the ester group) is influenced by reaction conditions.[7][9]
-
Low temperatures (kinetic control) tend to favor the para-rearranged product.
-
High temperatures (thermodynamic control) favor the ortho-rearranged product, as it can form a more stable bidentate complex with the aluminum catalyst.[7]
Given the structure of your starting material, both potential products are ortho to one hydroxyl group and para to the other, making precise control of regioselectivity challenging. The formation of the C3-acylated isomer is a common outcome.
Identification Strategy: Definitive identification requires NMR spectroscopy. The proton splitting patterns and, more definitively, 2D NMR experiments like NOESY or HMBC, can establish the connectivity and spatial relationships between the acetyl group, the isopropyl group, and the aromatic protons.
Question 3: My NMR spectrum is complex, showing signals that don't correspond to my desired product or the starting material. One byproduct seems to be missing the characteristic phenolic -OH peaks. What could it be?
Answer: This suggests the formation of an O-acylated byproduct , likely 4-isopropyl-1,3-phenylene diacetate . This occurs when the acetylating agent reacts with the hydroxyl groups of the resorcinol ring instead of the aromatic carbon (O-acylation vs. C-acylation). Phenols can react to form esters under Friedel-Crafts conditions, sometimes preferentially over ring acylation.[7]
Confirmation:
-
¹H NMR: Look for two distinct acetyl methyl signals (around 2.2-2.3 ppm) and the absence of the broad phenolic -OH signals.
-
IR Spectroscopy: The spectrum will be dominated by a strong ester carbonyl stretch (~1760 cm⁻¹) instead of the ketone carbonyl (~1650 cm⁻¹) and will lack the broad O-H stretch.
Solution: If the O-acylated ester is your main byproduct, you have inadvertently completed the first step of the Fries rearrangement. You can convert this intermediate to the desired C-acylated product by subjecting the crude mixture to Fries rearrangement conditions—namely, heating it with a Lewis acid like AlCl₃.[8]
Byproduct Summary
| Byproduct Name | Structure | Molecular Weight | Key Identification Notes |
| 1-(2,4-Dihydroxy-3-isopropylphenyl)ethanone (Regioisomer) | CC(C)C1=C(C(=C(C=C1)O)C(=O)C)O | 194.23 g/mol | Same mass as the target product. Differentiated by NMR spectroscopy (distinct aromatic proton environments and splitting patterns). |
| 4-isopropyl-1,3-phenylene diacetate (O-acylation byproduct) | CC(C)C1=CC(=C(C=C1OC(=O)C)OC(=O)C) | 250.27 g/mol | Higher molecular weight. Lacks phenolic -OH signals in NMR/IR. Shows strong ester carbonyl peak in IR. |
| Unreacted 4-isopropylresorcinol (Starting Material) | CC(C)C1=CC(=C(C=C1)O)O | 152.19 g/mol | Lower molecular weight. Identified by comparison to a standard. |
Experimental Workflows & Protocols
Diagram: Synthetic Pathway and Byproduct Formation
Caption: Synthetic pathways leading to the desired product and major byproducts.
Protocol: Sample Preparation for Byproduct Analysis by LC-MS
-
Sample Dilution: Accurately weigh ~1 mg of the crude reaction mixture.
-
Solubilization: Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Ensure complete dissolution, using sonication if necessary.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
Analysis: Inject the filtered sample into an HPLC-MS system. A reverse-phase C18 column is typically effective for separating phenolic compounds.[10][11]
-
Method: Use a gradient elution method, for example, starting with a high percentage of water (with 0.1% formic acid) and gradually increasing the percentage of organic solvent like acetonitrile (with 0.1% formic acid).
-
Detection: Monitor the elution using both a Diode Array Detector (DAD) to observe UV-Vis spectra and a Mass Spectrometer (MS) to determine the molecular weights of the eluting peaks.[11]
Diagram: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yields.
Frequently Asked Questions (FAQs)
FAQ 1: Which synthetic route is generally better: Direct Friedel-Crafts or Fries Rearrangement? The Fries rearrangement is often preferred for synthesizing hydroxyaryl ketones because it can offer better control over the reaction.[7][9] Direct acylation of a highly activated substrate like 4-isopropylresorcinol can be aggressive and lead to a wider array of byproducts or even decomposition. By first forming the more stable phenolic ester, the subsequent intramolecular rearrangement can be more cleanly controlled by adjusting temperature and solvent.[7]
FAQ 2: How can I best purify the final product from its regioisomer? Since the regioisomers have identical molecular weights and similar polarities, separation can be challenging. High-performance column chromatography is the most effective method. Use a high-resolution silica gel and a carefully optimized eluent system (e.g., a hexane/ethyl acetate gradient). Monitor the fractions closely by TLC or LC-MS to achieve a clean separation.
FAQ 3: Are there alternative, greener catalysts for this reaction? Yes, research is ongoing into more environmentally benign catalysts to replace corrosive and water-sensitive Lewis acids like AlCl₃. Strong Brønsted acids such as methanesulfonic acid or solid acid catalysts like zeolites and heteropoly acids have been used for Fries rearrangements and acylations, sometimes with improved selectivity and easier workup.[9]
References
- Wikipedia. (2023). Fries rearrangement.
- Organic Chemistry Portal. (n.d.). Fries Rearrangement.
- Saeed, A., et al. (2022). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights.
- Boll, M., et al. (2023). Computational Study of the Fries Rearrangement Catalyzed by Acyltransferase from Pseudomonas protegens. PMC - NIH.
- Ivanović, M. (n.d.). Analytical Methods for Phenolic Compounds. Scribd.
- Google Patents. (n.d.). CN103980102A - Synthesis of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof.
- Fernandes, J. C. B. (2017). Chapter 1: Methods of Analysis for Phenolic Compounds. ResearchGate.
- Ghasemzadeh, A., & Ghasemzadeh, N. (2011). Techniques for Analysis of Plant Phenolic Compounds. PMC - NIH.
- Pizzi, A., & Mittal, K. L. (Eds.). (n.d.). 7 Analytical Methods. ResearchGate.
- Prior, R. L. (2003). Profiling methods for the determination of phenolic compounds in foods and dietary supplements. PMC - NIH.
- Autechem. (n.d.). This compound.
- Indian Journal of Chemistry. (2022). Characterization of the 2-hydroxy-5-methylacetophenone and some aromatic aldehydes condensation products by NMR and computation.
- Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH.
- Chemical Synthesis Database. (n.d.). 1-(2',5'-dihydroxy[1,1'-biphenyl]-4-yl)ethanone.
- PubChem. (n.d.). 1-(2,4-Dihydroxy-5-propylphenyl)ethanone.
- PubMed. (2001). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase.
- Crook, R., & Allemann, R. K. (2022). Biocatalytic Friedel-Crafts Reactions. PMC - NIH.
- NIST. (n.d.). Ethanone, 1-(2,4-dihydroxyphenyl)-.
- PubMed. (2010). Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design.
- Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
- Wikipedia. (2023). Friedel–Crafts reaction.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- ResearchGate. (2010). Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3- dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design.
- Figshare. (2010). Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design.
Sources
- 1. Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 8. Fries Rearrangement | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Fries Rearrangement [organic-chemistry.org]
- 10. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Profiling methods for the determination of phenolic compounds in foods and dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
"1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone" stability and degradation issues
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone (CAS No. 747414-17-1). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability and degradation challenges associated with this compound. Our goal is to equip you with the expertise to anticipate, troubleshoot, and manage potential issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Based on the chemistry of related dihydroxyacetophenone compounds, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] To prevent potential degradation, it is critical to protect the compound from direct sunlight, moisture, and air contact.[1] For long-term storage, maintaining the compound under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) is highly recommended.
Q2: My solid sample of this compound has developed a yellow or brownish tint over time. Is it degraded?
A2: Yes, a color change is a strong indicator of degradation. The 2,4-dihydroxy (resorcinol) moiety is susceptible to oxidation, which can lead to the formation of colored quinone-type species. This process is often accelerated by exposure to air (oxygen) and light. If you observe a color change, it is advisable to verify the purity of the material using an appropriate analytical method, such as HPLC-UV or LC-MS, before use.
Q3: Is this compound sensitive to pH? In what pH range is it most stable in solution?
A3: Phenolic compounds, especially those with multiple hydroxyl groups like this one, are highly sensitive to pH. In alkaline conditions (pH > 7), the hydroxyl groups are deprotonated to form phenolates, which are significantly more susceptible to oxidation. Studies on similar dihydroxyacetophenones show degradation under alkaline conditions.[2] Therefore, solutions are most stable in a slightly acidic to neutral pH range (pH 4-6). If your experimental conditions require a different pH, solutions should be prepared fresh, protected from light and air, and used immediately.
Q4: Can I use standard laboratory solvents to prepare solutions?
A4: Yes, common polar organic solvents such as methanol, ethanol, and acetonitrile are generally suitable for preparing stock solutions. However, it is crucial to use high-purity, anhydrous solvents whenever possible. The presence of water can facilitate certain degradation pathways, and impurities in the solvent (e.g., peroxides in aged ethers or aldehydes in alcohols) can react with the compound. Always prepare solutions fresh for optimal results.
Troubleshooting Guide: Stability and Degradation Issues
This guide addresses specific problems you may encounter during your experiments.
| Problem | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Appearance of Unexpected Peaks in HPLC/LC-MS Analysis | 1. Oxidative Degradation: The dihydroxy-phenyl ring is prone to oxidation, especially when exposed to air, light, or basic pH. This is a common pathway for phenolic compounds, leading to quinones and other byproducts. 2. Photodegradation: UV or ambient light can provide the energy to initiate free-radical degradation pathways. | Solution: 1. Prepare Solutions Fresh: Minimize the time between dissolving the compound and analysis. 2. Use Amber Vials: Protect solutions from light at all stages of the experiment. 3. Degas Solvents/Mobile Phase: Remove dissolved oxygen from all liquids that will contact the compound. 4. Work Under Inert Atmosphere: For highly sensitive experiments, handle the solid and prepare solutions in a glovebox or under a stream of nitrogen/argon. 5. Control pH: Buffer your solutions and HPLC mobile phase to a slightly acidic pH (e.g., pH 4-5 with formate or acetate buffer) to maintain the hydroxyl groups in their protonated, less reactive state. |
| Loss of Compound Potency or Inconsistent Assay Results | 1. Slow Degradation in Solution: The compound may be degrading slowly under your specific assay conditions (e.g., temperature, buffer components, extended incubation times). 2. Adsorption to Surfaces: Phenolic compounds can adsorb to glass or plastic surfaces, especially at low concentrations, reducing the effective concentration in solution. | Solution: 1. Perform a Time-Course Study: Analyze your sample at multiple time points under assay conditions to quantify the rate of degradation. 2. Include a Stabilizer (if compatible): In some cases, a small amount of an antioxidant like ascorbic acid or EDTA (to chelate metal ions that catalyze oxidation) can be added to the buffer, if it does not interfere with the assay. 3. Use Silanized Glassware: To minimize adsorption, use low-adsorption vials or glassware that has been treated to cap the reactive silanol groups on the glass surface. |
| Sample Discoloration (e.g., Pink, Brown) Upon Addition of a Reagent | 1. Base-Catalyzed Oxidation: Addition of a basic solution (e.g., NaOH, carbonate buffer) will deprotonate the phenolic hydroxyls, making them extremely sensitive to rapid oxidation by dissolved oxygen, resulting in intensely colored products.[2][3] 2. Reaction with Metal Ions: Trace metal ion contaminants (e.g., Fe³⁺) in your reagents can form colored complexes with the catechol-like structure. | Solution: 1. Purge with Inert Gas: Before adding a basic reagent, thoroughly purge the solution with nitrogen or argon to remove oxygen. Maintain an inert headspace during the reaction. 2. Use High-Purity Reagents: Ensure all buffers and reagents are made with high-purity water and salts. If metal ion contamination is suspected, add a chelating agent like EDTA to your buffer system. |
Visualizing Degradation & Experimental Workflow
Hypothesized Oxidative Degradation Pathway
The diagram below illustrates a potential degradation pathway for this compound under oxidative conditions, which is a primary concern for this class of molecules. The initial step is the oxidation of the electron-rich hydroquinone-like ring to a quinone intermediate, which can then undergo further reactions.
Caption: A potential pathway for oxidative degradation.
Forced Degradation Experimental Workflow
A forced degradation study is essential to identify likely degradation products and establish a stability-indicating analytical method.[4][5]
Caption: Workflow for a forced degradation study.
Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation profile of this compound under various stress conditions as outlined by ICH guidelines. This study will help in identifying potential degradants and is the first step in developing a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade Methanol and Water
-
Hydrochloric Acid (HCl), 1 M solution
-
Sodium Hydroxide (NaOH), 1 M solution
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Formic Acid or Trifluoroacetic Acid (for mobile phase)
-
Class A volumetric flasks, pipettes, and autosampler vials (amber)
-
Calibrated pH meter
-
HPLC system with a DAD/PDA detector and/or a Mass Spectrometer (MS)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve 10 mg of this compound in a 10 mL volumetric flask using methanol as the diluent to obtain a 1 mg/mL stock solution. Protect this solution from light.
-
-
Application of Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the respective stressor solution in a suitable vial. Run a "control" sample (1 mL stock + 1 mL methanol) stored at 2-8°C in the dark.
-
Acid Hydrolysis:
-
Stressor: 0.1 M HCl.
-
Conditions: Incubate at 60°C for 24 hours.
-
Post-Stress: Cool to room temperature and neutralize with an equivalent amount of 0.1 M NaOH. Dilute with mobile phase for analysis.
-
-
Alkaline Hydrolysis:
-
Stressor: 0.01 M NaOH. (Note: Use a lower concentration initially as phenols are very base-labile).
-
Conditions: Keep at room temperature for 4 hours. Monitor at shorter intervals (e.g., 1 hr) to avoid complete degradation.
-
Post-Stress: Neutralize with an equivalent amount of 0.01 M HCl. Dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Stressor: 3% H₂O₂.
-
Conditions: Keep at room temperature for 24 hours, protected from light.
-
Post-Stress: Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Prepare a solution in a 50:50 methanol:water mixture.
-
Conditions: Keep in an oven at 80°C for 48 hours, protected from light.
-
Post-Stress: Cool to room temperature. Dilute with mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a transparent vial to light conditions as specified in ICH Q1B (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Simultaneously, keep a control sample wrapped in aluminum foil at the same temperature.
-
Post-Stress: Dilute with mobile phase for analysis.
-
-
-
Analysis:
-
Analyze all stressed samples, the control sample, and a freshly prepared unstressed sample by a suitable reverse-phase HPLC method.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 280 nm) and/or MS detection.
-
-
Evaluate the chromatograms for new peaks (degradants) and a decrease in the main peak area. Assess peak purity of the parent compound to ensure the method is stability-indicating.
-
References
- Vertex AI Search. 747414-17-1 this compound.
- Loba Chemie. 2,4-DIHYDROXY ACETO PHENONE FOR SYNTHESIS MSDS. 2016.
- Sigma-Aldrich. This compound.
- BioPharm International. Forced Degradation Studies for Biopharmaceuticals.
- Indian Journal of Pharmaceutical Education and Research. Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products.
- Zwirchmayr NS, Henniges U, Bacher M, et al. Degradation of the cellulosic key chromophores 2,5- and 2,6-dihydroxyacetophenone by hydrogen peroxide under alkaline conditions. Chromophores in cellulosics, XVII. ResearchGate. 2018.
- Potthast A, Ahn K, Tun-sutyakorn C, et al. 2,4,5-Trihydroxy-3-methylacetophenone: A Cellulosic Chromophore as a Case Study of Aromaticity. National Institutes of Health (NIH). 2017.
Sources
Technical Support Center: Navigating Solubility Challenges with 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone
Welcome to the technical support center for 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this compound in experimental assays. By understanding its physicochemical properties and employing best practices in solution preparation, you can ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Here are some quick answers to the most common issues encountered with this compound.
Q1: What is the best solvent for making a stock solution of this compound?
A: Based on its chemical structure (a substituted phenolic ketone), this compound is predicted to be poorly soluble in water and aqueous buffers. For initial stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common and effective choice for creating high-concentration stock solutions.[1] Other potential organic solvents include ethanol and methanol, although their solvating capacity may be lower than DMSO. A structurally related compound, 4'-Isopropylacetophenone, is noted to be soluble in organic solvents and oils.[2][3]
Q2: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer (e.g., PBS or cell culture media). What should I do?
A: This is a classic problem known as "crashing out" and occurs when a compound that is soluble in a strong organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble.[4] The key is to manage the transition in solvent polarity. Here are immediate troubleshooting steps:
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[4]
-
Vigorous Mixing: Add the stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations.[1][4]
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5% for most cell-based assays, to avoid solvent-induced artifacts and toxicity.[1][5]
Q3: Can I use pH to improve the solubility of this compound in my buffer?
A: Yes, this is a viable strategy. As a phenolic compound, this compound is weakly acidic. At a pH above its pKa, the hydroxyl groups will deprotonate, forming a more polar and water-soluble phenolate salt. Conversely, at a pH below its pKa, it will remain in its less soluble, neutral form.[1] Therefore, carefully increasing the pH of your buffer may enhance its solubility. However, you must ensure the final pH is compatible with your experimental system (e.g., enzyme activity, cell viability).
Q4: Does temperature affect the solubility of this compound?
A: For most solid compounds, solubility in a liquid solvent increases with temperature. Gentle warming (e.g., to 37°C) can aid in the initial dissolution of the compound in the stock solvent.[1] However, be cautious, as prolonged exposure to elevated temperatures can degrade the compound. Also, a solution prepared at a higher temperature may precipitate if cooled, so maintaining a constant temperature throughout your experiment is crucial.
In-Depth Troubleshooting Guides
Issue 1: Persistent Precipitation During Working Solution Preparation
If basic troubleshooting fails, a more systematic approach is required. This workflow will guide you through optimizing your dilution protocol.
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Time-Dependent Precipitation (Instability in Solution)
You've successfully prepared a clear working solution, but after some time (minutes to hours), you observe cloudiness or precipitate. This suggests that your solution is supersaturated and thermodynamically unstable.
Causality: While vigorous mixing can create a seemingly dissolved state (a kinetically trapped supersaturated solution), the compound will eventually crash out as it reaches its true thermodynamic equilibrium solubility.
Solutions:
-
Prepare Fresh: The most reliable solution is to prepare the working solution immediately before use.
-
Reduce Final Concentration: Your target concentration may be above the compound's solubility limit in the final assay buffer. Re-evaluate the required concentration for your experiment.
-
Incorporate Serum: If you are working with cell culture media, the presence of serum (like FBS) can help stabilize hydrophobic compounds through protein binding. If possible, perform the final dilution into media containing serum.
-
Use Solubilizing Agents: As a last resort, low concentrations of excipients like cyclodextrins or non-ionic surfactants can be explored to increase the thermodynamic solubility. However, these must be validated to not interfere with the assay.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Physicochemical Data for Calculation:
-
Molecular Formula: C₁₁H₁₄O₃
-
Molar Mass: 194.23 g/mol
| Property | Value | Source |
| Molar Mass | 194.23 g/mol | ChemBK[6] |
| Predicted pKa | 8.49 ± 0.23 | ChemBK[6] |
Calculation for 1 mL of 10 mM Stock Solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molar Mass ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 194.23 g/mol * 1000 mg/g = 1.94 mg
Step-by-Step Procedure:
-
Accurately weigh approximately 1.94 mg of this compound into a sterile microcentrifuge tube or vial.
-
Add 1.0 mL of high-purity, anhydrous DMSO.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A clear, particle-free solution should be observed.
-
If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer (Final DMSO 0.1%)
This protocol uses a serial dilution approach to minimize precipitation.
Caption: Serial dilution workflow for working solution.
Step-by-Step Procedure:
-
Prepare an Intermediate Dilution (in DMSO):
-
Thaw your 10 mM stock solution.
-
In a new tube, add 99 µL of pure DMSO.
-
Add 1 µL of the 10 mM stock to the 99 µL of DMSO to create a 100 µM intermediate stock. Mix well.
-
-
Prepare the Final Working Solution (in Aqueous Buffer):
-
In a separate tube, add 990 µL of your final aqueous buffer (e.g., PBS, cell culture media).
-
Begin vortexing the aqueous buffer at a medium speed.
-
While the buffer is mixing, slowly add 10 µL of the 100 µM intermediate stock solution drop by drop.
-
Continue vortexing for an additional 30 seconds to ensure homogeneity.
-
Visually inspect the solution. It should be clear. This final solution is 1 µM with a final DMSO concentration of 0.1%.
-
By following these guidelines and protocols, you can effectively manage the solubility of this compound, leading to more reliable and consistent experimental outcomes.
References
- Naik, S. et al. (2012). Biocatalytic Reductions of Prochiral Ketones: A Sustainable Approach. ResearchGate.
- ChemBK. (2024). 2',4'-Dihydroxy-5'-isopropylacetophenone.
- Dwi, M. Y. et al. (2016). Solubility of Acetophenone in Supercritical Carbon Dioxide. ResearchGate.
- KNAUER. (n.d.). HPLC Troubleshooting.
- PubChem. (n.d.). Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. National Center for Biotechnology Information.
- Alhakamy, N. A. et al. (2026). Magnesium Oxide Nanoparticles Loaded with 6-Gingerol: A Bioinspired Approach for Anticancer, Antioxidant, and Anti-Inflammatory Applications. International Journal of Nanomedicine.
- PubChem. (n.d.). 4-Isopropylacetophenone. National Center for Biotechnology Information.
- KNAUER. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
- Scott, K. N. (1966). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry.
- Bentham Open. (n.d.). Solubility of Acetophenone in Supercritical Carbon Dioxide.
- Liu, F. et al. (2019). Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications. RSC Publishing.
- Shaddel, R. et al. (2025). Complexation and conjugation between phenolic compounds and proteins: mechanisms, characterisation and applications as novel encapsulants. ResearchGate.
- ChemBK. (2024). 2',4'-Dihydroxy-5'-isopropylacetophenone - Preparation solution concentration reference.
- Khoddami, A. et al. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. PMC - NIH.
- FooDB. (2010). Showing Compound 2',4'-Dihydroxyacetophenone (FDB000833).
- ResearchGate. (2013). What is the min DMSO concentration to dissolve unknown drugs?.
- Chew, K. K. et al. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC - PubMed Central.
- ChemBK. (2024). 2',4'-dihydroxy-3'-propylacetophenone.
Sources
"1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone" improving regioselectivity in synthesis
Welcome to the technical support guide for the synthesis of 1-(2,4-dihydroxy-5-isopropylphenyl)ethanone. This document is designed for researchers, chemists, and drug development professionals encountering challenges with regioselectivity in the acylation of 4-isopropylresorcinol. We will explore the underlying chemical principles, provide detailed troubleshooting guides, and offer step-by-step protocols to optimize your synthesis for the desired isomer.
Introduction: The Challenge of Regioselectivity
The synthesis of this compound, an important intermediate for various bioactive molecules, including Hsp90 inhibitors, presents a classic regioselectivity challenge.[1] The starting material, 4-isopropylresorcinol, is a highly activated aromatic ring. It possesses three activating substituents: two powerful ortho, para-directing hydroxyl groups and one weaker ortho, para-directing isopropyl group.[2][3][4][5] This high degree of activation can lead to a mixture of acylated isomers and undesired side reactions when using standard electrophilic substitution methods. This guide focuses on leveraging the Fries Rearrangement to overcome these challenges and selectively synthesize the target molecule.
Frequently Asked Questions (FAQs)
Q1: My direct Friedel-Crafts acylation of 4-isopropylresorcinol resulted in a complex mixture of products and low yield. What is happening?
A: This is a common issue when attempting a direct Friedel-Crafts acylation on highly activated phenols like resorcinols.[6][7] There are two primary reasons for this outcome:
-
Competing O-Acylation: Phenolic hydroxyl groups are nucleophilic and can react with the acylating agent (e.g., acetyl chloride) to form a phenolic ester (O-acylation). This reaction is often faster than the desired ring acylation (C-acylation), consuming your starting material and reducing the yield of the target ketone.[6]
-
Poor Regiocontrol: The two hydroxyl groups and the isopropyl group strongly activate the aromatic ring for electrophilic attack at multiple positions. The incoming electrophile can attack at positions ortho or para to each activating group, leading to the formation of several constitutional isomers that can be difficult to separate.
For these reasons, a direct Friedel-Crafts acylation is often not the ideal method. The Fries Rearrangement provides a more controlled, two-step alternative that transforms the initial, undesired O-acylation product into the desired C-acylated hydroxyketone.[8][9]
Q2: What is the Fries Rearrangement, and how does it improve control over the synthesis of hydroxyaryl ketones?
A: The Fries Rearrangement is a reaction that converts a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst (like AlCl₃) or a Brønsted acid.[6][8][10] The reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, primarily at the ortho and para positions.[11]
The key advantage of this method is that regioselectivity can be effectively controlled by manipulating the reaction conditions, specifically temperature and solvent choice.[6][8] This allows you to favor the formation of one isomer over the other, which is crucial for the synthesis of this compound.
Q3: How do I manipulate reaction conditions in the Fries Rearrangement to favor the desired ortho-acylated product?
A: To obtain the target molecule, the acyl group must migrate to the position ortho to the C2-hydroxyl group. This is achieved by operating under kinetic control . The key parameters are:
-
High Temperature: Running the reaction at elevated temperatures (typically >160 °C) favors the formation of the ortho isomer.[12][13] At high temperatures, the reaction is kinetically controlled, and the product that forms fastest is the major one. The ortho product's transition state is stabilized through the formation of a bidentate chelate complex between the carbonyl oxygen, the phenolic oxygen, and the Lewis acid catalyst (e.g., AlCl₃), lowering its activation energy.[6][12]
-
Non-Polar Solvents: The use of non-polar solvents, such as chlorobenzene or o-dichlorobenzene, or running the reaction neat (without solvent), also promotes the formation of the ortho product.[6][8][12] Polar solvents can solvate the intermediates, disrupting the chelation effect that favors the ortho isomer.
Q4: Just for my understanding, how would I favor the para isomer if needed?
A: Although not the goal for this specific synthesis, favoring the para isomer is achieved by operating under thermodynamic control . This involves:
-
Low Temperature: Conducting the reaction at lower temperatures (generally <60 °C) allows the reaction to reach equilibrium, favoring the most thermodynamically stable product.[12][13] The para isomer is often more stable due to reduced steric hindrance.
-
Polar Solvents: Using more polar solvents, like nitrobenzene, increases the proportion of the para product.[6][8][12]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity (Mixture of ortho and para isomers) | Temperature too low: Reaction is under thermodynamic or mixed control. | Increase Temperature: For the target ortho product, heat the reaction mixture to >160 °C.[12][13] Monitor the reaction progress by TLC to find the optimal temperature. |
| Solvent is too polar: Polar solvents can favor the para product. | Change Solvent: Use a non-polar solvent like monochlorobenzene or run the reaction neat.[6][12] | |
| Low Overall Yield | Incomplete Conversion: Reaction time or temperature may be insufficient. | Optimize Reaction Time/Temp: Monitor the reaction by TLC. If starting material remains, consider increasing the reaction time or temperature incrementally.[12] |
| Substrate/Product Decomposition: Reaction conditions are too harsh. | Verify Stability: Ensure your phenolic ester and the final product are stable at the chosen temperature. If decomposition is observed (e.g., charring), a milder Lewis acid or slightly lower temperature might be necessary, though this could impact regioselectivity.[8][12] | |
| Catalyst Deactivation: The Lewis acid (e.g., AlCl₃) is moisture-sensitive. | Use Anhydrous Conditions: Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use a fresh, high-purity, anhydrous Lewis acid catalyst.[12] | |
| No Reaction or Very Slow Conversion | Insufficient Catalyst: Lewis acids form complexes with both reactants and products, so stoichiometric amounts are often needed. | Adjust Catalyst Stoichiometry: Typically, 1.1 to 1.5 equivalents of the Lewis acid are used. Ensure the amount is sufficient to catalyze the rearrangement.[12] |
| Steric Hindrance: The isopropyl group may slightly hinder the reaction. | While inherent to the substrate, ensuring optimal temperature and catalyst activity is the best approach. Steric hindrance is one reason high temperatures are required to overcome the activation barrier.[8] |
Visualization of Key Processes
Caption: Experimental workflow for the regioselective synthesis.
Caption: Control of regioselectivity in the Fries Rearrangement.
Experimental Protocols
Protocol 1: Synthesis of 4-Isopropylresorcinol Diacetate (Precursor)
This initial O-acylation step creates the necessary substrate for the Fries rearrangement.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-isopropylresorcinol (1.0 eq.).
-
Solvent and Base: Dissolve the starting material in an excess of pyridine, which acts as both the solvent and the base.
-
Acylation: Cool the mixture in an ice bath (0 °C). Slowly add acetic anhydride (2.2 eq.) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to neutralize the pyridine.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude diacetate is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.
Protocol 2: ortho-Selective Fries Rearrangement
This protocol is optimized for kinetic control to yield the desired this compound.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add the 4-isopropylresorcinol diacetate (1.0 eq.).
-
Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃, 2.5 eq.) to the flask. Caution: This addition can be exothermic.
-
Heating (Kinetic Control): Heat the reaction mixture to 165-175 °C.[12][13] The mixture will likely become a thick, stirrable melt. Note: Performing this reaction neat (without solvent) often favors the ortho product.
-
Monitoring: Monitor the reaction's progress carefully using TLC (a co-spot of the starting material is recommended). The reaction is typically complete within 1-3 hours at this temperature.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, allowing it to solidify. Carefully and slowly, add ice-cold dilute hydrochloric acid to the flask to quench the reaction and dissolve the aluminum salts.
-
Extraction: Extract the product from the aqueous layer using an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with water and then brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified via column chromatography on silica gel to isolate the pure this compound.
References
- Wikipedia. (n.d.). Fries rearrangement. [Link]
- BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?[Link]
- Advancements in lewis acid catalysis for friedel-crafts acylation reactions. (n.d.). Preprints.org. [Link]
- Ghosh, A., et al. (2024). Tandem Acylation and Aromatization of Vinylogous Esters: A Regiospecific Approach to Resorcinyl Ketones. The Journal of Organic Chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Fries Rearrangement. [Link]
- ResearchGate. (n.d.). Optimization of reaction conditions for Fries rearrangement. [Link]
- Aakash Institute. (n.d.).
- Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. [Link]
- Testbook. (n.d.).
- Wikipedia. (n.d.).
- Quora. (2018). Why does the hydroxyl group act as an ortho/para director?[Link]
- Penn State Pressbooks. (n.d.). 8.
- Chemistry LibreTexts. (2024). 16.5: Substituent Effects in Electrophilic Substitutions. [Link]
- PubMed. (2010). Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. [Link]
Sources
- 1. Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 7. allstudyjournal.com [allstudyjournal.com]
- 8. byjus.com [byjus.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. testbook.com [testbook.com]
- 11. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
Technical Support Center: 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone NMR Peak Assignment
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for Nuclear Magnetic Resonance (NMR) peak assignments of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone . Drawing from extensive field experience, this document will address common challenges in interpreting the spectra of this molecule, ensuring accurate structural elucidation.
Structure and Expected NMR Data
Before delving into troubleshooting, it is crucial to have a clear understanding of the molecule's structure and the anticipated NMR signals.
Structure:
Structure of this compound
Expected ¹H and ¹³C NMR Data Summary:
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Acetyl-CH₃ | ~2.5 | ~26 | Singlet in ¹H NMR. |
| Isopropyl-CH | ~3.2 | ~27 | Septet in ¹H NMR. |
| Isopropyl-CH₃ | ~1.2 | ~24 | Doublet in ¹H NMR. |
| Aromatic-H3 | ~6.4 | ~104 | Singlet in ¹H NMR. |
| Aromatic-H6 | ~7.5 | ~132 | Singlet in ¹H NMR. |
| Aromatic-C1 | - | ~114 | Quaternary carbon. |
| Aromatic-C2 | - | ~162 | Quaternary carbon, attached to OH. |
| Aromatic-C4 | - | ~158 | Quaternary carbon, attached to OH. |
| Aromatic-C5 | - | ~138 | Quaternary carbon, attached to isopropyl. |
| Carbonyl-C | - | ~204 | Quaternary carbon. |
| 2-OH | Variable (broad singlet) | - | Chemical shift is concentration and solvent dependent.[1][2] |
| 4-OH | Variable (broad singlet) | - | Chemical shift is concentration and solvent dependent.[1][2] |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: The aromatic protons are showing up as singlets, but I expected to see some coupling. Is this correct?
A: Yes, this is expected for the specific substitution pattern of this compound. The two aromatic protons, H-3 and H-6, are separated by four bonds (a meta-relationship). While very weak long-range coupling might exist, it is often not resolved in a standard 1D ¹H NMR spectrum, leading to the observation of two distinct singlets.
Expert Insight: The electronic effects of the substituents play a significant role here. The hydroxyl and acetyl groups are strongly electron-withdrawing, while the isopropyl group is electron-donating. This creates distinct electronic environments for H-3 and H-6, resulting in well-separated chemical shifts.
Q2: My aromatic proton signals are broad and poorly resolved. What could be the cause?
A: Broad peaks in NMR can stem from several factors.[3] Here's a systematic approach to troubleshoot this issue:
Troubleshooting Workflow for Broad Aromatic Signals
Systematic troubleshooting for broad NMR signals.
Causality Explained:
-
Poor Shimming: An inhomogeneous magnetic field across the sample volume causes nuclei in different regions to experience slightly different field strengths, leading to a broadening of the resonance signal.
-
High Concentration: At high concentrations, intermolecular interactions and viscosity can increase, leading to shorter relaxation times and consequently, broader peaks.[3]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic substances (e.g., dissolved oxygen or metal ions) can significantly shorten relaxation times, causing severe peak broadening.
Q3: The chemical shifts of the hydroxyl (-OH) protons are not where I expected them to be, and they are very broad. How can I confirm their assignment?
A: The chemical shifts of hydroxyl protons are highly variable and depend on factors like solvent, temperature, and concentration due to hydrogen bonding.[1][2] They often appear as broad singlets. The definitive method to confirm an -OH peak is a D₂O exchange experiment .
Experimental Protocol: D₂O Exchange
-
Acquire a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆).
-
Add a drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for a few seconds to facilitate the exchange of the acidic hydroxyl protons with deuterium.
-
Re-acquire the ¹H NMR spectrum. The peaks corresponding to the -OH protons will either disappear or significantly decrease in intensity.[3]
Why this works: The acidic protons of the hydroxyl groups rapidly exchange with the deuterium from D₂O. Since deuterium is not observed in ¹H NMR, the signal for the -OH protons vanishes.
Q4: I am seeing extra peaks in the aromatic region that I can't assign. Could these be impurities from the synthesis?
A: It's highly likely. The synthesis of this compound often involves a Fries rearrangement of 4-isopropylphenyl acetate.[4][5][6] This reaction can yield a mixture of ortho and para isomers, as well as unreacted starting material.
Potential Impurities and Their Expected Signals:
| Compound | Key ¹H NMR Signals (Aromatic Region) | Reason for Presence |
| 4-isopropylphenyl acetate | Two doublets around 7.0-7.3 ppm. | Unreacted starting material. |
| 1-(4-Hydroxy-3-isopropylphenyl)ethanone | A more complex splitting pattern, likely doublets and a doublet of doublets. | ortho-rearrangement product. |
| 1-(2,4-Dihydroxy-3-isopropylphenyl)ethanone | Two doublets in the aromatic region. | Isomeric product from rearrangement. |
Troubleshooting Strategy for Identifying Impurities:
-
Review the Reaction Scheme: Understand the possible side reactions and byproducts of your specific synthetic route.[7]
-
Run a 2D NMR Experiment: If peak overlap is an issue, two-dimensional NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. This can help distinguish between different aromatic spin systems.[8][9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.[9][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is excellent for piecing together molecular fragments.[9][10]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which can help in assigning regiochemistry.[11]
-
Logical Flow for Advanced Structural Confirmation
Workflow for 2D NMR-based structure elucidation.
References
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Green Chemistry.
- Varian, Inc. (n.d.). 2D NMR FOR THE CHEMIST.
- Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. CONICET.
- Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
- The Royal Society of Chemistry. (n.d.). Supplementary Information for: [Title of Paper].
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Characterization.
- Wikipedia. (n.d.). Nuclear Overhauser effect.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0319096).
- Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra.
- YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons.
- Semantic Scholar. (n.d.). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols.
- YouTube. (2021). Interpreting Aromatic NMR Signals.
- The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES.
- Wikipedia. (n.d.). Fries rearrangement.
- Organic Chemistry Portal. (n.d.). Fries Rearrangement.
- The Royal Society of Chemistry. (n.d.). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts.
- National Institutes of Health. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9.
- The Royal Society of Chemistry. (n.d.). 1HNMR δ values for [Compound Series].
- NIST WebBook. (n.d.). Ethanone, 1-(2,4-dihydroxyphenyl)-.
- PubMed. (n.d.). Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design.
- PubChem. (n.d.). 1-(2,4-Dihydroxy-5-propylphenyl)ethanone.
- ACG Publications. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate.
- ResearchGate. (n.d.). Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design.
- CiNii Research. (n.d.). Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 6. Fries Rearrangement [organic-chemistry.org]
- 7. acgpubs.org [acgpubs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(2,4-dihydroxy-5-isopropylphenyl)ethanone. This molecule is a critical resorcinol-based intermediate, notably used in the development of potent molecular chaperone Hsp90 inhibitors like AT13387.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and pitfalls encountered during its synthesis, ensuring higher yields, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two principal methods for acylating the 4-isopropylresorcinol precursor:
-
Direct Friedel-Crafts Acylation: This one-step method involves reacting 4-isopropylresorcinol directly with an acylating agent (like acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., AlCl₃).[2] While seemingly straightforward, this route is fraught with challenges when applied to highly activated phenolic substrates.
-
Two-Step Fries Rearrangement: This more robust method first involves the O-acylation (esterification) of 4-isopropylresorcinol to form a phenolic ester. This stable intermediate is then subjected to a Lewis acid-catalyzed rearrangement to migrate the acyl group onto the aromatic ring (C-acylation), yielding the desired hydroxyaryl ketone.[3][4][5]
Q2: Which synthesis route is generally recommended and why?
A2: For achieving consistent, high-purity yields, the Fries Rearrangement is the highly recommended route.
Direct Friedel-Crafts acylation of phenols is notoriously problematic. The phenolic hydroxyl groups can coordinate with the Lewis acid catalyst, deactivating it and the aromatic ring.[6] More significantly, phenols are bidentate nucleophiles, meaning the reaction can occur at the phenolic oxygen (O-acylation) to form an ester, which is often the kinetically favored but undesired product.[6][7][8] The Fries Rearrangement elegantly circumvents these issues by intentionally forming the stable ester intermediate first and then controlling its rearrangement to the desired C-acylated product.[3]
Workflow: Choosing Your Synthetic Path
The following diagram outlines the decision-making process for selecting the appropriate synthetic strategy.
Caption: Decision workflow for synthesis route selection.
Troubleshooting Guide: Fries Rearrangement
This is the preferred method. Success hinges on proper execution of the initial esterification and precise control of the rearrangement conditions.
Q3: My Fries Rearrangement is giving a mix of ortho and para isomers. How do I control the regioselectivity?
A3: The regioselectivity of the Fries Rearrangement is primarily controlled by reaction temperature and, to a lesser extent, solvent polarity. This is a classic example of thermodynamic versus kinetic control.[5]
-
Low Temperature (e.g., 0°C to 25°C): Favors the formation of the para-isomer . This is the thermodynamically more stable product. For the synthesis of this compound, the acyl group adds para to the C2-hydroxyl group.
-
High Temperature (e.g., >100°C): Favors the formation of the ortho-isomer .[9] The ortho-product can form a more stable bidentate complex with the Lewis acid catalyst, making it the kinetically favored product at elevated temperatures.[5]
Non-polar solvents also tend to favor the ortho product, while increasing solvent polarity increases the proportion of the para product.[5]
| Parameter | Outcome | Rationale |
| Low Temperature | Favors Para -Product | Thermodynamic Control |
| High Temperature | Favors Ortho -Product | Kinetic Control (Chelation) |
| Non-Polar Solvent | Favors Ortho -Product | Favors intramolecular reaction |
| Polar Solvent | Favors Para -Product | Stabilizes separated ion pairs |
Q4: The yield from my rearrangement step is still low. What are other common pitfalls?
A4: Beyond temperature control, several factors can lead to diminished yields:
-
Catalyst Stoichiometry: A stoichiometric excess of the Lewis acid (e.g., AlCl₃) is often required. The catalyst complexes with both the ester's carbonyl oxygen and the resulting product's phenolic oxygens. Insufficient catalyst will result in an incomplete reaction.[10]
-
Moisture Contamination: Lewis acids like AlCl₃ react violently with water. Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Moisture will quench the catalyst and halt the reaction.
-
Substrate Stability: The reaction conditions are harsh. If the starting ester or the aromatic ring has sensitive functional groups, decomposition or side reactions can occur, reducing the yield.[5][11]
-
Inefficient Workup: The workup procedure requires careful hydrolysis of the aluminum-phenoxide complexes with acid. An improper workup can lead to loss of product.
Mechanism: Fries Rearrangement
Understanding the mechanism helps in troubleshooting. The Lewis acid coordinates to the carbonyl oxygen of the ester, facilitating the formation of an acylium ion electrophile, which then attacks the activated aromatic ring.
Caption: Simplified mechanism of the Fries Rearrangement.
Experimental Protocols
Protocol 1: Synthesis of 4-Isopropylresorcinol Acetate (O-Acylation)
This protocol details the necessary first step for the Fries Rearrangement.
Materials:
-
4-Isopropylresorcinol
-
Acetic Anhydride
-
Pyridine (or catalytic DMAP with triethylamine)
-
Dichloromethane (DCM) or Ethyl Acetate
Procedure:
-
Dissolve 4-isopropylresorcinol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add pyridine (2.5 eq).
-
Add acetic anhydride (2.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding 1M HCl. Extract the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diacetate product, which can often be used in the next step without further purification.
Protocol 2: Fries Rearrangement to this compound
Materials:
-
4-Isopropylresorcinol diacetate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous nitrobenzene or 1,2-dichloroethane (as solvent)
Procedure:
-
To a flame-dried, three-neck flask equipped with a mechanical stirrer and nitrogen inlet, add the solvent (e.g., nitrobenzene).
-
Cool the solvent to 0-5°C and slowly add anhydrous AlCl₃ (2.5 - 3.0 eq) in portions. Caution: Exothermic.
-
Once the catalyst has dissolved, add the 4-isopropylresorcinol diacetate (1.0 eq), either neat or as a solution in the reaction solvent, dropwise while maintaining the low temperature.
-
Stir the reaction mixture at a controlled low temperature (e.g., 5-10°C) to favor the para-product. Monitor the reaction progress by TLC or HPLC. Reaction times can vary from 2 to 24 hours.
-
Upon completion, carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. Caution: Highly exothermic and releases HCl gas.
-
Stir vigorously until all the ice has melted and the aluminum salts have dissolved.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.[12]
Troubleshooting Guide: Direct Friedel-Crafts Acylation
While not the recommended route, this section provides guidance if you must attempt a direct acylation.
Q5: My direct Friedel-Crafts acylation of 4-isopropylresorcinol failed, yielding a complex mixture or only starting material. What happened?
A5: This is the most common outcome and stems from the inherent reactivity of phenols in Friedel-Crafts conditions.
Caption: Troubleshooting flowchart for Friedel-Crafts acylation of phenols.
-
Competitive O-Acylation: The oxygen of the hydroxyl group is a potent nucleophile and often reacts faster with the acylium ion than the aromatic ring, forming a phenyl ester.[6][7] To mitigate this, a large excess of Lewis acid is needed to complex with the oxygens, but this often leads to the next problem.
-
Lewis Acid Deactivation: The lone pairs on the phenolic oxygens coordinate strongly with the AlCl₃ catalyst. This forms a complex that withdraws electron density from the ring, deactivating it towards the desired electrophilic aromatic substitution.[6]
Essentially, the very groups that make the ring electron-rich enough to react also interfere with the catalyst required for the reaction. This fundamental conflict is why the Fries Rearrangement is a more successful strategy.
References
- A kind of synthetic method of 4-isopropyl resorcinol.
- CN102351655A - Synthesis method of 4-isopropylresorcinol.
- Fries Rearrangement: Meaning, Mechanism & Limit
- Fries Rearrangement: Meaning, Mechanism, Limitations & Applic
- Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Aakash Institute. [Link]
- 2,6-dihydroxyacetophenone. Organic Syntheses Procedure. [Link]
- JPS5965039A - Preparation of 2,4-dihydroxyacetophenone.
- Why Anilines and Phenols do not undergo Friedel Craft Acyl
- US5621146A - Process for producing 2,4-dihydroxyacetophenone.
- Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. National Institutes of Health (NIH). [Link]
- Fries rearrangement. Wikipedia. [Link]
- CN113582816A - Preparation method of 4-alkylresorcinol.
- Fries Rearrangement. Organic Chemistry Portal. [Link]
- CN109534961B - Method for synthesizing 4-alkylresorcinol by solvent-free system.
- Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 傅-克酰基化反应 [sigmaaldrich.com]
- 3. Fries Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]
- 8. echemi.com [echemi.com]
- 9. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 10. Fries Rearrangement [organic-chemistry.org]
- 11. testbook.com [testbook.com]
- 12. JPS5965039A - Preparation of 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]
"1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone" catalyst selection for Fries rearrangement
Technical Support Center: Catalyst Selection for Fries Rearrangement
Topic: Synthesis of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone via Fries Rearrangement: A Guide to Catalyst Selection and Troubleshooting
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of hydroxyaryl ketones. We will specifically address the catalyst selection and experimental nuances for synthesizing this compound, a key intermediate in pharmaceutical development, via the Fries rearrangement.
A Note on the Starting Material: The target molecule, this compound, is a product of the Fries rearrangement. The reaction itself starts with a corresponding phenolic ester, such as an acetate or benzoate ester of 4-isopropylresorcinol. This guide will focus on the catalytic conversion of such esters to the desired dihydroxyacetophenone product.
Frequently Asked Questions (FAQs)
Q1: What is the Fries rearrangement, and why is it a crucial reaction for this synthesis?
The Fries rearrangement is an organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a catalyst, typically a Lewis acid or a Brønsted acid.[1] The reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, primarily at the ortho and para positions.[2]
This method is of significant industrial and pharmaceutical importance because it provides a direct route to hydroxyaryl ketones.[2][3] These compounds are vital intermediates in the synthesis of various pharmaceuticals, including inhibitors of the molecular chaperone Hsp90, where the 2,4-dihydroxy-5-isopropylphenyl moiety is a key structural feature.[4] Direct Friedel-Crafts acylation of highly activated phenols like resorcinol derivatives often leads to poor yields or undesired side reactions, making the Fries rearrangement a more reliable synthetic strategy.[5]
Q2: What are the primary catalyst types for the Fries rearrangement, and how do I choose the most suitable one?
Catalyst selection is paramount and directly influences reaction efficiency, regioselectivity, and process sustainability.[6] Catalysts fall into three main categories:
-
Homogeneous Lewis Acids: This is the traditional and most common category. Examples include aluminum chloride (AlCl₃), boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄).[7] AlCl₃ is the most frequently used due to its high activity. These catalysts are effective but require stoichiometric or even excess amounts because they complex with both the starting ester and the product ketone.[7]
-
Choose When: High conversion is the primary goal, and handling corrosive, moisture-sensitive reagents is not a major constraint.
-
-
Homogeneous Brønsted Acids: Strong protic acids like hydrogen fluoride (HF), methanesulfonic acid (MeSO₃H), and polyphosphoric acid (PPA) can also catalyze the reaction.[2][7] They offer an alternative to Lewis acids but are also highly corrosive.
-
Choose When: A Lewis acid-free system is desired, and the substrate is stable under strongly acidic conditions.
-
-
Heterogeneous Solid Acids: These are modern, "greener" alternatives that address the drawbacks of homogeneous catalysts.[8] Examples include zeolites (like H-Beta, ZSM-5), sulfated zirconia, and other supported acids.[8][9][10] They are non-corrosive, reusable, and minimize hazardous waste.[8][10] However, they often require higher temperatures and may result in lower conversion rates compared to traditional Lewis acids.[8]
-
Choose When: Catalyst reusability, waste reduction, and simplified product workup are priorities. This is particularly relevant for scaling up processes.
-
Q3: How do reaction conditions influence the ortho vs. para product ratio?
The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions, allowing for targeted synthesis of a specific isomer.[2]
-
Temperature: This is the most critical factor. Low reaction temperatures (typically <60°C) favor the formation of the para-substituted product, which is under kinetic control.[2][5] High temperatures (>160°C) favor the thermodynamically more stable ortho-substituted product.[2][5] The stability of the ortho isomer is often attributed to the formation of a stable bidentate complex with the Lewis acid catalyst (e.g., aluminum).[2][11]
-
Solvent: Solvent polarity also plays a key role. Non-polar solvents (e.g., carbon disulfide, chlorobenzene) tend to favor the ortho product.[2] As solvent polarity increases, the ratio of the para product generally increases.[1][2] In some cases, the reaction can be run solvent-free, which often favors the ortho isomer at high temperatures.[12]
Q4: What are the greener alternatives for catalyzing this rearrangement?
Beyond solid acids, the Photo-Fries rearrangement is a significant green alternative.[5][7] This reaction is initiated by UV light and proceeds through a radical mechanism, completely avoiding the need for a catalyst.[5] It is particularly useful in laboratory settings and for sensitive substrates where acidic catalysts could cause degradation.[7] Continuous-flow photochemical reactors have recently been developed to improve the efficiency and scalability of this method.[13]
Catalyst Selection Guide: A Comparative Analysis
The table below summarizes the performance and characteristics of common catalysts to aid in your experimental design.
| Catalyst | Type | Stoichiometry | Typical Conditions | Advantages | Disadvantages & Limitations |
| AlCl₃ | Homogeneous Lewis Acid | >1 equivalent | 25°C - 180°C; Solvent (e.g., nitrobenzene, CS₂) or solvent-free | High activity and conversion rates; well-established methodology.[6][7] | Highly moisture-sensitive; corrosive; requires stoichiometric amounts; generates significant acidic waste.[7][8] |
| BF₃, TiCl₄ | Homogeneous Lewis Acid | >1 equivalent | Varies with substrate; typically 0°C to reflux | Effective alternatives to AlCl₃; can offer different selectivity profiles.[7] | Corrosive and moisture-sensitive; difficult to handle; significant waste generation.[8] |
| MeSO₃H | Homogeneous Brønsted Acid | Catalytic to stoichiometric | Higher temperatures (e.g., 100-140°C) | Environmentally friendlier than many Lewis acids; effective for certain substrates.[7] | Highly corrosive; can lead to sulfonation side products. |
| Zeolites (H-BEA, ZSM-5) | Heterogeneous Solid Acid | Catalytic | 150°C - 250°C; Liquid or gas phase; Non-polar solvents preferred.[8] | Reusable; non-corrosive; minimizes waste; shape-selectivity can control isomer ratio.[8][14] | Lower activity than Lewis acids; requires higher temperatures; prone to deactivation.[7][8] |
| Sulfated Zirconia (SZ) | Heterogeneous Solid Acid | Catalytic | 100°C - 160°C | Reusable solid superacid; can be highly active and selective.[10] | Activity can be sensitive to preparation method and water content.[10] |
| UV Light (Photo-Fries) | Catalyst-Free | N/A | Room temperature; Solvent (e.g., hexane, ethanol) | Avoids corrosive and hazardous catalysts; mild conditions; suitable for sensitive molecules.[5] | Often gives lower yields; can produce radical side products; may require specialized equipment.[7] |
Visualizing the Process
Mechanism & Workflow
To better understand the experimental choices, it is helpful to visualize the underlying mechanism and the general laboratory workflow.
Caption: General mechanism of the Lewis acid-catalyzed Fries rearrangement.
Caption: Standard experimental workflow for a Fries rearrangement reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Conversion | Inactive Catalyst: Lewis acids like AlCl₃ are highly sensitive to moisture and can be deactivated. | Use a fresh, unopened bottle of anhydrous catalyst. Handle quickly in a dry environment or glovebox.[11] |
| Insufficient Catalyst: Stoichiometric amounts are needed to complex with both starting material and product. | Ensure at least 1.1 equivalents of catalyst are used. For dihydroxy products, >2 equivalents may be necessary. Optimization may be required.[7][15] | |
| Low Temperature/Short Time: The reaction may be too slow under the chosen conditions. | Increase the reaction temperature or extend the reaction time. Monitor progress carefully by TLC or GC to find the optimal endpoint.[11] | |
| 2. Poor Regioselectivity | Incorrect Temperature: Temperature is the primary driver of ortho/para selectivity. | For the para isomer, maintain a low temperature (<60°C). For the ortho isomer, use a higher temperature (>160°C).[2][5] |
| Inappropriate Solvent: Solvent polarity influences the transition state and product ratio. | Use non-polar solvents to favor the ortho product and more polar solvents to favor the para product.[1][2] | |
| 3. Significant Side Products | Ester Cleavage: Presence of water can hydrolyze the ester to the corresponding phenol and carboxylic acid. | Ensure all glassware is oven-dried and reagents/solvents are strictly anhydrous. Perform the reaction under an inert atmosphere (N₂ or Ar).[8][11] |
| Decomposition: The substrate or product may be unstable at high temperatures, leading to charring or tar formation. | Attempt the reaction at a lower temperature for a longer duration. Consider a milder catalyst (e.g., Zn powder, solid acids) or the Photo-Fries rearrangement.[7] | |
| Poly-acylation: Highly activated aromatic rings (like resorcinol) can undergo a second acylation. | Use milder conditions or a catalyst that offers better selectivity, such as certain zeolites.[3] |
Experimental Protocols
Protocol 1: Classic AlCl₃-Catalyzed Synthesis
This protocol is a representative method for a Lewis acid-catalyzed Fries rearrangement.
Materials:
-
4-Isopropylresorcinol diacetate (or similar ester)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., nitrobenzene or monochlorobenzene)
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether (or other extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of nitrogen throughout the reaction.
-
Catalyst Suspension: To the flask, add anhydrous solvent (e.g., 10 mL per 1 g of ester) and anhydrous AlCl₃ (2.2 equivalents). Stir to create a suspension.
-
Cooling: Cool the mixture to 0-5°C using an ice bath.
-
Substrate Addition: Slowly add the phenolic ester to the stirred suspension. Control the addition rate to maintain the internal temperature.
-
Reaction: After addition is complete, slowly raise the temperature to the desired level (e.g., 120°C for ortho selectivity in monochlorobenzene) and hold for several hours.[15] Monitor the reaction's progress using TLC.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Very slowly and carefully, pour the reaction mixture onto the ice/HCl mixture with vigorous stirring to decompose the aluminum complexes.[6][11]
-
Workup: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified further by recrystallization or column chromatography.
Protocol 2: Heterogeneous Zeolite-Catalyzed Synthesis
This protocol outlines a greener approach using a solid acid catalyst.
Materials:
-
4-Isopropylresorcinol diacetate (or similar ester)
-
Beta Zeolite (BEA) catalyst (activated)
-
Anhydrous non-polar solvent (e.g., n-decane, toluene)[8]
-
Filtration setup
-
Standard workup and purification reagents
Procedure:
-
Catalyst Activation: Activate the zeolite catalyst by heating it under vacuum or a flow of dry nitrogen at high temperature (e.g., 400-500°C) for several hours to remove adsorbed water.
-
Reaction Setup: In an oven-dried flask, combine the phenolic ester, the activated zeolite catalyst (e.g., 10-20 wt% relative to the ester), and the anhydrous non-polar solvent.
-
Reaction: Heat the mixture to a high temperature (e.g., 180-220°C) with vigorous stirring. Monitor the reaction progress by taking small aliquots, filtering out the catalyst, and analyzing by GC or TLC.[8]
-
Catalyst Recovery: After the reaction reaches the desired conversion, cool the mixture to room temperature. Recover the catalyst by simple filtration. The catalyst can be washed, dried, and reactivated for future use.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by standard methods such as column chromatography or recrystallization.
References
- Organic Chemistry Portal. (n.d.). Fries Rearrangement.
- BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?.
- Wikipedia. (2023). Fries rearrangement.
- Testbook. (n.d.). Fries Rearrangement: Meaning, Mechanism, Limitations & Application.
- Guo, C. X., et al. (n.d.). Fries Rearrangement of Phenyl Acetate over Solid Acid Catalyst. Chinese Journal of Catalysis.
- Grokipedia. (n.d.). Fries rearrangement.
- PharmD GURU. (n.d.). 37. FRIES REARRANGEMENT.
- Lin, R., et al. (2020). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Catalysis Science & Technology.
- Pérez-Ramírez, J., et al. (2020). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Catalysis Science & Technology.
- ResearchGate. (n.d.). Optimization of reaction conditions for Fries rearrangement.
- ResearchGate. (2002). Genuinely catalytic Fries rearrangement using sulfated zirconia.
- J&K Scientific LLC. (2025). Fries Rearrangement.
- Chessari, G., et al. (2010). Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. Journal of Medicinal Chemistry.
Sources
- 1. testbook.com [testbook.com]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmdguru.com [pharmdguru.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fries Rearrangement [organic-chemistry.org]
- 8. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]
- 9. Fries Rearrangement of Phenyl Acetate over Solid Acid Catalyst [ccspublishing.org.cn]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Photo-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
"1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone" managing reaction temperature and time
Technical Support Center: Synthesis of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone
A Senior Application Scientist's Guide to Managing Reaction Temperature and Time in Fries Rearrangement
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. Our focus is to provide in-depth, field-proven insights into overcoming the common challenges of this synthesis, particularly the critical management of reaction temperature and time to control yield and regioselectivity. The primary synthetic route discussed is the Lewis acid-catalyzed Fries Rearrangement, a powerful but sensitive transformation for producing hydroxyaryl ketones.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when synthesizing this compound via the Fries Rearrangement?
The principal challenge is controlling the regioselectivity of the acyl group migration. The Fries rearrangement of the precursor, an aryl ester, can yield both ortho and para substituted hydroxyaryl ketones.[1][3] For the target compound, this compound, the acyl group is para to one hydroxyl group and ortho to the other on the resorcinol ring. The reaction conditions, especially temperature and solvent choice, dictate the ratio of these isomers, which can often be difficult to separate.[4][5] Achieving a high yield of the desired isomer while minimizing side-product formation is the key objective.
Q2: How does reaction temperature critically influence the outcome of the synthesis?
Temperature is arguably the most critical parameter for controlling regioselectivity in the Fries rearrangement.[4][6] The selection of a specific temperature determines whether the reaction is under thermodynamic or kinetic control.
-
Low Temperatures (approx. 0°C to <60°C): These conditions favor the formation of the para product. This is considered the thermodynamically more stable isomer.[1][3][5] At lower temperatures, the acylium ion intermediate has sufficient time and energy to migrate to the sterically less hindered and more stable para-position before reacting.[4]
-
High Temperatures (approx. >100°C to 160°C+): These conditions favor the formation of the ortho product.[1][3][5] This outcome is a result of kinetic control. The ortho product is formed faster and is stabilized through the formation of a stable bidentate complex with the Lewis acid catalyst (e.g., AlCl₃) and the two adjacent oxygen atoms (the phenolic hydroxyl and the ketone carbonyl).[1][4]
Therefore, to maximize the yield of this compound, maintaining a consistently low reaction temperature is essential.
Q3: What is the role of reaction time and how should it be optimized?
Reaction time is intrinsically linked to temperature and conversion rate.
-
Incomplete Conversion: Insufficient reaction time, especially at the low temperatures required for para-selectivity, will result in a low yield due to unreacted starting material.[4][6]
-
Byproduct Formation: Excessively long reaction times, even at optimal temperatures, can lead to the formation of side products or product decomposition, thereby reducing the isolated yield.[6] At higher temperatures, prolonged reaction times can be particularly detrimental.[7]
The most reliable method for optimizing reaction time is to actively monitor the reaction's progress. Techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) should be used to track the consumption of the starting ester and the formation of the product.[4][6] The reaction should be quenched as soon as it reaches completion or when the rate of product formation significantly slows.
Q4: Beyond temperature and time, what other parameters control the reaction?
Several other factors play a crucial role:
-
Solvent Polarity: The choice of solvent significantly impacts the ortho/para product ratio. Non-polar solvents tend to favor the formation of the ortho product.[1][4] As solvent polarity increases, the proportion of the desired para product also increases.[1][3] However, highly polar solvents can sometimes form strong complexes with the Lewis acid, reducing its catalytic activity.
-
Lewis Acid Catalyst: While aluminum chloride (AlCl₃) is the most common catalyst, others like titanium tetrachloride (TiCl₄), boron trifluoride (BF₃), and tin tetrachloride (SnCl₄) can be used.[1][8] The catalyst must be anhydrous and used in stoichiometric excess, as it complexes with both the starting material and the ketone product.[6][8] An insufficient amount of catalyst is a common cause of low yields.[6]
-
Substrate Structure: The Fries rearrangement is sensitive to steric hindrance. Highly substituted aromatic rings or bulky acyl groups can lead to lower yields.[1][3] The presence of deactivating, meta-directing groups on the aromatic ring can also adversely affect the reaction.[3]
Q5: What are common side products and how can their formation be minimized?
Common side products in a Fries rearrangement include:
-
The undesired ortho-isomer: Minimized by maintaining low reaction temperatures and using a more polar solvent system.[1][4]
-
Di-acylated products: Can form if the reaction conditions are too harsh or if the stoichiometry is incorrect.
-
Phenols: Cleavage of the starting ester can regenerate the starting phenol (e.g., 4-isopropylresorcinol), especially under harsh conditions.
-
Polymeric materials: At excessively high temperatures, complex side reactions can lead to the formation of tar-like substances.
Minimization of these byproducts is achieved by strict adherence to the optimized reaction conditions: use of fresh, anhydrous reagents, precise temperature control, diligent reaction monitoring, and appropriate quenching procedures.[6]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Yield | A. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) has been deactivated by moisture.[6] B. Insufficient Catalyst: Not enough Lewis acid was used to complex with both starting material and product.[6][8] C. Incomplete Reaction: Reaction time was too short or temperature was too low for the specific substrate.[6] | A. Use a fresh, unopened container of anhydrous AlCl₃. Handle it quickly in a dry environment (e.g., glove box or under an inert atmosphere). B. Ensure at least 1.5-2.0 equivalents of the Lewis acid are used. Perform a small-scale optimization to find the ideal loading. C. Monitor the reaction by TLC. Allow the reaction to proceed until the starting material spot has disappeared or is faint. If the reaction stalls, consider a marginal increase in temperature (e.g., from 0°C to room temperature), but be aware this may affect selectivity. |
| 2. Poor Regioselectivity (Mixture of ortho and para isomers) | A. Temperature Too High: The reaction temperature drifted upwards, favoring the kinetically controlled ortho product.[4][5] B. Incorrect Solvent Choice: A non-polar solvent was used, which inherently favors ortho acylation.[1][4] | A. Maintain strict temperature control using an ice-salt bath or a cryo-cooler. Ensure the reaction flask is well-immersed. Add the Lewis acid catalyst slowly and in portions to manage any exotherm. B. Switch to a more polar solvent like nitrobenzene or dichloroethane. Note that nitrobenzene is toxic and has a high boiling point, making it difficult to remove.[2] Conduct the reaction at the lowest practical temperature in the chosen solvent. |
| 3. Formation of Tar / Dark Polymeric Byproducts | A. Temperature Excursion: The reaction temperature was far too high, leading to decomposition.[4][6] B. Prolonged Reaction Time: The reaction was left for an extended period after completion, allowing for product degradation. | A. Re-verify temperature control methods. Ensure slow, portion-wise addition of the catalyst to prevent a sudden temperature spike. B. Monitor the reaction closely via TLC and quench it promptly upon completion by carefully pouring the mixture into a beaker of ice and concentrated hydrochloric acid.[4][6] |
Data Summary: Controlling Regioselectivity
The following table summarizes the general relationship between reaction conditions and the major product isomer in a typical Fries rearrangement.
| Parameter | Condition for para-Isomer (Thermodynamic Control) | Condition for ortho-Isomer (Kinetic Control) |
| Temperature | Low (e.g., < 60°C)[3][4] | High (e.g., > 160°C)[3][4] |
| Solvent Polarity | Higher Polarity (e.g., Nitrobenzene)[2][4] | Lower Polarity (e.g., Monochlorobenzene, or neat)[1][4] |
| Reaction Time | Generally longer, requires monitoring[6] | Generally shorter |
Experimental Protocols & Visual Workflows
Protocol: Synthesis of this compound (Para-Selective)
This protocol is designed as a representative procedure and should be adapted and optimized for specific laboratory conditions and scales.
1. Reagent Preparation:
-
Prepare the starting ester, 4-isopropyl-1,3-phenylene diacetate, by acetylating 4-isopropylresorcinol with acetic anhydride.
-
Ensure all glassware is flame-dried or oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).
-
Use a fresh, sealed container of anhydrous aluminum chloride (AlCl₃).
2. Reaction Setup:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the 4-isopropyl-1,3-phenylene diacetate (1.0 eq.) in a suitable polar solvent (e.g., nitrobenzene).
-
Cool the flask to 0-5°C using an ice-salt bath.[4]
3. Catalyst Addition:
-
Slowly add anhydrous AlCl₃ (2.5 eq.) to the stirred solution in small portions. Monitor the internal temperature closely to ensure it does not rise significantly. An exothermic reaction is expected.
4. Reaction and Monitoring:
-
Maintain the reaction temperature at 0-5°C and stir vigorously.
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the starting ester spot is no longer visible. This may take several hours.
5. Quenching and Work-up:
-
Once the reaction is complete, very carefully and slowly pour the cold reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[4] This step is highly exothermic and should be done in a fume hood with appropriate personal protective equipment.
-
Continue stirring until all the ice has melted and the aluminum salts have dissolved.
6. Extraction and Purification:
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Visualized Experimental Workflow
Caption: Workflow for para-selective Fries Rearrangement.
Temperature and Selectivity Relationship
Caption: Relationship between temperature and regioselectivity.
References
- Wikipedia. (2023). Fries rearrangement.
- Organic Chemistry Portal. (n.d.). Fries Rearrangement.
- BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?
- Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement.
- Penture, D., et al. (2021). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. ChemRxiv.
- ResearchGate. (n.d.). Optimization of reaction conditions for Fries rearrangement.
Sources
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. byjus.com [byjus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fries Rearrangement [organic-chemistry.org]
"1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone" workup procedure optimization
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,4-dihydroxy-5-isopropylphenyl)ethanone and related hydroxyaryl ketones. The synthesis of this class of molecules, typically achieved via Friedel-Crafts acylation or the Fries rearrangement, presents unique and often challenging workup procedures.[1][2] The strong chelation of the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to the ortho-hydroxy ketone product necessitates a carefully optimized workup to ensure high yield and purity.[3]
This document moves beyond a simple recitation of steps to provide a deeper understanding of the underlying chemical principles, empowering you to troubleshoot and optimize your own experimental work.
Troubleshooting Guide: Common Workup Issues
Q1: After quenching my AlCl₃-mediated reaction mixture with ice/acid, a large amount of a thick, sticky, or unfilterable solid has formed. What is it, and how do I resolve this?
A1: Root Cause Analysis & Protocol
This is the most common issue encountered and stems from the incomplete hydrolysis of the aluminum-product complex. The 2-hydroxy and ketone functionalities of your product act as a powerful bidentate chelating agent for the Al³⁺ ion.[3][4] When you quench the reaction, you are not just neutralizing the excess Lewis acid; you are performing a ligand exchange, where water and chloride ions must displace your product from the aluminum center.
-
The Precipitate: The solid is likely a mixture of hydrated aluminum oxides (Al₂O₃·nH₂O) and unhydrolyzed aluminum-ketone complexes. This mass can physically trap a significant portion of your desired product, drastically reducing yields.
Troubleshooting Protocol:
-
Ensure Sufficient Acidity: The initial quench should be into a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid (HCl).[5] The acid is not optional; it is critical for protonating the aluminum hydroxide species, keeping them in solution as soluble aluminum salts (e.g., [Al(H₂O)₆]³⁺ and various chloro-aqua complexes).
-
Prolonged, Vigorous Stirring: Do not rush the hydrolysis. Allow the quenched mixture to stir at room temperature for at least 1-2 hours.[5] In many cases, the stubborn solids will slowly dissolve as the hydrolysis completes. Gentle warming (to 30-40°C) can sometimes accelerate this process, but watch for potential side reactions.
-
Add More Acid: If solids persist, slowly add more concentrated HCl to the stirred mixture. Monitor the dissolution.
-
Extraction is Key: Once the mixture is a biphasic solution (aqueous and organic layers), you can proceed with extraction. The product will be in the organic layer. If some solids remain, you may need to filter the entire biphasic mixture through a pad of Celite® before separating the layers.
Q2: During the aqueous wash of my organic layer (e.g., with ethyl acetate or dichloromethane), I've formed a persistent emulsion that won't separate.
A2: Breaking Emulsions in Post-Acylation Workups
Emulsions are common in these workups due to the presence of fine, suspended aluminum salts and the amphiphilic nature of partially deprotonated phenolic compounds.
Recommended Strategies:
-
Brine Wash: The first and simplest step is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, helping to force the separation of the layers.
-
Patience and Gentle Swirling: Avoid vigorous shaking in the separatory funnel. Instead, use gentle, repeated inversions to mix the layers. Sometimes, simply letting the funnel stand undisturbed for 20-30 minutes is sufficient.
-
Filtration: Filter the entire emulsified mixture through a pad of a filter aid like Celite® or a plug of glass wool. This can break up the microscopic droplets that stabilize the emulsion.
-
Solvent Addition: Adding a small amount of a different solvent can alter the polarity and break the emulsion. If you are using dichloromethane (DCM), adding some ethyl acetate may help. Conversely, if using ethyl acetate, adding a small amount of diethyl ether can be effective.
Q3: My final yield is very low, and I suspect I'm losing product to the aqueous layers during washing. How can I prevent this?
A3: Understanding and Controlling pH-Dependent Solubility
Your product contains two phenolic hydroxyl groups. In basic conditions, these protons can be abstracted to form water-soluble phenoxides. A common mistake is to wash the organic layer with a solution that is too basic (e.g., sodium hydroxide), which will extract the product into the aqueous phase.
pH Control Strategy:
-
Acidic Wash: After the initial quench and separation, your first wash should be with dilute acid (e.g., 1 M HCl) to ensure any remaining aluminum salts are removed and the product remains fully protonated.
-
Neutral Wash: Follow with a wash using saturated sodium bicarbonate (NaHCO₃) solution. This is basic enough to neutralize any remaining acid but generally not basic enough to cause significant deprotonation and loss of your dihydroxy-ketone product. Watch for CO₂ evolution.
-
Final Brine Wash: A final wash with brine will remove excess water from the organic layer before drying.[6]
-
Check the Aqueous Layers: If you suspect product loss, acidify a small sample of your combined aqueous washes to pH ~2 with concentrated HCl. If your product precipitates as a solid, your hypothesis is correct. You can then acidify the entire aqueous phase and re-extract with fresh organic solvent to recover the lost product.
Q4: I am trying to recrystallize my crude this compound, but it keeps precipitating as an oil ("oiling out"). How can I get crystalline material?
A4: Optimization of Recrystallization for Hydroxyacetophenones
"Oiling out" occurs when a compound precipitates from a solution at a temperature above its melting point, often because the solution is too concentrated or cooled too quickly.[7] Impurities can also depress the melting point, exacerbating the problem.
Best Practices for Recrystallization:
-
Solvent Selection is Critical: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For dihydroxyacetophenones, aqueous ethanol, aqueous isopropanol, or toluene are often good starting points.[5][7][8]
-
Use a Mixed-Solvent System: This is often the most effective method. Dissolve the crude product in a minimal amount of a "good" solvent (one it dissolves in easily, like ethanol or acetone) at an elevated temperature. Then, slowly add a "poor" solvent (one it is insoluble in, like water or hexanes) dropwise until the solution just becomes persistently cloudy. Add a few drops of the "good" solvent to clarify, then allow the mixture to cool slowly.[7]
-
Slow Cooling: Never place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature, which encourages the formation of a crystal lattice. Once at room temperature, it can be cooled further in an ice bath to maximize yield.[7]
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single "seed" crystal of pure product.[7]
| Solvent System | Boiling Point (°C) | Characteristics & Use Case |
| Water | 100 °C | Often used for highly polar hydroxyacetophenones.[5][8] Can require large volumes. |
| Ethanol/Water | ~78-100 °C | Excellent, tunable system. Dissolve in hot ethanol, add hot water until cloudy. |
| Toluene | 111 °C | Good for less polar impurities. Can be slow to crystallize. |
| Ethyl Acetate/Hexane | ~69-77 °C | Good for moderately polar compounds. Dissolve in hot EtOAc, add hexane. |
| Isopropanol | 82 °C | A good single-solvent option to try if ethanol fails.[7] |
Data sourced from various chemical property databases and common lab practices.[9]
Frequently Asked Questions (FAQs)
Q: What is the ideal, step-by-step workup procedure for a standard AlCl₃-mediated synthesis of this compound?
A: The following workflow is a robust starting point for a reaction conducted in a solvent like dichloromethane (DCM) or nitrobenzene.
Q: Why is the order of addition—pouring the reaction mixture into acid—so important?
A: This relates to controlling the highly exothermic hydrolysis of aluminum chloride.[10] By adding the reaction mixture slowly to a large, cold volume of the quenching solution, the ice bath can effectively absorb the heat generated, keeping the temperature low and preventing uncontrolled boiling of the solvent or degradation of the product. Reversing the addition (adding water/acid to the reaction flask) would create a localized hot spot that is difficult to control and potentially hazardous.
Q: Can I use a different Lewis acid to avoid the difficult AlCl₃ workup?
A: Yes, alternative catalysts have been developed to mitigate the issues with stoichiometric AlCl₃.[11] Strong Brønsted acids like methanesulfonic acid (MSA) or trifluoromethanesulfonic acid (TfOH) can catalyze the Fries rearrangement and are often easier to work with, as they can be simply neutralized and washed away.[1][11] Zinc chloride (ZnCl₂) is another, milder Lewis acid used in some acylation procedures, though it may require higher temperatures.[8] However, AlCl₃ remains widely used due to its low cost and high reactivity.
References
- Organic Syntheses Procedure. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses.
- BenchChem. (2025). Application Notes and Protocols for Monitoring the Fries Rearrangement Reaction. BenchChem.
- University of Toronto Scarborough. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube.
- Google Patents. (n.d.). JPS5965039A - Preparation of 2,4-dihydroxyacetophenone.
- Google Patents. (n.d.). CN103980102A - Synthesis of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof.
- Reeve, A. M. (2014). A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure.
- Organic Chemistry Portal. (n.d.). Fries Rearrangement.
- Abou-Shehada, S., et al. (2021).
- Wikipedia. (n.d.). Fries rearrangement.
- Clark, J. (n.d.). The reaction of acyl chlorides with water, alcohols and phenol. Chemguide.
- Hassan, M., et al. (2022). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. RSC Advances, 12(1), 1-15.
- Google Patents. (n.d.). US5621146A - Process for producing 2,4-dihydroxyacetophenone.
- Reddit. (2022). Procedure for Friedel-Crafts Acylation of Phenol. r/chemistry.
- Woodhead, A. J., et al. (2010). Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. Journal of Medicinal Chemistry, 53(16), 5956-5969.
- PubChem. (n.d.). 1-(2,4-Dihydroxy-5-propylphenyl)ethanone.
- Majumdar, D., & Panda, S. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(52), 29635-29683.
- Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement.
- Wang, Z., et al. (2019). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 60(33), 150965.
- Scribd. (2017). Fries Rearrangement of Phenyl Acetate.
- Google Patents. (n.d.). EP0385882A1 - Method for the hydroxylation of phenols and phenol ethers.
- Learmonth, D. A., et al. (2002). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Journal of Medicinal Chemistry, 45(18), 3871-3879.
- Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement.
- University of Calgary. (n.d.). Acylation of phenols.
- Yato, M., et al. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 27(18), 5984.
- L.S.College, Muzaffarpur. (2022). Fries rearrangement.
- Kumar, S., et al. (2022). Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. The Journal of Organic Chemistry, 87(17), 11598-11607.
- vibzz lab. (2023, August 27). Resacetophenone (2,3 dihydroxyacetophenone) organic synthesis [Video]. YouTube.
- Evans, D. A., et al. (2001). The exceptional chelating ability of dimethylaluminum chloride and methylaluminum dichloride. The merged stereochemical impact of alpha- and beta-stereocenters in chelate-controlled carbonyl addition reactions with enolsilane and hydride nucleophiles. Journal of the American Chemical Society, 123(50), 12095-12096.
- Dr. R. K. L. S. V. PRASAD. (2021, August 25). Synthesis of 2,4-dihydroxy acetophenone (Resacetophenone) from Resorcinol [Video]. YouTube.
- Crisponi, G., et al. (2013). Combined chelation based on glycosyl-mono- and bis-hydroxypyridinones for aluminium mobilization: solution and biodistribution studies. Dalton Transactions, 42(10), 3621-3632.
- ResearchGate. (2025). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones | Request PDF.
- Dr MSH FAIZI SIR. (2020, October 18). PREPARATION OF 2, 4 – DIHYDROXY ACETOPHENONE [Video]. YouTube.
- Organic Syntheses Procedure. (n.d.). 2,5-dihydroxyacetophenone. Organic Syntheses.
- University of Rochester. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- Wang, Z., et al. (2019). Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone. Tetrahedron Letters, 60(33), 150965.
- MDPI. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.
- ResearchGate. (2025). Correlation of Solubility of Bioactive Compound Reserpine in Eight Green Solvents at (298.15 to 338.15) K | Request PDF.
Sources
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. [PDF] The exceptional chelating ability of dimethylaluminum chloride and methylaluminum dichloride. The merged stereochemical impact of alpha- and beta-stereocenters in chelate-controlled carbonyl addition reactions with enolsilane and hydride nucleophiles. | Semantic Scholar [semanticscholar.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. JPS5965039A - Preparation of 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Fries Rearrangement [organic-chemistry.org]
"1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone" storage and handling best practices
Welcome to the technical support center for 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone. This guide is designed for our partners in research, scientific discovery, and drug development. Here, you will find comprehensive, field-tested best practices for the storage and handling of this compound, alongside troubleshooting guides and frequently asked questions (FAQs) to support your experimental success. Our commitment is to provide you with not just protocols, but the scientific reasoning behind them, ensuring both safety and the integrity of your results.
I. Core Principles of Handling and Storage
This compound is a phenolic ketone, a class of compounds that requires mindful handling to ensure its stability and to mitigate potential hazards. The dihydroxy-phenyl group, in particular, can be susceptible to oxidation if not stored correctly. The following sections provide a detailed Q&A-style guide to its proper management in a laboratory setting.
Frequently Asked Questions (FAQs): Storage
Q: What are the ideal storage conditions for this compound?
A: This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] The key is to protect it from atmospheric moisture and oxygen, which can promote degradation over time. Long-term storage at refrigerated temperatures (2-8°C) is recommended to maximize shelf life. For day-to-day use, storage at ambient room temperature is acceptable, provided the environment is dry and out of direct sunlight.
Q: Is this compound sensitive to light?
A: While specific photostability data for this exact molecule is not extensively published, phenolic compounds, in general, can be sensitive to light, which can catalyze oxidative degradation. To err on the side of caution, it is best practice to store this compound in an amber or opaque vial to protect it from light.
Q: The compound arrived as a solid. How should I handle it upon receipt?
A: Upon receiving the product, if it is not intended for immediate use, we recommend storing the unopened container at 2-8°C. Before opening, allow the vial to equilibrate to room temperature for at least one hour.[4] This prevents condensation of atmospheric moisture onto the cold solid, which could compromise its stability.
Frequently Asked Questions (FAQs): Handling
Q: What personal protective equipment (PPE) is necessary when working with this compound?
A: Standard laboratory PPE is required. This includes safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[2][3] If you are handling large quantities or there is a risk of generating dust, a NIOSH-approved respirator is also recommended to avoid respiratory irritation.[1][2]
Q: How should I properly weigh and transfer the solid?
A: To minimize the generation of airborne dust, we recommend weighing this compound in a well-ventilated area or a chemical fume hood. Use a spatula to carefully transfer the solid. If the compound is electrostatically charged, an anti-static gun can be beneficial.
Q: What are the primary hazards associated with this compound?
A: Based on data from structurally similar compounds, this compound is expected to cause skin and eye irritation, and may cause respiratory irritation if inhaled as a dust.[3][5][6] Ingestion may be harmful.[5] Always handle with care and in accordance with good laboratory practices.
II. Experimental Troubleshooting Guide
Even with the best practices, challenges can arise during experimentation. This section addresses common issues you may encounter.
Dissolution and Stability in Solution
Q: I'm having trouble dissolving the compound. What solvents are recommended?
A: this compound is a phenolic compound and is generally soluble in a range of organic solvents. For stock solutions, we recommend solvents such as DMSO, ethanol, methanol, or acetone.[4] Solubility in aqueous solutions is expected to be low, but may be enhanced at a higher pH where the phenolic hydroxyl groups are deprotonated. However, be aware that basic conditions can also accelerate oxidative degradation.
Q: My solution of the compound has changed color. What does this mean?
A: A change in color, often to a yellowish or brownish hue, can be an indicator of oxidation. Phenolic compounds are susceptible to oxidation, especially when in solution and exposed to air. To minimize this, we recommend the following:
-
Prepare fresh solutions for your experiments whenever possible.
-
If you need to store stock solutions, aliquot them into smaller volumes in tightly sealed vials and store at -20°C or -80°C.
-
Consider purging the vial headspace with an inert gas like argon or nitrogen before sealing for long-term storage.
Q: Can I heat the solution to aid dissolution?
A: Gentle warming can be used to aid dissolution. However, prolonged or excessive heating should be avoided as it can accelerate degradation. We recommend not exceeding 40-50°C. If the compound still does not dissolve, consider trying a different solvent or a combination of co-solvents.
Experimental Inconsistencies
Q: I'm seeing variable results in my biological assays. Could it be related to the compound?
A: Inconsistent results can sometimes be traced back to the handling of the compound. Here are a few things to check:
-
Solution Stability: As mentioned, the compound can degrade in solution. Ensure you are using freshly prepared solutions or properly stored aliquots.
-
Accurate Concentration: After preparing a stock solution, especially if it has been stored, it is good practice to verify its concentration, for example, by UV-Vis spectrophotometry if a reference spectrum is available.
-
pH of Media: If your experiments are in aqueous media, be mindful of the pH. Changes in pH can affect the protonation state of the phenolic hydroxyl groups, which may influence the compound's activity and stability.
III. Workflow and Data Summaries
Safe Handling Workflow
The following diagram outlines the recommended workflow for safely handling this compound from receipt to disposal.
Summary of Properties and Recommendations
| Parameter | Recommendation/Information | Source(s) |
| Appearance | Solid | [6] |
| Storage Temperature | 2-8°C (long-term); Room temperature (short-term) | [4] |
| Storage Conditions | Tightly sealed container, dry, well-ventilated, protected from light | [1][2][3] |
| Recommended PPE | Safety glasses, lab coat, chemical-resistant gloves | [2][3] |
| Primary Hazards | Skin, eye, and respiratory irritant; may be harmful if swallowed | [3][5][6] |
| Recommended Solvents | DMSO, Ethanol, Methanol, Acetone | [4] |
IV. References
-
Ketone-phenol reactions and the promotion of aromatizations by food phenolics. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]
-
2-4-Dihydroxyacetophenone - Safety Data Sheet. (2013, March 19). Retrieved January 8, 2026, from [Link]
-
Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanol in organic solvents | Request PDF. (2025, September 19). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Solubility Measurement and Modeling of 4,4′-Dihydroxydiphenyl Sulfone in Nine Organic Solvents from T = (278.15 to 313.15) K and Thermodynamic Property of Dissolution | Request PDF. (2025, August 10). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]
-
Effect of Antioxidants on the Stability of Poly(ether ether ketone) and the Investigation on the Effect Mechanism of the Antioxi. (n.d.). Retrieved January 8, 2026, from [Link]
-
Phenol. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]
-
1-(2,4-Dihydroxy-5-propylphenyl)ethanone | C11H14O3 | CID 2775153. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
-
Solubility and thermodynamics of 4-(4-ethoxyphenyl)-5-(3,4,5-trimethoxybenzoyl)-3,4-dihydropyrimidin-2(1H)-one in various pure solvents at different temperatures. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
SAFETY DATA SHEET. (2025, September 15). Thermo Fisher Scientific. Retrieved January 8, 2026, from [Link]
-
Ketone-phenol reactions and the promotion of aromatizations by food phenolics. (2023, March 15). PubMed. Retrieved January 8, 2026, from [Link]
-
747414-17-1 this compound. (n.d.). AHH Chemical. Retrieved January 8, 2026, from [Link]
-
Determination and correlation of the solubility and thermodynamic parameters of 2,3,5,4′-tetrahydroxystilbene-2-O-β-D-glucoside in pure organic solvents. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
11.03 Introduction to Tautomerization; Stability of Keto and Enol Tautomers. (2019, August 20). YouTube. Retrieved January 8, 2026, from [Link]
-
Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design. (n.d.). Figshare. Retrieved January 8, 2026, from [Link]
-
Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3- dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
Sources
- 1. westliberty.edu [westliberty.edu]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. echemi.com [echemi.com]
- 4. 2,4-Dihydroxyacetophenone | CAS:89-84-9 | Manufacturer ChemFaces [chemfaces.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
Validation & Comparative
A Guide to the Spectroscopic Analysis of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone: A Comparative Approach
This guide provides an in-depth analysis of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) data for the compound 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone. Designed for researchers and professionals in drug development and chemical analysis, this document moves beyond a simple data report. It delves into the causality behind spectral features, offers detailed experimental protocols, and compares the data against structural alternatives to provide a comprehensive framework for unambiguous compound identification.
Introduction: The Analytical Imperative
This compound is a substituted acetophenone, a class of compounds prevalent in medicinal chemistry and natural products. Its structure, featuring a phenolic ring with two hydroxyl groups, an acetyl moiety, and an isopropyl substituent, presents a unique analytical challenge. Accurate structural elucidation is paramount, as subtle isomeric differences can lead to vastly different biological activities. This guide employs a multi-technique approach, leveraging the complementary strengths of Mass Spectrometry for molecular weight and fragmentation analysis, and NMR spectroscopy for detailed atomic connectivity and environmental information.
Mass Spectrometry (MS) Analysis: Deconstructing the Molecule
Mass spectrometry provides two primary pieces of information for small molecules: the precise molecular weight and a fragmentation pattern that acts as a structural fingerprint. Using Electron Ionization (EI), a high-energy electron beam bombards the molecule, ejecting an electron to form a positively charged molecular ion (M⁺•). This ion is often unstable and fragments into smaller, characteristic charged ions.[1]
Expected Mass Spectrum of this compound
The molecular formula is C₁₁H₁₄O₃, yielding a molecular weight of 194.23 g/mol . The high-resolution mass spectrum should show a molecular ion (M⁺•) peak at an m/z (mass-to-charge ratio) of approximately 194.0943.
The primary fragmentation pathway for acetophenones involves the cleavage of bonds adjacent to the carbonyl group, as this often leads to the formation of stable acylium ions.[2][3]
-
α-Cleavage (Loss of Methyl Radical): The most anticipated fragmentation is the loss of a methyl radical (•CH₃) from the acetyl group. This results in a highly stable, resonance-stabilized acylium ion at m/z 179 . This peak is often the base peak (the most intense peak) in the spectrum of acetophenones.[1][4][5]
-
Loss of Isopropyl Group: Cleavage of the isopropyl group from the aromatic ring can also occur, leading to a fragment at m/z 151 .
The table below summarizes the key expected fragments.
| m/z (Nominal Mass) | Proposed Fragment Ion | Comments |
| 194 | [C₁₁H₁₄O₃]⁺• | Molecular Ion (M⁺•) |
| 179 | [M - CH₃]⁺ | Key Fragment. Loss of the acetyl methyl group to form a stable acylium ion. Expected to be a very intense peak. |
| 151 | [M - C₃H₇]⁺ | Loss of the isopropyl group. |
Visualizing the Fragmentation
The primary fragmentation pathway can be visualized as a logical flow from the parent molecular ion.
Caption: Primary fragmentation of this compound.
Protocol: Acquiring the Mass Spectrum
This protocol outlines a standard procedure for analyzing a small molecule using an LC-MS system with an electrospray ionization (ESI) source, which is common for this type of analysis.[6][7]
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve the sample in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Perform a serial dilution. Take 100 µL of the stock solution and dilute it with 900 µL of the solvent to achieve a final concentration of 100 µg/mL.[7]
-
If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter.[7]
-
Transfer the final solution to a 2 mL autosampler vial with a soft septum cap.[7]
-
-
Instrumentation and Data Acquisition:
-
Instrument: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is ideal for obtaining high-resolution data.
-
Ionization Mode: ESI, positive ion mode.
-
Solvent Flow: Use a standard mobile phase like 50:50 water:acetonitrile with 0.1% formic acid at a flow rate of 0.2-0.4 mL/min.
-
Mass Range: Scan a mass range from m/z 50 to 500.
-
Data Analysis: Process the resulting spectrum to identify the molecular ion peak and major fragment ions. Compare the observed accurate mass to the theoretical mass to confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).
¹H NMR Spectrum: A Proton-by-Proton Analysis
The ¹H NMR spectrum will reveal distinct signals for each unique proton environment in the molecule.
-
Hydroxyl Protons (2-OH, 4-OH): Two signals, likely appearing as broad singlets. The 2-OH proton, being ortho to the carbonyl group, is expected to form a strong intramolecular hydrogen bond. This significantly deshields the proton, shifting its resonance far downfield, potentially to δ 12-14 ppm. The 4-OH proton will have a more typical phenolic chemical shift, likely in the δ 4-7 ppm range, which can vary with solvent and concentration.[8][9] A "D₂O shake" experiment, where a few drops of deuterium oxide are added to the NMR tube, will cause these hydroxyl proton signals to disappear, confirming their identity.[8]
-
Aromatic Protons (H-3, H-6): The aromatic ring has two protons. H-6 is ortho to the electron-withdrawing acetyl group and will be deshielded, appearing further downfield than H-3. H-3 is situated between two electron-donating hydroxyl groups and will be more shielded. These two protons will appear as singlets, as they have no adjacent protons to couple with. Expect H-6 around δ 7.5-7.8 ppm and H-3 around δ 6.3-6.5 ppm.
-
Acetyl Protons (-COCH₃): A sharp singlet integrating to three protons. Its position is characteristic of acetophenones, expected around δ 2.5-2.7 ppm.[4][10]
-
Isopropyl Protons (-CH(CH₃)₂):
-
Methine Proton (-CH): This single proton is coupled to the six equivalent methyl protons. According to the n+1 rule, its signal will be split into a septet. It is attached to the aromatic ring and will appear around δ 3.1-3.4 ppm.
-
Methyl Protons (-CH₃): These six equivalent protons are coupled to the single methine proton, resulting in a doublet. This signal will be found in the upfield alkyl region, around δ 1.2 ppm.[11]
-
¹³C NMR Spectrum: The Carbon Skeleton
The ¹³C NMR spectrum will show 9 distinct signals, as two pairs of carbons (the two isopropyl methyls and the two aromatic CHs) are equivalent.
| Assignment | Expected Chemical Shift (δ, ppm) | Comments |
| ¹H NMR | ||
| -CH(CH ₃)₂ | ~ 1.2 | Doublet, 6H |
| -COC H₃ | ~ 2.6 | Singlet, 3H |
| -C H(CH₃)₂ | ~ 3.2 | Septet, 1H |
| 4-OH | ~ 4-7 | Broad Singlet, 1H |
| Ar-H 3 | ~ 6.4 | Singlet, 1H |
| Ar-H 6 | ~ 7.6 | Singlet, 1H |
| 2-OH | ~ 12.5 | Broad Singlet, 1H (H-bonded) |
| ¹³C NMR | ||
| -CH(C H₃)₂ | ~ 24 | |
| -C H(CH₃)₂ | ~ 27 | |
| -COC H₃ | ~ 29 | |
| Ar-C 1 | ~ 112 | Quaternary |
| Ar-C 3 | ~ 103 | |
| Ar-C 5 | ~ 130 | Quaternary |
| Ar-C 6 | ~ 133 | |
| Ar-C 4 | ~ 162 | Quaternary (attached to -OH) |
| Ar-C 2 | ~ 165 | Quaternary (attached to -OH) |
| -C =O | ~ 204 | Ketone carbonyl |
(Note: ¹³C NMR chemical shifts are estimations based on typical values for similar functional groups.[12])
Visualizing the ¹H NMR Assignments
This diagram illustrates the relationship between the molecular structure and the expected NMR signals.
Caption: Correlation of molecular structure to expected ¹H NMR signals.
Protocol: Preparing the NMR Sample
The quality of an NMR spectrum is highly dependent on proper sample preparation.[13]
-
Material and Solvent Selection:
-
Weigh 5-25 mg of the compound into a clean, dry vial.[14][15]
-
Choose an appropriate deuterated solvent. DMSO-d₆ is an excellent choice for phenolic compounds as it helps in resolving hydroxyl proton signals. CDCl₃ is also common but may result in broader -OH peaks.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial to dissolve the sample completely.[15]
-
-
Tube Filling and Final Steps:
-
Use a clean, high-quality 5 mm NMR tube. Avoid any tubes with scratches or cracks.[13]
-
Transfer the solution from the vial into the NMR tube using a Pasteur pipette, ensuring no solid particles are transferred. The final sample height in the tube should be around 4-5 cm.[13][15]
-
Cap the NMR tube securely to prevent solvent evaporation.
-
The residual proton signal of the deuterated solvent can be used as a secondary chemical shift reference (e.g., DMSO-d₆ at δ 2.50 ppm). Alternatively, tetramethylsilane (TMS) can be used as an internal standard at δ 0.00 ppm.[13]
-
Comparative Analysis: Isopropyl vs. n-Propyl Substitution
To underscore the diagnostic power of this data, let's compare our target compound with its isomer, 1-(2,4-Dihydroxy-5-propylphenyl)ethanone .[16] While the mass spectrum would be identical (same molecular weight and likely similar fragmentation), the NMR spectra would be definitively different.
-
¹H NMR Distinction: The key difference would be the signal for the alkyl chain.
-
Isopropyl group: Gives a characteristic septet (1H) and a doublet (6H) .
-
n-Propyl group: Would produce a triplet (~3H) for the terminal methyl, a sextet (~2H) for the middle methylene, and another triplet (~2H) for the methylene attached to the ring. This pattern is unambiguously different from the isopropyl signature.
-
This comparison highlights how NMR spectroscopy can easily distinguish between constitutional isomers where mass spectrometry alone might be insufficient.
Conclusion
The structural characterization of this compound is robustly achieved through the combined application of mass spectrometry and NMR spectroscopy. MS confirms the molecular weight of 194 and shows a characteristic base peak at m/z 179, corresponding to the loss of a methyl group. ¹H and ¹³C NMR provide a detailed map of the molecular skeleton, with diagnostic signals such as the downfield hydrogen-bonded hydroxyl proton, the distinct aromatic singlets, and the characteristic septet-doublet pattern of the isopropyl group. This comprehensive spectral dataset, when compared against potential alternatives, provides an unambiguous and trustworthy identification of the target compound, meeting the rigorous standards required in scientific research and development.
References
- Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. (1973). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan, 46(10), 3290-3294.
- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
- Clarke, D. (2013). Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. Morressier.
- Scribd. (n.d.). NMR Sample Preparation Guide.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Platypus Technologies. (n.d.). NMR sample preparation guidelines.
- Sakaki, T., Ishida, S., & Oki, M. (1990). Analyses of Carbon-13 Nuclear Magnetic Resonance Spectra Isopropyldibenzofurans and Their Structural Determinations of. NIPPON KAGAKU KAISHI, (12), 1338-1345.
- Wiley-VCH. (n.d.). Acetophenone. SpectraBase.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol.
- Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods.
- LibreTexts Chemistry. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
- Southern Illinois University. (n.d.). Protocols | Mass Spectrometry Facility.
- StudyRaid. (2025). NMR Spectrum Interpretation for Acetophenone.
- G. A. Spyroulias, P. A. Angaridis, & I. P. Gerothanassis. (2016). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 21(9), 1233.
- Schaefer, T., & Schneider, W. G. (1962). The Nuclear Magnetic Resonance Spectra of Para-Substituted Phenols. Canadian Journal of Chemistry, 40(3), 564-572.
- ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region.
- Rasul, G., Prakash, G. K. S., & Olah, G. A. (2011). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. Computational and Theoretical Chemistry, 964(1-3), 10-13.
- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
- Scribd. (n.d.). Acetophenone H NMR.
- University of Bristol. (n.d.). Sample Preparation Protocol for Open Access MS.
- SlideShare. (2013). Mass Spectrometry analysis of Small molecules.
- G. R. G., et al. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences, 46, 46-52.
- Marty, D., et al. (1996). Two-Dimensional NMR Identification of an Acetophenone Glycoside Isolated from Solanaceous Cell Suspensions. Spectroscopy Letters, 29(1), 113-119.
- Ye, M., et al. (2022). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 27(13), 4056.
- LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra.
- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
- ResearchGate. (n.d.). 1 H NMR Spectral Data of Compounds 1, 2, 4, and 5 a.
- LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.
- NIST. (n.d.). Ethanone, 1-(2,5-dihydroxyphenyl)-. NIST Chemistry WebBook.
- PubChem. (n.d.). 1-(2,4-Dihydroxy-5-propylphenyl)ethanone.
- NIST. (n.d.). Ethanone, 1-(2,4-dihydroxyphenyl)-. NIST Chemistry WebBook.
- NIST. (n.d.). Ethanone, 1-(2,5-dihydroxyphenyl)-. NIST Chemistry WebBook.
- Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube.
- NIST. (n.d.). Ethanone, 1-(2,4-dihydroxyphenyl)-. NIST Chemistry WebBook.
- Automated Topology Builder. (n.d.). 1-(3,4-Dihydroxyphenyl)-2-(2-ethyl-1H-imidazol-1-yl)ethanone.
- Li, Y., et al. (2008). 1-(3,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone. Acta Crystallographica Section E, 64(11), o2282.
- Gao, W., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Scientific Reports, 13, 5406.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. whitman.edu [whitman.edu]
- 4. app.studyraid.com [app.studyraid.com]
- 5. youtube.com [youtube.com]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments [morressier.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 14. scribd.com [scribd.com]
- 15. organomation.com [organomation.com]
- 16. 1-(2,4-Dihydroxy-5-propylphenyl)ethanone | C11H14O3 | CID 2775153 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Activity of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone and Other Phenolic Ketones
For researchers, scientists, and professionals in drug development, the quest for novel antioxidant compounds is a continuous endeavor. Phenolic ketones represent a promising class of molecules due to their structural diversity and inherent radical-scavenging capabilities. This guide provides an in-depth comparison of the antioxidant potential of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone , a synthetic acetophenone derivative, against other notable phenolic ketones.
While direct experimental antioxidant data for this compound is not extensively available in peer-reviewed literature, this guide will leverage established structure-activity relationships (SAR) to forecast its potential efficacy. We will compare this theoretical assessment with the experimentally determined antioxidant activities of structurally related and widely studied phenolic ketones:
-
2',4'-Dihydroxyacetophenone (Resacetophenone)
-
Zingerone
-
Raspberry Ketone
-
Curcumin
This guide is designed to be a practical resource, offering not only a comparative analysis but also detailed experimental protocols for key antioxidant assays, enabling researchers to conduct their own evaluations.
Understanding the Antioxidant Potential of Phenolic Ketones
The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl (-OH) groups to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[1] This process can occur through several mechanisms, most notably Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).
The efficiency of a phenolic ketone as an antioxidant is governed by several structural features:
-
Number and Position of Hydroxyl Groups: A higher number of hydroxyl groups generally correlates with increased antioxidant activity. The ortho and para positions of hydroxyl groups relative to each other are particularly favorable as they enhance the stability of the resulting phenoxyl radical through resonance.
-
Electron-Donating Substituents: The presence of electron-donating groups, such as alkyl groups (e.g., isopropyl), on the aromatic ring can increase the electron density of the ring and lower the bond dissociation energy of the O-H bond, making hydrogen atom donation more favorable.
-
Steric Hindrance: Bulky groups near the hydroxyl moiety can create steric hindrance, which can either enhance antioxidant activity by increasing the stability of the phenoxyl radical or, conversely, hinder the interaction with free radicals.
Structural Analysis and Predicted Antioxidant Activity of this compound
Chemical Structure:
Figure 1: Chemical structure of this compound.
Theoretical Antioxidant Profile:
-
Dihydroxy Substitution: The presence of two hydroxyl groups at the 2' and 4' positions on the phenyl ring is a key feature for antioxidant activity. This resorcinol-type substitution pattern allows for effective radical scavenging.
-
Isopropyl Group: The isopropyl group at the 5' position is an electron-donating alkyl group. This is expected to enhance the antioxidant capacity of the molecule by increasing the electron density on the aromatic ring, thereby facilitating hydrogen atom donation from the hydroxyl groups.
-
Acetyl Group: The acetyl group is an electron-withdrawing group, which may slightly diminish the electron-donating ability of the hydroxyl groups. However, the overall antioxidant potential is likely to be dominated by the favorable dihydroxy and isopropyl substitutions.
Based on these structural features, it is hypothesized that This compound possesses significant antioxidant activity, likely superior to its parent compound, 2',4'-dihydroxyacetophenone, due to the presence of the electron-donating isopropyl group.
Comparative Analysis with Other Phenolic Ketones
To contextualize the potential antioxidant activity of this compound, we will compare it with four other phenolic ketones.
2',4'-Dihydroxyacetophenone (Resacetophenone)
This is the parent compound of our target molecule, lacking the isopropyl group. Its antioxidant activity provides a baseline to assess the impact of the isopropyl substitution. While it possesses the favorable dihydroxy configuration, the absence of an electron-donating group suggests a lower antioxidant potential compared to its isopropyl-substituted counterpart.
Zingerone
A key flavor component of ginger, zingerone has a single hydroxyl group and a methoxy group on the phenyl ring. While it exhibits antioxidant properties, its single hydroxyl group suggests a lower radical scavenging capacity compared to dihydroxy-substituted phenols.
Raspberry Ketone
This compound, responsible for the aroma of raspberries, has a single hydroxyl group. Although it has been shown to upregulate endogenous antioxidant enzymes, its direct radical scavenging activity is expected to be modest due to the presence of only one hydroxyl group.[2]
Curcumin
A well-known polyphenolic compound from turmeric, curcumin contains two phenolic hydroxyl groups and a β-diketone moiety. It is renowned for its potent antioxidant and anti-inflammatory properties.[3] Its extended conjugated system allows for excellent stabilization of the phenoxyl radical, making it a highly effective antioxidant.[3]
Quantitative Comparison of Antioxidant Activity
The following table summarizes the available experimental data for the selected phenolic ketones. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP (µM Fe(II)/g) |
| This compound | Data not available | Data not available | Data not available |
| 2',4'-Dihydroxyacetophenone | Data not available | Data not available | Data not available |
| Zingerone | ~4.25 mg/mL (extract) | ~0.40 mg/mL (extract) | Data varies |
| Raspberry Ketone | Data not available | Data not available | Data not available |
| Curcumin | ~1.08 - 12.3 | ~3.5 - 18.54 | ~1240 |
Note: The data for Zingerone is from a ginger extract and may not represent the pure compound. Curcumin data is compiled from multiple sources.[1][3][4]
Mechanistic Insights into Antioxidant Action
The primary mechanism by which phenolic ketones exert their antioxidant effect is through the donation of a hydrogen atom from a hydroxyl group to a free radical. The stability of the resulting phenoxyl radical is a key determinant of the antioxidant's efficacy.
Sources
Comparative Antifungal Activity of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone Derivatives: A Technical Guide for Researchers
The escalating threat of fungal resistance to existing antimicrobial agents necessitates the urgent discovery and development of novel antifungal compounds. Within this landscape, derivatives of naturally occurring phenolic compounds have emerged as a promising avenue of research. This guide provides a comprehensive comparison of the antifungal activity of derivatives based on the 1-(2,4-dihydroxy-5-substituted-phenyl)ethanone scaffold, with a particular focus on the influence of the isopropyl group. Synthesizing data from key studies, we will delve into structure-activity relationships, experimental methodologies, and potential mechanisms of action to equip researchers and drug development professionals with actionable insights.
Introduction: The Potential of Substituted 2,4-Dihydroxyacetophenones
The 2,4-dihydroxyacetophenone core is a structural motif present in various natural products and has been identified as a promising scaffold for the development of new therapeutic agents. Its derivatives have demonstrated a range of biological activities, including notable antifungal efficacy against various plant and human pathogenic fungi. The strategic modification of this core structure, particularly at the 5-position of the phenyl ring, has been shown to significantly modulate its antifungal potency. This guide will focus on comparing derivatives where this position is substituted, with a special emphasis on the isopropyl moiety, and contextualize its performance against other alkyl substituents.
Comparative Antifungal Potency: An In-Depth Analysis
A pivotal study by Shi et al. (2016) provides a foundational dataset for comparing the antifungal activity of 2,4-dihydroxy-5-methylacetophenone derivatives. While this study does not directly investigate 5-isopropyl derivatives, it offers crucial insights into the impact of modifying the ethanone side chain, including a highly active "isopropyl ketone" derivative (compound 2g ), which should not be confused with a 5-isopropylphenyl derivative. The antifungal activity of these compounds was evaluated against a panel of five significant phytopathogenic fungi.
Quantitative Comparison of Antifungal Activity (IC₅₀ Values)
The in vitro antifungal activity of a series of 2,4-dihydroxy-5-methylacetophenone derivatives was determined using the mycelial growth inhibitory rate assay. The results, expressed as the half-maximal inhibitory concentration (IC₅₀) in μg/mL, are summarized in the table below. Lower IC₅₀ values indicate higher antifungal potency.
| Compound ID | R Group (Side Chain Modification) | Cytospora sp. | G. cingulate | P. oryzaecar | B. cinerea | A. solani |
| 2a | Methyl | >50 | >50 | >50 | >50 | >50 |
| 2b | Ethyl | 25.13±1.08 | 30.24±1.21 | 28.65±1.15 | 35.18±1.33 | 40.27±1.54 |
| 2c | n-Propyl | 20.46±0.98 | 25.83±1.03 | 24.17±1.01 | 30.12±1.21 | 38.15±1.49 |
| 2d | n-Butyl | 18.92±0.89 | 22.15±0.95 | 20.33±0.91 | 28.46±1.12 | 36.48±1.38 |
| 2g | Isopropyl | 17.28±0.81 | 20.19±0.92 | 19.86±0.88 | 26.32±1.05 | 32.32±1.29 |
| 2h | Cyclopropyl | 22.14±1.02 | 28.17±1.13 | 26.49±1.09 | 33.19±1.28 | 39.81±1.51 |
Data sourced from Shi et al. (2016).[1][2][3]
Analysis of Structure-Activity Relationships (SAR):
The data clearly indicates that the nature of the alkyl group on the ethanone side chain significantly influences the antifungal activity. A clear trend is observed where increasing the chain length from methyl (2a ) to n-butyl (2d ) leads to a progressive increase in potency.
Crucially, the branched isopropyl derivative, isopropyl ketone 2g , was found to be the most active compound across all tested fungal strains, with IC₅₀ values ranging from 17.28 to 32.32 μg/mL.[1][2][3] This suggests that branching in the alkyl side chain can enhance antifungal activity, possibly due to favorable interactions with the fungal target site or improved membrane permeability. The cyclopropyl derivative (2h ) showed slightly lower activity than the linear propyl and butyl chains, indicating that the specific stereochemistry of the substituent is also a determining factor.
The following diagram illustrates the observed structure-activity relationship:
Experimental Protocols: A Guide to Reproducibility
To ensure the scientific integrity and reproducibility of the findings, a detailed methodology for the key antifungal assay is provided below.
Mycelial Growth Inhibition Assay
This in vitro assay is a standard method for evaluating the efficacy of antifungal compounds against filamentous fungi.
Workflow:
Step-by-Step Protocol:
-
Preparation of Test Plates:
-
Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).
-
Appropriate volumes of the stock solutions are added to molten Potato Dextrose Agar (PDA) to achieve the desired final concentrations.
-
The agar is then poured into sterile Petri dishes and allowed to solidify. A control plate containing only the solvent is also prepared.
-
-
Inoculation:
-
Mycelial plugs (typically 5 mm in diameter) are taken from the edge of an actively growing fungal culture.
-
A single mycelial plug is placed at the center of each agar plate.
-
-
Incubation:
-
The inoculated plates are incubated at a temperature optimal for the growth of the specific fungus (usually 25-28°C) in the dark.
-
The incubation period varies depending on the growth rate of the fungus, typically until the fungal growth in the control plate reaches a certain diameter.
-
-
Measurement and Calculation:
-
The diameter of the fungal colony is measured in two perpendicular directions.
-
The percentage of mycelial growth inhibition is calculated using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
-
-
-
IC₅₀ Determination:
-
The inhibition percentages are plotted against the corresponding compound concentrations.
-
The IC₅₀ value, which is the concentration of the compound that inhibits 50% of the mycelial growth, is determined using probit analysis.
-
Postulated Mechanism of Action
While the precise molecular targets of these 2,4-dihydroxyacetophenone derivatives have not been fully elucidated, their structural similarity to other phenolic antifungal agents allows for the formulation of a plausible hypothesis regarding their mechanism of action.
Phenolic compounds are known to exert their antifungal effects through multiple mechanisms, primarily centered on the disruption of fungal cell membrane integrity and function. The hydroxyl groups on the phenyl ring are crucial for this activity, as they can participate in hydrogen bonding and potentially interfere with membrane proteins and lipids.
A proposed mechanism involves the following steps:
-
Membrane Interaction: The lipophilic nature of the alkyl side chain facilitates the partitioning of the compound into the fungal cell membrane.
-
Disruption of Membrane Potential: The compound may disrupt the electrochemical gradient across the membrane, leading to a loss of membrane potential.
-
Increased Permeability: This disruption can lead to increased membrane permeability, causing the leakage of essential intracellular components such as ions, ATP, and nucleic acids.
-
Enzyme Inhibition: The compound may also inhibit membrane-bound enzymes that are crucial for cell wall synthesis and other vital cellular processes.
The superior activity of the isopropyl derivative (2g ) could be attributed to its optimal lipophilicity and steric properties, which may enhance its ability to penetrate the fungal cell membrane and interact with its target(s).
The following diagram illustrates the proposed mechanism of action:
Conclusion and Future Directions
The derivatives of 1-(2,4-dihydroxy-5-substituted-phenyl)ethanone represent a promising class of antifungal agents. The available data strongly suggests that modifications to the side chain can significantly enhance their potency, with the isopropyl ketone derivative (2g ) demonstrating the most promising broad-spectrum activity against the tested phytopathogenic fungi.
Future research should focus on:
-
Synthesis and evaluation of 1-(2,4-dihydroxy-5-isopropylphenyl)ethanone and its derivatives to directly assess the contribution of the 5-isopropyl group on the phenyl ring to antifungal activity.
-
Elucidation of the precise molecular target(s) of these compounds to enable rational drug design and optimization.
-
In vivo studies to evaluate the efficacy of the most potent derivatives in controlling fungal diseases in plant models.
-
Toxicological studies to assess the safety profile of these compounds for potential agricultural or clinical applications.
By systematically exploring the structure-activity relationships and mechanisms of action of this chemical class, the scientific community can pave the way for the development of a new generation of effective and safe antifungal agents.
References
- Shi, W., Dan, W., Tang, J. J., & Gao, J. M. (2016). Natural products as sources of new fungicides (III): Antifungal activity of 2,4-dihydroxy-5-methylacetophenone derivatives. Bioorganic & Medicinal Chemistry Letters, 26(9), 2375-2378. [Link]
- ResearchGate. (n.d.). Natural Products as Sources of New Fungicides (III): Antifungal activity of 2,4-dihydroxy-5-methylacetophenone derivatives.
- Jia, L., et al. (2024). Synthesis and antifungal activity of 2,4-dihydroxy-5-methylphenyl ethanone derivatives against phytopathogenic fungi in vitro. ResearchGate.
Sources
- 1. Natural products as sources of new fungicides (II): antiphytopathogenic activity of 2,4-dihydroxyphenyl ethanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone as a Potential Hsp90 Inhibitor
For researchers and drug development professionals navigating the complex landscape of kinase and chaperone inhibitors, the identification of novel, potent, and selective small molecules is a paramount objective. This guide provides an in-depth comparative framework for evaluating the inhibitory potential of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone , a compound sharing a core resorcinol moiety with established clinical candidates. We will explore its potential mechanism of action in the context of Heat Shock Protein 90 (Hsp90) inhibition and provide detailed protocols for its characterization and comparison against commercially available inhibitors.
The Scientific Rationale: Why Focus on the 2,4-Dihydroxy-5-isopropylphenyl Moiety?
The 2,4-dihydroxy-5-isopropylphenyl scaffold is not an arbitrary starting point. It forms a key component of AT13387 , a potent, non-geldanamycin-derived Hsp90 inhibitor that has progressed into clinical trials.[1][2][3] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins implicated in cancer progression. By inhibiting the N-terminal ATP-binding site of Hsp90, compounds like AT13387 induce the degradation of these client proteins, leading to anti-tumor activity.[1]
The resorcinol ring within this scaffold is critical for binding to the ATP-binding pocket of Hsp90, establishing key hydrogen bond interactions. Therefore, it is scientifically sound to hypothesize that the simpler parent compound, this compound, may possess intrinsic inhibitory activity against Hsp90. This guide outlines the experimental journey to validate this hypothesis.
Comparative Landscape: Benchmarking Against Established Hsp90 Inhibitors
To ascertain the therapeutic potential of this compound, its inhibitory activity must be benchmarked against well-characterized, commercially available Hsp90 inhibitors. We will focus on a selection of inhibitors with distinct chemical scaffolds and modes of action.
| Inhibitor | Chemical Class | Reported IC50 (Hsp90α) | Notes |
| This compound | Resorcinol acetophenone | To be determined | The subject of our investigation. |
| Geldanamycin | Ansamycin | ~24 nM | A natural product, potent but with toxicity concerns. |
| 17-AAG (Tanespimycin) | Ansamycin (Geldanamycin analog) | ~33 nM | A derivative of Geldanamycin with an improved safety profile. |
| NVP-AUY922 (Luminespib) | Resorcinol-based | ~13 nM | A potent, synthetic inhibitor that has been in clinical trials. |
IC50 values can vary depending on the assay conditions.
Experimental Workflow for Inhibitor Characterization
The following section details the step-by-step protocols for determining the inhibitory activity of this compound.
Diagram: Experimental Workflow
Caption: Workflow for Hsp90 inhibitor characterization.
Protocol 1: Primary Screening using Homogeneous Time-Resolved Fluorescence (HTRF)
This assay is a robust, high-throughput method to measure the binding of a fluorescently labeled ATP analog to Hsp90. Inhibition of this binding by our test compound will result in a decrease in the HTRF signal.
Materials:
-
Recombinant Human Hsp90α
-
Fluorescently labeled ATP analog (e.g., FITC-ATP)
-
Europium-labeled anti-Hsp90α antibody
-
This compound
-
Control inhibitors (Geldanamycin, 17-AAG, NVP-AUY922)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and control inhibitors in DMSO. Create a serial dilution series in assay buffer.
-
Assay Mix: Prepare an assay mix containing Hsp90α, the fluorescently labeled ATP analog, and the europium-labeled antibody in assay buffer.
-
Dispensing: Dispense the assay mix into the wells of the 384-well plate.
-
Compound Addition: Add the serially diluted compounds and controls to the wells. Include wells with DMSO only as a negative control.
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes), protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control.
Protocol 2: IC50 Determination and Comparative Analysis
Procedure:
-
Dose-Response Curve: Using the data from the primary screen, perform a more detailed dose-response experiment with a finer dilution series of this compound and the control inhibitors.
-
Data Plotting: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
IC50 Calculation: Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Comparison: Compare the IC50 value of this compound with those of the commercially available inhibitors.
Interpreting the Results: A Mechanistic Perspective
The inhibitory potency of this compound will provide critical insights into its potential as a drug lead. A low nanomolar IC50 value would suggest that this simpler scaffold retains significant binding affinity for the Hsp90 ATP pocket and warrants further investigation.
Diagram: Hsp90 Inhibition and Client Protein Degradation
Caption: Mechanism of Hsp90 inhibition.
Future Directions and Self-Validating Systems
Should this compound demonstrate promising activity, the following steps would be logical progressions in a drug discovery cascade:
-
Selectivity Profiling: Assess the compound's inhibitory activity against a panel of kinases to determine its selectivity.
-
Cell-Based Assays: Evaluate the compound's ability to induce the degradation of Hsp90 client proteins (e.g., HER2, Akt) in cancer cell lines using Western blotting.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to optimize its potency and pharmacokinetic properties.
The protocols described herein are designed to be self-validating. The inclusion of well-characterized positive controls (Geldanamycin, 17-AAG, NVP-AUY922) and a negative control (DMSO) in every experiment ensures the integrity of the results. Any significant deviation from the expected activity of the controls would indicate a potential issue with the assay setup.
This comprehensive guide provides the foundational knowledge and detailed experimental protocols for a thorough evaluation of this compound as a potential Hsp90 inhibitor. By following these steps, researchers can generate high-quality, reproducible data to inform the progression of this and other novel chemical entities in the drug discovery pipeline.
References
- National Center for Biotechnology Information. (n.d.). 1-(2,4-Dihydroxy-5-propylphenyl)ethanone. PubChem.
- Woodhead, A. J., et al. (2010). Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design. Journal of Medicinal Chemistry, 53(16), 5956–5969.
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
- ResearchGate. (n.d.). Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design.
- Figshare. (2010). Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design.
- ElectronicsAndBooks. (2010). Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)- 1,3-dihydroisoindol-2-yl]methanone (AT13387),.
- CiNii Research. (n.d.). Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Collection - Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design | CiNii Research [cir.nii.ac.jp]
A Senior Scientist's Guide to the Synthesis and Spectral Validation of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone
For researchers and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is paramount. This guide provides an in-depth, rationale-driven approach to the synthesis and comprehensive spectral validation of 1-(2,4-dihydroxy-5-isopropylphenyl)ethanone , a substituted hydroxyacetophenone. We will move beyond a simple recitation of data, focusing instead on the logic of the synthetic choice, the interpretation of spectral data as a cohesive narrative, and a comparative analysis against a potential isomeric byproduct to demonstrate the power of these techniques in ensuring chemical integrity.
Section 1: The Synthetic Pathway: A Rationale-Driven Approach
The synthesis of hydroxyaryl ketones, such as our target compound, is a cornerstone of medicinal chemistry. While several methods exist, the Fries Rearrangement offers a classic and reliable route from a phenolic ester precursor.[1] This reaction involves the Lewis acid-catalyzed migration of an acyl group from a phenolic oxygen to the aromatic ring, favoring ortho and para positions.[1]
Our strategy involves a two-step process:
-
Esterification: Protection of the hydroxyl groups of 4-isopropylresorcinol via acetylation.
-
Fries Rearrangement: Intramolecular rearrangement of the resulting diacetate ester using aluminum chloride (AlCl₃) to yield the target ketone.
The choice of the Fries Rearrangement is deliberate. The mechanism, which proceeds through the formation of an acylium ion, allows for predictable regioselectivity.[1][2] High temperatures tend to favor the formation of the ortho-acylated product, which is our desired outcome. This selectivity is crucial for minimizing the formation of unwanted isomers and simplifying purification.
Experimental Protocol: Synthesis
-
Esterification: To a solution of 4-isopropylresorcinol (1 equivalent) in pyridine (2 equivalents) at 0°C, slowly add acetic anhydride (2.2 equivalents). Allow the mixture to warm to room temperature and stir for 4 hours. Perform an aqueous workup with HCl and ethyl acetate to extract the crude diacetate ester, which can be used in the next step without further purification.
-
Fries Rearrangement: Add the crude diacetate ester to a flask and heat to approximately 160°C. Add anhydrous aluminum chloride (AlCl₃) (2.5 equivalents) portion-wise. The reaction is exothermic. Maintain the temperature for 30 minutes. Cool the reaction mixture and carefully hydrolyze with ice and concentrated HCl. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).
Section 2: Structural Elucidation: A Multi-Technique Validation
The confirmation of a chemical structure is not achieved by a single technique but by the convergence of evidence from multiple orthogonal analyses. For this compound, we employ ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle.
Sources
A Comparative Guide to the Biological Activities of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone and its Precursors
In the landscape of drug discovery and development, understanding the structure-activity relationships of a novel compound in comparison to its synthetic precursors is a fundamental step. This guide provides an in-depth comparative analysis of the biological activities of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone , a substituted acetophenone, and its key precursor, 4-isopropylresorcinol . While direct, side-by-side experimental comparisons are not extensively available in the current scientific literature, this guide synthesizes existing data on these and structurally related molecules to provide a reasoned comparison of their potential antioxidant, antimicrobial, and anti-inflammatory properties.
Introduction to the Compounds
This compound is a phenolic compound characterized by a dihydroxy-substituted benzene ring with an isopropyl group and an acetyl group. Its structure suggests the potential for a range of biological activities, stemming from the electron-donating nature of the hydroxyl and alkyl groups, which can influence its interaction with biological targets.
Its immediate synthetic precursor is 4-isopropylresorcinol , a derivative of resorcinol (1,3-dihydroxybenzene). The synthesis of this compound typically involves the Friedel-Crafts acylation of 4-isopropylresorcinol with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst.
Comparative Biological Activities
A thorough analysis of the available literature indicates that both this compound and its precursor, 4-isopropylresorcinol, likely possess noteworthy biological activities. The introduction of an acetyl group to the resorcinol framework can significantly modulate these activities.
Antioxidant Activity
The antioxidant potential of phenolic compounds is largely attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals.
-
4-Isopropylresorcinol : As a derivative of resorcinol, 4-isopropylresorcinol is expected to possess antioxidant properties. The presence of the electron-donating isopropyl group may enhance the stability of the resulting phenoxyl radical, thereby contributing to its radical scavenging capacity. Studies on other alkylresorcinols have demonstrated their antioxidant effects.
-
This compound : The introduction of an acetyl group at the 5-position of 4-isopropylresorcinol may influence its antioxidant activity. While the acetyl group is generally considered electron-withdrawing, its position relative to the hydroxyl groups can affect their hydrogen-donating ability. It is plausible that the overall antioxidant capacity could be either maintained or slightly modified compared to its precursor.
Table 1: Postulated Antioxidant Activity Comparison
| Compound | Predicted Antioxidant Activity | Rationale |
| 4-Isopropylresorcinol | Moderate to High | Dihydroxybenzene structure with an electron-donating isopropyl group. |
| This compound | Moderate to High | Dihydroxybenzene structure; the influence of the acetyl group requires direct experimental validation. |
Antimicrobial Activity
Alkylresorcinols are known for their antimicrobial properties, with their efficacy often dependent on the length of the alkyl chain.
-
4-Isopropylresorcinol : As an alkylresorcinol, 4-isopropylresorcinol is anticipated to exhibit antimicrobial activity. Studies on other dialkylresorcinols have shown inhibition of Staphylococcus aureus and various fungi[1]. The lipophilicity imparted by the isopropyl group can facilitate interaction with microbial cell membranes.
-
This compound : The addition of the acetyl group could potentially alter the antimicrobial spectrum and potency. While some studies have investigated the antimicrobial activity of other functionalized 1-(2',4'-dihydroxy-5'-substituted phenyl)-3-thienyl-propane-1,3-diones, specific data for the target compound is scarce[2]. It is conceivable that the modified structure could lead to altered interactions with microbial targets.
Table 2: Postulated Antimicrobial Activity Comparison
| Compound | Predicted Antimicrobial Activity | Rationale |
| 4-Isopropylresorcinol | Likely Active | Belongs to the class of alkylresorcinols known for antimicrobial effects. |
| This compound | Potentially Active | The acetyl group may modulate the activity of the parent resorcinol structure; requires experimental confirmation. |
Anti-inflammatory Activity
The anti-inflammatory effects of phenolic compounds are often linked to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
-
4-Isopropylresorcinol : While direct evidence is limited, related alkylresorcinols have been shown to possess anti-inflammatory properties by suppressing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6[3]. This suggests that 4-isopropylresorcinol may also exhibit anti-inflammatory effects.
-
This compound : This molecule is a structural component of more complex, potent inhibitors of heat shock protein 90 (Hsp90), such as AT13387, which have shown promise in cancer therapy[4]. Hsp90 is involved in the stability and function of various proteins, including some that play a role in inflammatory signaling. This suggests that the core structure of this compound may contribute to anti-inflammatory activity, potentially through different mechanisms than its precursor.
Table 3: Postulated Anti-inflammatory Activity Comparison
| Compound | Predicted Anti-inflammatory Activity | Rationale |
| 4-Isopropylresorcinol | Potentially Active | Based on the known anti-inflammatory effects of other alkylresorcinols. |
| This compound | Potentially Active | Forms the core of known Hsp90 inhibitors, suggesting a potential role in modulating inflammatory pathways. |
Experimental Protocols
To empirically determine and compare the biological activities of this compound and its precursors, the following standardized in vitro assays are recommended.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay is a common and reliable method to evaluate the free radical scavenging ability of a compound.
Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Test Samples: Prepare stock solutions of the test compounds (this compound and 4-isopropylresorcinol) and a positive control (e.g., ascorbic acid or Trolox) in methanol. Prepare a series of dilutions from the stock solutions.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of methanol to 100 µL of each sample dilution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
Data Analysis: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microplate. A standardized inoculum of the test microorganism is added to each well. After incubation, the wells are observed for turbidity, and the MIC is determined as the lowest concentration of the compound that prevents visible growth.
Step-by-Step Protocol:
-
Preparation of Test Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of sterile broth to each well.
-
Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Add 10 µL of the standardized inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
Measurement: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. A microplate reader can also be used to measure absorbance at 600 nm.
COX-2 Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.
Principle: The assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. The resulting color change is measured spectrophotometrically. An inhibitor will reduce the rate of this color change.
Step-by-Step Protocol:
-
Reagents: Obtain a commercial COX-2 inhibitor screening assay kit or prepare the necessary reagents: COX-2 enzyme, reaction buffer (e.g., Tris-HCl), heme cofactor, arachidonic acid (substrate), and a chromogenic substrate (e.g., TMPD).
-
Preparation of Test Compounds: Prepare stock solutions of the test compounds and a positive control (e.g., celecoxib) in a suitable solvent (e.g., DMSO). Prepare a series of dilutions.
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.
-
Add the test compound dilutions or the positive control to the respective wells.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: Add the arachidonic acid and the chromogenic substrate to initiate the reaction.
-
Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) in kinetic mode for a set period.
-
Calculation: Determine the rate of reaction for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the control (no inhibitor).
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Visualizations
Synthetic Pathway
Caption: Potential inhibition of the COX-2 pathway.
Experimental Workflow for MIC Assay
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Conclusion
Based on the structural analysis and data from related compounds, both This compound and its precursor, 4-isopropylresorcinol , are promising candidates for exhibiting antioxidant, antimicrobial, and anti-inflammatory activities. The addition of the acetyl group in the final product likely modulates these biological effects, and direct comparative studies are warranted to quantify these differences. The experimental protocols provided in this guide offer a robust framework for researchers to conduct these essential comparative analyses, thereby elucidating the structure-activity relationship and paving the way for potential therapeutic applications.
References
- Pohanka, A., Levenfors, J., & Broberg, A. (2006). Antimicrobial dialkylresorcinols from Pseudomonas sp. Ki19.
- Biskup, I., et al. (2021). Antibacterial Activity of Functionalized 1-(2',4'-Dihydroxy-5'-Substituted Phenyl)-3-Thienyl-Propane-1,3-Diones Bearing Potential O,O,S-Pharmacophores. Molecules, 26(16), 4987. [Link]
- Zhang, L., et al. (2018). Identification, Quantification, and Anti-inflammatory Activity of 5-n-Alkylresorcinols from 21 Different Wheat Varieties. Journal of Agricultural and Food Chemistry, 66(37), 9728–9735. [Link]
- Wood, W. G., et al. (2010). Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. Journal of Medicinal Chemistry, 53(16), 5956–5969. [Link]
- Sachett, A., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
Sources
- 1. Antimicrobial dialkylresorcinols from Pseudomonas sp. Ki19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification, Quantification, and Anti-inflammatory Activity of 5- n-Alkylresorcinols from 21 Different Wheat Varieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone Against Leading Agrochemical Fungicides: A Proposed Evaluation Framework
Introduction
The relentless pursuit of novel, effective, and environmentally benign agrochemical fungicides is a cornerstone of modern agricultural research. In this context, natural product-derived scaffolds have emerged as a promising avenue for the development of new fungicidal agents. One such compound of interest is 1-(2,4-dihydroxy-5-isopropylphenyl)ethanone, a derivative of acetophenone. While the broader class of acetophenones has demonstrated antifungal properties, specific efficacy data for this isopropyl-substituted variant against key plant pathogens remains limited in publicly available literature.[1][2][3][4][5]
This guide is designed for researchers, scientists, and drug development professionals. It serves as a comprehensive framework for evaluating the potential fungicidal efficacy of this compound. To establish a robust benchmark for comparison, this document provides a detailed analysis of the performance of several leading commercial agrochemical fungicides. The included experimental protocols and comparative data tables are intended to facilitate a standardized and rigorous assessment of this and other novel antifungal candidates.
Comparative Efficacy of Commercial Agrochemical Fungicides
The selection of appropriate benchmarks is critical for the evaluation of any new active ingredient. The following table summarizes the in vitro efficacy of a range of widely used commercial fungicides against four economically significant plant pathogens: Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani, and Phytophthora infestans. These fungicides represent different chemical classes and modes of action, providing a broad spectrum for comparison.
Table 1: In Vitro Efficacy of Selected Commercial Fungicides Against Key Plant Pathogens
| Fungicide Class | Active Ingredient | Primary Mode of Action | Target Pathogen | Efficacy (EC50 in µg/mL) | Reference(s) |
| Phenylpyrrole | Fludioxonil | Affects osmotic signal transduction | Botrytis cinerea | < 0.1 | [6][7] |
| Dicarboximide | Iprodione | Affects fungal cell division | Botrytis cinerea | 0.1 - 2.596 | [6][8][9] |
| Triazole | Tebuconazole | Inhibits sterol biosynthesis | Botrytis cinerea | 0.03 - 1 | [6][10] |
| Fusarium oxysporum | Complete inhibition at 1000 ppm | [11] | |||
| Hexaconazole | Inhibits sterol biosynthesis | Fusarium oxysporum | ~85.13% inhibition | [12] | |
| Propiconazole | Inhibits sterol biosynthesis | Fusarium oxysporum | Complete inhibition at 500 ppm | [13][14][15] | |
| Benzimidazole | Carbendazim | Disrupts microtubule assembly | Fusarium oxysporum | Complete inhibition at 500 ppm | [13][16][17] |
| Strobilurin (QoI) | Azoxystrobin | Inhibits mitochondrial respiration | Rhizoctonia solani | 0.13 - 18.33 | [18][19][20][21][22][23] |
| Phenylamide | Metalaxyl | Inhibits ribosomal RNA synthesis | Phytophthora infestans | Effective against sensitive strains | [24][25][26][27][28] |
EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the mycelial growth of a fungus.
Mechanisms of Action: A Comparative Overview
Understanding the mode of action of a fungicide is crucial for effective disease management and for mitigating the development of resistance. The commercial fungicides listed above employ diverse strategies to inhibit fungal growth.
Caption: Comparative modes of action of different fungicide classes.
Experimental Protocols for Efficacy Evaluation
To ensure the generation of reliable and comparable data, standardized experimental protocols are essential. The following is a detailed methodology for an in vitro mycelial growth inhibition assay using the poisoned food technique.
In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)
Objective: To determine the EC50 value of a test compound against a specific fungal pathogen.
Materials:
-
Pure culture of the target fungus (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Test compound (e.g., this compound)
-
Solvent for the test compound (e.g., Dimethyl sulfoxide - DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Laminar flow hood
-
Micropipettes and sterile tips
-
Autoclave
Procedure:
-
Preparation of Fungal Inoculum:
-
Subculture the target fungus on fresh PDA plates and incubate at 25 ± 2°C for 5-7 days, or until the mycelium covers the plate.
-
-
Preparation of Fungicide-Amended Media:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Autoclave the PDA medium and allow it to cool to approximately 45-50°C.
-
Under a laminar flow hood, add the required volume of the test compound stock solution to the molten PDA to achieve a series of desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final solvent concentration is consistent across all treatments and the control (typically ≤1% v/v) to avoid any inhibitory effects of the solvent itself.
-
Prepare a control set of PDA plates containing only the solvent at the same concentration used in the treated plates.
-
Pour approximately 20 mL of the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
Using a sterile 5 mm cork borer, cut mycelial discs from the periphery of the actively growing fungal culture.
-
Place one mycelial disc, with the mycelium facing down, at the center of each PDA plate (both treated and control).
-
-
Incubation:
-
Incubate the inoculated plates at 25 ± 2°C in the dark.
-
-
Data Collection and Analysis:
-
Measure the radial growth (colony diameter) of the fungus in two perpendicular directions daily until the mycelium in the control plates reaches the edge of the dish.
-
Calculate the average colony diameter for each treatment and the control.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Percent Inhibition (%) = [(C - T) / C] x 100
-
Where:
-
C = Average colony diameter in the control plates
-
T = Average colony diameter in the treated plates
-
-
-
Determine the EC50 value by performing a probit analysis or by plotting the percentage inhibition against the logarithm of the fungicide concentration.
-
Caption: Workflow for the in vitro mycelial growth inhibition assay.
Conclusion and Future Directions
While direct comparative data for this compound is not yet available, the framework presented in this guide provides a clear and scientifically rigorous path for its evaluation. The fungicidal activity of related acetophenone derivatives suggests that this compound warrants further investigation.[1][2][4] By employing standardized in vitro and subsequent in vivo assays, and by comparing its performance against established commercial fungicides, a comprehensive understanding of its potential as a novel agrochemical can be achieved. Future research should focus on determining the EC50 values of this compound against a broad range of plant pathogens, elucidating its mode of action, and assessing its performance in greenhouse and field trials. Such a systematic approach is essential for the development of the next generation of effective and sustainable crop protection solutions.
References
- Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi. (n.d.). PubMed.
- Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables. (n.d.). National Institutes of Health.
- Effects of fungicides and biofungicides on Rhizoctonia solani, a pathogen of pepper. (n.d.). CABI Digital Library.
- Evaluation of Chemical Management against Fusarium oxysporum f. sp. ciceri Isolated from Local Fields of Saikheda. (n.d.). N/A.
- Research Progress on Benzimidazole Fungicides: A Review. (n.d.). National Institutes of Health.
- Efficacy of Triazole-Based Fungicides for Fusarium Head Blight and Deoxynivalenol Control in Wheat: A Multivariate Meta-Analysis. (n.d.). APS Journals.
- (PDF) Strobilurins: New group of fungicides. (n.d.). ResearchGate.
- BENZIMIDAZOLE FUNGICIDES: MECHANISM OF ACTION AND BIOLOGICAL IMP ACT. (n.d.). Annual Reviews.
- Use of metalaxyl against some soil plant pathogens of the class Peronosporomycetes - A review and two case studies. (2022, March 28). Czech Academy of Agricultural Sciences.
- Dose-response curves for four isolates of Rhizoctonia solani to azoxystrobin fungicide. (n.d.). ResearchGate.
- In vitro evaluation of fungicides against Fusarium oxysporum f. sp. cubense. (n.d.). CABI Digital Library.
- Sensitivity of Rhizoctonia solani Anastomosis Group 2-2 Isolates from Soybean and Sugar Beet to Selected SDHI and QoI Fungicides. (2021, November 7). APS Journals.
- The effective concentrations (EC50) of the fungicides that inhibit 50 % of the growth of the Rhizoctonia solani strains. (n.d.). ResearchGate.
- Fungicide Theory of Use and Mode of Action. (n.d.). N/A.
- Efficacy of Fungicides in Control of Fusarium oxysporum f. sp. dianthi, the Cause of Wilt in Carnation. (2017, October 10). N/A.
- Antifungal activity and synergistic effect of acetophenones isolated from species croton against dermatophytes and yeasts. (2016, May 3). Journal of Medicinal Plants Research.
- Use of metalaxyl against some soil plant pathogens of the class Peronosporomycetes. (2022, February 10). N/A.
- Synthesis and antifungal activities of some new triazolylacetophenone derivatives. (n.d.). PubMed.
- Comparative Efficacy of Different Fungicides against Late Blight Diseases of Potato incited by Phytophthora infestans (Mont.) de. (n.d.). Walsh Medical Media.
- Fungicides: Triazoles. (2006, May 30). Iowa State University Digital Repository.
- Natural products as sources of new fungicides (V): Design and synthesis of acetophenone derivatives against phytopathogenic fungi in vitro and in vivo. (2018, September 15). PubMed.
- Metalaxyl resistance in Phytophthora infestans: An overview. (n.d.). SciSpace.
- Resistance of Botrytis cinerea to fungicides controlling gray mold on strawberry in Brazil. (2016, February 27). SciELO.
- Effective concentration (EC 50 ) values (mg a.i. l -1 ) of 14 fungicides for the inhibition of mycelial growth and conidium germination of Colletotrichum destructans. (n.d.). ResearchGate.
- Efficacy of different triazole fungicides in reducing combined incidence of early leaf spot, late leaf spot and rust diseases of. (2020, September 5). N/A.
- Metalaxyl Resistance in Phytophthora infestans: Assessing Role of RPA190 Gene and Diversity Within Clonal Lineages. (2015, November 9). APS Journals.
- Fungicide resistance in Botrytis cinerea and identification of Botrytis species associated with blueberry in Michigan. (2024, July 21). Frontiers.
- In vitro effect of Propiconazole against FOC. (n.d.). ResearchGate.
- Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. (n.d.). PubMed.
- In vitro efficacy of systemic fungicides against Fusarium oxysporum f. sp. ciceri, causing chickpea wilt. (2023, February 27). The Pharma Innovation Journal.
- Dual Role of Triazole Fungicides in Managing Alternaria Blight and Promoting Growth in Groundnut (Arachis hypogaea L.). (n.d.). MDPI.
- Benzimidazole fungicides: Significance and symbolism. (n.d.). N/A.
- Is the emergence of fungal resistance to medical triazoles related to their use in the agroecosystems? A mini review. (n.d.). National Institutes of Health.
- Design, synthesis and antifungal mechanism of novel acetophenone derivatives containing 1,3,4-thiadiazole-2-thioethers. (n.d.). New Journal of Chemistry (RSC Publishing).
- Sensitivity of Rhizoctonia solani Anastomosis Group 2-2 Isolates from Soybean and Sugar Beet to Selected SDHI and QoI Fungicides. (n.d.). APS Journals.
- Changes in fungicide sensitivity (EC50; mg/L) of Zymoseptoria tritici populations in Germany over the last two decades. (n.d.). ResearchGate.
- In Vitro Antifungal Activity and Mode of Action of 2',4'-Dihydroxychalcone against Aspergillus fumigatus. (n.d.). National Institutes of Health.
- First Report of Iprodione Resistance in Botrytis cinerea on Blackberry from South Carolina. (2011, October 14). N/A.
- Natural products as sources of new fungicides (III): Antifungal activity of 2,4-dihydroxy-5-methylacetophenone derivatives. (n.d.). PubMed.
- Resistance to Seven Site-Specific Fungicides in Botrytis cinerea from Greenhouse-Grown Ornamentals. (2024, February 18). APS Journals.
- Synthesis and antifungal activity of 2,4-dihydroxy-5-methylphenyl ethanone derivatives against phytopathogenic fungi in vitro. (n.d.). ResearchGate.
- Strobilurin. (n.d.). Wikipedia.
- Ecotoxicology of strobilurin fungicides. (2020, November 10). PubMed.
Sources
- 1. Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academicjournals.org [academicjournals.org]
- 3. Synthesis and antifungal activities of some new triazolylacetophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural products as sources of new fungicides (V): Design and synthesis of acetophenone derivatives against phytopathogenic fungi in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antifungal mechanism of novel acetophenone derivatives containing 1,3,4-thiadiazole-2-thioethers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scielo.br [scielo.br]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. phytojournal.com [phytojournal.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. ijcmas.com [ijcmas.com]
- 15. researchgate.net [researchgate.net]
- 16. Research Progress on Benzimidazole Fungicides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 22. researchgate.net [researchgate.net]
- 23. Strobilurin - Wikipedia [en.wikipedia.org]
- 24. Plant Protection Science: Use of metalaxyl against some soil plant pathogens of the class Peronosporomycetes - A review and two case studies [pps.agriculturejournals.cz]
- 25. pps.agriculturejournals.cz [pps.agriculturejournals.cz]
- 26. walshmedicalmedia.com [walshmedicalmedia.com]
- 27. scispace.com [scispace.com]
- 28. apsjournals.apsnet.org [apsjournals.apsnet.org]
A Comparative Analysis of Synthesis Methods for 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone: A Guide for Researchers
Introduction
1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone, a substituted hydroxyacetophenone, is a crucial building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. Its structural motif, featuring a resorcinol core with an acetyl group and an isopropyl substituent, makes it a valuable precursor for drug discovery and development. The selection of an optimal synthetic route to this compound is paramount for achieving high yields, purity, and cost-effectiveness while adhering to the principles of green chemistry. This guide provides a comprehensive comparative analysis of the primary synthetic methodologies for this compound, offering insights into the mechanistic underpinnings and practical considerations for each approach.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound primarily involves the introduction of an acetyl group onto the 4-isopropylresorcinol backbone. The key challenge lies in achieving regioselective acylation at the C5 position, directed by the two hydroxyl groups. The main strategies employed are the Friedel-Crafts acylation, the Fries rearrangement, the Houben-Hoesch reaction, and the Nencki reaction. Each method presents a unique set of advantages and disadvantages in terms of reaction conditions, catalyst requirements, and overall efficiency.
Method 1: Friedel-Crafts Acylation of 4-Isopropylresorcinol
The Friedel-Crafts acylation is a classic and versatile method for the formation of aryl ketones. In the context of synthesizing this compound, this reaction involves the direct acylation of 4-isopropylresorcinol with an acetylating agent, typically acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst.
Reaction Scheme:
Caption: Friedel-Crafts acylation of 4-isopropylresorcinol.
Experimental Protocol:
A detailed protocol for a similar transformation, the acylation of 2,4-dihydroxytoluene, is described in a patent, which can be adapted for 4-isopropylresorcinol[1].
-
To a reaction vessel, add 4-isopropylresorcinol and a Lewis acid catalyst, such as boron trifluoride (BF₃), in a molar ratio of approximately 1:4 to 1:5.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride dropwise to the cooled mixture, with the molar ratio of 4-isopropylresorcinol to acetic anhydride ranging from 1:1 to 1:1.5.
-
After the addition is complete, gradually warm the reaction mixture to 80-90°C.
-
Maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Performance Analysis:
The Friedel-Crafts acylation of substituted resorcinols is a well-established method. For the analogous synthesis of 2,4-dihydroxy-5-methylacetophenone, yields of 60% and above have been reported[1]. The choice of Lewis acid is critical; while strong Lewis acids like AlCl₃ are effective, they can lead to side reactions and generate significant waste. Milder catalysts like BF₃ or ZnCl₂ are often preferred for highly activated substrates like resorcinols to improve selectivity and reduce environmental impact.
Method 2: Fries Rearrangement of 4-Isopropylresorcinol Diacetate
The Fries rearrangement is an alternative to direct acylation and involves the intramolecular rearrangement of a phenolic ester to a hydroxyaryl ketone. This two-step process begins with the esterification of 4-isopropylresorcinol to form the diacetate, followed by a Lewis acid-catalyzed rearrangement.
Reaction Scheme:
Caption: Houben-Hoesch synthesis of the target molecule.
Experimental Protocol:
A general procedure for the Houben-Hoesch reaction with a polyhydroxyphenol is as follows:[2]
-
Suspend anhydrous zinc chloride in a dry ether solvent.
-
Add 4-isopropylresorcinol and acetonitrile to the suspension.
-
Pass a stream of dry hydrogen chloride gas through the mixture for several hours while maintaining a low temperature.
-
Allow the reaction mixture to stand, during which a ketimine hydrochloride intermediate precipitates.
-
Isolate the intermediate and hydrolyze it with water or dilute acid to obtain the final ketone product.
-
Purify the product by recrystallization.
Performance Analysis:
The Houben-Hoesch reaction is advantageous for the monoacylation of highly activated phenols, where Friedel-Crafts acylation might lead to di-acylation or other side reactions.[2] The use of a less reactive acylating agent (nitrile) and a milder Lewis acid (ZnCl₂) contributes to its selectivity. However, the requirement for anhydrous conditions and the use of gaseous HCl can be procedurally demanding.
Method 4: Nencki Reaction
The Nencki reaction is a classic method for the C-acylation of phenols, particularly resorcinols, using a carboxylic acid and a Lewis acid, most commonly zinc chloride. This method avoids the use of more reactive acylating agents like acid chlorides or anhydrides.
Reaction Scheme:
Caption: Nencki reaction for the synthesis of the target molecule.
Experimental Protocol:
A protocol for the Nencki reaction to synthesize 2,4-dihydroxyacetophenone from resorcinol can be adapted:[3][4]
-
Melt anhydrous zinc chloride in a reaction vessel.
-
Add glacial acetic acid to the molten zinc chloride and heat the mixture to approximately 140°C.
-
Add molten 4-isopropylresorcinol to the hot solution.
-
Maintain the reaction temperature at around 150°C for about 20 minutes.
-
Cool the reaction mixture and add dilute hydrochloric acid to precipitate the product.
-
Collect the crude product by filtration and wash with cold water.
-
Purify the product by recrystallization from hot water with a small amount of hydrochloric acid.
Performance Analysis:
The Nencki reaction offers the advantage of using acetic acid directly, which is a less expensive and more environmentally benign acylating agent than acetic anhydride or acetyl chloride. For the synthesis of 2,4-dihydroxyacetophenone, a yield of 80% has been reported.[4] The reaction conditions are harsh, requiring high temperatures, which might not be suitable for sensitive substrates.
Comparative Summary of Synthesis Methods
| Metric | Friedel-Crafts Acylation | Fries Rearrangement | Houben-Hoesch Reaction | Nencki Reaction |
| Starting Material | 4-Isopropylresorcinol | 4-Isopropylresorcinol Diacetate | 4-Isopropylresorcinol | 4-Isopropylresorcinol |
| Acylating Agent | Acetic Anhydride/Chloride | (Internal) | Acetonitrile | Acetic Acid |
| Catalyst | Lewis Acid (BF₃, AlCl₃, ZnCl₂) | Lewis Acid (AlCl₃, BF₃·Et₂O) | ZnCl₂, HCl | ZnCl₂ |
| Typical Yield | ~60% (estimated) [1] | Potentially >90% (by analogy) [5] | Moderate to Good (substrate dependent) | ~80% (by analogy) [4] |
| Reaction Conditions | Moderate (0-90°C) | High Temperature (120°C) | Low Temperature, Anhydrous | High Temperature (140-150°C) |
| Key Advantages | Direct, one-step reaction. | Good regioselectivity, high yields. | Good for highly activated phenols, avoids polyacylation. | Uses inexpensive and green acylating agent. |
| Key Disadvantages | Potential for side reactions, waste from catalyst. | Two-step process, stoichiometric catalyst waste. | Requires anhydrous conditions and gaseous HCl. | Harsh reaction conditions (high temperature). |
Conclusion
The synthesis of this compound can be approached through several established methodologies. The Friedel-Crafts acylation offers a direct route, with the choice of a milder Lewis acid like BF₃ being crucial for optimizing yield and minimizing byproducts. The Fries rearrangement , while a two-step process, holds the potential for high yields and excellent regioselectivity, making it an attractive option if the diacetate intermediate is readily accessible. The Houben-Hoesch reaction is a valuable tool for achieving mono-acylation on the highly activated 4-isopropylresorcinol ring, though its practical application can be more demanding due to the requirement of anhydrous conditions and gaseous HCl. Finally, the Nencki reaction presents a cost-effective and greener alternative by utilizing acetic acid, but its high-temperature conditions may limit its applicability.
The selection of the most appropriate method will depend on the specific requirements of the synthesis, including scale, desired purity, available equipment, and environmental considerations. For laboratory-scale synthesis where high purity is a priority, the Fries rearrangement may be the most promising approach. For larger-scale production, a carefully optimized Friedel-Crafts acylation or Nencki reaction could offer a more economical pathway. Further experimental investigation and optimization are necessary to determine the most efficient and sustainable route for the synthesis of this valuable chemical intermediate.
References
- CN103980102A - Synthesis of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof - Google P
- Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. (URL not available)
- Houben-Hoesch Synthesis. (URL not available)
- 2,4-dihydroxy acetophenone for synthesis - CDH Fine Chemical. (URL not available)
- Nencki reaction. Acetylation without Acetic Anhydride.2,4-dihydroxyacetophenone.#ncchem. (URL not available)
- Dissecting dietary alkylresorcinols: a compile of their distribution, biosynthesis, extraction and functional properties - Taylor & Francis. (URL not available)
- Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH - JOCPR. (URL not available)
- New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investig
- Alkylresorcinol biosynthesis in plants: New insights from an ancient enzyme family? - NIH. [Link]
- Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design - PubMed. [Link]
- CN101610989B - Method for the production of 2,4-dihydroxyphenyl-4-methoxybenzyl ketones - Google P
- An Overview of Alkylresorcinols Biological Properties and Effects - PMC. [Link]
- Alkylresorcinol biosynthesis in plants: new insights from an ancient enzyme family? - PubMed. [Link]
- Alkylresorcinol - Wikipedia. [Link]
- Continuous Flow Synthesis of Propofol - PMC - NIH. [Link]
- (PDF) Friedel-Crafts Chemistry.
Sources
- 1. CN103980102A - Synthesis of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof and application of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof as bactericides - Google Patents [patents.google.com]
- 2. Houben-Hoesch Synthesis (Chapter 63) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. m.youtube.com [m.youtube.com]
- 4. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]
- 5. 2',5'-Dihydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Benchmarking 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone Against Known Standards
For researchers, scientists, and drug development professionals, the rigorous evaluation of a novel compound is the cornerstone of innovation. This guide provides a comprehensive framework for benchmarking the performance of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone , a phenolic ketone with significant therapeutic potential, against well-established industry standards. By leveraging robust assay methodologies and clear data interpretation, this document will empower you to accurately position this compound within the landscape of current therapeutic alternatives.
The structural characteristics of this compound, specifically its dihydroxy-substituted phenyl ring and ketone functional group, suggest a high likelihood of bioactivity in several key areas. Phenolic compounds are well-documented for their antioxidant properties and their ability to interact with various enzymatic targets.[1][2] The isopropyl substituent may further influence its lipophilicity and binding affinity. Therefore, a systematic evaluation of its efficacy as a tyrosinase inhibitor, an antioxidant, and an anti-inflammatory agent is warranted.
This guide will detail the necessary experimental protocols, provide expected performance data for benchmark standards, and offer insights into the interpretation of comparative results.
Tyrosinase Inhibition Assay: Benchmarking Against Kojic Acid
Hyperpigmentation disorders are a significant focus in dermatology and cosmetology, with tyrosinase inhibitors being a primary therapeutic strategy.[3] Tyrosinase is the key enzyme in melanin biosynthesis, and its inhibition can lead to a reduction in melanin production.[4][5] Kojic acid is a widely recognized and utilized tyrosinase inhibitor, making it an ideal benchmark for this assay.[6][7][8]
Mechanism of Action: Tyrosinase Inhibition
Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[4] Kojic acid is known to inhibit tyrosinase by chelating the copper ions in the enzyme's active site, thereby preventing substrate binding.[7] The dihydroxy functionality of this compound suggests a similar potential for copper chelation.
Caption: Melanin synthesis pathway and points of inhibition.
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
This protocol is adapted from established methods for assessing tyrosinase inhibitors.[9][10]
Materials:
-
Mushroom Tyrosinase
-
L-DOPA
-
This compound
-
Kojic Acid
-
Phosphate Buffer (50 mM, pH 6.8)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve mushroom tyrosinase in phosphate buffer to a final concentration of 1000 U/mL.
-
Dissolve L-DOPA in phosphate buffer to a final concentration of 2.5 mM.
-
Prepare stock solutions of this compound and Kojic Acid in DMSO and then serially dilute with phosphate buffer to achieve a range of test concentrations.
-
-
Assay:
-
In a 96-well plate, add 40 µL of the test compound or standard solution to each well.
-
Add 80 µL of phosphate buffer to each well.
-
Add 40 µL of the mushroom tyrosinase solution to each well and pre-incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.
-
Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound and standard.
-
Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Benchmark Data: Kojic Acid
The IC50 value for kojic acid against mushroom tyrosinase can vary depending on the specific assay conditions, but it is typically in the micromolar range.[9][10]
| Standard | Enzyme Source | Typical IC50 (µM) |
| Kojic Acid | Mushroom Tyrosinase | ~15 - 130 |
Antioxidant Capacity Assays: Benchmarking Against Resveratrol and Trolox
The phenolic hydroxyl groups in this compound are strong indicators of potential antioxidant activity.[2] Antioxidants can neutralize harmful free radicals, which are implicated in a wide range of diseases.[1] To comprehensively assess its antioxidant potential, two common assays, DPPH and ABTS, will be employed, with resveratrol and Trolox serving as the benchmarks.[11][12][13]
Mechanism of Action: Free Radical Scavenging
Antioxidants donate an electron or a hydrogen atom to stabilize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are based on the ability of an antioxidant to reduce a colored radical, leading to a measurable color change.[12][14][15]
Caption: Workflow for DPPH and ABTS antioxidant assays.
Experimental Protocols
DPPH Radical Scavenging Assay: [12][14]
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add various concentrations of the test compound or standard to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
ABTS Radical Cation Decolorization Assay: [11][12][16]
-
Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical cation solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the test compound or standard to the diluted ABTS solution.
-
After 6 minutes, measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value or express the antioxidant capacity as Trolox Equivalents (TEAC).[11]
Benchmark Data: Resveratrol and Trolox
| Standard | DPPH IC50 (µM) | ABTS IC50 (µM) |
| Resveratrol | ~68 | ~12.5 |
| Trolox | ~40-50 | ~5-15 |
Note: IC50 values can vary based on specific experimental conditions.[12]
Anti-Inflammatory Assay: Benchmarking Against Ibuprofen
Chronic inflammation is a key factor in numerous diseases. The structural similarity of this compound to other phenolic compounds with known anti-inflammatory effects suggests its potential in this area.[17][18] The most common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[19][20] Ibuprofen, a well-characterized non-selective COX inhibitor, is the gold standard for in vitro anti-inflammatory benchmarking.[19][21]
Mechanism of Action: COX Inhibition and Inflammatory Signaling
COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[19] Inhibition of COX-1 and COX-2 reduces the production of these pro-inflammatory molecules. A common in vitro model for inflammation involves stimulating macrophage cells (like RAW 264.7) with lipopolysaccharide (LPS) to induce the expression of inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines.[22][23]
Caption: LPS-induced inflammatory pathway and potential points of inhibition.
Experimental Protocol: Cell-Based Anti-inflammatory Assay
This protocol outlines the measurement of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.[22]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Ibuprofen
-
Griess Reagent
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound or ibuprofen for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitric Oxide Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Create a standard curve using sodium nitrite to quantify the amount of nitrite in each sample.
-
Calculate the percentage of nitric oxide inhibition and determine the IC50 value.
-
Benchmark Data: Ibuprofen
| Standard | Assay | Typical IC50 |
| Ibuprofen | COX-1 Enzyme Activity | ~2-10 µM |
| COX-2 Enzyme Activity | ~1-5 µM | |
| LPS-induced NO production in RAW 264.7 | Varies significantly |
Note: The IC50 for ibuprofen in cell-based assays can be influenced by factors such as cell permeability and off-target effects.[19][20]
Conclusion
This guide provides a robust framework for the comprehensive benchmarking of this compound. By systematically evaluating its performance against established standards in tyrosinase inhibition, antioxidant capacity, and anti-inflammatory activity, researchers can generate the critical data necessary to understand its therapeutic potential. The detailed protocols and benchmark data herein serve as a foundation for rigorous and reproducible scientific inquiry, ultimately accelerating the journey from discovery to application.
References
- Benchchem. (n.d.). Application Notes and Protocols for Using (+-)-Ibuprofen as a Positive Control in Inflammation Assays.
- Benchchem. (n.d.). A Comparative Analysis of Tyrosinase Inhibition: Tyrosinase-IN-7 versus Kojic Acid.
- National Institutes of Health. (n.d.). Resveratrol-loaded Nanoparticles Induce Antioxidant Activity against Oxidative Stress.
- Benchchem. (n.d.). A Comparative Analysis of the Antioxidant Capacity of Kazinol A and Resveratrol.
- Benchchem. (n.d.). A Comparative Analysis of Resveratrol and Other Natural Polyphenolic Compounds.
- MDPI. (n.d.). Study of the Antioxidant Capacity and Oxidation Products of Resveratrol in Soybean Oil.
- ResearchGate. (n.d.). Evaluation of antioxidant capacity for resveratrol by 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid (ABTS) assay.
- ResearchGate. (n.d.). Tyrosinase inhibition rate of kojic acid.
- National Institutes of Health. (2022). Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins.
- Benchchem. (n.d.). Benchmarking Anti-inflammatory Agent 35 Against Industry Standards: A Comparative Guide.
- ResearchGate. (2019). Efficacy of a phenol derivative, isopropyl vanillate, as an anti‐inflammatory agent: A new small molecule inhibitor of COX and neutrophil migration.
- MDPI. (2021). Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach.
- PubMed. (2022). Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins.
- PubMed. (2019). Efficacy of a phenol derivative, isopropyl vanillate, as an anti-inflammatory agent: A new small molecule inhibitor of COX and neutrophil migration.
- ResearchGate. (n.d.). (A) In-vitro anti-inflammatory activity of ibuprofen derivatives. (B) In-vitro anti-arthritic activity of ibuprofen derivatives.
- PMC. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls.
- MDPI. (n.d.). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food.
- PubMed Central. (n.d.). PharmGKB summary: ibuprofen pathways.
- PLOS One. (n.d.). Tyrosinase inhibitory activity, molecular docking studies and antioxidant potential of chemotypes of Lippia origanoides (Verbenaceae) essential oils.
- ResearchGate. (n.d.). Calculated antioxidant activity of selected phenolic compounds.
- MDPI. (2023). Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete.
- National Institutes of Health. (n.d.). Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives.
- MedChemComm (RSC Publishing). (n.d.). Thiosemicarbazones with tyrosinase inhibitory activity.
- RSC Advances (RSC Publishing). (n.d.). Antioxidant and anti-inflammatory effects of polyphenols extracted from Ilex latifolia Thunb.
Sources
- 1. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiosemicarbazones with tyrosinase inhibitory activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Tyrosinase inhibitory activity, molecular docking studies and antioxidant potential of chemotypes of Lippia origanoides (Verbenaceae) essential oils | PLOS One [journals.plos.org]
- 5. Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resveratrol-loaded Nanoparticles Induce Antioxidant Activity against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Efficacy of a phenol derivative, isopropyl vanillate, as an anti-inflammatory agent: A new small molecule inhibitor of COX and neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Antioxidant and anti-inflammatory effects of polyphenols extracted from Ilex latifolia Thunb - RSC Advances (RSC Publishing) [pubs.rsc.org]
From Benchtop to Bedside: A Comparative Efficacy Guide to 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone and its Derivatives
In the landscape of modern drug discovery, the journey of a compound from a mere structural entity to a clinically viable therapeutic is both arduous and intricate. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy surrounding the chemical scaffold 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone , also known as 2,4-dihydroxy-5-isopropylacetophenone. While this molecule itself is a foundational building block, its true therapeutic potential is realized when incorporated into more complex molecular architectures. We will delve into the known biological activities of this core structure and juxtapose them with the well-documented preclinical and clinical efficacy of its prominent derivative, the Heat Shock Protein 90 (HSP90) inhibitor, AT13387. This comparative analysis is designed for researchers, scientists, and drug development professionals to illuminate the path from fragment-based design to tangible in vivo outcomes.
The Foundational Scaffold: this compound
This compound is a substituted acetophenone, a class of organic compounds recognized for their diverse biological activities. The resorcinol (1,3-dihydroxybenzene) moiety within its structure is a key pharmacophore that contributes to the binding affinity of various enzymes and receptors.
Chemical Structure and Properties:
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Appearance | Solid |
| Synonyms | 2,4-dihydroxy-5-isopropylacetophenone |
While extensive in vivo studies on this specific compound are not widely published, its derivatives have shown significant promise in preclinical and clinical settings. The primary focus of this guide, therefore, is to leverage the well-documented journey of one such derivative to understand the translational potential of this chemical scaffold.
In Vitro Efficacy: Unveiling the Potential of the Core Structure
The biological activity of acetophenone derivatives is often first explored through in vitro assays. These controlled laboratory experiments are crucial for initial screening and for understanding the mechanism of action at a molecular level.
Enzymatic Inhibition
Antimicrobial and Antifungal Activity
Derivatives of 2,4-dihydroxyacetophenone have been synthesized and evaluated for their antimicrobial and antifungal properties. For example, novel 1,2,4-triazolo[1,5-a]pyrimidine derivatives incorporating a similar phenolic core have shown promising activity against various bacterial and fungal strains.[2][3] This suggests that the this compound scaffold could serve as a valuable starting point for the development of new anti-infective agents.
Anticancer Activity
The most significant application of the this compound scaffold to date has been in the development of anticancer agents. This core structure is a key component of the potent HSP90 inhibitor AT13387.[4][5] HSP90 is a molecular chaperone that is essential for the stability and function of numerous client proteins that are critical for tumor cell growth and survival. The 2,4-dihydroxy-5-isopropylphenyl moiety of AT13387 plays a crucial role in binding to the N-terminal ATP-binding pocket of HSP90, thereby inhibiting its function.
Derivatives of this scaffold have demonstrated significant antiproliferative activity in various cancer cell lines. For instance, fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides have shown potent inhibitory activity against colorectal and non-small cell lung cancer cells.[6]
In Vivo Efficacy: The Journey of a Clinically Relevant Derivative
The true test of a therapeutic compound's potential lies in its in vivo efficacy. While direct in vivo data for this compound is limited, the extensive preclinical and clinical studies on its derivative, AT13387, provide a robust case study.
AT13387: A Prominent HSP90 Inhibitor
AT13387, also known as onalespib, is a second-generation, non-geldanamycin HSP90 inhibitor that has been evaluated in multiple clinical trials for the treatment of various solid tumors. The this compound fragment is a critical component of its chemical structure, responsible for key interactions within the HSP90 active site.
Summary of Preclinical In Vivo Efficacy of AT13387:
| Animal Model | Tumor Type | Route of Administration | Key Findings | Reference |
| Mouse Xenograft | Human Colon Carcinoma (HCT116) | Intraperitoneal | Significant tumor growth inhibition. | [4] |
| Mouse Xenograft | Gastrointestinal Stromal Tumor (GIST) | Subcutaneous | Antitumor activity at nanomolar concentrations. | [5] |
Experimental Protocol: Mouse Xenograft Model for Antitumor Activity
The following is a generalized protocol for evaluating the in vivo antitumor efficacy of a compound like AT13387 in a mouse xenograft model.
Objective: To determine the effect of the test compound on tumor growth in an immunodeficient mouse model bearing human tumor xenografts.
Materials:
-
6-8 week old female athymic nude mice
-
Human cancer cell line (e.g., HCT116)
-
Matrigel
-
Test compound (e.g., AT13387) formulated in an appropriate vehicle
-
Vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture the chosen human cancer cell line under standard conditions.
-
Tumor Implantation: Harvest the cells and resuspend them in a mixture of media and Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound or vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., intraperitoneal, intravenous, or oral).
-
Tumor Measurement: Measure the tumor dimensions using calipers at regular intervals (e.g., twice weekly). Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, or adverse reactions.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment).
Data Analysis:
-
Compare the mean tumor volumes between the treated and control groups over time.
-
Calculate the tumor growth inhibition (TGI) for the treated groups.
-
Perform statistical analysis to determine the significance of the observed differences.
Bridging the Gap: From In Vitro Promise to In Vivo Reality
The development of AT13387 exemplifies the critical relationship between in vitro and in vivo studies. The initial identification of the 2,4-dihydroxybenzamide fragment through fragment-based screening provided the in vitro starting point.[4] Subsequent structure-guided optimization, which included the addition of the isopropyl group to the resorcinol ring (forming the this compound core), led to a significant improvement in potency.
The journey from a simple fragment to a clinical candidate underscores the importance of medicinal chemistry in transforming an in vitro "hit" into an in vivo "lead." Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics become paramount in the transition from a controlled cellular environment to a complex biological system.
The following diagram illustrates the typical workflow from initial in vitro screening to in vivo validation in the drug discovery process.
Caption: A simplified workflow from in vitro screening to in vivo validation.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for AT13387, the derivative of our core compound, is the inhibition of the HSP90 signaling pathway. This pathway is crucial for the stability of numerous oncoproteins.
The diagram below illustrates the HSP90 chaperone cycle and the impact of its inhibition.
Caption: The HSP90 chaperone cycle and the inhibitory effect of AT13387.
Conclusion
The journey of this compound from a simple chemical scaffold to the core of a clinical-stage HSP90 inhibitor highlights a fundamental principle in drug discovery: the translation of in vitro potential into in vivo efficacy is a complex, multi-step process. While the standalone compound may exhibit modest or uncharacterized biological activity, its true value lies in its role as a key building block for highly potent and specific therapeutic agents. The data surrounding its derivative, AT13387, provides compelling evidence for the therapeutic promise of this chemical class. Future research may yet uncover direct applications for this compound or its simpler derivatives, but its current significance is firmly rooted in the success of the complex molecules it has helped to create. This guide serves as a testament to the power of medicinal chemistry to unlock the latent potential within a chemical scaffold and transform it into a life-saving therapeutic.
References
- Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design.Journal of Medicinal Chemistry. [Link]
- In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking.Archiv der Pharmazie. [Link]
- Synthesis and antimicrobial activity of some novel 1,2-dihydro-[4][7][8]triazolo[1,5-a]pyrimidines bearing amino acid moiety.RSC Advances. [Link]
- Design, synthesis, crystal structure and in vitro antimicrobial activity of novel 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone deriv
- Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3- dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design.
- Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides as antitumor agents against CRC and NSCLC cancer cells.European Journal of Medicinal Chemistry. [Link]
Sources
- 1. In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, crystal structure and in vitro antimicrobial activity of novel 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides as antitumor agents against CRC and NSCLC cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analytical Characterization of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone
Introduction: The Analytical Imperative for a Niche Ketone
1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone is a substituted acetophenone, a class of compounds that serve as crucial building blocks in organic synthesis. Its structure, featuring a resorcinol moiety, an acetyl group, and an isopropyl substituent, makes it a valuable precursor for synthesizing more complex molecules, including potential pharmaceutical agents like Hsp90 inhibitors.[1][2] The precise arrangement of these functional groups—two hydroxyl groups, a ketone, and an alkyl chain on a benzene ring—demands a multi-faceted analytical approach for unambiguous characterization. The presence of multiple reactive sites and the potential for isomeric impurities necessitate a robust, self-validating system of analysis to confirm identity, purity, and structural integrity.
This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive characterization of this compound. We will move beyond a mere listing of methods to explain the causality behind experimental choices, offering field-proven insights for researchers, medicinal chemists, and quality control analysts. Our objective is to present a holistic workflow where each technique corroborates the others, ensuring the highest degree of scientific integrity.
The Orthogonal Approach: A Symphony of Analytical Techniques
No single analytical technique can provide a complete picture of a molecule's identity and purity. A robust characterization relies on an orthogonal approach, where different techniques provide complementary information. For this compound, the primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Caption: A logical workflow for the characterization of a new compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Expertise & Experience: What to Expect from the Spectra
For this compound (Molecular Formula: C₁₁H₁₄O₃), we can predict the key features of its ¹H and ¹³C NMR spectra.
-
¹H NMR Spectrum:
-
Isopropyl Group: A doublet for the six equivalent methyl protons (-(CH₃)₂) and a septet for the single methine proton (-CH). This classic pattern is a strong indicator of the isopropyl group.
-
Acetyl Group: A sharp singlet for the three methyl protons (-COCH₃).
-
Aromatic Protons: Two singlets in the aromatic region. The substitution pattern on the benzene ring leaves two isolated protons.
-
Hydroxyl Protons: Two distinct, broad singlets for the two phenolic -OH groups. Their chemical shift can be concentration-dependent and they are D₂O exchangeable.
-
-
¹³C NMR Spectrum:
-
We expect to see 11 distinct signals, corresponding to the 11 carbon atoms in the molecule, assuming no accidental equivalence.
-
Carbonyl Carbon: A signal in the downfield region (>190 ppm) characteristic of a ketone.
-
Aromatic Carbons: Six signals in the aromatic region (approx. 110-165 ppm). The carbons attached to the oxygen atoms will be the most downfield in this region.
-
Isopropyl Carbons: Two signals, one for the two equivalent methyl carbons and one for the methine carbon.
-
Acetyl Carbon: One signal for the methyl carbon.
-
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for phenolic compounds as it helps in observing the hydroxyl protons.[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. This will require a longer acquisition time than the proton spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Trustworthiness: Self-Validation through 2D NMR
To unequivocally assign each signal and confirm connectivity, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are invaluable.
-
COSY: Will show correlations between coupled protons, for instance, between the isopropyl methyl protons and the methine proton.
-
HMBC: Will reveal long-range (2-3 bond) correlations between protons and carbons, confirming how the different fragments (isopropyl, acetyl, and the aromatic ring) are connected. For example, it would show a correlation between the acetyl protons and the carbonyl carbon.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns. This technique is crucial for confirming the molecular formula derived from NMR and elemental analysis.
Expertise & Experience: Predicting the Mass Spectrum
The molecular weight of C₁₁H₁₄O₃ is 194.23 g/mol .[4]
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, we expect to see a molecular ion peak at m/z = 194.
-
Key Fragments: The molecule is likely to fragment in predictable ways. A common fragmentation for acetophenones is the loss of the methyl group (•CH₃) to give a stable acylium ion, resulting in a strong peak at m/z = 179 ([M-15]⁺). Another likely fragmentation is the loss of the acetyl group (•COCH₃), leading to a peak at m/z = 151 ([M-43]⁺).
Experimental Protocol: GC-MS (Electron Ionization)
-
Sample Preparation: Dissolve a small amount of the compound in a volatile solvent like methanol or dichloromethane.
-
Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the compound from any volatile impurities before it enters the mass spectrometer.
-
Ionization: Use a standard electron ionization (EI) source at 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragments.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to corroborate the proposed structure. The NIST library can be used to compare the obtained spectrum with known compounds.[5]
Trustworthiness: High-Resolution Mass Spectrometry (HRMS)
For ultimate confidence in the elemental composition, High-Resolution Mass Spectrometry (e.g., ESI-TOF) is the gold standard. It can measure the mass-to-charge ratio to several decimal places, allowing for the calculation of a unique elemental formula. For C₁₁H₁₄O₃, HRMS would confirm the mass as 194.0943, distinguishing it from other isomers or compounds with the same nominal mass.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Experience: Interpreting the Vibrational Bands
The FT-IR spectrum of this compound will display characteristic absorption bands:
-
O-H Stretch (Phenolic): A strong, broad band in the region of 3200-3600 cm⁻¹. Broadening is due to hydrogen bonding.[6][7]
-
C-H Stretch (Aromatic): Medium to weak bands just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Medium to strong bands just below 3000 cm⁻¹ (from the isopropyl and acetyl groups).
-
C=O Stretch (Ketone): A very strong, sharp band around 1640-1680 cm⁻¹. The conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group will shift this peak to a lower wavenumber compared to a simple alkyl ketone.
-
C=C Stretch (Aromatic): Several medium to weak sharp bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Phenolic): A strong band in the 1200-1300 cm⁻¹ region.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
-
Sample Preparation: No special preparation is needed for a solid sample. Place a small amount of the powder directly onto the ATR crystal.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.[8]
-
Data Analysis: Label the major peaks and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The presence of a chromophore—an unsaturated part of the molecule—is essential.[9]
Expertise & Experience: Chromophores and Absorption Maxima
The substituted acetophenone structure contains a highly conjugated system, making it an excellent chromophore. The benzene ring, the carbonyl group, and the hydroxyl groups all contribute to the UV absorption. We can expect to see strong absorption bands (π → π* transitions) and potentially a weaker, longer-wavelength band (n → π* transition from the carbonyl group). For similar 2,4-dihydroxyacetophenone systems, absorption maxima (λ_max) are typically observed around 280 nm and 320 nm.[10]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). A typical concentration is around 10 µg/mL.
-
Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).
-
Sample Measurement: Replace the blank with a cuvette containing the sample solution and scan the absorbance from approximately 200 nm to 400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) and record the corresponding absorbance values. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration is known accurately.
High-Performance Liquid Chromatography (HPLC): The Purity Arbiter
HPLC is the definitive technique for assessing the purity of a compound. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For non-volatile compounds like ours, Reverse-Phase HPLC (RP-HPLC) is the method of choice.
Expertise & Experience: Method Development Strategy
The goal is to develop a method that shows a single, sharp, symmetrical peak for the target compound, well-resolved from any potential impurities or starting materials.
-
Stationary Phase: A C18 column is a good starting point due to the moderate polarity of the molecule.
-
Mobile Phase: A mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile or methanol. A gradient elution (where the organic solvent percentage increases over time) is often effective for separating compounds with a range of polarities. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can improve peak shape for phenolic compounds by suppressing the ionization of the hydroxyl groups.[11]
-
Detection: A UV detector set at one of the compound's λ_max values (e.g., 280 nm) will provide excellent sensitivity. A Photo Diode Array (PDA) detector is even better as it can acquire the full UV spectrum of the peak, providing an additional layer of identity confirmation.[12]
Experimental Protocol: RP-HPLC with UV Detection
-
Mobile Phase Preparation: Prepare the aqueous and organic mobile phases. For example, Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Degas both phases.
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL in 50:50 Acetonitrile:Water) and then dilute to an appropriate concentration for analysis (e.g., 50 µg/mL). Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Caption: A simplified workflow for an RP-HPLC analysis.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Definitive molecular structure, atom connectivity, stereochemistry. | Unparalleled structural detail, quantitative. | Lower sensitivity, relatively expensive, requires soluble sample. |
| Mass Spec. | Molecular weight, elemental formula (HRMS), fragmentation pattern. | High sensitivity, confirms molecular formula. | Isomers are often indistinguishable, fragmentation can be complex. |
| FT-IR | Presence of key functional groups (O-H, C=O, C=C, etc.). | Fast, non-destructive, easy to use. | Provides no information on atom connectivity or overall structure. |
| UV-Vis | Information on the conjugated π-system. | Simple, quantitative (Beer's Law), good for HPLC detection. | Only applicable to molecules with chromophores, non-specific. |
| HPLC | Purity assessment, quantification, separation of isomers/impurities. | High resolution, highly quantitative, robust. | Does not provide structural information on its own (requires a detector like MS). |
Conclusion: A Unified and Self-Validating Characterization
The characterization of this compound is not a checklist of experiments but a process of logical deduction. The journey begins with HPLC to establish purity. A pure sample is then subjected to a battery of spectroscopic tests. FT-IR provides a quick confirmation of the expected functional groups. Mass spectrometry validates the molecular weight, confirming that we have a compound with the formula C₁₁H₁₄O₃. Finally, NMR spectroscopy, corroborated by 2D experiments, pieces together the atomic puzzle, confirming the precise substitution pattern and unequivocally identifying the compound.
Each piece of data supports the others, creating a self-validating system that ensures the material is precisely what it is intended to be. This rigorous, multi-technique approach is not merely good practice; it is a fundamental requirement for reliable and reproducible science in research and drug development.
References
- Patil, S. B., et al. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences, 46, 46-52.
- Ullah, F., et al. (2022). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Frontiers in Chemistry, 10, 989505.
- NIST. (n.d.). 1H NMR Spectral Data of Compounds. ResearchGate.
- NIST. (n.d.). Ethanone, 1-(2,4-dihydroxyphenyl)- Mass Spectrum. NIST WebBook.
- NIST. (n.d.). Ethanone, 1-(2,4-dihydroxyphenyl)- UV/Visible Spectrum. NIST WebBook.
- Jayapal, M. R., Prasad, K. S., & Sreedhar, N. Y. (2010). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. Journal of Chemical and Pharmaceutical Research, 2(3), 127-132.
- Woodhead, A. J., et al. (2010). Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. Journal of Medicinal Chemistry, 53(16), 5956-5969.
- NIST. (n.d.). Ethanone, 1-(2,5-dihydroxyphenyl)-. NIST WebBook.
- ResearchGate. (n.d.). Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3- dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design.
- Aberg, O., et al. (2016). Analytical Methods for the Bioavailability Evaluation of Hydroxypyridinonate Actinide Decorporation Agents in Pre-Clinical Pharmacokinetic Studies. Journal of Analytical & Bioanalytical Techniques, 7(5).
- Chandramore, R. K., et al. (2025). Stability Indicating RP-HPLC Method Development and Validation for Selexipag along with in-silico toxicity studies and Character. Chemical Methodologies, 9(6), 427-447.
- ResearchGate. (n.d.). FTIR spectra of the drug, ODF formulations, and cellulose derivatives.
- ResearchGate. (n.d.). FT-IR spectra of (a) 2,5-dihydroxy-P-benzoquinone and its complexes...
- Al-Omair, M. A. (2011). Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review. Oriental Journal of Chemistry, 27(4), 1339-1351.
Sources
- 1. Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Ethanone, 1-(2,4-dihydroxyphenyl)- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 9. Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review – Oriental Journal of Chemistry [orientjchem.org]
- 10. Ethanone, 1-(2,4-dihydroxyphenyl)- [webbook.nist.gov]
- 11. longdom.org [longdom.org]
- 12. chemmethod.com [chemmethod.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone
As researchers and scientists, our commitment extends beyond discovery to ensuring a safe and environmentally responsible laboratory environment. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(2,4-dihydroxy-5-isopropylphenyl)ethanone, grounded in established safety principles and regulatory frameworks. Our objective is to empower you with the knowledge to handle this compound's waste stream confidently and responsibly, from the point of generation to final disposal.
Hazard Identification and Immediate Safety
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not a benign substance; its hazard profile necessitates careful handling to mitigate risks to personnel and the environment.
According to available safety data, this compound presents several hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications mandate specific precautions. The foundation of safe disposal begins with minimizing exposure through the consistent use of appropriate Personal Protective Equipment (PPE).
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Harmful if Swallowed (H302) | Standard laboratory coat, Nitrile gloves. Avoid hand-to-mouth contact. |
| Skin Irritation (H315) | Laboratory coat, Nitrile gloves (ensure no skin is exposed). |
| Serious Eye Irritation (H319) | ANSI-rated safety glasses with side shields or chemical splash goggles. |
| Respiratory Irritation (H335) | Handle only in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
Causality: The requirement for a chemical fume hood is directly linked to the H335 hazard classification. Local exhaust ventilation is the most effective engineering control to prevent respiratory tract irritation from airborne particles of the compound. Similarly, the specified gloves and eye protection are chosen to create a barrier against the direct contact that could lead to skin and eye irritation[1].
The Regulatory Framework: Understanding "Cradle-to-Grave" Responsibility
The disposal of laboratory chemicals is strictly regulated. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" management system for hazardous waste[2]. This principle holds the generator of the waste—your laboratory—responsible for its safe management from generation to final disposal[2][3].
Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity[3][4]. Based on its hazard statements, waste containing this compound must be managed as hazardous waste.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to ensure compliance and safety. This workflow is designed to be a self-validating system, where each step logically follows from the previous one, minimizing the potential for error.
Step 1: Waste Characterization and Segregation
All materials contaminated with this compound are to be treated as hazardous waste. This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves).
-
Spill cleanup materials.
The First Principle of Disposal: Do Not Mix Wastes. Mixing different waste streams is a dangerous practice that can lead to unforeseen chemical reactions. It also complicates the disposal process and increases costs.
-
Solid Waste: Keep solid waste (contaminated gloves, wipes, solid compound) separate from liquid waste[5].
-
Liquid Waste: Do not mix organic solvent waste containing this compound with aqueous waste or other incompatible chemical waste streams like acids or bases. Always consult a substance's Safety Data Sheet (SDS) for detailed incompatibility information.
Step 2: Containment and Labeling
Proper containment is critical to prevent leaks and exposures.
-
Container Selection: Use only appropriate, leak-proof containers designated for chemical waste[5][6]. For liquid waste, a high-density polyethylene (HDPE) carboy is often suitable. For solid waste, a sturdy, sealable container or a lined cardboard box is appropriate. Never use food containers or Schott bottles for waste.
-
Labeling: This is a non-negotiable step. Every waste container must be clearly and accurately labeled the moment the first drop of waste is added[6]. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name(s) of the contents (no abbreviations or formulas). For mixtures, list all components.
-
The approximate percentages of each component.
-
The relevant hazard pictograms (e.g., irritant, health hazard).
-
The date the container was started.
-
The name and contact information of the generating researcher/laboratory.
-
Trustworthiness: Meticulous labeling is the cornerstone of a trustworthy waste management system. It ensures that everyone, from the researcher in the lab to the EHS personnel collecting the waste, understands the container's contents and associated hazards, preventing accidental exposures or incompatible mixing[6].
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Designate a specific location in the lab, at or near the point of waste generation, as your Satellite Accumulation Area (SAA)[4][6]. This area is for the temporary storage of hazardous waste.
-
Storage: Keep waste containers closed at all times, except when adding waste[6].
-
Secondary Containment: Store liquid waste containers within a larger, chemically resistant tub or tray to contain any potential leaks[5].
-
Quantity Limits: Regulations limit the amount of waste that can be stored in an SAA. The general limit is 55 gallons of hazardous waste. For acutely toxic wastes (P-listed), the limit is much lower—typically one quart[3][4][6]. Once these limits are reached, the waste must be removed within three days[4][6].
Step 4: Arranging for Disposal
Laboratory personnel should never attempt to dispose of hazardous waste themselves (e.g., down the drain or in the regular trash).
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) or equivalent department is responsible for the collection and ultimate disposal of hazardous waste[4][6].
-
Schedule a Pickup: Follow your institution's specific procedures for requesting a waste pickup, which often involves submitting an online form[4]. Ensure all containers are properly labeled and sealed before the scheduled pickup.
The diagram below illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Decision workflow for handling this compound waste.
Spill Management and Waste Minimization
Emergency Spill Procedures
Even with careful handling, spills can occur. Spilled chemicals and all materials used to clean them up must be disposed of as hazardous waste[3].
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your institution's emergency number.
-
Don PPE: Before cleaning a small, manageable spill, don your full PPE (lab coat, gloves, eye protection).
-
Containment: Use an appropriate absorbent material (e.g., chemical spill pads or vermiculite) to absorb the spill. Do not use paper towels for large spills of solvent-based solutions.
-
Collection: Carefully collect all contaminated absorbent materials and place them in a designated container for solid hazardous waste.
-
Labeling: Label the container as "Hazardous Waste: Spill Debris containing this compound" and include all other required information.
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water.
Waste Minimization: A Proactive Approach
The most effective disposal strategy is to minimize waste generation at the source[4][6].
-
Prudent Purchasing: Order only the quantity of chemical needed for your experiments[4][6].
-
Scale Reduction: Whenever feasible, reduce the scale of experiments to decrease the volume of waste produced[4][6].
-
Inventory Management: Maintain an accurate inventory of your chemicals to avoid ordering duplicates and to identify chemicals nearing their expiration date for potential sharing with other labs[4][6].
By adhering to these detailed procedures, you not only ensure regulatory compliance but also actively contribute to a culture of safety and environmental stewardship within the scientific community.
References
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [Link]
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
- Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety. [Link]
- Properly Managing Chemical Waste in Labor
- Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety. [Link]
- What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]
- Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA). [Link]
- The Federal EPA Hazardous Waste Regulations Are Found Where? CountyOffice.org. [Link]
- Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency (EPA). [Link]
- Hazardous Waste. US Environmental Protection Agency (EPA). [Link]
- 747414-17-1 this compound. AHH Chemical Co., Ltd. [Link]
- Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. PubMed. [Link]
Sources
Navigating the Safe Handling of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone: A Guide for Laboratory Professionals
For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone, a substituted phenolic ketone. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, ensuring a self-validating system of laboratory safety.
Understanding the Hazard Profile
This compound presents a combination of hazards inherent to its phenolic and ketone functional groups. The known hazard statements for this compound are:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate a multi-faceted approach to personal protective equipment (PPE) and handling procedures to mitigate risks of exposure through ingestion, skin/eye contact, and inhalation.
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields | Double-gloving with nitrile or neoprene gloves | Fully buttoned lab coat | Required if not handled in a fume hood |
| Conducting reactions | Chemical splash goggles | Double-gloving with nitrile or neoprene gloves | Fully buttoned lab coat | Work in a certified chemical fume hood |
| Sample analysis | Safety glasses with side shields | Nitrile or neoprene gloves | Lab coat | As needed based on aerosolization risk |
| Waste disposal | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Lab coat | As needed based on splash/aerosol risk |
The Rationale Behind Glove Selection
Due to the presence of both aromatic (phenolic) and ketone functionalities, glove selection requires careful consideration. Nitrile gloves offer good resistance to a range of chemicals, but for prolonged contact or when handling concentrated solutions, more robust options are advisable. Neoprene or butyl rubber gloves provide superior protection against many organic solvents and irritants. Double-gloving is a recommended practice to provide an additional barrier and to allow for the safe removal of the outer glove in case of contamination.
Step-by-Step Handling Protocol
Adherence to a standardized protocol is critical for minimizing exposure and ensuring reproducible results.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle solid this compound and its solutions in a properly functioning chemical fume hood to mitigate the risk of inhaling dust or vapors.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
2. Weighing and Solution Preparation:
-
Don appropriate PPE as outlined in the table above.
-
When weighing the solid, use a spatula and handle it gently to avoid creating airborne dust.
-
Prepare solutions by slowly adding the solid to the solvent to avoid splashing.
3. During the Reaction:
-
Maintain the reaction vessel within the fume hood.
-
Use chemical splash goggles to protect against unexpected splashes.
-
Continuously monitor the reaction for any signs of unexpected changes.
4. Post-Reaction Work-up and Analysis:
-
Allow the reaction mixture to cool to room temperature before handling.
-
Continue to wear appropriate PPE during extraction, purification, and analytical procedures.
Spill Management and First Aid
Immediate and appropriate action is crucial in the event of a spill or personal exposure.
-
Minor Spill: For small spills within a fume hood, absorb the material with a chemical absorbent pad or sand. Place the contaminated material in a sealed, labeled waste container.
-
Major Spill: Evacuate the immediate area and alert your laboratory supervisor and institutional safety office.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan: A Cradle-to-Grave Approach
Proper chemical waste management is a legal and ethical responsibility.
-
Waste Segregation: All waste containing this compound, including contaminated solids, solutions, and used PPE, must be collected in a designated, labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal Method: As a non-halogenated organic compound, the primary disposal route is typically incineration by a licensed hazardous waste disposal company. Never dispose of this chemical down the drain or in regular trash.
Visualizing the Safety Workflow
The following diagram illustrates the key decision points and actions for the safe handling of this compound.
Caption: Workflow for the safe handling and emergency response for this compound.
By integrating these safety measures and understanding the rationale behind them, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.
References
- ETH Zürich.Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Nipissing University.Hazardous Materials Disposal Guide.
- Yale Environmental Health & Safety.Standard Operating Procedure - Phenol.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
